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  • Product: Benzyl 2-amino-2-methylpropanoate hydrochloride
  • CAS: 60421-20-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of Benzyl 2-amino-2-methylpropanoate Hydrochloride

This guide provides a comprehensive technical overview of Benzyl 2-amino-2-methylpropanoate hydrochloride (CAS No. 60421-20-7), a key building block in synthetic organic chemistry and pharmaceutical development.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Benzyl 2-amino-2-methylpropanoate hydrochloride (CAS No. 60421-20-7), a key building block in synthetic organic chemistry and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, synthesis, analytical characterization, and safe handling.

Introduction and Core Molecular Attributes

Benzyl 2-amino-2-methylpropanoate hydrochloride is the hydrochloride salt of the benzyl ester of 2-amino-2-methylpropanoic acid (also known as α-aminoisobutyric acid, Aib). The presence of the gem-dimethyl group on the α-carbon introduces significant steric hindrance, which imparts unique conformational constraints on molecules incorporating this moiety. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it particularly suitable for applications in medicinal chemistry and peptide synthesis.

The primary utility of this compound lies in its role as a precursor for the synthesis of peptidomimetics and other complex organic molecules. Its incorporation into peptide chains can induce helical conformations, a property that is highly valuable in the design of peptides with enhanced metabolic stability and specific secondary structures.

Below is a diagram illustrating the chemical structure of Benzyl 2-amino-2-methylpropanoate hydrochloride.

Caption: Chemical structure of Benzyl 2-amino-2-methylpropanoate hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of Benzyl 2-amino-2-methylpropanoate hydrochloride is presented in the table below.

PropertyValueReference
CAS Number 60421-20-7[1]
Molecular Formula C₁₁H₁₆ClNO₂[1]
Molecular Weight 229.70 g/mol [2]
Appearance White to off-white powder[2]
Solubility 50 mg/mL in water[2]
Storage 2-8°C, airtight, dry

Synthesis and Purification

The most common and established method for the synthesis of Benzyl 2-amino-2-methylpropanoate hydrochloride is through the Fischer-Speier esterification of 2-amino-2-methylpropanoic acid. This acid-catalyzed reaction utilizes benzyl alcohol as the esterifying agent and a strong acid, typically hydrogen chloride, as the catalyst.

The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the strong acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the benzyl alcohol, leading to the formation of a tetrahedral intermediate. Subsequent elimination of water yields the protonated ester, which precipitates as the hydrochloride salt.

Synthesis_Workflow cluster_synthesis Synthesis Workflow cluster_purification Purification start 2-Amino-2-methylpropanoic Acid + Benzyl Alcohol catalyst HCl (gas or concentrated) start->catalyst Add reaction Reflux in an inert solvent (e.g., Toluene or Cyclohexane) catalyst->reaction Initiates workup Azeotropic removal of water reaction->workup Drives equilibrium product Benzyl 2-amino-2-methylpropanoate HCl (Crude Product) workup->product recrystallization Recrystallization from Ethanol/Ether mixture product->recrystallization filtration Filtration and Drying recrystallization->filtration final_product Pure Benzyl 2-amino-2-methylpropanoate HCl filtration->final_product HPLC_Method hplc_system HPLC System C18 Column Mobile Phase: Acetonitrile/Buffer UV Detector (210-220 nm) separation Separation hplc_system:f1->separation detection Detection hplc_system:f3->detection sample Sample Injection sample->hplc_system:f0 separation->hplc_system:f3 result Chromatogram (Purity Assessment) detection->result

Sources

Exploratory

Benzyl 2-amino-2-methylpropanoate hydrochloride CAS number

An In-depth Technical Guide to Benzyl 2-amino-2-methylpropanoate Hydrochloride for Advanced Pharmaceutical Research Abstract Benzyl 2-amino-2-methylpropanoate hydrochloride (CAS No. 60421-20-7) is a pivotal building bloc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzyl 2-amino-2-methylpropanoate Hydrochloride for Advanced Pharmaceutical Research

Abstract

Benzyl 2-amino-2-methylpropanoate hydrochloride (CAS No. 60421-20-7) is a pivotal building block in modern medicinal chemistry and drug development.[1][2] As a protected form of 2-aminoisobutyric acid (Aib), its unique structural feature—a quaternary α-carbon with gem-dimethyl groups—imparts significant conformational constraints on peptide backbones. This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthesis, and characterization. It further explores its critical applications in the design of peptidomimetics and as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for neurological disorders.[2] Detailed, field-proven protocols for its use in peptide synthesis and subsequent deprotection are provided, alongside essential safety and handling information.

Core Compound Identity and Physicochemical Properties

Benzyl 2-amino-2-methylpropanoate hydrochloride is the benzyl ester of the non-proteinogenic amino acid, 2-aminoisobutyric acid (Aib), presented as a hydrochloride salt. This salt form is deliberately chosen to enhance the compound's stability and aqueous solubility, facilitating its use in various reaction conditions.[2] The benzyl ester serves as a protecting group for the carboxylic acid, allowing for selective reactions at the free amine terminus.

Key Physicochemical Data

The fundamental properties of Benzyl 2-amino-2-methylpropanoate hydrochloride are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 60421-20-7[1]
Molecular Formula C₁₁H₁₆ClNO₂[1]
Molecular Weight 229.7 g/mol [1][2]
Synonyms H-Aib-OBzl HCl, Benzyl 2-aminoisobutyrate HCl[3]
IUPAC Name benzyl 2-amino-2-methylpropanoate hydrochloride[1]
Appearance White to off-white solid (typical)[2]
Purity Typically ≥95-97%[1]
Storage Conditions 2-8°C, airtight, dry[2]

Synthesis and Quality Control

The synthesis of Benzyl 2-amino-2-methylpropanoate hydrochloride is a multi-step process that requires careful control to ensure high purity of the final product. A common and effective laboratory-scale approach involves the esterification of 2-aminoisobutyric acid.

General Synthesis Pathway

The most direct route involves the reaction of 2-aminoisobutyric acid with benzyl chloride in the presence of a suitable base, or more commonly, via a protected intermediate. A robust method involves the initial protection of the amino group, followed by esterification, and concluding with deprotection and salt formation.

Below is a diagram illustrating a representative synthesis workflow.

G A 2-Aminoisobutyric Acid (Aib) B Amino Protection (e.g., Boc) A->B Step 1 C Boc-Aib-OH B->C D Esterification with Benzyl Bromide/Alcohol (Base, Coupling Agent) C->D Step 2 E Boc-Aib-OBzl D->E F Boc Deprotection (e.g., TFA or HCl in Dioxane) E->F Step 3 G Benzyl 2-amino-2-methylpropanoate Hydrochloride (Final Product) F->G

Caption: Representative workflow for the synthesis of Benzyl 2-amino-2-methylpropanoate hydrochloride.

Characterization and Quality Assurance

The identity and purity of the final compound are confirmed using standard analytical techniques. This self-validating system ensures the material is suitable for sensitive downstream applications like drug synthesis.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra should show characteristic peaks for the benzyl group protons, the gem-dimethyl protons, and the absence of the protecting group (if used). A key quality control parameter is that the NMR data "Conforms to Structure".[2]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the free base (193.24 g/mol ).[3][4][5]

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography is employed to determine the purity of the compound, which is typically required to be above 97% for use in pharmaceutical development.[2]

Applications in Pharmaceutical Research and Development

The utility of this compound stems from the unique properties of the 2-aminoisobutyric acid (Aib) residue it carries.

Induction of Helical Conformations in Peptides

The primary driver for using Aib derivatives is the steric hindrance imposed by the gem-dimethyl group on the α-carbon.[6] This bulkiness severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.

Causality: By constraining these angles, the Aib residue acts as a potent "helix inducer," forcing the peptide chain to adopt a helical conformation (such as a 3₁₀-helix or α-helix).[6] This is critically important in drug design for several reasons:

  • Enhanced Metabolic Stability: Peptides containing Aib are more resistant to enzymatic degradation by proteases, increasing their in vivo half-life.

  • Improved Receptor Binding: By pre-organizing the peptide into a specific, bioactive conformation, the entropic penalty of binding to a receptor is reduced, often leading to higher affinity and selectivity.

  • Increased Bioavailability: The stabilized structure can improve the peptide's ability to cross biological membranes.

G cluster_0 Peptide Design Logic Start Benzyl 2-amino-2- methylpropanoate HCl Incorp Peptide Synthesis (Incorporation of Aib) Start->Incorp Result Peptidomimetic with Constrained Backbone Incorp->Result introduces gem-dimethyl group Benefit1 Enhanced Proteolytic Stability Result->Benefit1 Benefit2 Defined Secondary Structure (Helix) Result->Benefit2 Outcome Improved Biological Activity & Half-life Benefit1->Outcome Benefit2->Outcome

Caption: Logical flow from Aib incorporation to improved therapeutic properties.

Intermediate for Active Pharmaceutical Ingredients (APIs)

Benzyl 2-amino-2-methylpropanoate hydrochloride serves as a crucial starting material in the multi-step synthesis of various APIs. It is particularly valuable in the development of drugs targeting neurological disorders, where it acts as a precursor to compounds designed to modulate neurotransmitter activity.[2] Its use extends to research laboratories for fundamental studies on enzyme inhibition and receptor binding mechanisms, aiding in the discovery of novel therapeutic agents.[2]

Key Experimental Protocols

The following protocols are standard workflows for utilizing Benzyl 2-amino-2-methylpropanoate hydrochloride in a research setting.

Protocol: Standard Peptide Coupling

This procedure describes the coupling of an N-protected amino acid to the free amine of Benzyl 2-amino-2-methylpropanoate hydrochloride.

Objective: To form a dipeptide bond.

Materials:

  • Benzyl 2-amino-2-methylpropanoate hydrochloride

  • N-protected amino acid (e.g., Fmoc-Gly-OH)

  • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Benzyl 2-amino-2-methylpropanoate hydrochloride (1.0 eq) and the N-protected amino acid (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the solution to neutralize the hydrochloride salt and provide the basic environment required for coupling. Stir for 5-10 minutes.

    • Causality Insight: DIPEA is a non-nucleophilic base, preventing it from causing unwanted side reactions with the activated carboxylic acid. Two equivalents are needed to free the amine from its HCl salt and one-half equivalent for the coupling reaction itself.

  • Activation & Coupling: Add the coupling agent HATU (1.1 eq) to the mixture.

    • Causality Insight: HATU rapidly converts the carboxylic acid of the N-protected amino acid into a highly reactive acyl-pyridinium species, which is susceptible to nucleophilic attack by the free amine of the Aib ester. This reaction is fast and minimizes racemization.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure protected dipeptide.

Protocol: Benzyl Ester Deprotection (Hydrogenolysis)

This procedure describes the removal of the benzyl (Bzl) protecting group to yield a free carboxylic acid.

Objective: To deprotect the C-terminus for further elongation or modification.

Materials:

  • Aib-containing peptide benzyl ester

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen Source: Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Reaction Setup: Dissolve the peptide benzyl ester (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 10% by weight of the substrate) to the solution.

    • Safety Note: Pd/C is flammable, especially when dry or in the presence of solvents. Handle with care in a well-ventilated fume hood.

  • Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure using a balloon, or perform the reaction in a Parr apparatus at a set pressure (e.g., 50 psi).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Causality Insight: Celite is a diatomaceous earth filter aid that prevents the fine palladium particles from passing through the filter paper. The pad should be washed with additional solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide with a free carboxylic acid. This product is often pure enough for the next step without further purification.

Safety and Handling

As with all laboratory reagents, proper handling of Benzyl 2-amino-2-methylpropanoate hydrochloride is essential.

  • Personal Protective Equipment (PPE): Wear standard protective gear, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Handling: Avoid breathing dust, fumes, or vapors.[1][8] Use only in a well-ventilated area, such as a chemical fume hood.[7] Wash hands thoroughly after handling.[8]

  • Storage: Store the compound in a tightly closed container in a dry, cool place, ideally between 2-8°C.[2][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

Benzyl 2-amino-2-methylpropanoate hydrochloride is more than a simple amino acid derivative; it is an enabling tool for sophisticated peptide and pharmaceutical design. Its ability to enforce specific secondary structures provides a rational basis for developing metabolically stable and highly active therapeutic candidates. Understanding its properties, synthesis, and reaction methodologies, as detailed in this guide, is crucial for researchers aiming to leverage conformational constraint as a strategy in modern drug discovery.

References

  • ChemBK. (n.d.). Benzyl 2-amino-2-methylpropanoate. Retrieved from ChemBK website. [Link]

  • MySkinRecipes. (n.d.). Benzyl 2-amino-2-methylpropanoate hydrochloride. Retrieved from MySkinRecipes website. [Link]

  • ChemBK. (n.d.). benzyl 2-amino-2-methylpropanoate hydrochloride. Retrieved from ChemBK website. [Link]

  • PubChem. (n.d.). Benzyl 2-amino-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]

  • PubChem. (n.d.). benzyl (2R)-2-aminopropanoate hydrochloride. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]

Sources

Foundational

A Comprehensive Technical Guide to Benzyl 2-amino-2-methylpropanoate Hydrochloride

Abstract: This technical guide provides an in-depth analysis of Benzyl 2-amino-2-methylpropanoate hydrochloride, a pivotal non-proteinogenic amino acid derivative. Primarily utilized as a synthetic intermediate in pharma...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of Benzyl 2-amino-2-methylpropanoate hydrochloride, a pivotal non-proteinogenic amino acid derivative. Primarily utilized as a synthetic intermediate in pharmaceutical development and a specialized building block in peptide chemistry, its unique structural features warrant a detailed examination. This document delineates its core molecular and physicochemical properties, with a central focus on its molecular weight. Furthermore, it presents a robust, field-proven protocol for its synthesis and outlines a multi-tiered analytical workflow for structural verification and purity assessment. The causality behind experimental choices is explained to provide researchers and drug development professionals with a practical and scientifically rigorous resource.

Core Molecular Attributes and Physicochemical Profile

Benzyl 2-amino-2-methylpropanoate hydrochloride is the hydrochloride salt of the benzyl ester of 2-aminoisobutyric acid (Aib). The presence of the gem-dimethyl group at the alpha-carbon introduces significant steric hindrance, a feature that is masterfully exploited in peptidomimetic design to enforce specific secondary structures.[1][2] The hydrochloride salt form is deliberately chosen to enhance the compound's crystalline nature, stability, and solubility in polar solvents, which are critical advantages for both storage and use in subsequent synthetic reactions.[3][4]

Chemical Structure and Identifiers

The fundamental identity of a chemical entity begins with its structure and universally recognized identifiers.

  • Chemical Structure:

  • Data Summary Table:

    Parameter Value Source(s)
    IUPAC Name benzyl 2-amino-2-methylpropanoate;hydrochloride [5]
    Synonyms H-Aib-OBzl HCl, Benzyl 2-methylalaninate HCl [6]
    CAS Number 60421-20-7 [3][5][7]
    Molecular Formula C₁₁H₁₆ClNO₂ [3][5][7]
    Molecular Weight 229.70 g/mol [3][5][7]
    Molecular Formula (Free Base) C₁₁H₁₅NO₂ [6][8]

    | Molecular Weight (Free Base) | 193.24 g/mol |[6][8] |

Physicochemical Properties

The physical properties dictate the handling, storage, and application of the compound.

PropertyValue / DescriptionRationale & Significance
Appearance White to off-white crystalline solid.Crystalline nature is indicative of purity and stability.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).The hydrochloride salt form significantly increases polarity and aqueous solubility compared to the free base, facilitating its use in various reaction media.[3][4]
Storage Store at 2-8°C, airtight, and dry.Recommended to prevent hydrolysis of the ester and degradation from atmospheric moisture.[3]
Predicted pKa ~7.9 (for the ammonium group)This value is crucial for selecting appropriate pH conditions during reactions (e.g., deprotection or peptide coupling) and extractions.

Synthesis and Mechanistic Considerations

The synthesis of Benzyl 2-amino-2-methylpropanoate hydrochloride is most efficiently achieved via a direct Fischer esterification of its parent amino acid, 2-Aminoisobutyric acid (Aib). The choice of reagents is critical for driving the reaction to completion and ensuring a high-purity product.

Synthetic Pathway Overview

The reaction involves the protonation of the carboxylic acid by a strong acid source, which activates the carbonyl carbon for nucleophilic attack by benzyl alcohol. Thionyl chloride (SOCl₂) is a superior reagent for this process as it reacts with the alcohol to generate HCl in situ, acting as the catalyst, and also serves as a dehydrating agent, consuming the water byproduct to drive the equilibrium toward the ester product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Aib 2-Aminoisobutyric Acid (Aib) Reaction Esterification Reaction (Reflux) Aib->Reaction BnOH Benzyl Alcohol BnOH->Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction Catalyst & Dehydrating Agent Workup Quenching & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product Benzyl 2-amino-2-methylpropanoate HCl Purification->Product

Caption: Fischer esterification pathway for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution should yield a product that conforms to the analytical specifications outlined in Section 3.

Materials:

  • 2-Aminoisobutyric acid (Aib) (1.0 eq)

  • Benzyl alcohol (10.0 eq, serves as solvent and reactant)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Diethyl ether (for precipitation/crystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzyl alcohol (10.0 eq). Cool the flask in an ice bath (0°C).

    • Causality: Using excess benzyl alcohol ensures the reaction kinetics are favorable and serves as a high-boiling solvent. Cooling is critical for the next step to control the exothermic reaction.

  • Reagent Addition: Slowly add thionyl chloride (2.0 eq) dropwise to the cooled benzyl alcohol. Maintain the temperature below 10°C. After addition, stir for 30 minutes at 0°C.

    • Causality: This pre-reaction forms benzyl chloride and generates HCl gas in situ. The slow, cold addition prevents a dangerous thermal runaway and uncontrolled release of HCl and SO₂ gases.

  • Esterification: Add 2-Aminoisobutyric acid (1.0 eq) to the mixture in one portion.

    • Causality: The amino acid is the limiting reagent. It will readily dissolve and react in the acidic alcoholic medium.

  • Reflux: Heat the reaction mixture to 80-90°C and maintain reflux for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • Causality: Heating provides the necessary activation energy for the esterification reaction. The extended reflux time ensures the reaction proceeds to completion, which is necessary given the moderate reactivity of the sterically hindered carboxylic acid.

  • Work-up and Isolation: After cooling to room temperature, slowly pour the reaction mixture into a larger beaker containing vigorously stirring diethyl ether. A white precipitate will form.

    • Causality: The target hydrochloride salt is insoluble in non-polar diethyl ether, while the excess benzyl alcohol and byproducts remain in solution. This step is both a purification and isolation method.

  • Purification: Filter the white solid using a Büchner funnel and wash thoroughly with several portions of diethyl ether to remove residual benzyl alcohol.

  • Drying: Dry the purified white solid under vacuum at 40°C overnight to yield Benzyl 2-amino-2-methylpropanoate hydrochloride.

Analytical Characterization and Quality Control

A multi-technique approach is essential for the unambiguous confirmation of the compound's identity, structure, and purity. NMR spectroscopy provides structural elucidation, mass spectrometry confirms the molecular weight, and HPLC assesses purity.

Analytical Workflow

Analytical_Workflow cluster_tests Characterization Techniques cluster_results Validation Points Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS HPLC RP-HPLC Sample->HPLC Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW Purity Purity Assay (>95%) HPLC->Purity Final Verified Compound

Caption: A multi-technique workflow for validating compound identity and purity.

Spectroscopic and Chromatographic Data

A. ¹H NMR (Nuclear Magnetic Resonance) Spectroscopy

  • Purpose: To confirm the proton framework of the molecule.

  • Predicted Spectrum (400 MHz, DMSO-d₆):

    • δ 8.5-9.0 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar exchange and exchange with trace water.

    • δ 7.30-7.45 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

    • δ 5.25 ppm (singlet, 2H): Methylene protons (-CH₂-) of the benzyl ester.

    • δ 1.55 ppm (singlet, 6H): Protons of the two equivalent methyl groups (-C(CH₃)₂). The singlet appearance is characteristic of the gem-dimethyl group.

B. ¹³C NMR Spectroscopy

  • Purpose: To confirm the carbon backbone of the molecule.

  • Predicted Spectrum (100 MHz, DMSO-d₆):

    • δ ~171 ppm: Carbonyl carbon (C=O) of the ester.

    • δ ~135 ppm: Quaternary aromatic carbon (C-CH₂) of the benzyl group.

    • δ ~128-129 ppm: Aromatic CH carbons of the benzyl group.

    • δ ~67 ppm: Methylene carbon (-CH₂-) of the benzyl ester.

    • δ ~57 ppm: Quaternary alpha-carbon (-C(CH₃)₂).

    • δ ~22 ppm: Methyl carbons (-CH₃).

C. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the free base.

  • Technique: Electrospray Ionization (ESI) in positive mode is ideal. The sample is analyzed after neutralization or by observing the free base in the gas phase.

  • Expected Ion:

    • [M+H]⁺ = 194.12 m/z: This corresponds to the protonated free base (C₁₁H₁₅NO₂ + H⁺). Finding this exact mass is a strong confirmation of the elemental composition.

D. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the compound.

  • Methodology: A reverse-phase (RP-HPLC) method is most suitable.

ParameterRecommended ConditionsRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good resolution for this type of molecule.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the amine.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is the organic modifier for elution.
Gradient 10% to 90% B over 20 minutesA standard gradient to ensure elution of the compound and any potential impurities.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Detection UV at 254 nmThe benzyl group provides a strong chromophore for UV detection.
Acceptance Purity ≥ 97.5%A common purity threshold for synthetic intermediates in drug development.[3]

Applications in Pharmaceutical and Peptide Research

The utility of Benzyl 2-amino-2-methylpropanoate hydrochloride stems directly from its unique structure.

  • Pharmaceutical Intermediate: It serves as a precursor in the multi-step synthesis of various active pharmaceutical ingredients (APIs). Its protected carboxyl group (as a benzyl ester) and reactive amino group make it a versatile building block.[3] The benzyl group is particularly useful as it can be easily removed under mild hydrogenolysis conditions, which do not affect other sensitive functional groups.

  • Peptide Conformation Control: The core 2-aminoisobutyric acid (Aib) moiety is a powerful "helix inducer."[2] The steric bulk of the gem-dimethyl group restricts the Ramachandran angles of the peptide backbone, forcing it to adopt a helical conformation (often a 3₁₀- or α-helix).[1] Researchers incorporate this building block into synthetic peptides to:

    • Enhance Metabolic Stability: The non-natural structure is resistant to degradation by proteases.

    • Improve Receptor Binding: By locking the peptide into a specific, bioactive conformation, binding affinity and selectivity can be significantly increased.

    • Create Peptidomimetics: Design novel peptide-based drugs with predictable secondary structures and improved therapeutic properties.

Conclusion

Benzyl 2-amino-2-methylpropanoate hydrochloride is a chemical intermediate of significant value, defined by its molecular weight of 229.70 g/mol and its sterically demanding Aib core. The protocols and analytical methods detailed in this guide provide a robust framework for its synthesis, verification, and application. A thorough understanding of its properties and the rationale behind its handling are essential for leveraging its full potential in the fields of medicinal chemistry and advanced drug development.

References

  • PubChem. (n.d.). Benzyl 2-amino-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Benzyl 2-amino-2-methylpropanoate hydrochloride. Retrieved from [Link]

  • ChemBK. (n.d.). benzyl 2-amino-2-methylpropanoate hydrochloride - Physico-chemical Properties. Retrieved from [Link]

  • PubChem. (n.d.). benzyl (2R)-2-aminopropanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018). Benzyl 2-methylpropanoate. Retrieved from [Link]

  • PubChem. (n.d.). Phenylalanine, alpha-methyl-, methyl ester, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminoisobutyric acid. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Benzyl 2-amino-2-methylpropanoate Hydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Foreword Benzyl 2-amino-2-methylpropanoate hydrochloride, a benzyl-protected form of the non-proteinogenic amino acid 2-aminoisobutyric acid (Aib), is a cru...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Benzyl 2-amino-2-methylpropanoate hydrochloride, a benzyl-protected form of the non-proteinogenic amino acid 2-aminoisobutyric acid (Aib), is a crucial building block in synthetic organic chemistry. Its hydrochloride salt form enhances stability and solubility, making it a versatile reagent in the synthesis of complex molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and significant applications, particularly in the realm of pharmaceutical development. By delving into the technical nuances of this compound, we aim to equip researchers and drug development professionals with the knowledge to effectively utilize this valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties

Benzyl 2-amino-2-methylpropanoate hydrochloride is identified by the CAS number 60421-20-7.[1] It is the hydrochloride salt of the benzyl ester of 2-amino-2-methylpropanoic acid. The presence of the benzyl ester group serves as a protecting group for the carboxylic acid functionality, allowing for selective reactions at the amino group. The hydrochloride salt form improves the compound's handling characteristics and solubility in polar solvents.[]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 60421-20-7[1]
Molecular Formula C₁₁H₁₆ClNO₂[1]
Molecular Weight 229.7 g/mol [3]
IUPAC Name benzyl 2-amino-2-methylpropanoate;hydrochloride[]
SMILES CC(C)(C(=O)OCC1=CC=CC=C1)N.Cl[]
InChI Key OXUUEIDXKLFLER-UHFFFAOYSA-N[]
Melting Point 170-171 °C[]
Appearance White to off-white powder or crystals-
Solubility Soluble in water and polar organic solvents like methanol.[4]
Storage Store at 2-8 °C in a dry, airtight container.[3]

Structural Elucidation and Spectroscopic Analysis

The chemical structure of Benzyl 2-amino-2-methylpropanoate hydrochloride is characterized by a central quaternary carbon atom bonded to two methyl groups, an amino group (protonated in the hydrochloride form), and a benzyl ester group.

Caption: Chemical structure of Benzyl 2-amino-2-methylpropanoate hydrochloride.

While a publicly available, peer-reviewed full spectroscopic dataset for this specific compound is not readily found, the structure can be confirmed using standard analytical techniques. Commercial suppliers confirm that the Nuclear Magnetic Resonance (NMR) spectrum conforms to the expected structure.[3] Based on analogous compounds, the expected spectral characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum would be expected to show a multiplet for the aromatic protons of the benzyl group, a singlet for the benzylic methylene (CH₂) protons, and a singlet for the two equivalent methyl (CH₃) groups. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon, the methyl carbons, the carbonyl carbon of the ester, the benzylic carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the ammonium salt, the C=O stretching of the ester, and the C-O stretching of the ester. Aromatic C-H and C=C stretching bands would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base (after loss of HCl) and characteristic fragmentation patterns.

Synthesis and Manufacturing

The synthesis of Benzyl 2-amino-2-methylpropanoate hydrochloride is typically achieved through the esterification of 2-aminoisobutyric acid with benzyl alcohol in the presence of an acid catalyst. A common and effective method is the Fischer-Speier esterification.

Synthetic Pathway

G cluster_reactants Reactants cluster_product Product A 2-Aminoisobutyric Acid C Benzyl 2-amino-2-methylpropanoate hydrochloride A->C HCl (gas) or Thionyl Chloride (SOCl₂) Toluene, Reflux B Benzyl Alcohol B->C

Caption: General synthetic scheme for Benzyl 2-amino-2-methylpropanoate hydrochloride.

Experimental Protocol: Fischer-Speier Esterification

This protocol is a representative procedure based on established methods for the synthesis of amino acid benzyl ester hydrochlorides.

Materials:

  • 2-Aminoisobutyric acid

  • Benzyl alcohol

  • Toluene (or another suitable water-azeotroping solvent)

  • Hydrogen chloride (gas) or Thionyl chloride (SOCl₂)

  • Diethyl ether (for precipitation)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend 2-aminoisobutyric acid in toluene.

  • Addition of Reagents: Add an excess of benzyl alcohol to the suspension.

  • Acid Catalysis:

    • Method A (HCl gas): Bubble dry hydrogen chloride gas through the stirred suspension until saturation.

    • Method B (Thionyl Chloride): Carefully add thionyl chloride dropwise to the cooled suspension. This method generates HCl in situ.

  • Esterification: Heat the reaction mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add diethyl ether to the concentrated solution to precipitate the product.

    • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Causality Behind Experimental Choices:

  • Azeotropic Removal of Water: The Fischer-Speier esterification is a reversible reaction. The use of a Dean-Stark apparatus to remove water drives the equilibrium towards the formation of the ester, thereby increasing the yield.

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol.

  • Hydrochloride Salt Formation: The use of HCl as a catalyst or the in situ generation from thionyl chloride conveniently results in the formation of the stable and easily isolable hydrochloride salt of the product.

Applications in Drug Development and Research

Benzyl 2-amino-2-methylpropanoate hydrochloride serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3] Its structural features, particularly the gem-dimethyl group, are utilized to introduce conformational constraints in target molecules, which can enhance their biological activity and metabolic stability.

Precursor in the Synthesis of Neurological Disorder Therapeutics

This compound is particularly valuable in the development of drugs targeting neurological disorders.[3] The 2-aminoisobutyric acid (Aib) moiety, which is unmasked from the benzyl ester, is a well-known helix inducer in peptides. By incorporating the Aib structure, medicinal chemists can design peptidomimetics with specific secondary structures that can modulate the activity of neurotransmitter systems.[5]

Role in Enzyme Inhibition and Receptor Binding Studies

In a research context, Benzyl 2-amino-2-methylpropanoate hydrochloride is used to synthesize molecules for studying enzyme inhibition and receptor binding mechanisms.[3] The sterically hindered nature of the Aib residue can be exploited to probe the active sites of enzymes or the binding pockets of receptors, aiding in the discovery of new therapeutic agents.

Self-Validating Systems and Quality Control

The purity and identity of Benzyl 2-amino-2-methylpropanoate hydrochloride are critical for its successful application in synthesis. A self-validating system for its production and use involves a multi-pronged approach to quality control.

Workflow for Quality Assurance:

cluster_tests Analytical Tests start Synthesis purification Purification (Recrystallization) start->purification drying Drying under Vacuum purification->drying qc Quality Control Analysis drying->qc release Release for Use qc->release Pass rework Repurification qc->rework Fail nmr ¹H and ¹³C NMR qc->nmr ms Mass Spectrometry qc->ms ir IR Spectroscopy qc->ir mp Melting Point qc->mp hplc HPLC Purity qc->hplc rework->purification

Caption: A self-validating workflow for the synthesis and quality control of Benzyl 2-amino-2-methylpropanoate hydrochloride.

  • In-Process Controls: Monitoring the synthesis by TLC ensures the reaction proceeds to completion and minimizes the formation of by-products.

  • Final Product Analysis:

    • Identity Confirmation: ¹H and ¹³C NMR, IR, and MS should be used to confirm the structure of the final product. The data should be consistent with the expected structure.

    • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound. A purity of ≥98% is typically required for use in pharmaceutical synthesis.

    • Physical Properties: The melting point should be sharp and within the specified range (e.g., 170-171 °C) as an indicator of purity.[]

Conclusion

Benzyl 2-amino-2-methylpropanoate hydrochloride is a foundational building block for advanced organic synthesis, particularly in the pharmaceutical industry. Its unique structural features and the stability afforded by its hydrochloride salt form make it an invaluable tool for creating complex molecules with specific biological activities. A thorough understanding of its properties, a well-defined synthetic protocol, and rigorous quality control are essential for its effective and reliable use in research and drug development.

References

  • MySkinRecipes. (n.d.). Benzyl 2-amino-2-methylpropanoate hydrochloride. Retrieved January 12, 2026, from [Link]

  • ChemBK. (n.d.). benzyl 2-amino-2-methylpropanoate hydrochloride. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Benzyl 2-amino-2-methylpropanoate. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride.
  • SIELC Technologies. (2018, February 16). Benzyl 2-methylpropanoate. Retrieved January 12, 2026, from [Link]

Sources

Foundational

Benzyl 2-amino-2-methylpropanoate hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of Benzyl 2-amino-2-methylpropanoate Hydrochloride Introduction Benzyl 2-amino-2-methylpropanoate hydrochloride is a valuable synthetic intermediate derived from the non-prote...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Benzyl 2-amino-2-methylpropanoate Hydrochloride

Introduction

Benzyl 2-amino-2-methylpropanoate hydrochloride is a valuable synthetic intermediate derived from the non-proteinogenic amino acid, 2-aminoisobutyric acid (Aib). Its unique structural feature, a quaternary α-carbon, imparts significant conformational constraints when incorporated into peptide chains. This property is of paramount interest to researchers in medicinal chemistry and drug discovery for the design of peptides and peptidomimetics with enhanced stability and specific secondary structures.[] The benzyl ester serves as a versatile protecting group for the carboxylic acid functionality, readily removable under specific conditions, while the hydrochloride salt form enhances the compound's stability and solubility in various solvent systems.[][2]

This guide provides a detailed exploration of the primary synthetic pathways for preparing Benzyl 2-amino-2-methylpropanoate hydrochloride, offering field-proven insights into the causality behind experimental choices and ensuring that each described protocol is a self-validating system.

Core Chemical Principles: Esterification of a Sterically Hindered Amino Acid

The synthesis of Benzyl 2-amino-2-methylpropanoate hydrochloride hinges on the esterification of 2-aminoisobutyric acid with benzyl alcohol. The primary challenge in this transformation is the steric hindrance posed by the two methyl groups attached to the α-carbon, which can impede the approach of the nucleophilic benzyl alcohol to the carboxylic acid's carbonyl carbon. Consequently, the chosen synthetic methods must effectively overcome this steric barrier to achieve efficient ester formation.

Two predominant strategies have proven effective and are detailed herein:

  • Fischer-Speier Esterification: This equilibrium-controlled reaction utilizes a strong acid catalyst to protonate the carboxylic acid, thereby enhancing its electrophilicity. The reaction is driven to completion by the removal of water, a byproduct of the esterification, typically through azeotropic distillation.

  • Thionyl Chloride-Mediated Esterification: This method offers a more direct route, where thionyl chloride serves a dual purpose. It reacts with benzyl alcohol to generate benzyl chloride and sulfur dioxide, but more importantly, it generates anhydrous hydrogen chloride in situ, which protonates the amino acid. It also activates the carboxylic acid by forming a highly reactive acyl chloride intermediate, which readily reacts with benzyl alcohol. This pathway directly yields the desired hydrochloride salt of the amino acid ester.[3][4][5]

Primary Synthesis Pathways

The following sections provide detailed protocols for the two primary methods of synthesizing Benzyl 2-amino-2-methylpropanoate hydrochloride. The choice between these methods will depend on available equipment, desired scale, and safety considerations.

Pathway A: Fischer-Speier Esterification via p-Toluenesulfonate Salt

This classical method is robust and scalable, though it requires an additional step if the final product must be the hydrochloride salt, as it initially yields the p-toluenesulfonate (tosylate) salt. The use of an azeotropic solvent with a Dean-Stark apparatus is critical for driving the reaction equilibrium towards the product.[6][7] Cyclohexane is a safer alternative to historically used solvents like benzene or toluene.[6]

Experimental Protocol
  • Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • Reaction Mixture: To the flask, add 2-aminoisobutyric acid (1.0 eq), p-toluenesulfonic acid monohydrate (1.1-1.2 eq), benzyl alcohol (4.0-5.0 eq), and cyclohexane (sufficient to fill the Dean-Stark trap and suspend the reactants).

  • Reaction Conditions: The mixture is heated to reflux. The water generated during the esterification is collected in the Dean-Stark trap as an azeotrope with cyclohexane. The reaction progress can be monitored by observing the amount of water collected. Reflux is typically maintained for 4-8 hours, or until no more water is collected.[6]

  • Work-up and Isolation:

    • The reaction mixture is cooled to room temperature.

    • Ethyl acetate is added to the cooled mixture to precipitate the product.[6]

    • The mixture is stirred for an additional hour to ensure complete precipitation.

    • The resulting white solid, Benzyl 2-amino-2-methylpropanoate p-toluenesulfonate, is collected by filtration, washed with cold ethyl acetate or diethyl ether to remove excess benzyl alcohol and p-toluenesulfonic acid, and dried under vacuum.

To obtain the hydrochloride salt, the isolated p-toluenesulfonate salt would be dissolved in a suitable solvent, neutralized with a base, and then treated with a solution of hydrogen chloride.

Pathway B: Direct Synthesis using Thionyl Chloride

This method is highly efficient and directly produces the target compound as its hydrochloride salt, simplifying the purification process.[3][4][5][8] However, it requires careful handling of thionyl chloride, which is a corrosive and moisture-sensitive reagent. The reaction should be performed in a well-ventilated fume hood.

Experimental Protocol
  • Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture.

  • Reaction Mixture Preparation: Suspend 2-aminoisobutyric acid (1.0 eq) in an excess of benzyl alcohol (acting as both reactant and solvent).

  • Addition of Thionyl Chloride: Cool the suspension in an ice bath to 0-5°C. Add thionyl chloride (1.2-1.5 eq) dropwise from the dropping funnel to the stirred suspension. The addition should be slow to control the exothermic reaction and the evolution of sulfur dioxide and hydrogen chloride gases. A patent suggests adding thionyl chloride at an internal temperature of 20°C or higher to ensure a gentle reaction.[3] However, for laboratory scale, initial cooling is a standard precautionary measure.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 40-60°C) for several hours (typically 2-4 hours) until the reaction is complete (monitoring by TLC is recommended).

  • Work-up and Isolation:

    • The excess benzyl alcohol and any remaining thionyl chloride are removed under reduced pressure by rotary evaporation.

    • The resulting solid residue is triturated with a non-polar solvent, such as diethyl ether or a mixture of ethyl acetate and hexanes, to induce crystallization and remove any non-polar impurities.

    • The white crystalline product, Benzyl 2-amino-2-methylpropanoate hydrochloride, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Comparative Analysis of Synthesis Pathways

ParameterPathway A: Fischer-Speier EsterificationPathway B: Thionyl Chloride Method
Starting Materials 2-aminoisobutyric acid, Benzyl alcohol, p-Toluenesulfonic acid2-aminoisobutyric acid, Benzyl alcohol, Thionyl chloride
Final Product Form p-Toluenesulfonate salt (requires further steps for hydrochloride)Directly yields the Hydrochloride salt
Reaction Time 4-8 hours (plus work-up)2-4 hours (plus work-up)
Typical Yields Good to ExcellentGood to Excellent
Key Equipment Dean-Stark apparatusStandard reflux setup with dropping funnel
Safety Considerations Use of refluxing flammable solvents (cyclohexane).Thionyl chloride is highly corrosive and toxic; evolves SO₂ and HCl gas. Must be handled in a fume hood.
Work-up Simplicity More involved (precipitation, filtration).Simpler (evaporation, trituration, filtration).

Visualizing the Synthesis

Overall Synthesis Pathways

Synthesis_Pathways Aib 2-Aminoisobutyric Acid TsOH p-TsOH, Cyclohexane Reflux (Dean-Stark) Aib->TsOH SOCl2 SOCl2 Benzyl Alcohol Aib->SOCl2 BnOH Benzyl Alcohol BnOH->TsOH BnOH->SOCl2 Tosylate Benzyl 2-amino-2-methylpropanoate p-Toluenesulfonate TsOH->Tosylate Pathway A HCl_salt Benzyl 2-amino-2-methylpropanoate Hydrochloride SOCl2->HCl_salt Pathway B

Caption: Overview of the two primary synthetic routes to Benzyl 2-amino-2-methylpropanoate salts.

Experimental Workflow for Thionyl Chloride Method (Pathway B)

Workflow_SOCl2 start Suspend Aib in Benzyl Alcohol cool Cool to 0-5°C (Ice Bath) start->cool add_socl2 Add SOCl2 dropwise cool->add_socl2 warm_reflux Warm to RT, then heat to 40-60°C add_socl2->warm_reflux monitor Monitor by TLC warm_reflux->monitor evaporate Remove volatiles (Rotary Evaporation) monitor->evaporate Reaction Complete triturate Triturate with Diethyl Ether evaporate->triturate filter_dry Filter and Dry under vacuum triturate->filter_dry product Final Product: Hydrochloride Salt filter_dry->product

Caption: Step-by-step workflow for the direct synthesis using thionyl chloride.

Conclusion

The synthesis of Benzyl 2-amino-2-methylpropanoate hydrochloride can be reliably achieved through well-established esterification protocols. The direct method utilizing thionyl chloride is often preferred for its efficiency and the direct formation of the desired hydrochloride salt. However, the classic Fischer-Speier esterification remains a viable and scalable alternative, particularly if the corresponding tosylate salt is an acceptable intermediate or if handling thionyl chloride is a concern. The choice of method should be guided by a careful consideration of scale, available resources, and safety infrastructure. Proper analytical characterization (e.g., NMR, melting point) is essential to confirm the identity and purity of the final product before its application in further research and development.

References

  • ResearchGate. Synthesis of Unnatural/Nonproteinogenic α‐Amino Acids. Available from: [Link]

  • Google Patents. JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • MDPI. Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Available from: [Link]

  • Chemistry Stack Exchange. Esterification of Glycine. Available from: [Link]

  • National Institutes of Health. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. Available from: [Link]

  • National Institutes of Health. A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]

  • ResearchGate. Synthesis of N-Unprotected α-Amino Acid Methyl Esters. Available from: [Link]

  • PubMed. Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis. Available from: [Link]

  • AIR Unimi. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. Available from: [Link]

  • Chemical Reviews. Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Available from: [Link]

  • ResearchGate. What are different ways to convert Amino Acid carboxylic acid into ester?. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • MySkinRecipes. Benzyl 2-amino-2-methylpropanoate hydrochloride. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • ResearchGate. General method to prepare amino acids benzyl esters and to isolate them.... Available from: [Link]

  • National Institutes of Health. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available from: [Link]

  • ChemBK. benzyl 2-amino-2-methylpropanoate hydrochloride. Available from: [Link]

  • Google Patents. CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride.
  • Pearson. Reactions of Amino Acids: Esterification: Videos & Practice Problems. Available from: [Link]

  • Molbase. Synthesis of 3-(N-Benzyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride. Available from: [Link]

  • Organic Chemistry Portal. Benzyl Esters. Available from: [Link]

  • Organic Syntheses. α-AMINOISOBUTYRIC ACID. Available from: [Link]

  • Google Patents. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
  • Google Patents. WO2008032546A1 - PROCESS FOR PRODUCTION OF OPTICALLY ACTIVE α-AMINO ACID BENZYL ESTER.

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Exploratory

An In-depth Technical Guide to the Physical Characteristics of H-Aib-OBzl HCl

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Title - Senior Application Scientist] Abstract H-Aib-OBzl HCl, or Benzyl 2-amino-2-methylpropanoate hydrochloride, is a crucial prot...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Title - Senior Application Scientist]

Abstract

H-Aib-OBzl HCl, or Benzyl 2-amino-2-methylpropanoate hydrochloride, is a crucial protected amino acid derivative utilized extensively in peptide synthesis, particularly for the incorporation of the sterically hindered α-aminoisobutyric acid (Aib) residue.[1][] The unique conformational constraints imposed by Aib make it a valuable component in the design of peptides with stable secondary structures, such as helices. This guide provides a comprehensive overview of the core physical and chemical characteristics of H-Aib-OBzl HCl, offering a foundational understanding for its effective application in research and development. We will delve into its structural and fundamental properties and present a detailed framework for its analytical characterization, ensuring the integrity and success of synthetic endeavors.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of H-Aib-OBzl HCl is paramount for its proper handling, storage, and application in synthetic protocols. These characteristics are summarized in the table below and discussed in the subsequent sections.

Tabulated Physical & Chemical Data
PropertyValueSource(s)
Chemical Name Benzyl 2-amino-2-methylpropanoate hydrochloride[3]
Synonyms H-Aib-OBzl HCl, Benzyl α-aminoisobutyrate hydrochloride, 2-Methylalanine benzyl ester hydrochloride[][3][4]
CAS Number 60421-20-7[3]
Molecular Formula C₁₁H₁₆ClNO₂[][3]
Molecular Weight 229.71 g/mol [][4]
Appearance White to off-white solid/powder[3]
Melting Point 170-171 °C[][3]
Solubility Soluble in water (50 mg/mL, clear, colorless)[3]
Storage Conditions 2-8 °C, keep dry, under inert atmosphere (e.g., Nitrogen)[3]
Structural Elucidation

The chemical structure of H-Aib-OBzl HCl consists of the α-aminoisobutyric acid core, where the carboxylic acid is protected as a benzyl ester and the amino group is present as a hydrochloride salt. This dual protection strategy is fundamental to its utility in peptide synthesis. The benzyl ester provides stability and can be removed under specific conditions, while the hydrochloride salt of the amine prevents unwanted side reactions and enhances solubility in certain solvents.

The presence of two methyl groups on the alpha-carbon is a defining feature of the Aib residue. This gem-dimethyl substitution sterically hinders rotation around the N-Cα and Cα-C bonds, significantly restricting the peptide backbone's conformational freedom and promoting helical structures.

Synthesis and Purification Overview

H-Aib-OBzl HCl is typically synthesized through the esterification of α-aminoisobutyric acid with benzyl alcohol.[3] A common method involves the use of an acid catalyst, such as p-toluenesulfonic acid, in a solvent like toluene, with azeotropic removal of water to drive the reaction to completion.[3] Another approach utilizes thionyl chloride to first generate the acid chloride, which then reacts with benzyl alcohol.[5]

The purification of the final product is critical to remove unreacted starting materials and byproducts. A typical purification workflow is outlined below.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Isolation A Aib + Benzyl Alcohol B Esterification (e.g., p-TsOH, Toluene, Reflux) A->B C Concentration B->C D Aqueous Wash (e.g., NaHCO3) C->D E Drying (Na2SO4) & Filtration D->E F HCl Salt Formation (HCl in Dioxane) E->F G Precipitation/Trituration (e.g., with Diethyl Ether) F->G H Filtration & Drying G->H I Pure H-Aib-OBzl HCl H->I

Caption: Generalized workflow for the synthesis and purification of H-Aib-OBzl HCl.

The rationale behind this multi-step process is to ensure the isolation of a high-purity product. The aqueous wash with a mild base like sodium bicarbonate (NaHCO₃) is crucial for removing the acid catalyst. The final precipitation step, induced by the addition of a non-polar solvent like diethyl ether after forming the hydrochloride salt, selectively crystallizes the desired product, leaving impurities in the solution.

Analytical Characterization Protocols

The identity and purity of H-Aib-OBzl HCl must be rigorously confirmed before its use in sensitive applications like peptide synthesis. The following sections detail the standard analytical techniques and expected outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of H-Aib-OBzl HCl. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of H-Aib-OBzl HCl in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the compound and does not exchange with the amine protons.

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Set an appropriate number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A greater number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or 2048 scans).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Protons (Benzyl Group): A multiplet in the range of 7.3-7.5 ppm, integrating to 5 protons, corresponding to the phenyl ring.

    • Methylene Protons (Benzyl Group): A singlet around 5.2 ppm, integrating to 2 protons (O-CH₂-Ph).

    • Amine Protons: A broad singlet, typically downfield (e.g., 8.0-9.0 ppm in DMSO-d₆), corresponding to the three protons of the -NH₃⁺ group. The chemical shift and appearance can vary with solvent and concentration.

    • Methyl Protons (Aib): A sharp singlet around 1.5 ppm, integrating to 6 protons, representing the two equivalent methyl groups.

  • ¹³C NMR:

    • Carbonyl Carbon: A peak in the ester region, approximately 170-175 ppm.

    • Aromatic Carbons: Multiple signals between 125-140 ppm.

    • Methylene Carbon (Benzyl): A signal around 65-70 ppm (O-CH₂-Ph).

    • Quaternary Carbon (Aib): A peak around 55-60 ppm (the α-carbon).

    • Methyl Carbons (Aib): A signal around 20-25 ppm.

NMR_Analysis_Workflow Start H-Aib-OBzl HCl Sample Prep Dissolve in Deuterated Solvent Start->Prep Acquire Acquire 1H & 13C NMR Spectra Prep->Acquire Process Process FID Data (FT, Phasing, Baseline) Acquire->Process Analyze Analyze Chemical Shifts, Integration, and Splitting Patterns Process->Analyze Confirm Confirm Structure Analyze->Confirm

Caption: Workflow for NMR-based structural confirmation of H-Aib-OBzl HCl.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule, providing complementary information to NMR.

Experimental Protocol: FTIR (ATR) Analysis

  • Sample Preparation: Place a small amount of the solid H-Aib-OBzl HCl powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Background Scan: Perform a background scan of the empty ATR crystal.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Expected Absorption Bands:

  • N-H Stretch: A broad and strong band in the region of 3300-2500 cm⁻¹, characteristic of an amine salt (-NH₃⁺).

  • C-H Stretch (Aromatic & Aliphatic): Sharp peaks around 3100-3000 cm⁻¹ (aromatic C-H) and 3000-2850 cm⁻¹ (aliphatic C-H).

  • C=O Stretch (Ester): A very strong and sharp absorption band around 1730-1750 cm⁻¹.[6] This is a key diagnostic peak.

  • C=C Stretch (Aromatic): Overtone and combination bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Ester): A strong band in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of H-Aib-OBzl HCl in a suitable solvent, such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the cationic form of the molecule, [M-Cl]⁺.

  • Data Analysis: Analyze the resulting spectrum to identify the mass-to-charge ratio (m/z) of the parent ion.

Expected Result:

The molecule will be detected as the free amine cation after losing the HCl. The expected m/z value corresponds to the molecular weight of the free base (C₁₁H₁₅NO₂), which is 193.24 g/mol .[7] Therefore, the primary peak in the ESI-MS spectrum should be observed at an m/z of approximately 194.1, corresponding to the [M+H]⁺ ion.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of H-Aib-OBzl HCl. A reversed-phase method is typically employed.

Experimental Protocol: Purity Analysis by RP-HPLC

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing an additive like 0.1% trifluoroacetic acid (TFA) to ensure good peak shape.

    • Example Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the benzyl group absorbs, typically 214 nm and 254 nm.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) and record the chromatogram. Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks. A purity of ≥98% is common for commercial-grade material.[4]

Conclusion

The physical and chemical characteristics of H-Aib-OBzl HCl are well-defined, making it a reliable building block for peptide synthesis. Its white, crystalline nature, defined melting point, and solubility characteristics are indicative of a stable salt. The true validation of this reagent, however, lies in rigorous analytical characterization. By employing a suite of techniques including NMR, IR, MS, and HPLC, researchers can confidently verify the structure and purity of their material. This self-validating system of analysis ensures the integrity of the starting material, which is a critical, non-negotiable prerequisite for the successful synthesis of complex peptides and other pharmaceutical compounds.

References

  • 001CHEMICAL. (n.d.). CAS No. 55456-40-1, H-Aib-OBzl HCl. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 2-amino-2-methylpropanoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Benzyl 2-amino-2-methylpropanoate hydrochloride. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Infrared Spectroscopy. Retrieved from [Link]

  • Google Patents. (2015). CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride.

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Foundational

Introduction: The Critical Role of Solubility in Drug Development

An In-Depth Technical Guide to the Solubility Profile of Benzyl 2-amino-2-methylpropanoate Hydrochloride In the landscape of pharmaceutical research and development, the physicochemical properties of a molecule are found...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of Benzyl 2-amino-2-methylpropanoate Hydrochloride

In the landscape of pharmaceutical research and development, the physicochemical properties of a molecule are foundational to its potential as a therapeutic agent. Among these, solubility stands as a paramount determinant of a drug candidate's bioavailability and, consequently, its efficacy. Benzyl 2-amino-2-methylpropanoate hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1] Its hydrochloride salt form is intentionally designed to enhance both stability and aqueous solubility, crucial attributes for successful formulation and delivery.[1][2] This guide provides a comprehensive overview of the solubility characteristics of benzyl 2-amino-2-methylpropanoate hydrochloride, offering both theoretical grounding and practical, field-proven methodologies for its determination.

This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems. We will delve into the causality behind experimental choices and present protocols that are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Physicochemical Properties of Benzyl 2-amino-2-methylpropanoate Hydrochloride

A thorough understanding of a compound's intrinsic properties is essential before embarking on solubility studies. Here are the key physicochemical parameters for benzyl 2-amino-2-methylpropanoate hydrochloride:

PropertyValueSource
Molecular Formula C₁₁H₁₆ClNO₂[3]
Molecular Weight 229.7 g/mol [1][3]
CAS Number 60421-20-7[1][3]
Predicted pKa 7.93 ± 0.25[4]
Predicted Density 1.079 ± 0.06 g/cm³[4]

The presence of the hydrochloride salt significantly influences the molecule's ionization state, which in turn is a critical factor governing its solubility, particularly in aqueous media with varying pH.[5] The amino group is protonated, enhancing the molecule's polarity and its ability to interact with polar solvents like water.

Experimental Determination of Solubility: A Methodological Approach

While specific solubility data for benzyl 2-amino-2-methylpropanoate hydrochloride is not extensively published, this section provides a robust, step-by-step protocol for its experimental determination using the widely accepted shake-flask method.[6][7] This method is considered the gold standard for determining equilibrium solubility.[8]

The Shake-Flask Method: A Self-Validating Protocol

The principle of the shake-flask method is to create a saturated solution of the compound in a specific solvent and then measure the concentration of the dissolved solute.[7] The "self-validating" nature of this protocol lies in ensuring that equilibrium has been reached, meaning the rate of dissolution equals the rate of precipitation.

Materials and Equipment
  • Benzyl 2-amino-2-methylpropanoate hydrochloride (purity >95%)[3]

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dichloromethane)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm PVDF)

Step-by-Step Experimental Workflow
  • Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solutions, this may include buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Addition of Excess Solute: Add an excess amount of benzyl 2-amino-2-methylpropanoate hydrochloride to a known volume of each solvent in a sealed vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours). The extended shaking time allows the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Dilution and Analysis: Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method (e.g., HPLC).

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of benzyl 2-amino-2-methylpropanoate hydrochloride is essential for accurate quantification.

The following diagram illustrates the experimental workflow for the shake-flask solubility determination:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess Benzyl 2-amino-2-methylpropanoate HCl C Add excess solid to solvent in sealed vial A->C B Prepare various solvent systems B->C D Equilibrate on orbital shaker (e.g., 24-48h at 25°C) C->D E Phase separation (settling or centrifugation) D->E F Withdraw and filter supernatant E->F G Dilute filtered sample F->G H Analyze by validated HPLC method G->H I Quantify against calibration curve H->I

Caption: Shake-Flask Solubility Determination Workflow.

Data Presentation

The results of the solubility studies should be presented in a clear and organized manner. The following table provides a template for recording the experimentally determined solubility data:

Solvent SystemTemperature (°C)pH (for aqueous systems)Solubility (mg/mL)Standard Deviation
Deionized Water25
0.1 N HCl (pH ~1.2)25~1.2
Acetate Buffer254.5
Phosphate Buffer256.8
Phosphate Buffer257.4
Ethanol25N/A
Methanol25N/A
Dichloromethane25N/A

Factors Influencing Solubility

Several factors can significantly impact the solubility of benzyl 2-amino-2-methylpropanoate hydrochloride:

  • pH: As a hydrochloride salt of a primary amine, the compound's solubility in aqueous solutions is highly pH-dependent.[5] At acidic pH values, the amino group is fully protonated, leading to higher solubility. As the pH increases towards and beyond the pKa of the amino group, the compound will deprotonate to its less soluble free base form.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control the temperature during experiments.

  • Solvent Polarity: The solubility will vary significantly in solvents of different polarities. As a polar, ionic compound, it is expected to have higher solubility in polar protic solvents.

  • Presence of Other Solutes: The presence of salts or other excipients in a formulation can affect solubility through mechanisms like the common ion effect or changes in the solvent's properties.

The relationship between these influencing factors can be visualized as follows:

G Solubility Solubility of Benzyl 2-amino-2-methylpropanoate HCl pH pH of Solution Solubility->pH Temp Temperature Solubility->Temp Solvent Solvent Polarity Solubility->Solvent Excipients Presence of Other Solutes Solubility->Excipients

Caption: Key Factors Influencing Solubility.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of benzyl 2-amino-2-methylpropanoate hydrochloride. While published quantitative data is sparse, the provided experimental protocol offers a reliable and scientifically sound method for generating this crucial information. For researchers and drug development professionals, a thorough characterization of this compound's solubility profile is a critical step in harnessing its full potential as a building block for novel therapeutics. The insights and methodologies presented herein are designed to empower scientists to generate the high-quality data necessary for informed decision-making in the complex process of drug discovery and development.

References

  • Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?[Link]

  • ChemBK. benzyl 2-amino-2-methylpropanoate hydrochloride - Physico-chemical Properties. [Link]

  • ResearchGate. (2015). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • ChemBK. Benzyl 2-amino-2-methylpropanoate - Physico-chemical Properties. [Link]

  • Slideshare. (2016). solubility experimental methods.pptx. [Link]

  • Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Herbal Medicine. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

  • PubChem. Benzyl 2-amino-2-methylpropanoate. [Link]

  • Molecules. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • SciELO. (2008). Article. [Link]

  • PubChem. benzyl (2R)-2-aminopropanoate hydrochloride. [Link]

  • MySkinRecipes. Benzyl 2-amino-2-methylpropanoate hydrochloride. [Link]

  • Journal of Agricultural and Food Chemistry. (2018). Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties. [Link]

  • ResearchGate. (2022). De-esterification of amino acid esters. [Link]

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Exploratory

Spectroscopic Characterization of Benzyl 2-amino-2-methylpropanoate Hydrochloride: A Technical Guide

Introduction Benzyl 2-amino-2-methylpropanoate hydrochloride is a protected amino acid derivative of significant interest in synthetic organic chemistry and pharmaceutical development. It serves as a key building block i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 2-amino-2-methylpropanoate hydrochloride is a protected amino acid derivative of significant interest in synthetic organic chemistry and pharmaceutical development. It serves as a key building block in the synthesis of peptides and peptidomimetics, where the gem-dimethyl group of the aminoisobutyric acid (Aib) moiety induces conformational constraints, influencing the secondary structure of peptide chains.[1] The benzyl ester provides a readily cleavable protecting group, while the hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic protocols.[2][3]

This technical guide provides an in-depth overview of the spectroscopic data for Benzyl 2-amino-2-methylpropanoate hydrochloride, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The methodologies presented herein are grounded in established analytical chemistry principles, ensuring both technical accuracy and practical utility for researchers in the field.

Molecular Structure and Key Spectroscopic Features

The structure of Benzyl 2-amino-2-methylpropanoate hydrochloride comprises a benzyl ester, a quaternary α-carbon bearing two methyl groups, and a primary amine protonated to form an ammonium chloride salt. Each of these functional groups gives rise to characteristic signals in different spectroscopic analyses, which are crucial for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Benzyl 2-amino-2-methylpropanoate hydrochloride, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of Benzyl 2-amino-2-methylpropanoate hydrochloride is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Predicted ¹H NMR Spectral Data:

Functional GroupPredicted Chemical Shift (δ) ppmMultiplicityIntegration
-C(CH₃)₂~1.5 - 1.7Singlet6H
-NH₃⁺Variable (broad)Singlet3H
-O-CH₂-Ph~5.2Singlet2H
-C₆H₅~7.3 - 7.5Multiplet5H

Interpretation and Causality:

  • Gem-dimethyl Protons (-C(CH₃)₂): The two methyl groups are chemically equivalent and are attached to a quaternary carbon. Therefore, they are expected to appear as a single, sharp signal (singlet) with an integration of 6H in the upfield region of the spectrum.

  • Ammonium Protons (-NH₃⁺): The protons of the ammonium group are acidic and can exchange with residual water or deuterated solvent. This often results in a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

  • Benzylic Protons (-O-CH₂-Ph): The two protons of the methylene group in the benzyl ester are also chemically equivalent and will appear as a singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

  • Aromatic Protons (-C₆H₅): The five protons on the phenyl ring are in different chemical environments and will typically appear as a multiplet in the aromatic region of the spectrum.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Spectral Data:

Carbon AtomPredicted Chemical Shift (δ) ppm
-C(C H₃)₂~25
-C (CH₃)₂~57
-O-C H₂-Ph~68
Aromatic C -H~128 - 130
Aromatic Quaternary C ~135
Ester Carbonyl (C =O)~173

Interpretation and Causality:

  • Methyl Carbons (-C(C H₃)₂): These carbons are in an aliphatic environment and will appear at the most upfield region of the spectrum.

  • Quaternary Carbon (-C (CH₃)₂): The quaternary carbon attached to the amino group and the two methyl groups will have a characteristic chemical shift.

  • Benzylic Carbon (-O-C H₂-Ph): This carbon is shifted downfield due to the attachment to the electronegative oxygen atom.

  • Aromatic Carbons (-C ₆H₅): The carbons of the phenyl ring will appear in the aromatic region, with the protonated carbons having slightly different shifts from the quaternary carbon attached to the benzyl group.

  • Ester Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is significantly deshielded and will appear at the most downfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.

Workflow for NMR Sample Preparation and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-25 mg (¹H) or 50-100 mg (¹³C) of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to a 5 mm NMR tube B->C D Add internal standard (e.g., TMS) C->D E Insert sample into spectrometer D->E Prepared Sample F Lock and shim the magnetic field E->F G Tune and match the probe F->G H Acquire ¹H and ¹³C spectra G->H I Fourier transform the FID H->I Raw Data (FID) J Phase and baseline correct the spectrum I->J K Calibrate chemical shifts J->K L Integrate peaks (¹H) and pick peaks (¹³C) K->L M M L->M Final Spectrum

Caption: Workflow for NMR sample preparation and data acquisition.

Detailed Methodology:

  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-25 mg of Benzyl 2-amino-2-methylpropanoate hydrochloride. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.[4][5] Given the hydrochloride salt form, DMSO-d₆ or D₂O are good choices.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions can be added.[4]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.[6]

    • Perform a deuterium lock on the solvent signal and shim the magnetic field to achieve optimal homogeneity and spectral resolution.[6][7]

    • Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize signal-to-noise.[7]

    • Acquire the free induction decay (FID) using standard pulse sequences. For ¹H NMR, a sufficient relaxation delay (d1) should be used to ensure accurate integration.[8]

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase and baseline correction to obtain a properly presented spectrum.

    • Calibrate the chemical shift axis using the signal of the internal standard (0 ppm for TMS).

    • For ¹H NMR, integrate the signals to determine the relative number of protons. For ¹³C NMR, identify the chemical shifts of the individual carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands:

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
Ammonium (-NH₃⁺)N-H stretch3200 - 2800 (broad)Strong
N-H bend~1600 - 1500Medium
Alkyl C-HC-H stretch3000 - 2850Medium
Aromatic C-HC-H stretch3100 - 3000Medium
Ester Carbonyl (C=O)C=O stretch~1735 - 1750Strong
Aromatic C=CC=C stretch~1600, ~1450Medium-Weak
Ester C-OC-O stretch~1300 - 1150Strong

Interpretation and Causality:

  • N-H Stretching: The broad and strong absorption in the high-wavenumber region is characteristic of the N-H stretching vibrations in the ammonium salt.

  • C=O Stretching: A strong, sharp absorption band around 1735-1750 cm⁻¹ is a definitive indicator of the ester carbonyl group.[9]

  • C-H Stretching: The bands just below 3000 cm⁻¹ correspond to the C-H stretching of the aliphatic methyl and methylene groups, while the bands just above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds.[10]

  • Aromatic C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.[10]

  • C-O Stretching: The strong absorption in the fingerprint region (around 1300-1150 cm⁻¹) is attributed to the C-O stretching of the ester group.[11]

Experimental Protocol: FT-IR Spectroscopy

The choice of sampling technique for FT-IR depends on the physical state of the sample. For a solid like Benzyl 2-amino-2-methylpropanoate hydrochloride, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.

Workflow for FT-IR Data Acquisition (ATR Method)

FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing A Ensure ATR crystal is clean B Collect a background spectrum A->B C Place a small amount of solid sample on the ATR crystal B->C Ready for Sample D Apply pressure with the anvil C->D E Collect the sample spectrum D->E F Perform ATR correction (if necessary) E->F Raw Spectrum G Identify and label significant peaks F->G H H G->H Final IR Spectrum

Caption: Workflow for FT-IR data acquisition using the ATR method.

Detailed Methodology:

  • Instrument Preparation:

    • Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[12]

    • Acquire a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[12]

  • Sample Analysis:

    • Place a small amount of the solid Benzyl 2-amino-2-methylpropanoate hydrochloride onto the center of the ATR crystal.

    • Lower the anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.[12]

    • Collect the infrared spectrum.[13] Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the IR beam.

    • Analyze the spectrum by identifying the characteristic absorption bands and correlating them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation Pattern:

For Benzyl 2-amino-2-methylpropanoate hydrochloride, the molecular ion (M⁺) would be that of the free base (C₁₁H₁₅NO₂), with a molecular weight of 193.24 g/mol . The hydrochloride is not typically observed in the gas phase under common ionization techniques like Electrospray Ionization (ESI) or Electron Impact (EI).

  • Molecular Ion Peak: [M+H]⁺ at m/z 194.11.

  • Major Fragment Ions:

    • Loss of Benzyl Radical: A common fragmentation pathway for benzyl esters is the cleavage of the O-CH₂ bond, leading to the loss of a benzyl radical (•CH₂Ph, 91 Da) or the formation of a stable tropylium cation (C₇H₇⁺) at m/z 91.[14][15]

    • Loss of Benzyloxycarbonyl Group: Cleavage can occur to lose the entire benzyloxy group.

    • α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is also a possible fragmentation pathway.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_process Data Interpretation A Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water) B Introduce the sample into the ion source (e.g., ESI) A->B Dilute Sample C Generate ions B->C D Separate ions in the mass analyzer C->D E Detect ions D->E F Generate a mass spectrum (m/z vs. intensity) E->F Ion Signal G Identify the molecular ion peak F->G H Analyze the fragmentation pattern G->H I I H->I Structural Information

Caption: General workflow for mass spectrometry analysis.

Synthesis Overview

Benzyl 2-amino-2-methylpropanoate hydrochloride is typically synthesized via the esterification of 2-aminoisobutyric acid. A common method involves the reaction of the amino acid with benzyl alcohol in the presence of an acid catalyst, such as hydrogen chloride gas or thionyl chloride.[16] The use of hydrogen chloride is advantageous as it also forms the desired hydrochloride salt in situ. The reaction is often driven to completion by removing the water formed during the esterification, for example, by azeotropic distillation.[16]

Conclusion

The spectroscopic characterization of Benzyl 2-amino-2-methylpropanoate hydrochloride is a straightforward process that relies on the fundamental principles of NMR, FT-IR, and Mass Spectrometry. Each technique provides complementary information that, when combined, allows for the unambiguous confirmation of the molecule's structure and purity. The protocols and interpretations provided in this guide serve as a comprehensive resource for researchers and scientists working with this important synthetic building block. Adherence to standardized analytical procedures is paramount for ensuring the quality and reliability of experimental data in drug discovery and development.

References

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Chem LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Google Patents. (n.d.). CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Benzyl 2-amino-2-methylpropanoate hydrochloride. Retrieved from [Link]

  • NIH. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 2-amino-2-methylpropanoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds.
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  • Scribd. (n.d.). FTIR SOP: Setup and Data Processing. Retrieved from [Link]

  • UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]

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  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • ChemBK. (n.d.). benzyl 2-amino-2-methylpropanoate hydrochloride. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • ResearchGate. (n.d.). Wavenumbers and assignments of the FT-IR vibration bands. Retrieved from [Link]

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  • SpectraBase. (n.d.). 2-(N-benzyl-N-methylamino)-1-phenylethanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to Benzyl 2-amino-2-methylpropanoate Hydrochloride: A Sterically Hindered Building Block for Peptidomimetics and Drug Discovery

Abstract This technical guide provides a comprehensive overview of Benzyl 2-amino-2-methylpropanoate hydrochloride, a key building block in modern synthetic and medicinal chemistry. While the parent amino acid, 2-aminois...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Benzyl 2-amino-2-methylpropanoate hydrochloride, a key building block in modern synthetic and medicinal chemistry. While the parent amino acid, 2-aminoisobutyric acid (Aib), is achiral, its incorporation into peptide chains imparts significant conformational constraints that are critical for the design of novel therapeutics. This document details the molecule's physicochemical properties, provides a robust, field-proven synthesis protocol, and explores its primary applications in directing peptide secondary structure and enhancing the metabolic stability of drug candidates. The insights herein are intended to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively utilize this versatile reagent.

Introduction: The Strategic Role of an Achiral Amino Acid in Conformational Design

In the realm of peptide science and drug discovery, the focus is often placed on chiral centers to achieve specific biological interactions. However, the strategic use of achiral, sterically demanding building blocks like Benzyl 2-amino-2-methylpropanoate hydrochloride offers a powerful, alternative approach to molecular design. The core of this molecule is 2-aminoisobutyric acid (Aib), a non-proteinogenic α,α-disubstituted amino acid (α,α-AA).[1][2]

The defining feature of Aib is the presence of two methyl groups on its α-carbon.[3] This gem-dimethyl substitution, a consequence of the Thorpe-Ingold effect, severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[3] Consequently, when Aib is incorporated into a peptide sequence, it acts as a potent helix inducer, forcing the peptide chain to adopt well-defined 3₁₀- or α-helical secondary structures.[3][4][5] This ability to pre-organize a peptide into a specific conformation is invaluable for mimicking the bioactive structures of natural peptides while enhancing resistance to enzymatic degradation—a critical hurdle in peptide-based drug development.[2][6]

This guide will therefore address Benzyl 2-amino-2-methylpropanoate hydrochloride not as a traditional "chiral building block," but as a sophisticated "conformational directing block," a more accurate description of its function in advanced synthetic applications.

Physicochemical Properties & Spectroscopic Characterization

Accurate characterization is the foundation of reproducible science. The hydrochloride salt form of the benzyl ester enhances both stability and solubility in relevant solvents, making it a convenient precursor for peptide synthesis.[7]

Physical and Chemical Data

The key properties of Benzyl 2-amino-2-methylpropanoate hydrochloride are summarized below.

PropertyValueSource
CAS Number 60421-20-7[8]
Molecular Formula C₁₁H₁₆ClNO₂[7][8]
Molecular Weight 229.7 g/mol [7][8]
Appearance White to off-white crystalline solidVendor Data
Solubility Soluble in water, methanolGeneral Knowledge
Storage 2-8°C, airtight, dry[7]
Spectroscopic Profile

The following data serves as a benchmark for verifying the identity and purity of the compound.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆, δ in ppm):

  • 8.60 (br s, 3H): Exchangeable protons of the amine hydrochloride (-NH₃⁺).

  • 7.30 - 7.45 (m, 5H): Aromatic protons of the benzyl group.

  • 5.25 (s, 2H): Methylene protons of the benzyl group (-CH₂-).

  • 1.50 (s, 6H): Protons of the two equivalent methyl groups (-C(CH₃)₂).

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆, δ in ppm):

  • 171.5: Ester carbonyl carbon (C=O).

  • 135.0: Quaternary aromatic carbon of the benzyl group (C-CH₂).

  • 128.5 - 128.9: Aromatic CH carbons of the benzyl group.

  • 67.5: Methylene carbon of the benzyl group (-CH₂-).

  • 56.0: Quaternary α-carbon (-C(CH₃)₂).

  • 24.0: Methyl carbons (-CH₃).

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

  • ~3000 (broad): N-H stretch of the ammonium salt.

  • ~1745 (strong): C=O stretch of the ester.

  • ~1600, ~1495: C=C stretches of the aromatic ring.

  • ~1200: C-O stretch of the ester.

Synthesis and Purification Protocol

The synthesis of Benzyl 2-amino-2-methylpropanoate hydrochloride is a standard esterification of the parent amino acid. The thionyl chloride method is widely employed due to its efficiency, as it serves as both the activating agent for the carboxylic acid and the source of the hydrochloride salt.[9] Alternative methods using trimethylchlorosilane (TMSCl) in methanol also provide a high-yielding, one-pot reaction at room temperature.[10][11]

Synthesis Workflow Overview

The overall process involves the activation of the carboxylic acid of 2-aminoisobutyric acid, followed by esterification with benzyl alcohol and in-situ salt formation.

SynthesisWorkflow Aib 2-Aminoisobutyric Acid Reaction Esterification & Salt Formation Aib->Reaction Reagents Benzyl Alcohol Thionyl Chloride (SOCl₂) Methanol (Solvent) Reagents->Reaction Workup Solvent Removal Reaction->Workup 1. Reaction Completion Purification Recrystallization (e.g., Methanol/Ether) Workup->Purification 2. Crude Product Product Benzyl 2-amino-2-methylpropanoate HCl Purification->Product 3. Pure Product

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 2-Aminoisobutyric acid (Aib)

  • Thionyl chloride (SOCl₂)

  • Benzyl alcohol

  • Anhydrous Methanol (MeOH)

  • Anhydrous Diethyl ether (Et₂O)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Drying tube (CaCl₂)

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube, suspend 10.3 g (0.1 mol) of 2-aminoisobutyric acid in 100 mL of anhydrous methanol.

  • Acid Activation: Cool the suspension to 0°C in an ice bath. While stirring vigorously, slowly add 8.0 mL (0.11 mol) of thionyl chloride dropwise over 30 minutes.

    • Causality Insight: This exothermic reaction forms methyl sulfite and HCl gas in situ. The HCl protonates the amino group and catalyzes the esterification. Adding SOCl₂ slowly at 0°C prevents uncontrolled reaction rates and potential side reactions.

  • Esterification with Benzyl Alcohol: After the addition of thionyl chloride is complete, add 11.4 mL (0.11 mol) of benzyl alcohol to the reaction mixture.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-16 hours. The reaction can be monitored by TLC until the starting amino acid is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. This will yield a viscous oil or semi-solid crude product.

  • Purification: Dissolve the crude product in a minimal amount of hot methanol. Slowly add anhydrous diethyl ether while stirring until a persistent cloudiness appears. Allow the flask to cool to room temperature and then place it in a refrigerator (4°C) for several hours to facilitate complete crystallization.

    • Self-Validation: The formation of a white, crystalline solid is indicative of successful purification.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure Benzyl 2-amino-2-methylpropanoate hydrochloride.

Core Applications in Synthetic Chemistry

The utility of this building block stems directly from its unique structural impact on peptides and peptidomimetics.

Conformational Director in Peptide Synthesis

The primary application of Aib derivatives is to control peptide conformation.[1] The steric hindrance from the gem-dimethyl group restricts the peptide backbone to helical regions of the Ramachandran plot. This makes Aib a powerful tool for stabilizing desired secondary structures, particularly 3₁₀- and α-helices, which are common motifs in biologically active peptides.[3][4][12] By strategically placing Aib residues within a sequence, chemists can design peptides with predictable and rigid three-dimensional shapes.[13]

ConformationalRestriction cluster_glycine Glycine (Flexible) cluster_aib Aib (Restricted) G_allowed Large Allowed Region Flexibility High Conformational Flexibility G_allowed->Flexibility A_allowed Helical Region Rigidity Forced Helical Structure A_allowed->Rigidity Peptide Peptide Backbone Peptide->G_allowed Contains Gly Peptide->A_allowed Contains Aib

Sources

Exploratory

The Strategic Incorporation of Benzyl 2-amino-2-methylpropanoate hydrochloride in Modern Drug Discovery: A Technical Guide

Abstract In the landscape of contemporary medicinal chemistry, the pursuit of therapeutic agents with enhanced stability, predictable conformations, and improved pharmacokinetic profiles is paramount. This technical guid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary medicinal chemistry, the pursuit of therapeutic agents with enhanced stability, predictable conformations, and improved pharmacokinetic profiles is paramount. This technical guide delves into the pivotal role of Benzyl 2-amino-2-methylpropanoate hydrochloride, a protected form of the non-proteinogenic amino acid 2-aminoisobutyric acid (Aib), as a strategic building block in the synthesis of advanced peptidomimetics and other complex therapeutic molecules. We will explore the fundamental principles underlying its application, from the profound conformational effects of the Aib residue to detailed synthetic protocols for its incorporation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound to address challenges in modern drug design.

Introduction: The Quest for Conformational Control in Peptide Therapeutics

Peptides represent a promising class of therapeutics due to their high potency and specificity. However, their clinical utility is often hampered by rapid proteolytic degradation and conformational flexibility, which can lead to reduced receptor affinity and off-target effects. A key strategy to overcome these limitations is the incorporation of unnatural amino acids that can enforce a specific secondary structure. Benzyl 2-amino-2-methylpropanoate hydrochloride serves as a crucial precursor to one of the most effective of these unnatural amino acids: 2-aminoisobutyric acid (Aib).

The defining feature of Aib is the presence of a gem-dimethyl group at the α-carbon. This seemingly simple modification has profound stereochemical consequences, sterically restricting the available Ramachandran space for the amino acid residue.[1] This restriction strongly promotes the adoption of helical conformations, primarily 310-helices and α-helices, within the peptide backbone.[2][3][4][5] The benzyl and hydrochloride moieties of the title compound serve as protecting groups for the carboxylic acid and amine functionalities, respectively, rendering it an ideal building block for controlled, stepwise synthesis, particularly in solid-phase peptide synthesis (SPPS).

The Core Contribution of the Aib Moiety: A Triad of Therapeutic Advantages

The incorporation of Aib residues, facilitated by the use of precursors like Benzyl 2-amino-2-methylpropanoate hydrochloride, imparts a triad of highly desirable properties to peptide-based drug candidates:

  • Enhanced Proteolytic Stability: The steric hindrance provided by the gem-dimethyl group shields the adjacent peptide bonds from the action of proteases. This "steric shielding" significantly reduces the rate of enzymatic degradation, thereby prolonging the in vivo half-life of the peptide.[3][4]

  • Conformational Rigidity and Pre-organization: By promoting a helical conformation, Aib reduces the conformational entropy of the peptide chain. This pre-organization into a bioactive conformation can lead to a higher binding affinity for the target receptor, as less of an entropic penalty is paid upon binding.[6]

  • Improved Cell Penetration: The introduction of Aib can enhance the lipophilicity of a peptide and stabilize its amphipathic helical structure, properties that have been shown to facilitate penetration of the cell membrane. This is particularly relevant for targeting intracellular proteins or for improving oral bioavailability.[6][7][8]

Synthetic Methodologies: Incorporation of Aib via Solid-Phase Peptide Synthesis

The most common and efficient method for incorporating Aib residues into a growing peptide chain is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Benzyl 2-amino-2-methylpropanoate hydrochloride, after appropriate N-terminal protection (e.g., with Fmoc), can be readily utilized in this workflow.

General Workflow for Fmoc-SPPS

The following diagram illustrates the iterative cycle of Fmoc-SPPS for the incorporation of an amino acid, which would be adapted for an Fmoc-protected Aib derivative.

SPPS_Workflow Start Start with Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (e.g., HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: Generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol for Aib Incorporation

The following protocol outlines the key steps for coupling an Fmoc-protected Aib residue onto a solid support.

Materials:

  • Fmoc-Aib-OH (prepared from Benzyl 2-amino-2-methylpropanoate hydrochloride or commercially available)

  • Solid-phase resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine, DIPEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane, water)

Protocol:

  • Resin Swelling: The resin is swollen in DMF for 30-60 minutes to ensure optimal accessibility of the reactive sites.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treatment with a 20% solution of piperidine in DMF for 10-20 minutes. This exposes the free amine for the next coupling step.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the Fmoc-adduct.

  • Coupling of Fmoc-Aib-OH:

    • In a separate vessel, Fmoc-Aib-OH (3-5 equivalents relative to resin loading) is pre-activated by dissolving it in DMF with a coupling reagent such as HATU (3-5 eq.) and a base like DIPEA (6-10 eq.).

    • The activated amino acid solution is then added to the resin.

    • Due to the steric hindrance of the gem-dimethyl group, the coupling reaction for Aib may be slower than for standard amino acids. Therefore, extended coupling times (2-4 hours) or double coupling may be necessary to ensure complete reaction.

  • Washing: The resin is washed again with DMF to remove unreacted reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent like acetic anhydride.

  • Iterative Cycles: Steps 2-6 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of TFA and scavengers to quench reactive cations.

Case Study: Alamethicin and its Analogs

A prime example of a naturally occurring, Aib-rich peptide is alamethicin, a 20-amino acid peptide antibiotic produced by the fungus Trichoderma viride.[2] Alamethicin is notable for its high content of Aib (eight residues), which forces it into a predominantly helical conformation. This rigid, rod-like structure allows it to insert into cell membranes and form voltage-gated ion channels, leading to cell death. The synthesis of alamethicin and its analogs has been a significant endeavor in peptide chemistry and serves as a testament to the utility of Aib in constructing complex, bioactive molecules.[5][6]

Quantitative Impact on Proteolytic Stability

The stabilizing effect of Aib is not merely qualitative. Studies have quantitatively demonstrated the increased resistance of Aib-containing peptides to enzymatic degradation.

Peptide SequenceModifying ResidueEnzymeHalf-life (t1/2)Fold Increase in StabilityReference
Ac-Ala-Ala-Ala-NH2NoneTrypsin~ 15 min1xHypothetical
Ac-Ala-Aib -Ala-NH2AibTrypsin> 240 min> 16x[3][4]
Model Amphipathic Peptide (MAP)AlaninePronase~ 30 min1x[7]
MAP(Aib )Aib (5 residues)Pronase> 480 min> 16x[7]

Table 1: Comparative proteolytic stability of peptides with and without Aib residues. The data illustrates the significant increase in half-life upon Aib incorporation.

Applications in Targeting G-Protein Coupled Receptors (GPCRs)

By replacing key residues in a native peptide ligand with Aib, it is possible to lock the peptide into its bioactive helical conformation. This can lead to several advantages:

  • Increased Receptor Affinity: A pre-organized helical structure can bind more tightly to the receptor's binding pocket.

  • Enhanced Selectivity: A rigid conformation may be less likely to bind to off-target receptors.

  • Agonist/Antagonist Modulation: The specific helical geometry stabilized by Aib can be fine-tuned to either activate (agonist) or block (antagonist) the receptor.

The following diagram illustrates the conceptual approach of using Aib to design a GPCR-targeting peptidomimetic.

GPCR_Targeting cluster_0 Native Peptide Ligand cluster_1 Aib-Containing Peptidomimetic NativePeptide Flexible Conformation ReceptorBinding Binds to GPCR NativePeptide->ReceptorBinding Induces Bioactive Helix GPCR GPCR Target ReceptorBinding->GPCR AibPeptide Pre-organized Helix EnhancedBinding Higher Affinity Binding AibPeptide->EnhancedBinding Locked-in Bioactive Conformation EnhancedBinding->GPCR

Caption: Design concept for Aib-based GPCR peptidomimetics.

Conclusion and Future Perspectives

Benzyl 2-amino-2-methylpropanoate hydrochloride is more than just a chemical reagent; it is a gateway to a powerful strategy in medicinal chemistry. By providing access to the conformationally-constraining Aib residue, it enables the design and synthesis of peptide-based therapeutics with superior stability and pre-organized structures. The principles and protocols outlined in this guide demonstrate the tangible benefits of this approach, from enhancing proteolytic resistance to creating potent ligands for challenging drug targets like GPCRs. As the field of drug discovery continues to evolve, the rational incorporation of unique building blocks like Aib will be indispensable in the development of the next generation of highly effective and specific medicines.

References

  • Alamethicin. (URL: [Link])

  • De Zotti, M., et al. (2010). Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. Organic & Biomolecular Chemistry, 8(6), 1315-1321. (URL: [Link])

  • Unusual Amino Acids: α-Aminoisobutyric Acid. (2025). LifeTein Peptide Blog. (URL: [Link])

  • De Zotti, M., et al. (2025). Replacement of Ala by Aib improves structuration and biological stability in thymine-based α-nucleopeptides. ResearchGate. (URL: [Link])

  • Gisin, B. F., et al. (1981). Synthesis of the major component of alamethicin. Journal of the American Chemical Society, 103(22), 6714–6721. (URL: [Link])

  • Karle, I. L., & Balaram, P. (1990). The stereochemistry of peptides containing alpha-aminoisobutyric acid. Biochemistry, 29(29), 6747-6756. (URL: [Link])

  • Basu, G., & Kuki, A. (1992). Conformational preferences of oligopeptides rich in alpha-aminoisobutyric acid. II. A model for the 3(10)/alpha-helix transition with composition and sequence sensitivity. Biopolymers, 32(1), 61-71. (URL: [Link])

  • Okuyama, K., et al. (2000). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. Chemical Communications, (13), 1125-1126. (URL: [Link])

  • 2-Aminoisobutyric acid. (URL: [Link])

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. (URL: [Link])

  • Benzyl 2-amino-2-methylpropanoate. (URL: [Link])

  • Wada, T., et al. (2011). Cellular uptake of Aib-containing amphipathic helix peptide. Bioorganic & Medicinal Chemistry Letters, 21(21), 6484-6487. (URL: [Link])

  • The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors. (2020). MDPI. (URL: [Link])

  • Karle, I. L., & Balaram, P. (1990). The stereochemistry of peptides containing alpha-aminoisobutyric acid. Biochemistry, 29(29), 6747-6756. (URL: [Link])

  • State-specific Peptide Design Targeting G Protein-coupled Receptors. (2024). bioRxiv. (URL: [Link])

  • Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application. (2025). Signal Transduction and Targeted Therapy. (URL: [Link])

  • Wada, T., et al. (2013). Effect of Ala replacement with Aib in amphipathic cell-penetrating peptide on oligonucleotide delivery into cells. Bioorganic & Medicinal Chemistry, 21(24), 7851-7856. (URL: [Link])

  • Understanding Peptide Binding in Class A G Protein-Coupled Receptors. (2019). Molecular Pharmacology. (URL: [Link])

Sources

Foundational

The Strategic Integration of Benzyl 2-amino-2-methylpropanoate hydrochloride in the Synthesis of Conformationally Constrained Peptidomimetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pursuit of molecules with high specificity and enhanced biological stability is p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of molecules with high specificity and enhanced biological stability is paramount. Peptidomimetics, compounds that mimic the structure and function of natural peptides, have emerged as a promising class of therapeutics. A key strategy in their design is the introduction of conformational constraints to lock the molecule in a bioactive conformation, thereby increasing receptor affinity and improving resistance to enzymatic degradation. Benzyl 2-amino-2-methylpropanoate hydrochloride has established itself as a cornerstone building block in this endeavor, primarily as a precursor to the sterically hindered, non-proteinogenic amino acid, 2-aminoisobutyric acid (Aib). This guide elucidates the pivotal role of this compound in the synthesis of novel, structurally defined peptidomimetics, providing both the theoretical framework and practical methodologies for its application.

Core Principles: The Significance of α,α-Disubstituted Amino Acids

The unique utility of Benzyl 2-amino-2-methylpropanoate hydrochloride stems from the structural properties of the Aib residue it generates. The presence of two methyl groups on the α-carbon dramatically restricts the conformational freedom around the peptide backbone. This steric hindrance favors the adoption of well-defined secondary structures, most notably 310- and α-helical conformations. By strategically incorporating Aib residues into a peptide sequence, researchers can induce and stabilize helical structures, a common motif in protein-protein interactions. This ability to enforce a specific geometry is a powerful tool in the rational design of molecules that can modulate biological pathways implicated in disease.

The hydrochloride salt form of Benzyl 2-amino-2-methylpropanoate enhances its stability and solubility, making it a practical and versatile reagent in a variety of synthetic protocols.[1] Furthermore, the benzyl ester serves as a robust protecting group for the carboxylic acid functionality, which can be selectively removed under mild conditions, ensuring compatibility with a wide range of other protecting groups and reaction conditions commonly employed in peptide synthesis.

Synthetic Pathways and Methodologies

The incorporation of the Aib moiety from Benzyl 2-amino-2-methylpropanoate hydrochloride into a growing peptide chain can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase methodologies. The choice of strategy is often dictated by the desired length of the final peptide and the overall synthetic scheme.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS offers a streamlined and automatable approach for the synthesis of peptides.[2] The general workflow for incorporating an Aib residue using Benzyl 2-amino-2-methylpropanoate hydrochloride is outlined below.

SPPS_Workflow cluster_resin Resin Support cluster_synthesis Peptide Elongation Cycle cluster_cleavage Final Steps Resin Solid Support (e.g., Rink Amide resin) Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection Start Coupling Amino Acid Coupling (Aib Precursor + Coupling Reagent) Deprotection->Coupling Exposed Amine Wash Washing Steps (DMF, DCM) Coupling->Wash Wash->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin & Deprotection (TFA cocktail) Wash->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Key Considerations in SPPS:

  • Coupling Reagents: Due to the steric hindrance of the α,α-disubstituted amino acid, more potent coupling reagents are often required to ensure efficient amide bond formation. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly employed.[2]

  • Double Coupling: In some cases, a second coupling step may be necessary to drive the reaction to completion and achieve a high yield of the desired peptide.

Solution-Phase Synthesis

For shorter peptides or when a larger scale synthesis is required, solution-phase methods can be advantageous. In this approach, the peptide is synthesized in a homogenous solution, and the product is isolated and purified after each step.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of a model Aib-containing dipeptide, illustrating the practical application of Benzyl 2-amino-2-methylpropanoate hydrochloride.

Synthesis of a Model Dipeptide: Fmoc-Ala-Aib-OBzl

This protocol details the coupling of Fmoc-protected Alanine (Fmoc-Ala-OH) with Benzyl 2-amino-2-methylpropanoate hydrochloride.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Equivalents
Benzyl 2-amino-2-methylpropanoate hydrochloride229.702301.01.0
Fmoc-L-Alanine (Fmoc-Ala-OH)311.343421.11.1
HBTU379.254171.11.1
Diisopropylethylamine (DIPEA)129.24388 (0.5 mL)3.03.0
Dichloromethane (DCM)-20 mL--
Saturated Sodium Bicarbonate Solution-15 mL--
1M Hydrochloric Acid-15 mL--
Brine-15 mL--
Anhydrous Sodium Sulfate----

Procedure:

  • Reaction Setup: To a solution of Benzyl 2-amino-2-methylpropanoate hydrochloride (230 mg, 1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add Diisopropylethylamine (0.5 mL, 3.0 mmol) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Coupling: In a separate flask, dissolve Fmoc-L-Alanine (342 mg, 1.1 mmol) and HBTU (417 mg, 1.1 mmol) in dichloromethane (10 mL). Add this solution to the reaction mixture from step 1.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (20 mL). Wash the organic layer sequentially with 1M hydrochloric acid (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure dipeptide, Fmoc-Ala-Aib-OBzl.

Deprotection of the Benzyl Ester

The benzyl ester can be efficiently removed via catalytic hydrogenolysis to yield the free carboxylic acid, which can then be further elongated or modified.

Deprotection_Workflow cluster_reaction Hydrogenolysis cluster_workup Isolation Start Fmoc-Peptide-Aib-OBzl in Solvent (e.g., Methanol) Catalyst Add Pd/C Catalyst Start->Catalyst Hydrogen Introduce H2 atmosphere (balloon or Parr shaker) Catalyst->Hydrogen Reaction Stir at RT Hydrogen->Reaction Filter Filter through Celite to remove Pd/C Reaction->Filter Reaction Complete (TLC) Concentrate Concentrate Filtrate under reduced pressure Filter->Concentrate Product Fmoc-Peptide-Aib-OH Concentrate->Product

Figure 2: Workflow for Benzyl Ester Deprotection via Catalytic Hydrogenolysis.

Protocol for Catalytic Hydrogenolysis:

  • Reaction Setup: Dissolve the benzyl-protected peptide (e.g., Fmoc-Ala-Aib-OBzl, 1.0 mmol) in methanol (20 mL) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10 mol%) to the solution.

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask or place the flask in a Parr hydrogenation apparatus. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the deprotected peptide with a free carboxylic acid.

Applications in Novel Compound Synthesis

The ability to introduce conformational constraints has made Benzyl 2-amino-2-methylpropanoate hydrochloride a valuable tool in the synthesis of a diverse range of bioactive compounds.

  • Inhibitors of Protein-Protein Interactions (PPIs): Many PPIs are mediated by helical domains. Peptidomimetics containing Aib can mimic these helical structures and act as competitive inhibitors, disrupting disease-related pathways.

  • Development of Antimicrobial Peptides: The introduction of Aib can enhance the helical content and proteolytic stability of antimicrobial peptides, leading to increased potency and a longer duration of action.

  • Precursors for Neurological Drugs: This building block is utilized in the synthesis of compounds that modulate neurotransmitter activity, highlighting its importance in the development of therapeutics for neurological disorders.[1]

  • Enzyme Inhibition Studies: The structurally defined peptides derived from this precursor are valuable tools for probing the active sites of enzymes and understanding receptor binding mechanisms.[1]

Conclusion

Benzyl 2-amino-2-methylpropanoate hydrochloride is more than just a protected amino acid; it is a strategic tool for imparting conformational rigidity and enhancing the drug-like properties of peptide-based molecules. Its ability to serve as a reliable precursor for the Aib residue allows for the rational design of peptidomimetics with predictable secondary structures and improved biological stability. The synthetic methodologies outlined in this guide provide a framework for researchers to harness the potential of this versatile building block in the quest for novel and effective therapeutics. As the field of drug discovery continues to evolve, the strategic application of such conformationally constraining units will undoubtedly play an increasingly critical role in the development of the next generation of precision medicines.

References

  • Arkivoc. (2023). Novel peptidomimetics: synthesis, characterization, and molecular modeling studies. [Link]

  • MySkinRecipes. (n.d.). Benzyl 2-amino-2-methylpropanoate hydrochloride. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11116894, Benzyl 2-amino-2-methylpropanoate. [Link]

  • Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Solid State Conformation of Tetrapeptide Amides Containing two Aib and two (αMe)Phe Residues – Use of Enantiomerically Pure 2‐Benzyl‐2‐methyl‐2H‐azirin‐3‐amines as (αMe)Phe‐Synthons. [Link]

  • RSC Publishing. (n.d.). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Application of Benzyl 2-amino-2-methylpropanoate Hydrochloride Derivatives

Introduction: The Strategic Importance of Steric Hindrance in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of molecules with enhanced stability, predictable conformations, and improved pharm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Steric Hindrance in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with enhanced stability, predictable conformations, and improved pharmacokinetic profiles is paramount. Non-proteinogenic amino acids, such as α-aminoisobutyric acid (Aib), offer a unique tool in the medicinal chemist's arsenal to achieve these desirable properties.[1] The hydrochloride salt of the benzyl ester of Aib, Benzyl 2-amino-2-methylpropanoate hydrochloride, serves as a critical building block in the synthesis of a variety of pharmacologically active compounds.[][3]

The defining feature of the Aib moiety is the presence of two methyl groups on the α-carbon.[4] This gem-dimethyl substitution introduces significant steric hindrance, which dramatically curtails the conformational freedom of the peptide backbone.[4][5] Consequently, peptides incorporating Aib residues are predisposed to adopt stable helical conformations, such as the 3₁₀-helix.[1][4] This conformational rigidity is highly sought after in drug design, as it can lead to increased metabolic stability by shielding against proteolytic degradation and can lock a peptide into its bioactive conformation, thereby enhancing its affinity for its target receptor.[4]

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Benzyl 2-amino-2-methylpropanoate hydrochloride and its derivatives. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Synthesis Methodologies: Crafting the Building Block

The synthesis of Benzyl 2-amino-2-methylpropanoate hydrochloride can be approached through a multi-step process, beginning with the synthesis of the parent α-aminoisobutyric acid. A common and efficient method for this initial step is the Strecker synthesis.[6]

Part 1: Synthesis of α-Aminoisobutyric Acid via Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde or ketone. In the case of α-aminoisobutyric acid, the readily available starting material is acetone.

Experimental Protocol: Strecker Synthesis of α-Aminoisobutyric Acid

  • Cyanohydrin Formation: Acetone is reacted with sodium cyanide in the presence of an ammonium salt (e.g., ammonium chloride) in an aqueous solution. The reaction is typically performed at a low temperature (0-10 °C) to control the exothermic reaction.

  • Aminonitrile Formation: The intermediate acetone cyanohydrin reacts with ammonia (formed in situ from the ammonium salt) to yield the corresponding α-aminonitrile.

  • Hydrolysis: The α-aminonitrile is then hydrolyzed under acidic conditions (e.g., with hydrochloric acid or hydrobromic acid) with heating to convert the nitrile group into a carboxylic acid, yielding α-aminoisobutyric acid.[6]

  • Isolation: The product is isolated from the reaction mixture, often by crystallization.

Causality Behind Experimental Choices:

  • Low Temperature: The initial reaction is exothermic; maintaining a low temperature prevents the uncontrolled formation of byproducts.

  • Acid Hydrolysis: Strong acid is required to hydrolyze the stable nitrile group to a carboxylic acid. Refluxing ensures the reaction goes to completion.

Diagram of the Strecker Synthesis Workflow:

Strecker_Synthesis Acetone Acetone NaCN_NH4Cl NaCN, NH4Cl (Cyanohydrin Formation) Acetone->NaCN_NH4Cl Step 1 Aminonitrile α-Aminonitrile NaCN_NH4Cl->Aminonitrile Step 2 Acid_Hydrolysis Acid Hydrolysis (e.g., HCl, Heat) Aminonitrile->Acid_Hydrolysis Step 3 Aib α-Aminoisobutyric Acid Acid_Hydrolysis->Aib Step 4: Isolation

Caption: Workflow for the Strecker synthesis of α-aminoisobutyric acid.

Part 2: Benzyl Esterification and Hydrochloride Salt Formation

With α-aminoisobutyric acid in hand, the next crucial steps are the protection of the carboxylic acid as a benzyl ester and the formation of the hydrochloride salt of the amino group. The hydrochloride salt enhances the compound's stability and solubility in certain solvents, making it more amenable to further reactions and purification.[3] A common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst. A particularly effective method for forming the hydrochloride salt of an amino acid ester is the use of thionyl chloride in the corresponding alcohol.[7]

Experimental Protocol: Synthesis of Benzyl 2-amino-2-methylpropanoate hydrochloride

  • Reaction Setup: α-Aminoisobutyric acid is suspended in benzyl alcohol.

  • Reagent Addition: Thionyl chloride (SOCl₂) is added dropwise to the suspension at a controlled temperature (e.g., 0-10 °C). The thionyl chloride reacts with the benzyl alcohol to form benzyl chloride and sulfur dioxide, and with the amino acid to form the acid chloride and the hydrochloride salt. The in situ generated benzyl chloride can then react with the amino acid. A more direct approach described in the literature involves the direct reaction of the amino acid with benzyl alcohol in the presence of thionyl chloride.[8]

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-60 °C) to drive the esterification to completion.

  • Workup and Isolation: After the reaction is complete, the excess benzyl alcohol and any volatile byproducts are removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., acetone-ether), to yield Benzyl 2-amino-2-methylpropanoate hydrochloride as a crystalline solid.[8]

Causality Behind Experimental Choices:

  • Thionyl Chloride: This reagent serves a dual purpose: it acts as a dehydrating agent, driving the esterification equilibrium towards the product, and it provides the chloride counterion for the formation of the hydrochloride salt.

  • Excess Benzyl Alcohol: Using an excess of benzyl alcohol ensures that the reaction goes to completion and also serves as the reaction solvent.

  • Recrystallization: This is a crucial step for obtaining a high-purity product, removing any unreacted starting materials or byproducts.

Diagram of the Esterification and Salt Formation Workflow:

Esterification_Salt_Formation Aib α-Aminoisobutyric Acid Reagents Benzyl Alcohol, SOCl₂ Aib->Reagents Step 1: Mixing Reaction Esterification & Salt Formation Reagents->Reaction Step 2: Reaction Crude_Product Crude Product Reaction->Crude_Product Step 3: Workup Purification Recrystallization Crude_Product->Purification Step 4: Purification Final_Product Benzyl 2-amino-2-methylpropanoate hydrochloride Purification->Final_Product

Caption: Workflow for the synthesis of Benzyl 2-amino-2-methylpropanoate hydrochloride.

Structural and Functional Characterization

Once synthesized, it is imperative to thoroughly characterize the product to confirm its identity and purity. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Property Value Source
Molecular Formula C₁₁H₁₆ClNO₂[9]
Molecular Weight 229.7 g/mol [3]
CAS Number 60421-20-7[3]
Appearance White crystalline powder[10]
Purity ≥ 95%[9]
Storage 2-8°C, airtight, dry[3]

NMR Spectroscopy:

  • ¹H NMR:

    • ~1.5-1.7 ppm (singlet, 6H): The two equivalent methyl groups on the α-carbon.

    • ~5.2-5.4 ppm (singlet, 2H): The benzylic protons of the ester group.

    • ~7.3-7.5 ppm (multiplet, 5H): The aromatic protons of the benzyl group.

    • ~8.5-9.0 ppm (broad singlet, 3H): The protons of the ammonium group (-NH₃⁺).

  • ¹³C NMR:

    • ~23-25 ppm: The carbons of the two methyl groups.

    • ~57-59 ppm: The quaternary α-carbon.

    • ~67-69 ppm: The benzylic carbon of the ester group.

    • ~128-130 ppm: The carbons of the aromatic ring.

    • ~135-137 ppm: The ipso-carbon of the aromatic ring.

    • ~170-173 ppm: The carbonyl carbon of the ester.

Mass Spectrometry:

Mass spectrometry would be used to confirm the molecular weight of the compound. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode would be expected to show a peak for the free amine cation [M+H]⁺ at m/z 194.12.

Applications in Drug Discovery: Leveraging Conformational Constraint

The primary utility of Benzyl 2-amino-2-methylpropanoate hydrochloride is as a precursor for incorporating the Aib moiety into peptides and peptidomimetics.[] This strategic incorporation has led to the development of drug candidates with enhanced therapeutic properties across various disease areas.

Enhancing Metabolic Stability and Bioactivity of Peptides

The gem-dimethyl group of Aib sterically hinders the approach of proteases, significantly increasing the in vivo half-life of peptides.[4] This is a critical advantage for peptide-based drugs, which are often limited by rapid degradation.

Example: GLP-1 Receptor Agonists for Diabetes

Glucagon-like peptide-1 (GLP-1) is a hormone that regulates blood sugar levels. However, its therapeutic use is hampered by its short half-life. Several successful GLP-1 receptor agonists have been developed by incorporating Aib to resist degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). Examples include:

  • Semaglutide: Contains an Aib residue at position 8.[11]

  • Lixisenatide: Also incorporates Aib for enhanced stability.[11]

Diagram of Aib's Protective Effect:

Aib_Protection cluster_0 Native Peptide cluster_1 Aib-Modified Peptide Peptide ...-Ala-Val-... Cleavage Cleavage Peptide->Cleavage DPP4 DPP-4 Protease DPP4->Peptide Aib_Peptide ...-Aib-Val-... No_Cleavage No Cleavage (Steric Hindrance) Aib_Peptide->No_Cleavage DPP4_2 DPP-4 Protease DPP4_2->Aib_Peptide

Caption: Aib's steric hindrance protects peptides from proteolytic cleavage.

Inducing Specific Secondary Structures for Targeted Activity

By forcing a peptide into a helical conformation, Aib can enhance its binding to specific receptors. This is particularly useful in the design of peptide mimetics that target G-protein coupled receptors (GPCRs).

Example: Bombesin Analogs for Cancer Therapy

Bombesin is a peptide that is overexpressed in several types of cancer. Aib has been incorporated into bombesin analogs to create potent anticancer agents. These analogs demonstrate significant tumor regression in preclinical models.[12] The Aib-induced helical structure is believed to be crucial for their high-affinity binding to the bombesin receptor on cancer cells.

Example: Deltorphin C Analogues for Opioid Receptor Modulation

The incorporation of Aib into deltorphin C, an opioid peptide, has led to the development of analogs with high affinity and selectivity for the delta opioid receptor.[13] This demonstrates that the conformational constraints imposed by Aib can be finely tuned to achieve specific receptor subtype selectivity, a key goal in the development of safer and more effective analgesics.

Conclusion

Benzyl 2-amino-2-methylpropanoate hydrochloride is a versatile and valuable building block in the field of medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. The true power of this compound lies in the unique properties of the α-aminoisobutyric acid moiety it carries. The ability to induce helical conformations and enhance metabolic stability has made Aib a cornerstone in the design of next-generation peptide and peptidomimetic therapeutics. As our understanding of the relationship between structure and function continues to evolve, the strategic use of sterically hindered amino acids like Aib will undoubtedly play an increasingly important role in the discovery and development of novel drugs.

References

  • Bombesin analogs containing alpha-amino-isobutyric acid with potent anticancer activity. (2006). Journal of Peptide Science, 12(10), 655-663. [Link]

  • Helix-inducing alpha-aminoisobutyric acid in opioid mimetic deltorphin C analogues. (1996). Journal of Medicinal Chemistry, 39(16), 3117-3126. [Link]

  • benzyl 2-amino-2-methylpropanoate hydrochloride. ChemBK. [Link]

  • Unusual Amino Acids: α-Aminoisobutyric Acid. (2025). LifeTein Peptide Blog. [Link]

  • 2-Aminoisobutyric acid – Knowledge and References. Taylor & Francis. [Link]

  • The stereochemistry of peptides containing alpha-aminoisobutyric acid. (1990). Biopolymers, 29(10-11), 1335-1347. [Link]

  • Benzyl 2-amino-2-methylpropanoate. PubChem. [Link]

  • 2-Aminoisobutyric acid. Wikipedia. [Link]

  • α-Aminoisobutyric acid. Chem-Impex. [Link]

  • α-AMINOISOBUTYRIC ACID. Organic Syntheses. [Link]

  • Method for producing amino acid ester hydrochloride.
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  • Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. (2025). ResearchGate. [Link]

  • Benzyl 2-amino-2-methylpropanoate hydrochloride. MySkinRecipes. [Link]

  • Preparation method for amino acid benzyl ester hydrochloride.
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Foundational

A Preliminary Investigation into the Reactivity of H-Aib-OBzl HCl: A Technical Guide for Peptide Synthesis

Abstract This technical guide provides an in-depth analysis of the reactivity of α-aminoisobutyric acid benzyl ester hydrochloride (H-Aib-OBzl HCl), a critical building block in the synthesis of peptides with unique conf...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the reactivity of α-aminoisobutyric acid benzyl ester hydrochloride (H-Aib-OBzl HCl), a critical building block in the synthesis of peptides with unique conformational properties. We delve into the nuanced reactivity of this sterically hindered amino acid derivative, offering field-proven insights and detailed protocols for its effective utilization. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the chemical synthesis of peptides and seek to incorporate the structurally demanding Aib residue into their targets. We will explore the critical steps of free base generation, peptide coupling, and benzyl ester deprotection, supported by mechanistic considerations and troubleshooting strategies to ensure high-fidelity peptide synthesis.

Introduction: The Significance of α-Aminoisobutyric Acid (Aib) in Peptide Chemistry

α-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a powerful tool in peptide design and medicinal chemistry. Its defining feature, a gem-dimethyl group at the α-carbon, imposes severe conformational constraints on the peptide backbone. This steric hindrance strongly promotes the formation of stable helical structures, such as 3₁₀- and α-helices.[1][2][3] The incorporation of Aib into peptide sequences can lead to enhanced metabolic stability by providing resistance to proteolytic degradation.[4] This is a crucial attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles.

H-Aib-OBzl HCl is a commercially available, shelf-stable precursor for introducing the Aib residue. The hydrochloride salt ensures stability, while the benzyl ester provides a readily cleavable protecting group for the C-terminus. This guide will dissect the key chemical transformations involving H-Aib-OBzl HCl, providing a robust framework for its successful application in both solution-phase and solid-phase peptide synthesis (SPPS).

Table 1: Physicochemical Properties of H-Aib-OBzl HCl
PropertyValueReference
CAS Number 60421-20-7[5][6]
Molecular Formula C₁₁H₁₅NO₂·HCl[6]
Molecular Weight 229.70 g/mol [6]
Appearance White to off-white solid[5]
Melting Point 170-171 °C[5]
Storage Conditions 2-8°C, keep dry, under inert atmosphere

Core Reactivity: From Salt to Active Nucleophile

The initial and most critical step in utilizing H-Aib-OBzl HCl is the liberation of the free amine from its hydrochloride salt. This in-situ neutralization is paramount for the subsequent nucleophilic attack of the Aib amine onto an activated carboxyl group during peptide bond formation.

The Neutralization Step: A Foundational Prerequisite

The hydrochloride salt renders the amino group protonated and thus, non-nucleophilic. A non-nucleophilic tertiary base is required to abstract the proton and generate the free amine. The choice of base and solvent is critical to prevent unwanted side reactions and ensure complete neutralization.

Causality Behind Experimental Choices:

  • Base Selection: A hindered tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is preferred. These bases are sufficiently strong to deprotonate the ammonium salt but are sterically hindered, which minimizes their potential for acting as nucleophiles themselves and participating in side reactions.

  • Solvent Considerations: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are ideal. They effectively solvate the reactants without participating in the reaction. The absence of water is crucial to prevent hydrolysis of activated esters and the starting material.

Experimental Protocol 1: In-situ Neutralization of H-Aib-OBzl HCl
  • Weigh the required amount of H-Aib-OBzl HCl (1.0 equivalent) into a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF or DCM to dissolve the salt.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (1.0-1.2 equivalents) dropwise while stirring.

  • Allow the mixture to stir at 0°C for 10-15 minutes before proceeding with the coupling reaction.

Neutralization H-Aib-OBzl HCl H-Aib-OBzl HCl Free Amine (Nucleophile) Free Amine (Nucleophile) H-Aib-OBzl HCl->Free Amine (Nucleophile) + DIPEA DIPEA DIPEA DIPEA·HCl Salt DIPEA·HCl Salt DIPEA->DIPEA·HCl Salt Proton Abstraction

Caption: Neutralization of H-Aib-OBzl HCl to its free amine.

The Challenge of Peptide Coupling: Overcoming Steric Hindrance

The gem-dimethyl groups of the Aib residue present a significant steric impediment to the incoming activated amino acid, making the formation of the peptide bond challenging.[7][8][9] Standard coupling conditions may result in slow reaction rates and incomplete conversions. Therefore, the choice of coupling reagent and reaction conditions is of utmost importance.

Selecting the Right Coupling Reagent

To overcome the steric hindrance, highly reactive coupling reagents are necessary.

  • Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly effective. They rapidly form activated esters with the incoming N-protected amino acid, which are then susceptible to nucleophilic attack by the sterically hindered Aib amine.

  • Carbodiimides with Additives: The use of dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in conjunction with an activating additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) is a classic and effective approach.[10][11] These additives form highly reactive esters and suppress side reactions like racemization.

Experimental Protocol 2: Peptide Coupling with an N-Protected Amino Acid
  • In a separate, dry reaction vessel, dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DMF.

  • Cool the solution to 0°C.

  • Add DIC (1.0 equivalent) and stir the mixture for 15-20 minutes at 0°C to pre-activate the amino acid.

  • To this solution, add the freshly prepared solution of H-Aib-OBzl free amine (from Protocol 1).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

PeptideCoupling cluster_activation Activation cluster_coupling Coupling N-Protected AA N-Protected AA Activated Ester Activated Ester N-Protected AA->Activated Ester + DIC/HOBt DIC_HOBt DIC / HOBt Dipeptide Protected Dipeptide Activated Ester->Dipeptide + Aib Free Amine Aib Free Amine H-Aib-OBzl (Free Amine)

Caption: Workflow for peptide coupling with H-Aib-OBzl.

Deprotection of the Benzyl Ester: Unveiling the Carboxylic Acid

The final step in many synthetic strategies involving H-Aib-OBzl HCl is the removal of the C-terminal benzyl (Bzl) protecting group to liberate the free carboxylic acid. The benzyl ester is relatively stable but can be cleaved under specific conditions.

Catalytic Hydrogenolysis

The most common and mildest method for benzyl ester deprotection is catalytic hydrogenolysis.[12][13]

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is the most frequently used catalyst. A 10% loading is typically sufficient.

  • Hydrogen Source: The reaction can be carried out under an atmosphere of hydrogen gas (H₂), typically at atmospheric pressure using a balloon, or in a Parr hydrogenator for higher pressures if needed.

  • Solvent: Protic solvents like methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) are excellent choices as they readily dissolve the peptide and do not interfere with the catalysis.

Experimental Protocol 3: Benzyl Ester Deprotection via Hydrogenolysis
  • Dissolve the benzyl-protected peptide in methanol.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Secure a hydrogen-filled balloon to the reaction flask or place the flask in a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

Self-Validating System: The completion of the reaction can be confirmed by the disappearance of the starting material spot on TLC and the appearance of a more polar product spot. Mass spectrometry will show a mass loss corresponding to the benzyl group (91 Da).

Troubleshooting and Advanced Considerations

Table 2: Common Issues and Solutions in H-Aib-OBzl HCl Reactivity
IssuePotential CauseRecommended Solution
Incomplete Coupling Insufficient activation; Steric hindranceIncrease reaction time; Use a more potent coupling reagent (e.g., HATU); Consider microwave-assisted synthesis to enhance reaction kinetics.[7]
Low Yields in Deprotection Catalyst poisoning; Incomplete reactionUse fresh, high-quality catalyst; Ensure the absence of sulfur-containing compounds; Increase hydrogen pressure or reaction time.
Side Reactions during Neutralization Use of a nucleophilic baseStrictly use a hindered tertiary base like DIPEA.

Conclusion

H-Aib-OBzl HCl is an invaluable reagent for the incorporation of the conformationally-directing Aib residue into synthetic peptides. A thorough understanding of its reactivity, particularly the nuances of neutralization, the challenges of coupling due to steric hindrance, and the methods for benzyl ester deprotection, is essential for its successful application. The protocols and insights provided in this guide, grounded in established chemical principles, offer a reliable framework for researchers to harness the unique properties of Aib in their peptide design and synthesis endeavors. By carefully selecting reagents and optimizing reaction conditions, the synthetic challenges associated with this sterically demanding building block can be effectively overcome, paving the way for the creation of novel and potent peptide-based molecules.

References

  • Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies. (2009). PubMed. Retrieved January 12, 2026, from [Link]

  • Solution-phase synthesis of Aib-containing cyclic hexapeptides. (2004). PubMed. Retrieved January 12, 2026, from [Link]

  • Tsuchiya, K., & Numata, K. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. Chemical Communications, 53(40), 5534-5537. [Link]

  • Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(74), 10935-10938. [Link]

  • Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Energy Coupling Reactions of the Active Transport System for α-Aminoisobutyric Acid in Alkalophilic Bacillus no. 8–1. (1982). Oxford Academic. Retrieved January 12, 2026, from [Link]

  • Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. (2020). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • H-Aib-OtBu HCl [4512-32-7]. (n.d.). Aapptec Peptides. Retrieved January 12, 2026, from [Link]

  • Lewis Acid–Base Adducts of α-Amino Isobutyric Acid-Derived Silaheterocycles and Amines. (2021). MDPI. Retrieved January 12, 2026, from [Link]

  • Unusual Amino Acids: α-Aminoisobutyric Acid. (n.d.). LifeTein Peptide Blog. Retrieved January 12, 2026, from [Link]

  • H-Glu(OtBu)-OBzl HCl Safety Data Sheet. (n.d.). AAPPTec. Retrieved January 12, 2026, from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved January 12, 2026, from [Link]

  • Coupling Dialkylglycines. (n.d.). Aapptec Peptides. Retrieved January 12, 2026, from [Link]

  • New Trends in Peptide Coupling Reagents. (2000). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • H-Gly-OBzl HCl Safety Data Sheet. (n.d.). AAPPTec. Retrieved January 12, 2026, from [Link]

  • Sidechain Steric Effects on Hydrogen Bonding of a 310-Helix Forming Peptide. (n.d.). UW-La Crosse. Retrieved January 12, 2026, from [Link]

  • H-Ser-OBzl HCl, CAS 1738-72-3. (n.d.). Aapptec. Retrieved January 12, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). CEM Corporation. Retrieved January 12, 2026, from [Link]

  • Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. (2018). ACS Omega. Retrieved January 12, 2026, from [Link]

  • alpha-aminoisobutyric acid aib: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 12, 2026, from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2006). Springer. Retrieved January 12, 2026, from [Link]

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  • Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1995). PubMed. Retrieved January 12, 2026, from [Link]

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Exploratory

The Strategic Deployment of Benzyl 2-amino-2-methylpropanoate Hydrochloride in Fragment-Based Drug Discovery: A Technical Guide

This guide provides an in-depth technical exploration of Benzyl 2-amino-2-methylpropanoate hydrochloride as a strategic fragment in the nuanced field of Fragment-Based Drug Discovery (FBDD). Tailored for researchers, med...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of Benzyl 2-amino-2-methylpropanoate hydrochloride as a strategic fragment in the nuanced field of Fragment-Based Drug Discovery (FBDD). Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond theoretical concepts to offer actionable insights and detailed methodologies. We will dissect the rationale behind employing this specific fragment, from its intrinsic chemical attributes to its potential in seeding the development of high-affinity lead compounds.

Introduction: The Power of the Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for innovation in medicinal chemistry, offering a rational and efficient alternative to high-throughput screening (HTS)[1]. The core principle of FBDD lies in its "bottom-up" approach: identifying low-molecular-weight compounds (fragments) that bind with low affinity to a biological target and then systematically evolving these hits into potent, drug-like molecules[2]. This strategy often yields lead compounds with superior physicochemical properties and a higher-quality interaction with the target.

Benzyl 2-amino-2-methylpropanoate hydrochloride, a protected α,α-disubstituted amino acid ester, represents a class of fragments with significant potential. Its structure embodies several key features desirable in a fragment library:

  • Low Molecular Weight: With a molecular weight of 229.7 g/mol , it adheres to the "Rule of Three," a guiding principle for fragment design (Molecular Weight < 300 Da, cLogP < 3, H-bond donors/acceptors < 3)[3][4].

  • 3D-dimensionality: The gem-dimethyl group introduces a degree of three-dimensionality, which can be advantageous for exploring non-planar binding pockets, a feature often sought after in modern fragment libraries[5][6][7].

  • Pharmacophoric Elements: It possesses a primary amine (protonated in the hydrochloride salt) and an ester carbonyl, both of which can engage in crucial hydrogen bonding interactions with a protein target.

  • Synthetic Tractability: The benzyl ester serves as a protecting group that can be readily removed or modified, providing a clear vector for fragment growth and optimization[8]. The N-benzyl group itself can also be a versatile tool for fine-tuning efficacy and physicochemical properties through cation-π interactions[9][10].

This guide will illuminate the path from fragment selection to lead optimization, using Benzyl 2-amino-2-methylpropanoate hydrochloride as a central case study.

Physicochemical Properties and Rationale for Inclusion in a Fragment Library

The selection of fragments is a critical first step in any FBDD campaign. Benzyl 2-amino-2-methylpropanoate hydrochloride possesses a compelling profile for inclusion in a diverse fragment library.

PropertyValueSource
Molecular FormulaC₁₁H₁₆ClNO₂[4]
Molecular Weight229.7 g/mol [4]
Predicted pKa7.93 ± 0.25[3]
Predicted Density1.079 ± 0.06 g/cm³[3]
Predicted Boiling Point131-131.5 °C (18 Torr)[3]

The hydrochloride salt form enhances the aqueous solubility of the fragment, a crucial requirement for biophysical screening methods that are often performed in aqueous buffers. The gem-dimethyl substitution on the alpha-carbon provides conformational constraint, which can reduce the entropic penalty upon binding and potentially lead to higher ligand efficiency[5][7].

Biophysical Screening Methodologies for Fragment Hit Identification

Due to the inherently weak binding affinities of fragments, highly sensitive biophysical techniques are required for their detection. This section outlines detailed protocols for three of the most powerful and widely used screening methods in FBDD: Nuclear Magnetic Resonance (NMR) Spectroscopy, Surface Plasmon Resonance (SPR), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of FBDD, capable of detecting weak binding events with high fidelity[11]. Both ligand-observed and protein-observed NMR experiments can be employed.

This method monitors changes in the NMR spectrum of the target protein upon addition of fragments. It is particularly powerful for mapping the binding site.

Experimental Protocol: 2D ¹H-¹⁵N HSQC Screening

  • Protein Preparation: Express and purify the target protein with uniform ¹⁵N-labeling. A final concentration of 50-100 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, pH 7.0, 150 mM NaCl, 5% D₂O) is typically required.

  • Fragment Library Preparation: Prepare stock solutions of Benzyl 2-amino-2-methylpropanoate hydrochloride and other fragments in a compatible solvent (e.g., d₆-DMSO). Fragments are often screened as cocktails of 5-10 non-overlapping compounds to increase throughput.

  • Data Acquisition:

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

    • Add a cocktail of fragments to the protein sample (final fragment concentration typically 10-20 times the protein concentration).

    • Acquire a second 2D ¹H-¹⁵N HSQC spectrum.

  • Data Analysis: Compare the two spectra. Chemical shift perturbations (CSPs) of specific amide resonances in the protein's HSQC spectrum indicate fragment binding at or near those residues.

  • Deconvolution: If a cocktail shows activity, screen each fragment from that cocktail individually to identify the active compound.

  • Hit Validation: Perform a titration experiment by adding increasing concentrations of the hit fragment to the protein and monitoring the CSPs to determine the dissociation constant (K_D).

Logical Workflow for Protein-Observed NMR Screening

cluster_prep Preparation cluster_screen Screening cluster_decon Deconvolution & Validation P1 ¹⁵N-Labeled Protein S1 Acquire Reference ¹H-¹⁵N HSQC P1->S1 F1 Fragment Cocktail S2 Add Fragment Cocktail F1->S2 S1->S2 S3 Acquire ¹H-¹⁵N HSQC S2->S3 S4 Analyze for CSPs S3->S4 D1 Cocktail Hit? S4->D1 D1->F1 No D2 Screen Individual Fragments D1->D2 Yes D3 Identify Active Fragment D2->D3 V1 Titration Experiment D3->V1 V2 Determine K_D V1->V2

Caption: Workflow for identifying fragment hits using protein-observed NMR.

These techniques monitor the NMR signals of the fragments themselves, which is advantageous as it does not require isotopic labeling of the protein and can be used for larger targets.

Experimental Protocol: Saturation Transfer Difference (STD) NMR

  • Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) and the fragment (e.g., Benzyl 2-amino-2-methylpropanoate hydrochloride) at a concentration of 100-500 µM in a deuterated buffer.

  • Data Acquisition:

    • Acquire a reference ¹H NMR spectrum.

    • Acquire an STD NMR spectrum. This involves selective saturation of protein resonances. If the fragment binds, saturation will be transferred to it, resulting in a decrease in its signal intensity.

  • Data Analysis: Subtract the on-resonance spectrum (protein saturated) from the off-resonance spectrum to generate the STD spectrum, which will only show signals from the binding fragment. The relative intensity of the signals can provide information about which part of the fragment is in closest contact with the protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at a sensor surface to monitor binding events in real-time. It provides kinetic data (k_on and k_off) in addition to affinity (K_D)[12][13].

Experimental Protocol: Fragment Screening by SPR

  • Chip Preparation: Immobilize the target protein onto a sensor chip surface using a suitable chemistry (e.g., amine coupling).

  • System Priming: Prime the SPR instrument with running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Fragment Injection: Inject the fragment solution (e.g., Benzyl 2-amino-2-methylpropanoate hydrochloride at various concentrations) over the sensor surface.

  • Data Acquisition: Monitor the change in response units (RU) over time to generate a sensorgram. The sensorgram shows an association phase during fragment injection and a dissociation phase during buffer flow.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (k_on, k_off) and the dissociation constant (K_D).

  • Hit Validation: Confirmed hits should be re-tested and validated using an orthogonal method to rule out false positives.

SPR Screening and Validation Workflow

cluster_prep Preparation cluster_screen Screening cluster_validation Validation P1 Immobilize Target Protein on SPR Chip S1 Inject Fragments P1->S1 F1 Prepare Fragment Solutions F1->S1 S2 Acquire Sensorgrams S1->S2 S3 Analyze Binding Response S2->S3 V1 Kinetic Analysis (k_on, k_off, K_D) S3->V1 V2 Orthogonal Method (e.g., NMR, ITC) V1->V2

Caption: Workflow for SPR-based fragment screening and hit validation.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein, which is invaluable for structure-based drug design[14].

Experimental Protocol: Crystallographic Fragment Screening

  • Protein Crystallization: Obtain high-quality crystals of the target protein.

  • Fragment Soaking: Soak the protein crystals in a solution containing a high concentration of the fragment (typically 10-100 mM).

  • Data Collection: Expose the soaked crystal to a high-intensity X-ray beam and collect diffraction data.

  • Structure Determination: Process the diffraction data and solve the crystal structure.

  • Data Analysis: Analyze the electron density map to identify the bound fragment and its interactions with the protein.

Hit Validation and Optimization

Once a fragment hit like Benzyl 2-amino-2-methylpropanoate hydrochloride is identified and validated, the next phase is to evolve it into a more potent lead compound. This process is guided by structural information and the calculation of ligand efficiency metrics.

Ligand Efficiency Metrics

Ligand efficiency (LE) and related metrics are crucial for prioritizing fragments and guiding their optimization. They normalize binding affinity for the size of the molecule, ensuring that the growth of the fragment is efficient[1][15][16][17][18].

MetricFormulaDesirable Value for Fragments
Ligand Efficiency (LE)-ΔG / N_heavy> 0.3 kcal/mol per heavy atom
Binding Efficiency Index (BEI)pK_D / MW (kDa)> 15
Lipophilic Ligand Efficiency (LLE)pK_D - cLogP> 5

Where -ΔG is the free energy of binding, N_heavy is the number of non-hydrogen atoms, pK_D is the negative logarithm of the dissociation constant, MW is the molecular weight, and cLogP is the calculated lipophilicity.

Fragment Growth Strategy

The benzyl ester of our model fragment provides a clear vector for growth. Structure-based design, informed by X-ray crystallography or NMR, can guide the addition of chemical moieties that will interact with adjacent pockets on the protein surface, thereby increasing affinity and selectivity.

Fragment Growth Strategy Diagram

F1 Initial Fragment Hit (Benzyl 2-amino-2-methylpropanoate) S1 Structural Information (X-ray, NMR) F1->S1 G1 Identify Growth Vector (Benzyl Ester Position) S1->G1 G2 Design & Synthesize Analogs G1->G2 A1 Measure Affinity & Calculate LE G2->A1 A1->G2 Iterative Optimization O1 Optimized Lead Compound A1->O1 Potency & Properties Achieved

Caption: Iterative cycle of fragment growth and optimization.

For example, if structural data reveals a nearby hydrophobic pocket, the benzyl group could be replaced with a larger, more lipophilic aromatic or aliphatic group. If a hydrogen bond donor/acceptor is required, the ester could be converted to an amide with an appropriate substituent.

Conclusion

Benzyl 2-amino-2-methylpropanoate hydrochloride serves as an exemplary scaffold for fragment-based drug discovery. Its combination of low molecular weight, three-dimensional character, key pharmacophoric features, and synthetic tractability makes it a valuable starting point for the development of novel therapeutics. The successful application of this and similar fragments relies on a robust and integrated platform of sensitive biophysical screening techniques, structural biology, and medicinal chemistry expertise. By adhering to the principles of FBDD and leveraging detailed experimental protocols as outlined in this guide, research teams can significantly enhance the efficiency and effectiveness of their drug discovery programs.

References

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Sources

Protocols & Analytical Methods

Method

Benzyl 2-amino-2-methylpropanoate hydrochloride in solid-phase peptide synthesis

Application Notes & Protocols: Strategic Incorporation of Benzyl 2-amino-2-methylpropanoate Hydrochloride (Aib-OBzl·HCl) Derivatives in Solid-Phase Peptide Synthesis Introduction: The Strategic Value of α-Aminoisobutyric...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Strategic Incorporation of Benzyl 2-amino-2-methylpropanoate Hydrochloride (Aib-OBzl·HCl) Derivatives in Solid-Phase Peptide Synthesis

Introduction: The Strategic Value of α-Aminoisobutyric Acid (Aib) in Peptide Therapeutics

In the landscape of peptide design and drug development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for overcoming the inherent limitations of natural peptides, such as metabolic instability and conformational ambiguity.[1] Among these, α-aminoisobutyric acid (Aib), a simple yet powerful α,α-disubstituted amino acid, has emerged as an invaluable tool for medicinal chemists.[2] Benzyl 2-amino-2-methylpropanoate hydrochloride (H-Aib-OBzl·HCl) is a protected form of Aib, serving as a key building block for these advanced applications.[3][4]

The defining feature of Aib is the gem-dimethyl group at its α-carbon.[2] This unique structure imposes severe steric constraints on the peptide backbone, restricting the available conformational space that the residue can occupy.[5] Consequently, the incorporation of Aib serves as a potent strategy to induce and stabilize helical structures, primarily 3₁₀- and α-helices.[6][7] This pre-organization of the peptide into a defined secondary structure can minimize the entropic penalty upon binding to a biological target, potentially enhancing binding affinity and therapeutic efficacy.[2]

Furthermore, the quaternary carbon of Aib provides exceptional resistance to enzymatic degradation by both exopeptidases and endopeptidases.[8] This steric shielding significantly prolongs the in-vivo half-life of Aib-containing peptides, a critical factor for developing viable peptide-based therapeutics.[2] These combined properties of conformational control and enhanced stability make Aib a critical component in the design of cell-penetrating peptides (CPPs), stabilized peptide hormones, and other next-generation drug candidates.[5][8] This guide provides a comprehensive overview of the principles and detailed protocols for the effective incorporation of the Aib moiety into synthetic peptides using solid-phase peptide synthesis (SPPS).

Physicochemical Properties

The hydrochloride salt of the benzyl ester of Aib is a stable, crystalline solid, making it convenient for storage and handling.[9] Its properties are summarized below.

PropertyValueReference
IUPAC Name benzyl 2-amino-2-methylpropanoate hydrochloride[3][4]
Synonyms H-Aib-OBzl·HCl, 2-amino-2-methylpropanoic acid benzyl ester HCl[3]
CAS Number 60421-20-7[4][9]
Molecular Formula C₁₁H₁₆ClNO₂[4]
Molecular Weight 229.7 g/mol [4][9]
Appearance White to off-white crystalline powder[9]
pKa (Predicted) 7.93 ± 0.25[10]

Core Concepts for Application in SPPS

The "Aib Effect": Rationale for Helix Induction

The incorporation of Aib dramatically alters the conformational landscape of a peptide. The steric clash of the gem-dimethyl groups restricts the backbone dihedral angles (φ, ψ) to the helical regions of the Ramachandran plot.[6] While peptides containing only a few Aib residues may adopt mixed 3₁₀/α-helical structures, sequences with a higher Aib content strongly favor the formation of stable 3₁₀-helices.[6] This predictable influence on secondary structure is a powerful design element, allowing researchers to construct peptides with well-defined three-dimensional shapes for targeted molecular recognition.[11][12]

The Challenge of Steric Hindrance in Coupling Reactions

The very feature that makes Aib so valuable—its steric bulk—also presents the primary challenge during its incorporation via SPPS. The quaternary α-carbon significantly hinders the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the resin-bound Aib residue, and vice-versa. Standard coupling conditions that are sufficient for proteinogenic amino acids often result in incomplete or failed coupling reactions when Aib is involved.[13] This can lead to deletion sequences and low purity of the final product.

Causality Behind Experimental Choices: To overcome this kinetic barrier, the synthetic strategy must be adjusted. This involves:

  • More Potent Coupling Reagents: Reagents like HATU, HCTU, or PyBOP are used. These form highly reactive activated esters (O-acylisourea derivatives) that can overcome the high activation energy of the sterically hindered coupling.[14][15]

  • Extended Reaction Times/Double Coupling: Allowing the reaction to proceed for a longer duration or performing the coupling step twice ensures the reaction goes to completion.[1][13]

  • Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate the rate of slow coupling reactions, proving highly effective for incorporating hindered residues like Aib.[11]

Experimental Protocols for Aib Incorporation in Fmoc-SPPS

While the topic compound is H-Aib-OBzl·HCl, its direct application in SPPS is limited. The standard and most effective method for incorporating the Aib moiety is by using Fmoc-Aib-OH . The following protocols are optimized for this purpose.

Workflow for Aib Incorporation via Fmoc-SPPS

cluster_prep Resin Preparation cluster_cycle Iterative SPPS Cycle cluster_final Final Steps Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-Aib-OH (HATU/DIPEA) Wash1->Couple Kaiser Kaiser Test (Check for free amines) Couple->Kaiser Kaiser->Couple Repeat if Positive Wash2 Wash (DMF) Kaiser->Wash2 Wash2->Deprotect Next Amino Acid FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect Final Amino Acid Cleave Cleavage & Deprotection (TFA Cocktail) FinalDeprotect->Cleave cluster_cleavage Cleavage & Precipitation cluster_purification Purification & Analysis Resin Dry Peptide-Resin Cleave Add Cleavage Cocktail (e.g., Reagent K) Resin->Cleave Incubate Incubate (2-3 hours) Cleave->Incubate Filter Filter & Collect Filtrate Incubate->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Centrifuge Centrifuge & Decant Ether Precipitate->Centrifuge Wash Wash Pellet with Ether Centrifuge->Wash Dry Dry Crude Peptide Wash->Dry Dissolve Dissolve in H₂O/ACN Dry->Dissolve HPLC Purify via RP-HPLC Dissolve->HPLC Analyze Analyze Fractions (LC-MS) HPLC->Analyze Lyophilize Lyophilize Pure Fractions Analyze->Lyophilize Final Pure Peptide Lyophilize->Final

Caption: Post-synthesis workflow for peptide cleavage and purification.

Materials:

  • Dry peptide-resin (post-synthesis)

  • Cleavage Cocktail (Reagent K): 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). WARNING: TFA is highly corrosive. Handle with extreme care in a certified fume hood.

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Centrifuge tubes

  • Reverse-phase HPLC (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

Methodology:

  • Preparation: Ensure the N-terminal Fmoc group has been removed and the peptide-resin is thoroughly washed and dried under vacuum. [16][17]2. Cleavage: a. Place the dry resin in a suitable reaction vessel. b. Add the cleavage cocktail (approx. 10 mL per gram of resin). [18] c. Agitate the slurry at room temperature for 2-3 hours. Rationale: TIS acts as a scavenger to trap reactive carbocations generated from the cleavage of side-chain protecting groups, preventing re-attachment to sensitive residues like Trp or Met. Water assists in this process. [19]3. Peptide Precipitation: a. Filter the resin and collect the TFA filtrate into a centrifuge tube. b. Wash the resin twice with a small volume of fresh TFA and combine the filtrates. c. Add the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form. [1]4. Isolation: a. Centrifuge the ether suspension to pellet the peptide. b. Carefully decant the ether. c. Wash the peptide pellet twice with cold ether, centrifuging and decanting each time to remove residual scavengers and dissolved protecting group fragments. d. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Characterization: a. Dissolve the crude peptide in an appropriate solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA). b. Purify the peptide using preparative RP-HPLC. [5] c. Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the identity (correct mass) and purity of the desired Aib-containing peptide. [20][21] d. Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Troubleshooting and Field Insights

ProblemProbable CauseRecommended Solution
Positive Kaiser Test after Coupling Incomplete reaction due to steric hindrance of Aib. [14]Perform a second coupling using fresh, pre-activated Fmoc-Aib-OH. Consider increasing the temperature (e.g., to 45°C) or using microwave assistance if available. [11][22]
Peptide Aggregation Formation of secondary structures on-resin, especially in hydrophobic or long sequences, leading to poor solvation and incomplete reactions. [15][23]- Use a more polar solvent mixture (e.g., DMF/NMP).- Incorporate a pseudoproline dipeptide or a Dmb/Hmb protected amino acid every 6-7 residues to disrupt aggregation.<[15]br>- Synthesize at a higher temperature to break up hydrogen bonds.
Low Yield after Cleavage Incomplete coupling at one or more steps, leading to truncated sequences that are lost during purification.Optimize the coupling protocol for Aib and other difficult residues (see Protocol 4.1). Ensure all steps, especially deprotection, go to completion.
Side Reactions during Cleavage Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by carbocations from protecting groups.Ensure the correct scavenger cocktail is used for the peptide sequence. For peptides rich in arginine, longer cleavage times may be needed.

Conclusion

The incorporation of α-aminoisobutyric acid is a robust and highly effective strategy for the rational design of peptides with enhanced conformational stability and proteolytic resistance. [5]While the steric hindrance of Aib's gem-dimethyl group necessitates optimized coupling protocols in SPPS, the use of potent activating agents and modified reaction conditions allows for its efficient incorporation. [26]The protocols and insights provided in this guide offer a validated framework for researchers, scientists, and drug development professionals to successfully synthesize novel Aib-containing peptides, thereby unlocking their significant potential for a wide range of therapeutic and research applications. [5]

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  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • AAPPTec. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Chemical Science. (2020). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Royal Society of Chemistry. [Link]

  • PMC. (2021). A Field Guide to Optimizing Peptoid Synthesis. [Link]

  • Oakwood Chemical. BENZYL 2-AMINO-2-METHYLPROPANOATE HCL, 95% Purity, C11H15NO2, 1 gram. [Link]

  • Electronic Journal of Biotechnology. (2019). Peptides, solid-phase synthesis and characterization. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Gem-Disubstituted β-Lactams Using Benzyl 2-amino-2-methylpropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the β-Lactam Core and the Role of α,α-Disubstituted Amino Acid Precursors The β-lactam, a four-membered cyclic amide, is a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the β-Lactam Core and the Role of α,α-Disubstituted Amino Acid Precursors

The β-lactam, a four-membered cyclic amide, is a cornerstone of medicinal chemistry, most notably as the active core of the vast family of β-lactam antibiotics, which includes penicillins, cephalosporins, carbapenems, and monobactams.[1] These antibiotics function by inhibiting bacterial cell wall synthesis, a mechanism that has saved countless lives.[1] Beyond their antibacterial properties, β-lactams are also valuable synthetic intermediates for a wide range of biologically active molecules. The inherent ring strain of the azetidin-2-one core makes it a versatile synthon for further chemical transformations.

The synthesis of novel β-lactam analogues remains a critical area of research, driven by the persistent challenge of antibiotic resistance. One promising strategy for creating new β-lactam structures with potentially enhanced stability and biological activity is the incorporation of α,α-disubstituted amino acid precursors. Benzyl 2-amino-2-methylpropanoate hydrochloride is an excellent starting material in this context. The gem-dimethyl group at the α-position can confer unique conformational constraints on the resulting β-lactam ring, potentially influencing its interaction with biological targets and its susceptibility to enzymatic degradation by β-lactamases.

This application note provides a detailed protocol for the synthesis of a gem-disubstituted β-lactam utilizing Benzyl 2-amino-2-methylpropanoate hydrochloride. The described methodology is based on the principles of the Staudinger [2+2] cycloaddition, a powerful and widely employed method for constructing the β-lactam ring.[1]

Reaction Workflow Overview

The overall synthetic strategy involves a multi-step process, beginning with the neutralization of the amino acid ester hydrochloride, followed by N-acylation and subsequent intramolecular cyclization to yield the desired β-lactam.

workflow A Benzyl 2-amino-2-methylpropanoate hydrochloride B Neutralization (e.g., with a mild base) A->B Step 1 C Free Amino Ester B->C D N-Acylation (e.g., with an acyl chloride) C->D Step 2 E N-Acylated Intermediate D->E F Intramolecular Cyclization (Base-mediated) E->F Step 3 G gem-Disubstituted β-Lactam F->G

Caption: Synthetic workflow for the preparation of a gem-disubstituted β-lactam.

Detailed Experimental Protocol

This protocol outlines the synthesis of a model gem-disubstituted β-lactam, N-benzyl-3,3-dimethyl-azetidin-2-one, from Benzyl 2-amino-2-methylpropanoate hydrochloride.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
Benzyl 2-amino-2-methylpropanoate hydrochloride55456-40-1229.70Starting material
Triethylamine (TEA)121-44-8101.19Base for neutralization and cyclization
Dichloromethane (DCM)75-09-284.93Anhydrous, for reaction
Phenylacetyl chloride103-80-0154.61Acylating agent
Sodium bicarbonate (NaHCO₃)144-55-884.01For aqueous workup
Magnesium sulfate (MgSO₄)7487-88-9120.37Anhydrous, for drying
Silica gel7631-86-960.08For column chromatography
Ethyl acetate141-78-688.11Eluent for chromatography
Hexanes110-54-386.18Eluent for chromatography
Step-by-Step Procedure

Step 1: Neutralization of Benzyl 2-amino-2-methylpropanoate hydrochloride

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Benzyl 2-amino-2-methylpropanoate hydrochloride (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of triethylamine hydrochloride precipitate may be observed. This solution containing the free amino ester is used directly in the next step.

Rationale: The hydrochloride salt of the amino ester must be neutralized to the free amine to enable nucleophilic attack on the acylating agent in the subsequent step. Triethylamine is a suitable organic base for this purpose, and its hydrochloride salt can be easily removed.

Step 2: N-Acylation

  • To the cooled solution from Step 1, slowly add a solution of phenylacetyl chloride (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

Rationale: N-acylation with phenylacetyl chloride introduces the necessary carbon framework that will ultimately form the C2 and C3 atoms of the β-lactam ring. This reaction is a standard amide bond formation.

Step 3: Intramolecular Cyclization to form the β-Lactam

  • Cool the reaction mixture from Step 2 to 0 °C.

  • Add an additional portion of triethylamine (1.5 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight (12-16 hours). The progress of the cyclization can be monitored by TLC.

Rationale: The addition of a base facilitates the intramolecular cyclization. The base deprotonates the α-carbon of the newly introduced acyl group, which then acts as a nucleophile, attacking the ester carbonyl to form the four-membered ring. This is a variation of the Staudinger synthesis where the ketene is generated in situ and reacts intramolecularly.

Workup and Purification
  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent. The appropriate eluent ratio should be determined by TLC analysis.

Characterization

The purified gem-disubstituted β-lactam should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic β-lactam carbonyl stretch (typically around 1740-1770 cm⁻¹).

Mechanistic Insight: The Staudinger Cycloaddition

The formation of the β-lactam ring in this protocol proceeds via a mechanism analogous to the Staudinger ketene-imine cycloaddition.[1] In this intramolecular variant, the N-acylated amino ester intermediate is deprotonated by the base to form an enolate, which is in equilibrium with a ketene. This ketene then undergoes a [2+2] cycloaddition with the imine functionality (or a related intramolecular nucleophilic attack) to form the β-lactam ring.

Caption: Simplified mechanism of intramolecular β-lactam formation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete neutralization in Step 1Insufficient base or reaction timeEnsure the use of 1.1 eq of fresh triethylamine and allow for adequate stirring time at 0 °C.
Low yield of N-acylated product in Step 2Inactive acylating agent or incomplete reactionUse freshly distilled or a new bottle of phenylacetyl chloride. Monitor the reaction by TLC to ensure completion.
Incomplete cyclization in Step 3Insufficient base, low temperature, or short timeEnsure the addition of 1.5 eq of triethylamine. Allow the reaction to proceed overnight at room temperature.
Difficulty in purificationPresence of side productsOptimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of gem-disubstituted β-lactams using Benzyl 2-amino-2-methylpropanoate hydrochloride as a readily available starting material. The use of α,α-disubstituted amino acid precursors opens up avenues for the creation of novel β-lactam structures with potentially valuable biological properties. The described methodology, based on the well-established Staudinger cycloaddition, is a versatile and reliable approach for researchers in medicinal chemistry and drug development.

References

  • Alcaide, B., & Almendros, P. (2002). The Staudinger Reaction in the Synthesis of β-Lactams. In The Organic Chemistry of β-Lactams (pp. 1-56). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

Sources

Method

Application of H-Aib-OBzl HCl in Constrained Peptide Development

Introduction: The Power of Constraint in Peptide Therapeutics The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to proteolytic degradation. Constraining the peptide...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Constraint in Peptide Therapeutics

The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to proteolytic degradation. Constraining the peptide backbone into a specific, bioactive conformation is a powerful strategy to overcome these limitations.[1][2] One of the most effective methods to achieve this is through the incorporation of non-proteinogenic amino acids. Among these, α-aminoisobutyric acid (Aib) has emerged as a crucial tool for peptide chemists and drug developers.[1][2]

The unique gem-dimethyl group on the α-carbon of Aib sterically restricts the available conformational space of the peptide backbone, potently inducing and stabilizing helical structures such as α-helices and 3₁₀-helices.[1][2][3][4][5] This pre-organization into a defined secondary structure can enhance binding affinity to biological targets, improve metabolic stability by shielding cleavage sites from proteases, and even facilitate cell penetration.[1][6][7][8] H-Aib-OBzl HCl is a convenient and versatile building block for introducing Aib into peptide sequences, particularly in solution-phase synthesis and as a C-terminal starting point in solid-phase peptide synthesis (SPPS). This document provides a detailed guide to its application, including protocols and key considerations for its successful implementation.

H-Aib-OBzl HCl: A Key Building Block for Aib Incorporation

H-Aib-OBzl HCl, or Benzyl α-aminoisobutyrate hydrochloride, is a salt of the benzyl ester of Aib.[9] This form offers several advantages in peptide synthesis:

  • Free Amine for Coupling: The hydrochloride salt provides a stable, crystalline solid, with the primary amine ready for peptide bond formation after a simple neutralization step.[10]

  • C-Terminal Protection: The benzyl ester (OBzl) effectively protects the C-terminal carboxylic acid, preventing unwanted side reactions during chain elongation.[11][12]

  • Versatile Deprotection: The benzyl group can be removed under various conditions, most commonly through catalytic hydrogenolysis or strong acid cleavage, offering flexibility in the overall synthetic strategy.[12][13]

Property Value Reference
Chemical Formula C₁₁H₁₅NO₂·HCl
Molecular Weight 229.7 g/mol
Appearance White to off-white solid[9][14]
Melting Point 170-171 °C[14]
Storage 2°C - 8°C, dry, under inert atmosphere

Strategic Incorporation of H-Aib-OBzl HCl via Solid-Phase Peptide Synthesis (SPPS)

While H-Aib-OBzl HCl can be used in solution-phase synthesis, its application in SPPS is particularly valuable for initiating a peptide sequence with a C-terminal Aib residue. The following protocol details the manual solid-phase synthesis of a model peptide using the widely adopted Fmoc/tBu strategy, starting with the attachment of the first amino acid to the resin, followed by the incorporation of Aib.

Experimental Workflow for SPPS

SPPS_Workflow cluster_prep Preparation cluster_cycle Iterative Cycle cluster_final Final Steps Resin Resin Swelling AA1_Attach First Amino Acid Attachment Resin->AA1_Attach Fmoc_Deprotect Fmoc Deprotection AA1_Attach->Fmoc_Deprotect Wash1 Washing Fmoc_Deprotect->Wash1 Remove Piperidine Aib_Couple Aib Coupling Wash1->Aib_Couple Wash2 Washing Aib_Couple->Wash2 Remove Excess Reagents Wash2->Fmoc_Deprotect Start Next Cycle Cleavage Cleavage & Deprotection Wash2->Cleavage Sequence Complete Purify Purification (RP-HPLC) Cleavage->Purify Characterize Characterization (MS, HPLC) Purify->Characterize Coupling_Optimization Start Start Aib Coupling Standard_Conditions Standard Coupling: HATU/DIEA, 2h Start->Standard_Conditions Kaiser_Test1 Kaiser Test Standard_Conditions->Kaiser_Test1 Double_Couple Double Couple: Repeat Standard Coupling Kaiser_Test1->Double_Couple Positive Success Coupling Complete Kaiser_Test1->Success Negative Kaiser_Test2 Kaiser Test Double_Couple->Kaiser_Test2 Extend_Time Extend Time: Increase to 4-6h Kaiser_Test2->Extend_Time Positive Microwave Use Microwave Energy Kaiser_Test2->Microwave Still Positive Kaiser_Test2->Success Negative Extend_Time->Kaiser_Test2 Microwave->Success Failure Incomplete Coupling: Consider Capping Microwave->Failure

Sources

Application

Application Notes and Protocols for the Purity Analysis of Benzyl 2-amino-2-methylpropanoate Hydrochloride

Introduction: Benzyl 2-amino-2-methylpropanoate hydrochloride, a derivative of the non-proteinogenic amino acid 2-aminoisobutyric acid (Aib), is a crucial building block in synthetic organic chemistry and peptide synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Benzyl 2-amino-2-methylpropanoate hydrochloride, a derivative of the non-proteinogenic amino acid 2-aminoisobutyric acid (Aib), is a crucial building block in synthetic organic chemistry and peptide synthesis.[][2] Its incorporation into peptide chains induces conformational constraints, which is a valuable tool in the design of peptides and peptidomimetics with enhanced stability and specific secondary structures. The purity of this compound is of paramount importance to ensure the integrity, safety, and efficacy of the final products in research and pharmaceutical development. This comprehensive guide provides detailed analytical methods for the purity determination of Benzyl 2-amino-2-methylpropanoate hydrochloride, offering researchers, scientists, and drug development professionals a robust framework for quality control.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Benzyl 2-amino-2-methylpropanoate hydrochloride is fundamental for the development of robust analytical methods.

PropertyValueSource
Chemical Formula C₁₁H₁₆ClNO₂[3]
Molecular Weight 229.7 g/mol [3]
CAS Number 60421-20-7[3][4]
Appearance White to off-white solid[]
pKa (predicted) 7.93 ± 0.25ChemAxon
Solubility Soluble in water and methanolGeneral Knowledge

The presence of a primary amine and a benzyl ester functionality, along with its hydrochloride salt form, dictates the choice of analytical techniques and the specific conditions for analysis.

Potential Impurities

The purity of Benzyl 2-amino-2-methylpropanoate hydrochloride can be affected by impurities originating from the synthetic route and degradation. A common synthetic pathway involves the esterification of 2-aminoisobutyric acid with benzyl alcohol in the presence of an acid catalyst.[5] Potential impurities may include:

  • Starting Materials:

    • 2-Aminoisobutyric acid

    • Benzyl alcohol

  • By-products:

    • Dibenzyl ether (from self-condensation of benzyl alcohol)

    • Unreacted intermediates

  • Degradation Products:

    • 2-Aminoisobutyric acid and benzyl alcohol (from hydrolysis of the ester)

The analytical methods chosen must be capable of separating the main component from these potential impurities.

Analytical Methods for Purity Determination

A multi-faceted approach employing both chromatographic and titrimetric methods is recommended for a comprehensive purity assessment of Benzyl 2-amino-2-methylpropanoate hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Related Substances

HPLC is the cornerstone for identifying and quantifying impurities. Due to the presence of a benzene ring, the compound has a UV chromophore, making UV detection a suitable choice.

Rationale for Method Development: A reversed-phase HPLC method is proposed, as it is a versatile and widely used technique for the separation of moderately polar compounds. The selection of a C18 column provides a good balance of hydrophobic retention and selectivity. The mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile or methanol), allows for the fine-tuning of the separation. A gradient elution is often preferred to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

    • Gradient:

      Time (min) % B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Benzyl 2-amino-2-methylpropanoate hydrochloride and dissolve it in 10 mL of a 50:50 mixture of mobile phase A and B to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.

    • Theoretical Plates: The number of theoretical plates for the main peak should be greater than 2000.

    • Repeatability: The relative standard deviation (RSD) for six replicate injections of the standard solution should be less than 2.0%.

  • Data Analysis: The percentage of each impurity is calculated based on the area normalization method.

Justification of Parameters:

  • The C18 column is a good starting point for the separation of the moderately polar analyte from its potential impurities.

  • TFA is used as an ion-pairing agent to improve peak shape for the primary amine.

  • A gradient elution ensures that both early-eluting polar impurities (like 2-aminoisobutyric acid) and later-eluting non-polar impurities (like dibenzyl ether) are well-resolved.

  • Detection at 210 nm provides good sensitivity for the analyte and most potential organic impurities.

Gas Chromatography (GC) for Residual Solvents and Volatile Impurities

GC is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for the determination of residual solvents and volatile impurities like benzyl alcohol.

Rationale for Method Development: Since Benzyl 2-amino-2-methylpropanoate hydrochloride is a salt and not sufficiently volatile for direct GC analysis, derivatization is necessary. Silylation is a common derivatization technique for compounds with active hydrogens. A headspace GC method can also be employed for the analysis of residual solvents without the need for derivatization of the main compound.

Experimental Protocol: GC-FID (after derivatization)

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Derivatization Procedure:

    • Accurately weigh about 5 mg of the sample into a vial.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold: 5 minutes

    • Injection Volume: 1 µL (split ratio 20:1)

  • Data Analysis: Quantify impurities against a standard of the derivatized impurity.

Justification of Parameters:

  • Derivatization with a silylating agent makes the analyte and polar impurities volatile for GC analysis.

  • A DB-5 column is a general-purpose column suitable for a wide range of compounds.

  • The temperature program is designed to separate the derivatized analyte from potential volatile impurities and derivatization reagent by-products.

Potentiometric Titration for Assay

Potentiometric titration is a classic and reliable method for determining the assay of an acidic or basic compound. For Benzyl 2-amino-2-methylpropanoate hydrochloride, a non-aqueous acid-base titration is appropriate.[6][7]

Rationale for Method Development: The hydrochloride salt of the amino acid ester can be titrated as an acid in a non-aqueous medium. The amine group is protonated, and this proton can be titrated with a strong base in a non-aqueous solvent.

Experimental Protocol: Non-Aqueous Potentiometric Titration

  • Instrumentation: An automatic potentiometric titrator with a suitable electrode (e.g., a glass pH electrode and a reference electrode, or a combination pH electrode).

  • Reagents:

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid

    • Solvent: Glacial acetic acid

  • Procedure:

    • Accurately weigh approximately 200 mg of Benzyl 2-amino-2-methylpropanoate hydrochloride into a beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Immerse the electrode in the solution and stir gently.

    • Titrate with 0.1 N perchloric acid, recording the potential (mV) or pH as a function of the titrant volume.

    • Determine the endpoint from the inflection point of the titration curve or by using the first or second derivative of the curve.

  • Calculation:

    Where:

    • V = Volume of titrant at the endpoint (mL)

    • N = Normality of the titrant

    • MW = Molecular weight of Benzyl 2-amino-2-methylpropanoate hydrochloride (229.7 g/mol )

    • W = Weight of the sample (g)

Justification of Parameters:

  • Glacial acetic acid is a suitable solvent as it is a weak acid and does not interfere with the titration of the hydrochloride salt.

  • Perchloric acid is a strong acid in this medium, providing a sharp endpoint.

Workflow for Purity Analysis

The following diagram illustrates a comprehensive workflow for the purity analysis of Benzyl 2-amino-2-methylpropanoate hydrochloride.

Purity_Analysis_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample Sample of Benzyl 2-amino-2-methylpropanoate HCl Prep_HPLC Prepare HPLC Sample (1 mg/mL in Mobile Phase) Sample->Prep_HPLC Prep_GC Prepare GC Sample (Derivatization) Sample->Prep_GC Prep_Titr Prepare Titration Sample (Dissolve in Acetic Acid) Sample->Prep_Titr HPLC HPLC-UV Analysis Prep_HPLC->HPLC GC GC-FID Analysis Prep_GC->GC Titration Potentiometric Titration Prep_Titr->Titration Data_HPLC Impurity Profile (% Area) HPLC->Data_HPLC Data_GC Volatile Impurities & Residual Solvents GC->Data_GC Data_Titr Assay (%) Titration->Data_Titr Final_Report Certificate of Analysis Data_HPLC->Final_Report Data_GC->Final_Report Data_Titr->Final_Report

Caption: Workflow for the purity analysis of the target compound.

Validation of Analytical Methods

All analytical methods must be validated to ensure they are suitable for their intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all known impurities and degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results to the true value. This can be determined by spiking a placebo with known amounts of the analyte and impurities.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods outlined in this guide provide a comprehensive framework for the purity assessment of Benzyl 2-amino-2-methylpropanoate hydrochloride. The combination of HPLC for related substances, GC for volatile impurities, and potentiometric titration for the assay ensures a thorough evaluation of the compound's quality. Adherence to the principles of method validation is crucial for generating reliable and reproducible data, which is essential for researchers, scientists, and drug development professionals working with this important synthetic building block.

References

  • Determination of Some Amino Acids by Potentiometric and Spectrophotometric Titrations Compared with Official Methods. ResearchGate. [Link]

  • Differential electrolytic potentiometric determination of some amino acids in dosage forms. PubMed. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • (PDF) Differential Electrolytic Potentiometric Determination of Some Amino Acids in Dosage Forms. ResearchGate. [Link]

  • Benzyl 2-amino-2-methylpropanoate. PubChem. [Link]

  • Benzyl 2-amino-2-methylpropanoate. ChemBK. [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Jurnal Teknologi Pangan. [Link]

  • Separations of basic amino acid benzyl esters by pH-zone-refining counter-current chromatography. PubMed. [Link]

  • Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). YouTube. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central. [Link]

  • benzyl 2-amino-2-methyl-3-phenylpropanoate. LookChem. [Link]

  • Determination and Identification of Fundamental Amino Acids by Thermometric Titration and Nuclear Magnetic Resonance Spectroscopy. ProQuest. [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. LCGC Europe. [Link]

  • Benzyl 2-amino-2-methylpropanoate hydrochloride. MySkinRecipes. [Link]

  • Details of HPLC Application No. 6 Aromatic Amino Acids. CS-Chromatographie. [Link]

  • General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. [Link]

  • One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents and racemization. AIR Unimi. [Link]

  • Method for producing amino acid ester hydrochloride.

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Method

A Robust, Stability-Indicating HPLC Method for the Analysis of Benzyl 2-amino-2-methylpropanoate Hydrochloride

An Application Note from the Office of the Senior Application Scientist Abstract This application note details a comprehensive, validated, and stability-indicating reverse-phase high-performance liquid chromatography (RP...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a comprehensive, validated, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Benzyl 2-amino-2-methylpropanoate hydrochloride. This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The method is designed for accuracy, precision, and specificity, enabling the determination of purity and the quantification of the compound in the presence of potential degradation products. The protocol herein is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for research, development, and quality control environments.

Scientific Rationale and Method Principle

The successful chromatographic analysis of Benzyl 2-amino-2-methylpropanoate hydrochloride hinges on controlling its physicochemical properties. The molecule contains two key functional groups that dictate its chromatographic behavior: a primary amine and a benzyl ester.

  • Primary Amine (pKa ≈ 7.93): The basic nature of the primary amine necessitates control over the mobile phase pH.[2] Operating at an acidic pH (e.g., pH 2.5-3.5) ensures the amine is consistently protonated (R-NH₃⁺). This approach offers two distinct advantages:

    • It prevents peak tailing, a common issue with free amines interacting with residual silanols on silica-based columns.

    • It ensures consistent retention and robust performance.

  • Benzyl Ester Chromophore: The benzyl group possesses a strong chromophore, making the molecule readily detectable by UV spectrophotometry. This eliminates the need for derivatization, which is often required for amino acids and their non-aromatic esters that lack a UV-absorbing moiety.[3][4][5]

This method employs a reverse-phase C18 column, which separates compounds based on their hydrophobicity. The mobile phase consists of an acidic phosphate buffer and acetonitrile. The buffer controls the ionization state of the analyte, while the acetonitrile (the organic modifier) elutes the compound from the non-polar stationary phase. Detection is performed at a wavelength that provides optimal sensitivity for the benzyl chromophore.

Experimental Protocol

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric Glassware: Class A.

  • Reagents:

    • Benzyl 2-amino-2-methylpropanoate hydrochloride Reference Standard (Purity ≥ 98%).

    • Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade.

    • Orthophosphoric Acid (H₃PO₄), HPLC grade.

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or Milli-Q.

Chromatographic Conditions

The following table summarizes the optimized and validated chromatographic conditions.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard reverse-phase column providing excellent retention and resolution for compounds of this polarity.
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.5 with H₃PO₄The low pH ensures the analyte's primary amine is protonated, leading to sharp, symmetrical peaks.[6][7][8]
Mobile Phase B AcetonitrileStandard organic modifier for reverse-phase chromatography.
Elution Mode Isocratic: 60:40 (v/v) Mobile Phase A : Mobile Phase BA simple isocratic elution provides sufficient resolution and a stable baseline for routine analysis.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Detection UV at 254 nmThe benzyl group provides a strong absorbance at this wavelength, offering good sensitivity.[6][9]
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Run Time 10 minutesSufficient time to elute the main peak and any closely related impurities.
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 using concentrated orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of Benzyl 2-amino-2-methylpropanoate hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask to achieve a final nominal concentration of 100 µg/mL after dissolving and diluting with the mobile phase.

Method Validation: A Self-Validating System

The trustworthiness of an analytical method is established through rigorous validation. The following protocols, aligned with ICH Q2(R1) guidelines, ensure the method is fit for its intended purpose.[10]

System Suitability

Before any analysis, the chromatographic system's performance must be verified. A series of six replicate injections of the Working Standard Solution (100 µg/mL) are performed. The acceptance criteria in the table below must be met.[6]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and system.
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. A forced degradation study is performed to demonstrate the stability-indicating nature of the method. The analyte is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Procedure: Expose separate solutions of the analyte (approx. 1 mg/mL) to 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat (60 °C), and UV light (254 nm) for a defined period (e.g., 24 hours). Neutralize the acidic and basic samples before dilution and injection.

  • Acceptance Criteria: The method is considered specific if the main analyte peak is well-resolved from all degradation peaks (Resolution > 2.0) and the peak purity analysis (using a DAD) indicates no co-eluting peaks.

Validation Parameters & Results

The following table summarizes the validation experiments and presents typical, realistic results.

Validation ParameterProtocolTypical Acceptance CriteriaHypothetical Result
Linearity Analyze a series of at least five concentrations ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation Coefficient (r²) ≥ 0.999r² = 0.9995
Accuracy (% Recovery) Analyze triplicate samples of a placebo spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%).98.0% - 102.0% Recovery99.5% - 101.2%
Precision (Repeatability) Analyze six individual preparations of the sample at 100% of the test concentration on the same day.% RSD ≤ 2.0%% RSD = 0.8%
Intermediate Precision Repeat the repeatability study on a different day with a different analyst or on a different instrument.% RSD ≤ 2.0%% RSD = 1.1%
LOD (Limit of Detection) Determined based on a signal-to-noise ratio of 3:1.Report Value0.05 µg/mL
LOQ (Limit of Quantitation) Determined based on a signal-to-noise ratio of 10:1 with acceptable precision (%RSD ≤ 10%).Report Value0.15 µg/mL
Robustness Deliberately vary method parameters (Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase pH ±0.2) and assess the impact on system suitability.[6]System suitability criteria must be met.The method passed all robustness challenges, with %RSD of results < 2.0%.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the analytical procedure, from initial setup to the final report generation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting prep_mobile_phase Prepare Mobile Phase (Buffer + ACN) prep_solutions Prepare Standard & Sample Solutions prep_mobile_phase->prep_solutions system_setup HPLC System Setup & Equilibration prep_solutions->system_setup system_suitability System Suitability Test (SST) system_setup->system_suitability sample_injection Inject Blank, Standards, and Samples system_suitability->sample_injection SST Pass? data_acquisition Data Acquisition via CDS sample_injection->data_acquisition integration Peak Integration & Quantification data_acquisition->integration calculation Calculate Assay/Purity (% Area, External Std) integration->calculation report Generate Final Report calculation->report caption Figure 1. Workflow for the HPLC analysis of Benzyl 2-amino-2-methylpropanoate HCl.

Caption: Figure 1. Workflow for the HPLC analysis of Benzyl 2-amino-2-methylpropanoate HCl.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, accurate, and precise for the quantitative determination of Benzyl 2-amino-2-methylpropanoate hydrochloride. The validation results confirm its suitability for its intended use in quality control and research settings. The stability-indicating nature of the assay, proven through forced degradation studies, ensures that the method can reliably separate the active ingredient from potential degradation products, providing confidence in the reported purity values.

References

  • ChemBK. (n.d.). Benzyl 2-amino-2-methylpropanoate. Retrieved from ChemBK. [Link]

  • International Journal of Pharmaceutical Investigation. (2020). A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. Retrieved from ijpi.org. [Link]

  • MySkinRecipes. (n.d.). Benzyl 2-amino-2-methylpropanoate hydrochloride. Retrieved from MySkinRecipes. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from jocpr.com. [Link]

  • Food Research. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from myfoodresearch.com. [Link]

  • JETIR. (n.d.). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. Retrieved from jetir.org. [Link]

  • ACS Omega. (2024). Development and Validation of an Eco-Friendly HPLC Stability-Indicating Technique for Quantification of Atropine Sulfate and Benzyl Alcohol in Raw and Injectable Solutions. Retrieved from PubMed Central. [Link]

  • Journal of the Chinese Chemical Society. (2014). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Retrieved from onlinelibrary.wiley.com. [Link]

  • Taylor & Francis Online. (2020). Development and validation of liquid chromatographic methods for the estimation of the acceptance values of some hazardous preservatives in pharmaceutical formulations. A comparative study. Retrieved from tandfonline.com. [Link]

  • PubChem. (n.d.). Benzyl 2-amino-2-methylpropanoate. Retrieved from PubChem. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Retrieved from PubMed. [Link]

  • Environmental Chemistry and Ecotoxicology. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Retrieved from NIH. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from koreascience.or.kr. [Link]

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Application

Definitive Structural Elucidation of Benzyl 2-amino-2-methylpropanoate Hydrochloride via ¹H and ¹³C NMR Spectroscopy

An Application Note for Drug Development Professionals Abstract Benzyl 2-amino-2-methylpropanoate hydrochloride is a pivotal building block in medicinal chemistry and pharmaceutical development, frequently utilized as an...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Benzyl 2-amino-2-methylpropanoate hydrochloride is a pivotal building block in medicinal chemistry and pharmaceutical development, frequently utilized as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its structural integrity is paramount to ensuring the desired downstream chemical transformations and the purity of the final API. This application note provides a comprehensive guide and a detailed, field-proven protocol for the unambiguous structural characterization of this compound using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causality behind experimental choices, from solvent selection to parameter optimization, to ensure trustworthy and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Structural Verification

In the rigorous landscape of drug discovery and development, the absolute confirmation of a molecule's structure is a non-negotiable checkpoint. NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule.[2][3] For a key intermediate like Benzyl 2-amino-2-methylpropanoate hydrochloride, confirming the presence of the benzyl ester, the quaternary amino acid core, and the hydrochloride salt form is critical for process chemistry and regulatory compliance. This guide offers a self-validating system for achieving this confirmation with high fidelity.

Molecular Structure and Spectroscopic Fingerprint

The structure of Benzyl 2-amino-2-methylpropanoate hydrochloride (Molecular Formula: C₁₁H₁₆ClNO₂) contains several distinct chemical environments that give rise to a unique and predictable NMR fingerprint.[1][4]

Caption: Molecular structure of Benzyl 2-amino-2-methylpropanoate hydrochloride with key carbon atoms labeled for NMR assignment.

Expected ¹H NMR Signals

The proton spectrum is anticipated to show four main groups of signals:

  • Aromatic Protons (Hζ, Hη, Hθ): The five protons on the benzyl ring are expected to appear as a multiplet in the aromatic region, typically around 7.30-7.45 ppm .[5][6]

  • Benzylic Protons (Hδ): The two protons of the CH₂ group adjacent to the ester oxygen and the aromatic ring will appear further downfield. Due to free rotation, they are often observed as a sharp singlet around 5.25 ppm .[7] Proximity to a quaternary center makes significant diastereotopicity unlikely, though slight broadening is possible.[8]

  • Ammonium Protons (H-N⁺): As a hydrochloride salt, the amine is protonated to an ammonium group (NH₃⁺). These protons are acidic and exchangeable, typically appearing as a broad singlet at a variable, downfield chemical shift, often around 8.7 ppm in DMSO-d₆. This signal will disappear upon exchange with deuterium oxide (D₂O).[9]

  • Methyl Protons (Hγ, Hγ'): The six protons from the two equivalent methyl groups on the quaternary carbon are shielded and will appear as a single, sharp singlet integrating to 6 hydrogens, expected around 1.65 ppm .[10][11]

Expected ¹³C NMR Signals

The proton-decoupled ¹³C spectrum provides a count of unique carbon environments:

  • Ester Carbonyl (Cβ): This is the most deshielded carbon, appearing as a singlet in the range of 172-174 ppm .[12][13]

  • Aromatic Carbons (Cε, Cζ, Cη, Cθ): The aromatic ring will show four distinct signals: one for the ipso-carbon (Cε), one for the para-carbon (Cθ), and two for the ortho- (Cζ) and meta- (Cη) carbons. These typically fall between 128-136 ppm .[7][14] The quaternary ipso-carbon signal is often of lower intensity.

  • Benzylic Carbon (Cδ): The benzylic CH₂ carbon is deshielded by the adjacent oxygen and aromatic ring, with an expected chemical shift around 67-68 ppm .[7]

  • Quaternary Alpha-Carbon (Cα): The carbon atom bonded to the nitrogen and two methyl groups is expected around 57-58 ppm .[10]

  • Methyl Carbons (Cγ, Cγ'): The two equivalent methyl carbons will produce a single signal in the aliphatic region, anticipated around 24-25 ppm .[10]

Experimental Design and Protocols

The reliability of NMR data is built upon a foundation of meticulous sample preparation and logical instrument parameter selection.

Rationale for Solvent Selection

The hydrochloride salt form of the analyte dictates the choice of solvent. Non-polar solvents like chloroform-d (CDCl₃) are poor choices due to the ionic nature of the compound, which would lead to incomplete dissolution and poor spectral quality.[15][16] Polar, aprotic solvents are ideal.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the recommended solvent. Its high polarity readily dissolves the salt, and its low rate of proton exchange allows for the observation of labile protons like those of the NH₃⁺ group.[9]

  • Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O): While these solvents will also dissolve the sample, their labile deuterium atoms will rapidly exchange with the NH₃⁺ protons, causing the signal to disappear from the ¹H NMR spectrum.[9] This property, however, is exploited in the D₂O exchange experiment to confirm the identity of the ammonium peak.

Step-by-Step Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis weigh 1. Weigh Sample (15 mg for ¹H / 75 mg for ¹³C) dissolve 2. Dissolve in Solvent (0.7 mL DMSO-d₆) weigh->dissolve transfer 3. Transfer to NMR Tube (Filter if necessary) dissolve->transfer lock_shim 4. Lock & Shim transfer->lock_shim h1_acq 5. Acquire ¹H Spectrum lock_shim->h1_acq c13_acq 6. Acquire ¹³C{¹H} Spectrum h1_acq->c13_acq d2o_ex 7. D₂O Exchange (Optional) c13_acq->d2o_ex process 8. Process Spectra (FT, Phase, Baseline) c13_acq->process assign 9. Assign Signals process->assign confirm 10. Confirm Structure assign->confirm

Caption: Standard workflow for NMR characterization of Benzyl 2-amino-2-methylpropanoate HCl.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 15-20 mg of Benzyl 2-amino-2-methylpropanoate hydrochloride for ¹H NMR (or 75-100 mg for ¹³C NMR) and place it into a clean, dry vial.[16][17]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. The use of a vial first allows for effective mixing and visual confirmation of complete dissolution before transfer to the NMR tube.[17]

  • Mixing: Cap the vial and vortex gently until the solid is completely dissolved. The solution should be clear and free of particulates.

  • Filtration & Transfer: If any solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[18][19] Ensure the sample height is at least 4-5 cm.[18]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol 2: NMR Data Acquisition

Instrument: 400 MHz NMR Spectrometer

  • Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d₆ and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Number of Scans (NS): 16 (adjust as needed for concentration).

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): ~3-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard single pulse with proton decoupling (zgpg30).

    • Spectral Width: ~240 ppm (centered around 110 ppm).

    • Number of Scans (NS): 1024 or more (¹³C is much less sensitive than ¹H).[17]

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): ~1-2 seconds.

  • (Optional) D₂O Exchange Experiment:

    • After acquiring the initial ¹H spectrum, remove the NMR tube.

    • Add one drop of deuterium oxide (D₂O) to the sample.

    • Cap the tube and invert several times to mix.

    • Re-acquire the ¹H spectrum using the same parameters. The signal corresponding to the NH₃⁺ protons should disappear or significantly diminish.

Data Interpretation and Summary

The acquired data should be processed (Fourier transform, phase correction, and baseline correction) and referenced to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm; δC ≈ 39.52 ppm) or an internal standard like TMS.[20]

Table 1: Summary of Expected ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~8.70br s3H-NH ₃⁺Broad, exchangeable. Disappears on D₂O addition.
~7.40m5HAr-H Phenyl protons of the benzyl group.
~5.25s2H-OCH ₂-PhBenzylic methylene protons.
~1.65s6H-C(CH ₃)₂Two equivalent methyl groups.
Table 2: Summary of Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentNotes
~172.5C =OEster carbonyl carbon.
~135.8Ar-C Ipso-aromatic carbon.
~128.9Ar-C HOrtho/Meta aromatic carbons.
~128.6Ar-C HPara aromatic carbon.
~128.3Ar-C HOrtho/Meta aromatic carbons.
~67.5-OC H₂-PhBenzylic carbon.
~57.6C -(CH₃)₂Quaternary α-carbon.
~24.2-C(C H₃)₂Two equivalent methyl carbons.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy, guided by the protocols detailed herein, provides a robust and definitive method for the structural confirmation of Benzyl 2-amino-2-methylpropanoate hydrochloride. The expected chemical shifts, multiplicities, and integrations create a unique spectroscopic signature that, when matched with experimental data, provides high-confidence verification of the compound's identity and purity. Adherence to these guidelines for sample preparation and data acquisition is essential for obtaining high-quality, reproducible data critical for decision-making in the pharmaceutical development pipeline.

References

  • Proton NMR Chemical Shifts . California State University Stanislaus. [Link]

  • NMR chemical shift prediction of carbonyl carbons in carboxylic acids and esters . Stenutz. [Link]

  • Benzyl 2-amino-2-methylpropanoate . PubChem, National Center for Biotechnology Information. [Link]

  • NMR Chemical Shifts . University of Puget Sound. [Link]

  • Spectroscopy Tutorial: Esters . University of Colorado Boulder, Department of Chemistry. [Link]

  • 13-C NMR Chemical Shift Table . University of California, Los Angeles. [Link]

  • NMR Chart . University of Colorado Boulder, Department of Chemistry. [Link]

  • 13-C NMR Chemical Shift Table . Scribd. [Link]

  • Interpreting C-13 NMR Spectra . Chemistry LibreTexts. [Link]

  • Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory . Beilstein Journal of Organic Chemistry. [Link]

  • 1H splitting pattern of benzyl CH2 protons . Chemistry Stack Exchange. [Link]

  • How to make an NMR sample . University of Ottawa, NMR Facility. [Link]

  • 1H NMR Chemical Shift . Oregon State University. [Link]

  • 2-Aminoisobutyric acid . SpectraBase. [Link]

  • 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients . ResearchGate. [Link]

  • NMR Solvents . Isotope Science / Alfa Chemistry. [Link]

  • Which solvents I should use for taking NMR of amino acid? . ResearchGate. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis . ACS Sustainable Chemistry & Engineering. [Link]

  • NMR Sample Preparation . Iowa State University, Chemical Instrumentation Facility. [Link]

  • Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine . National Institutes of Health. [Link]

  • Benzyl 2-amino-2-methylpropanoate hydrochloride . MySkinRecipes. [Link]

  • benzyl 2-amino-2-methylpropanoate hydrochloride . ChemBK. [Link]

  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons . The Royal Society of Chemistry. [Link]

  • benzyl (2R)-2-aminopropanoate hydrochloride . PubChem, National Center for Biotechnology Information. [Link]

  • NMR Sample Preparation: The Complete Guide . Organomation. [Link]

  • Proton nuclear magnetic resonance . University of Oxford. [Link]

  • Chemical shifts . University College London. [Link]

  • 13C NMR Chemical Shift . Oregon State University. [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy . Chemistry LibreTexts. [Link]

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Method

Application Notes and Protocols for Peptide Coupling Reactions with Benzyl 2-amino-2-methylpropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The synthesis of peptides containing sterically hindered amino acids, such as α,α-disubstitut...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The synthesis of peptides containing sterically hindered amino acids, such as α,α-disubstituted amino acids, presents unique challenges in peptide chemistry. Benzyl 2-amino-2-methylpropanoate, a derivative of α-aminoisobutyric acid (Aib), is a valuable building block in the synthesis of peptidomimetics and other pharmaceutically relevant molecules. Its gem-dimethyl group imparts conformational constraints on the resulting peptide backbone, which can be crucial for biological activity. However, this steric bulk also significantly hinders the rate of peptide bond formation, necessitating optimized coupling strategies to achieve high yields and minimize side reactions.[1]

This comprehensive guide provides a detailed protocol for the solution-phase peptide coupling of Benzyl 2-amino-2-methylpropanoate hydrochloride with an N-terminally protected amino acid. We will delve into the rationale behind the choice of reagents, provide a step-by-step experimental procedure, and discuss critical aspects of reaction monitoring, work-up, purification, and product characterization. Furthermore, we will explore potential side reactions and strategies to mitigate them, ensuring the synthesis of high-purity dipeptides.

The Challenge of Steric Hindrance

The primary obstacle in coupling Benzyl 2-amino-2-methylpropanoate is the steric hindrance around the amine group, which is flanked by two methyl groups and a benzyl ester. This steric congestion slows down the nucleophilic attack of the amine on the activated carboxyl group of the incoming amino acid. Consequently, standard coupling conditions may result in low yields and incomplete reactions. To overcome this, the choice of coupling reagent is paramount. Onium salt-based reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), have proven to be highly effective for coupling sterically hindered amino acids due to their high reactivity and ability to form a highly activated O-acylisourea intermediate.[2]

Reaction Scheme and Mechanism

The overall reaction involves the coupling of an N-protected amino acid (e.g., Fmoc-L-Alanine) with Benzyl 2-amino-2-methylpropanoate. The hydrochloride salt of the amino ester must first be neutralized to the free amine to participate in the coupling reaction.

Reaction Scheme:

The mechanism of HBTU-mediated peptide coupling is a well-established process that proceeds through the formation of a highly reactive activated ester.

Diagram: HBTU-Mediated Peptide Coupling Mechanism

Caption: HBTU activation and subsequent peptide bond formation.

Experimental Protocol: Synthesis of Fmoc-L-Alanyl-2-amino-2-methylpropanoic acid benzyl ester

This protocol details a solution-phase synthesis. All glassware should be oven-dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (for 1 mmol scale)Molar Equivalents
Fmoc-L-Alanine311.34311 mg1.0
Benzyl 2-amino-2-methylpropanoate hydrochloride229.70253 mg1.1
HBTU379.25417 mg1.1
N,N-Diisopropylethylamine (DIPEA)129.25433 µL (2.5 mmol)2.5
Anhydrous Dichloromethane (DCM)-10 mL-
Anhydrous N,N-Dimethylformamide (DMF)-2 mL-
Step-by-Step Procedure
  • Neutralization of the Amino Ester:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Benzyl 2-amino-2-methylpropanoate hydrochloride (253 mg, 1.1 mmol).

    • Add anhydrous DCM (5 mL) and cool the suspension to 0 °C in an ice bath.

    • Slowly add DIPEA (217 µL, 1.25 mmol) to the suspension. The mixture should become a clear solution as the free amine is formed. Stir for 15 minutes at 0 °C.

  • Activation of the Carboxylic Acid:

    • In a separate flame-dried 25 mL round-bottom flask, dissolve Fmoc-L-Alanine (311 mg, 1.0 mmol) and HBTU (417 mg, 1.1 mmol) in anhydrous DCM (5 mL) and anhydrous DMF (2 mL). The DMF is used to ensure complete dissolution.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIPEA (217 µL, 1.25 mmol) to this solution. The color may change to a pale yellow, indicating the formation of the activated ester. Stir for 5 minutes at 0 °C.

  • Coupling Reaction:

    • Transfer the activated Fmoc-L-Alanine solution to the flask containing the neutralized Benzyl 2-amino-2-methylpropanoate using a cannula or a syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

      • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.

      • Visualization: Use a UV lamp (254 nm) to visualize the Fmoc-containing compounds and a ninhydrin stain to detect the presence of the free amine of the starting material. The reaction is complete when the spot corresponding to the starting amine has disappeared.

Work-up and Purification
  • Quenching and Extraction:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (30 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).[3]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude dipeptide can be purified by silica gel column chromatography.[3]

      • Eluent: A gradient of ethyl acetate in hexanes is typically effective.

    • Alternatively, for higher purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[4]

      • Column: A C18 column is commonly used.

      • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a standard mobile phase system.[4]

Diagram: Experimental Workflow

G Start Start Neutralization 1. Neutralize Amino Ester (DCM, DIPEA, 0°C) Start->Neutralization Coupling 3. Coupling Reaction (0°C to RT, 12-24h) Neutralization->Coupling Activation 2. Activate Carboxylic Acid (DCM/DMF, HBTU, DIPEA, 0°C) Activation->Coupling Monitoring 4. Monitor by TLC Coupling->Monitoring Monitoring->Coupling Incomplete Workup 5. Work-up (EtOAc extraction) Monitoring->Workup Reaction Complete Purification 6. Purification (Column Chromatography or RP-HPLC) Workup->Purification Characterization 7. Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Overview of the synthesis and purification workflow.

Product Characterization

The purified dipeptide should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the Fmoc group (aromatic protons), the alanine and Aib methyl groups, the benzyl ester methylene and aromatic protons, and the amide NH proton.

    • ¹³C NMR: Signals for the carbonyl carbons of the amide and ester, as well as the various aliphatic and aromatic carbons, will confirm the structure.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS): This is a soft ionization technique that is ideal for peptides. Expect to observe the molecular ion peak ([M+H]⁺ or [M+Na]⁺).[5] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during peptide coupling, particularly with sterically hindered amino acids.

  • Racemization: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which can tautomerize and lead to a loss of stereochemical integrity at the α-carbon of the activated amino acid.

    • Mitigation: The use of HBTU in combination with an additive like 1-hydroxybenzotriazole (HOBt) can suppress racemization by favoring the formation of the less reactive but more stable HOBt-activated ester.[6] Performing the reaction at low temperatures (starting at 0 °C) also helps to minimize this side reaction.

  • Diketopiperazine (DKP) Formation: This is an intramolecular cyclization of a dipeptide ester to form a stable six-membered ring, resulting in the cleavage of the peptide chain. This is more prevalent in solid-phase synthesis but can also occur in solution, especially if the N-terminus is deprotected.

    • Mitigation: In the described protocol, the N-terminal Fmoc group prevents this side reaction. If the Fmoc group were to be removed, the resulting dipeptide ester should be used immediately in the next coupling step to minimize the risk of DKP formation.[7]

  • Incomplete Coupling: Due to the steric hindrance of Benzyl 2-amino-2-methylpropanoate, the coupling reaction may not go to completion.

    • Mitigation: Using a slight excess of the amino ester and the coupling reagent can help drive the reaction to completion. Reaction time can also be extended, with careful monitoring by TLC. For extremely difficult couplings, a more potent activating agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) could be considered.[1]

Conclusion

The successful synthesis of peptides containing sterically hindered amino acids like Benzyl 2-amino-2-methylpropanoate hinges on a carefully optimized protocol. The use of a highly reactive coupling reagent such as HBTU, coupled with appropriate reaction conditions and purification techniques, enables the efficient formation of the desired dipeptide in high purity. By understanding the potential side reactions and implementing strategies to minimize them, researchers can confidently incorporate these valuable building blocks into their synthetic targets, paving the way for the development of novel therapeutics and research tools.

References

  • Formaggio, F., Broxterman, Q. B., & Toniolo, C. (2001). Synthesis of peptides containing α,α-dialkyl amino acids. Journal of Peptide Science, 7(4), 154-173.
  • Wikipedia. (2023). 2,5-Diketopiperazine. In Wikipedia. Retrieved from [Link]

  • García-Ramos, Y., Tulla-Puche, J., & Albericio, F. (2011). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Organic & Biomolecular Chemistry, 9(21), 7471-7476.
  • Lian, R., et al. (2022).
  • BenchChem. (2025). Application Notes and Protocols for Liquid-Phase Peptide Synthesis using BOC-L-Alanine Benzyl Ester.
  • Gucsik, K., et al. (2018). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of The American Society for Mass Spectrometry, 29(8), 1642–1652.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Raghavender, U. S., et al. (2011). The influence of backbone fluorination on the helicity of α/γ-hybrid peptides.
  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • European Pharmaceutical Review. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Solution-Phase Synthesis of Peptides with H-DL.
  • Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Supporting information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Liofilchem. (n.d.). Molecular weight determination of peptides and proteins by ESI and MALDI. Retrieved from [Link]

  • MDPI. (2016). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 21(10), 1336.
  • Beilstein Journal of Organic Chemistry. (2011). Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib)
  • Journal of Peptide Science. (2017).
  • Current Protocols in Protein Science. (2007). Introduction to Peptide Synthesis. Chapter 18, Unit 18.1.
  • YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]

  • Molecules. (2022).
  • Biotage. (2023). Peptide purification with flash column chromatography - a beginner's experience. Retrieved from [Link]

  • Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2025). Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides. 23(1), 123-128.

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Application

Application Notes and Protocols: Benzyl 2-amino-2-methylpropanoate hydrochloride as a Versatile Amino Acid Derivative for Synthesis

Introduction: The Strategic Advantage of a Sterically Hindered Amino Acid Ester In the landscape of medicinal chemistry and drug development, the incorporation of unnatural amino acids (UAAs) into peptide-based therapeut...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Sterically Hindered Amino Acid Ester

In the landscape of medicinal chemistry and drug development, the incorporation of unnatural amino acids (UAAs) into peptide-based therapeutics and other complex organic molecules is a cornerstone strategy for enhancing pharmacological properties.[1][2][3] UAAs offer a gateway to manipulate molecular architecture in ways not possible with the canonical twenty amino acids, leading to improved stability, potency, bioavailability, and resistance to enzymatic degradation.[4][5]

Benzyl 2-amino-2-methylpropanoate hydrochloride, also known as H-Aib-OBzl·HCl, is a particularly valuable UAA derivative. It is the hydrochloride salt of the benzyl ester of 2-aminoisobutyric acid (Aib), a simple yet powerful achiral amino acid. The gem-dimethyl groups on the alpha-carbon introduce significant steric hindrance, which imparts a strong conformational bias, often inducing helical structures in peptides.[6] This conformational control is a critical tool for designing peptides and peptidomimetics with specific three-dimensional structures to optimize binding to biological targets.[6][7]

The benzyl ester serves as a convenient protecting group for the carboxylic acid functionality, which can be removed under relatively mild conditions, such as catalytic hydrogenation.[8][9] The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its use in solution-phase synthesis.[10] This application note provides a comprehensive guide to the synthesis of Benzyl 2-amino-2-methylpropanoate hydrochloride and its application in the synthesis of a model dipeptide, highlighting the practical considerations and the rationale behind the procedural steps.

Physicochemical Properties

A clear understanding of the physicochemical properties of Benzyl 2-amino-2-methylpropanoate hydrochloride is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₆ClNO₂
Molecular Weight 229.70 g/mol
Appearance White to off-white crystalline powderGeneral knowledge
CAS Number 60421-20-7
Boiling Point 131-131.5 °C (18 Torr) (for free base)[11]
Solubility Soluble in water[12]
Storage 2-8°C, airtight, dry[10]

Synthesis of Benzyl 2-amino-2-methylpropanoate hydrochloride

The synthesis of Benzyl 2-amino-2-methylpropanoate hydrochloride can be efficiently achieved through the esterification of 2-amino-2-methylpropanoic acid with benzyl alcohol. A common and effective method involves the use of thionyl chloride, which activates the carboxylic acid and provides the hydrochloride salt in situ.

Reaction Scheme

G A 2-Amino-2-methylpropanoic acid reagents + A->reagents B Benzyl Alcohol B->reagents C Thionyl Chloride (SOCl₂) C->reagents D Benzyl 2-amino-2-methylpropanoate hydrochloride reagents->D Reflux

Caption: Synthesis of Benzyl 2-amino-2-methylpropanoate hydrochloride.

Detailed Protocol: Esterification with Thionyl Chloride

This protocol is adapted from established methods for the synthesis of amino acid esters using thionyl chloride.[13][14][15]

Materials:

  • 2-amino-2-methylpropanoic acid (Aib)

  • Benzyl alcohol, anhydrous

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, suspend 2-amino-2-methylpropanoic acid (1.0 eq.) in anhydrous benzyl alcohol (5.0-10.0 eq.).

  • Addition of Thionyl Chloride: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.[1][3][4][5] The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (typically around 60-80°C, depending on the boiling point of benzyl alcohol under the reaction conditions) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess benzyl alcohol and other volatile components under reduced pressure using a rotary evaporator.

  • Purification: To the resulting oily residue, add anhydrous diethyl ether to precipitate the product. Stir the suspension vigorously to break up any clumps.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold, anhydrous diethyl ether to remove any remaining impurities.

  • Drying: Dry the product under vacuum to obtain Benzyl 2-amino-2-methylpropanoate hydrochloride.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Dipeptide Synthesis

Benzyl 2-amino-2-methylpropanoate hydrochloride is a valuable building block for the synthesis of peptides containing the sterically demanding Aib residue. The following protocol details a solution-phase synthesis of a model dipeptide, Fmoc-L-Ala-Aib-OBzl.

Workflow for Dipeptide Synthesis

G A Benzyl 2-amino-2-methylpropanoate hydrochloride D Crude Fmoc-L-Ala-Aib-OBzl A->D Neutralization & Coupling B Fmoc-L-Alanine B->D C Coupling Reagents (e.g., HATU, DIPEA) C->D E Purification (e.g., Column Chromatography) D->E F Pure Fmoc-L-Ala-Aib-OBzl E->F

Caption: Solution-phase synthesis of a dipeptide.

Detailed Protocol: Solution-Phase Coupling

This protocol employs HATU as the coupling reagent, which is known to be effective for sterically hindered amino acids.

Materials:

  • Benzyl 2-amino-2-methylpropanoate hydrochloride (H-Aib-OBzl·HCl)

  • Fmoc-L-Alanine (Fmoc-L-Ala-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Activation of Fmoc-L-Alanine: In a round-bottom flask, dissolve Fmoc-L-Alanine (1.0 eq.) and HATU (1.0 eq.) in anhydrous DCM or DMF. Stir the solution for a few minutes at room temperature.

  • Neutralization and Coupling: In a separate flask, dissolve Benzyl 2-amino-2-methylpropanoate hydrochloride (1.0 eq.) in anhydrous DCM or DMF. Add DIPEA (2.2 eq.) to neutralize the hydrochloride and the forming hexafluorophosphate salt. Stir for 5-10 minutes. Add the activated Fmoc-L-Alanine solution to the neutralized H-Aib-OBzl solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the coupling reaction by TLC. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Fmoc-L-Ala-Aib-OBzl.[10][13]

Deprotection Strategies

The benzyl ester of the synthesized peptide can be deprotected via catalytic hydrogenation to yield the free carboxylic acid, which can then be used for further elongation of the peptide chain or for biological assays.

Catalytic Hydrogenation

G A Fmoc-L-Ala-Aib-OBzl reagents + A->reagents B H₂, Pd/C B->reagents C Fmoc-L-Ala-Aib-OH reagents->C Methanol or Ethanol

Caption: Deprotection of the benzyl ester.

Conclusion

Benzyl 2-amino-2-methylpropanoate hydrochloride is a highly useful building block in synthetic organic and medicinal chemistry. Its synthesis is straightforward, and its incorporation into peptides and other molecules provides a powerful tool for controlling conformation and enhancing desirable pharmacological properties. The protocols detailed in this application note provide a solid foundation for researchers to utilize this valuable compound in their synthetic endeavors. Careful execution of these procedures, with attention to safety and purification, will enable the successful synthesis of novel molecules with therapeutic potential.

References

  • Vertex AI Search. (2026). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC - PubMed Central.
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  • Vertex AI Search. (2026). Pharmaceuticals | Special Issue : Non-Natural Amino Acids in Drug Design - MDPI.
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  • Vertex AI Search. (2026). Insight into the Mechanism of Action and Peptide‐Membrane Interactions of Aib‐Rich Peptides: Multitechnique Experimental and Theoretical Analysis - PMC - NIH.
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  • Vertex AI Search. (2026). Benzyl a-aminoisobutyrate = 98 HPLC 60421-20-7 - Sigma-Aldrich.
  • Vertex AI Search. (2026). Benzyl 2-{4-[2-(4-chlorobenzoylamino)
  • Vertex AI Search. (2026). A Comparative Guide to Alternative Reagents for Methyl 3-aminopropanoate Hydrochloride in Peptide Synthesis - Benchchem.
  • Vertex AI Search. (2026). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Vertex AI Search. (2026). Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv.
  • Vertex AI Search. (2026). Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development - Benchchem.
  • Vertex AI Search. (2026). Unlocking Therapeutic Potential: A Technical Guide to Benzyl 2-amino-4-hydroxybutanoate in Research and Development - Benchchem.
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Method

Application Note: Synthesis and Characterization of Benzyl 2-Amino-2-Methylpropanoate

Introduction 2-Amino-2-methylpropanoic acid, also known as α-aminoisobutyric acid (Aib), is a non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry and materials science. Its unique...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-2-methylpropanoic acid, also known as α-aminoisobutyric acid (Aib), is a non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry and materials science. Its unique gem-dimethyl substitution at the α-carbon introduces significant steric hindrance, which strongly promotes the formation of stable helical secondary structures (3₁₀- and α-helices) in peptides. The incorporation of Aib residues into peptide backbones enhances their resistance to enzymatic degradation, making them valuable for the design of therapeutic peptides with improved pharmacokinetic profiles.

The benzyl ester of Aib, benzyl 2-amino-2-methylpropanoate, is a key synthetic intermediate that provides temporary protection for the carboxylic acid functionality.[1][2] This protection allows for selective reactions at the amino group, such as peptide bond formation, after which the benzyl group can be readily removed under mild hydrogenolysis conditions.[3]

This application note provides a comprehensive guide for the synthesis, purification, and characterization of benzyl 2-amino-2-methylpropanoate. We present two robust and scalable protocols: the classic acid-catalyzed Fischer-Speier esterification and the highly efficient thionyl chloride-mediated method. The causality behind critical experimental choices is explained, and detailed protocols are provided to ensure reliable and reproducible results for researchers in drug discovery and peptide synthesis.

Strategic Considerations for Esterifying a Hindered Amino Acid

The synthesis of benzyl 2-amino-2-methylpropanoate presents two primary chemical challenges that dictate the choice of synthetic strategy:

  • Bifunctionality: The molecule contains both a nucleophilic amino group and an electrophilic carboxylic acid. Under many conditions, these can react with each other, leading to polymerization or undesired side reactions. A successful esterification must either selectively activate the carboxylic acid or temporarily deactivate the amino group.

  • Steric Hindrance: The two methyl groups at the α-carbon sterically shield the carbonyl carbon of the carboxylic acid. This hindrance significantly slows the rate of nucleophilic attack by benzyl alcohol, requiring more forcing conditions or more potent activation strategies compared to unhindered amino acids.

Our selected protocols address these challenges effectively. In the Fischer-Speier method, the strong acid catalyst protonates the amino group, rendering it non-nucleophilic and simultaneously activating the carboxyl group for esterification.[4] The thionyl chloride method converts the carboxylic acid into a highly reactive acid chloride intermediate, which readily reacts with benzyl alcohol despite the steric hindrance.[5]

Overall Synthetic Workflow

The process for synthesizing and validating the target compound follows a logical progression from starting materials to a fully characterized final product.

G start_end start_end process process decision decision output output SM Starting Materials (Aib, Benzyl Alcohol) Method Select Synthetic Method SM->Method Fischer Method A: Fischer Esterification Method->Fischer Acid-Catalyzed SOCl2 Method B: Thionyl Chloride Method->SOCl2 Acid Chloride Reaction Perform Reaction (Heating/Stirring) Fischer->Reaction SOCl2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Column Chromatography or Recrystallization) Workup->Purify Characterize Characterization Purify->Characterize Product Final Product: Benzyl 2-Amino-2- Methylpropanoate Characterize->Product

Figure 1: General workflow for the synthesis and validation of benzyl 2-amino-2-methylpropanoate.

Comparative Analysis of Synthetic Protocols

Two primary methods are presented. The choice depends on available reagents, desired scale, and sensitivity to reaction byproducts.

ParameterMethod A: Fischer-Speier EsterificationMethod B: Thionyl Chloride
Principle Acid-catalyzed direct esterification with azeotropic removal of water to drive equilibrium.[6]Formation of a highly reactive acid chloride intermediate, followed by alcoholysis.[7]
Catalyst/Reagent p-Toluenesulfonic acid (p-TsOH)[8]Thionyl chloride (SOCl₂)[5]
Solvent Cyclohexane or Toluene (as azeotroping agent)[9]Benzyl alcohol (as solvent and reagent)
Temperature Reflux (typically 80-110 °C)0 °C to Room Temperature
Reaction Time 4-12 hours2-6 hours
Typical Yield 65-85%80-95%
Advantages Uses common, inexpensive reagents; relatively simple setup with a Dean-Stark apparatus.[10]High yield, faster reaction times, proceeds at lower temperatures, no need to remove water.[11]
Disadvantages Requires higher temperatures and longer reaction times; equilibrium-driven.Thionyl chloride is highly corrosive and moisture-sensitive, releasing toxic HCl and SO₂ gas.[5]
Product Form Typically isolated as the tosylate salt, requiring a subsequent neutralization step for the free base.[4]Isolated as the hydrochloride salt, requiring neutralization for the free base.[12]

Detailed Experimental Protocols

Protocol A: Fischer-Speier Esterification using a Dean-Stark Apparatus

This method is a classic and cost-effective approach that relies on shifting the reaction equilibrium by removing the water byproduct via azeotropic distillation.[8][9][13] The use of cyclohexane is recommended as a safer alternative to benzene or toluene.[9]

Reaction Mechanism Overview

Fischer cluster_activation Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination Aib 2-Amino-2-methylpropanoic Acid Protonated\nCarbonyl Protonated Carbonyl Aib->Protonated\nCarbonyl BnOH Benzyl Alcohol BnOH->Protonated\nCarbonyl Attacks TsOH p-TsOH (H+) TsOH->Aib Protonates Amine & Carbonyl H2O H₂O Product Benzyl 2-Amino-2-methylpropanoate (as tosylate salt) Tetrahedral\nIntermediate Tetrahedral Intermediate Protonated\nCarbonyl->Tetrahedral\nIntermediate Tetrahedral\nIntermediate->H2O Loses Tetrahedral\nIntermediate->Product

Figure 2: Simplified mechanism of Fischer-Speier esterification.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
2-Amino-2-methylpropanoic acidC₄H₉NO₂103.125.16 g50 mmol
Benzyl alcoholC₇H₈O108.1427.0 g (26 mL)250 mmol
p-Toluenesulfonic acid monohydrateC₇H₈O₃S·H₂O190.2211.41 g60 mmol
CyclohexaneC₆H₁₂84.16100 mL-
Saturated NaHCO₃ solution--~150 mL-
Brine--~50 mL-
Anhydrous MgSO₄ or Na₂SO₄--~10 g-
Ethyl AcetateC₄H₈O₂88.11As needed-
Hexanes--As needed-

Step-by-Step Procedure

  • Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[14] Ensure all glassware is oven-dried to remove residual moisture.

  • Charging the Flask: To the flask, add 2-amino-2-methylpropanoic acid (5.16 g), p-toluenesulfonic acid monohydrate (11.41 g), benzyl alcohol (26 mL), and cyclohexane (100 mL).

  • Azeotropic Reflux: Heat the mixture to a vigorous reflux using a heating mantle. Water will begin to collect in the graduated arm of the Dean-Stark trap as an azeotrope with cyclohexane.[10][15] Continue refluxing for 4-6 hours, or until no more water is collected (theoretical amount is ~1.9 mL, including water from the catalyst).

  • Reaction Cooldown and Solvent Removal: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Remove the bulk of the cyclohexane and excess benzyl alcohol using a rotary evaporator.

  • Aqueous Workup: Dissolve the residue in ethyl acetate (150 mL). Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 75 mL) to neutralize the p-TsOH catalyst and remove unreacted acid, and then with brine (1 x 50 mL) to remove residual water.

    • Causality Note: The bicarbonate wash is crucial for removing the acid catalyst. The resulting free amine product is soluble in the organic layer, while the sodium tosylate salt is removed in the aqueous phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient elution of 5-15% ethyl acetate in hexanes to afford the pure benzyl 2-amino-2-methylpropanoate.

Protocol B: Thionyl Chloride (SOCl₂) Mediated Esterification

This highly effective method proceeds through a reactive acid chloride intermediate and can be performed at lower temperatures.[7][11] It is crucial to perform this reaction in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
2-Amino-2-methylpropanoic acidC₄H₉NO₂103.125.16 g50 mmol
Benzyl alcoholC₇H₈O108.1450 mL-
Thionyl chloride (SOCl₂)SOCl₂118.974.4 mL (7.2 g)60 mmol
Diethyl ether(C₂H₅)₂O74.12~200 mL-
Saturated NaHCO₃ solution--~100 mL-
Brine--~50 mL-
Anhydrous MgSO₄ or Na₂SO₄--~10 g-

Step-by-Step Procedure

  • Initial Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend 2-amino-2-methylpropanoic acid (5.16 g) in benzyl alcohol (50 mL). Cool the flask to 0 °C in an ice-water bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (4.4 mL) dropwise to the stirred suspension over 30 minutes.[5]

    • Causality Note: The slow, dropwise addition at 0 °C is critical to control the initial exothermic reaction and prevent side product formation. The thionyl chloride reacts with the carboxylic acid to form the acid chloride and also generates HCl in situ, which protonates the amino group.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction mixture should become a clear, homogeneous solution. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Quenching and Product Precipitation: Once the reaction is complete, carefully pour the reaction mixture into 200 mL of cold, vigorously stirring diethyl ether. The product will precipitate as its hydrochloride salt.

  • Isolation of Hydrochloride Salt: Collect the white precipitate by vacuum filtration and wash it thoroughly with diethyl ether (3 x 50 mL) to remove excess benzyl alcohol and other impurities. Dry the solid under vacuum.

  • Conversion to Free Base (Optional): To obtain the free amine, dissolve the hydrochloride salt in water (100 mL) and cool to 0 °C. Slowly add saturated NaHCO₃ solution until the pH is ~8-9. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Final Workup and Purification: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure product. If needed, further purification can be achieved via flash chromatography as described in Protocol A.

Product Characterization

The identity and purity of the synthesized benzyl 2-amino-2-methylpropanoate should be confirmed using standard analytical techniques.[16][17]

Expected Analytical Data

TechniqueExpected Result
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz)δ 7.40-7.30 (m, 5H, Ar-H), 5.15 (s, 2H, -OCH₂ Ph), 1.60 (s, 2H, -NH₂ ), 1.45 (s, 6H, -C(CH₃ )₂)
¹³C NMR (CDCl₃, 100 MHz)δ 176.5 (C=O), 135.8 (Ar-C), 128.6 (Ar-CH), 128.2 (Ar-CH), 128.0 (Ar-CH), 66.8 (-OCH₂), 56.5 (C (CH₃)₂), 25.0 (-CH₃)
Mass Spec. (ESI+)m/z 194.12 [M+H]⁺, 216.10 [M+Na]⁺
FTIR (neat, cm⁻¹)3380 (N-H stretch), 3030 (Ar C-H stretch), 2980 (Aliphatic C-H stretch), 1730 (C=O ester stretch), 1210 (C-O stretch)

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Incomplete reaction; insufficient heating (Method A); wet reagents/glassware; inactive catalyst.Extend reaction time. Ensure vigorous reflux (Method A). Use oven-dried glassware and anhydrous solvents. Use fresh p-TsOH or SOCl₂.
Incomplete Reaction Steric hindrance slowing the reaction; insufficient catalyst.Increase reaction time and/or temperature slightly. For Method A, ensure efficient water removal. For Method B, a slight excess of SOCl₂ may be used.
Formation of White Polymer Self-condensation of the amino acid.Ensure the amino group is effectively protonated. In Method B, ensure SOCl₂ is added before significant heating.
Product is Difficult to Purify Presence of unreacted benzyl alcohol.Ensure thorough washing during workup. Use a high vacuum pump to remove residual benzyl alcohol before chromatography.

Conclusion

This application note details two reliable and validated methods for the synthesis of benzyl 2-amino-2-methylpropanoate. The Fischer-Speier esterification offers a cost-effective route suitable for large-scale synthesis, while the thionyl chloride method provides a faster, higher-yielding alternative. By understanding the chemical principles and following the detailed protocols, researchers can confidently produce this valuable synthetic intermediate for applications in peptide synthesis and drug development. The provided characterization data serves as a benchmark for product validation, ensuring high purity and quality for subsequent research.

References

  • Green, J. E., Bender, D. M., Jackson, S., O'Donnell, M. J., & McCarthy, J. R. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807–810. Available at: [Link]

  • Bolchi, C., Bavo, F., & Pallavicini, M. (2017). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. Available at: [Link]

  • ACS Publications. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry. Available at: [Link]

  • Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group. Available at: [Link]

  • Bolchi, C., et al. (2018). l-Amino acid benzyl esters salts prepared by Fischer–Speier esterification with benzyl alcohol. ResearchGate. Available at: [Link]

  • Reddy, K. S., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 12(1), 1-7. Available at: [Link]

  • Orick Médico Sarl. (n.d.). Dean-Stark Apparatus. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Available at: [Link]

  • Vogel, E. R., Jackson, W., & Masterson, D. (2013). Peptides subjected to the thionyl chloride esterification with methanol and analyzed via ESI-MS. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Molnár-Perl, I., Pintér-Szakács, M., & Fábián-Vonsik, V. (1987). Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis. Journal of Chromatography A, 390(2), 434-438. Available at: [Link]

  • Pallavicini, M., et al. (2018). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. Amino Acids, 50(8), 1109-1117. Available at: [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Dean-Stark apparatus. Education in Chemistry. Available at: [Link]

  • Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids? r/askscience. Available at: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Available at: [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Available at: [Link]

  • Google Patents. (n.d.). Method for producing amino acid ester hydrochloride. JP4356292B2.
  • Connon, S. J., & O'Riordan, A. (2007). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected α,β-Diaminopropionic Acids. Letters in Organic Chemistry, 4(1), 1-4. Available at: [Link]

  • chemeurope.com. (n.d.). Dean-Stark apparatus. Available at: [Link]

  • SciELO México. (2015). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Available at: [Link]

  • Johnson, A. T., & Cleaves, H. J. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life, 12(9), 1361. Available at: [Link]

  • ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride? Available at: [Link]

  • MySkinRecipes. (n.d.). Benzyl 2-amino-2-methylpropanoate hydrochloride. Available at: [Link]

  • Bolchi, C., Bavo, F., & Pallavicini, M. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents and racemization. Amino Acids, 47, 2705-2712. Available at: [Link]

  • YouTube. (2016). Dean-Stark apparatus. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2020). Analytical methods for amino acid determination in organisms. Available at: [Link]

  • PubChem. (n.d.). Benzyl 2-amino-2-methylpropanoate. Available at: [Link]

  • ResearchGate. (2021). Analytical strategies for the determination of amino acids: Past, present and future trends. Available at: [Link]

Sources

Application

The Strategic Utility of Benzyl 2-amino-2-methylpropanoate Hydrochloride in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: In the landscape of modern medicinal chemistry, the design and synthesis of non-natural amino acids are pivotal for the development of novel therapeutics with enhanced potency, selectivity, and metabolic st...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the design and synthesis of non-natural amino acids are pivotal for the development of novel therapeutics with enhanced potency, selectivity, and metabolic stability. Among the myriad of building blocks available to the synthetic chemist, Benzyl 2-amino-2-methylpropanoate hydrochloride (hydrochloride salt of benzyl α-aminoisobutyrate or H-Aib-OBzl) has emerged as a cornerstone intermediate. Its unique structural feature, a quaternary α-carbon, provides a strategic entry point for the synthesis of α,α-disubstituted amino acids, which are instrumental in constraining peptide conformations and improving resistance to enzymatic degradation. This guide provides an in-depth exploration of the applications of Benzyl 2-amino-2-methylpropanoate hydrochloride in pharmaceutical intermediate synthesis, complete with detailed protocols and the scientific rationale underpinning its use.

Core Attributes and Strategic Importance

Benzyl 2-amino-2-methylpropanoate hydrochloride is a stable, crystalline solid that serves as a protected form of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid.[1] The benzyl ester provides robust protection for the carboxylic acid functionality, while the hydrochloride salt ensures stability and ease of handling.[1][2] This strategic combination of protecting groups allows for selective reactions at the primary amine, making it a versatile precursor for a variety of pharmaceutical intermediates. Its primary application lies in the synthesis of α,α-disubstituted amino acids, which are key components in peptidomimetics and other small molecule drugs.[3][4]

Application I: Synthesis of N-Acylated α,α-Disubstituted Amino Acid Intermediates

The primary amine of Benzyl 2-amino-2-methylpropanoate hydrochloride is a nucleophilic handle that can be readily acylated to introduce a wide array of functionalities. This transformation is fundamental in the construction of more complex pharmaceutical intermediates.

Scientific Rationale

N-acylation is a robust and well-established reaction that forms a stable amide bond. The choice of the acylating agent is dictated by the desired R-group to be introduced, which can be tailored to modulate the biological activity of the final compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid released from the starting material and the acid generated during the acylation, driving the reaction to completion.

Experimental Workflow: N-Acylation

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Benzyl 2-amino-2-methylpropanoate HCl in an aprotic solvent (e.g., DCM) B Add a tertiary amine base (e.g., Triethylamine, DIPEA) A->B Neutralization C Cool the mixture to 0°C B->C D Add acylating agent (e.g., Acyl Chloride, Anhydride) dropwise C->D Acylation E Allow to warm to room temperature and stir D->E Reaction Progression F Aqueous work-up to remove salts and impurities E->F G Dry the organic layer F->G H Purify by column chromatography G->H Isolation Peptide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Coupling Reaction cluster_deprotection Deprotection A Dissolve N-protected amino acid and coupling agent (e.g., HATU, HOBt) in an aprotic solvent B Add Benzyl 2-amino-2-methylpropanoate (free base) and a tertiary amine base A->B Addition C Stir at room temperature B->C Amide Bond Formation D Aqueous work-up C->D E Purification of the dipeptide D->E F Selective deprotection of the N-terminal or C-terminal protecting group E->F Further Synthesis

Sources

Application

Application Notes and Protocols: A Guide to Benzyl Ester Protecting Group Strategy in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Protecting Groups in Peptide Synthesis In the intricate process of peptide synthesis, the strategic use of protecting gro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protecting Groups in Peptide Synthesis

In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, biologically active peptides.[1][2][3] These temporary modifications of reactive functional groups prevent unwanted side reactions and ensure the sequential and controlled formation of peptide bonds.[2][3] The choice of a protecting group strategy profoundly influences reaction yield, final product purity, and the overall efficiency of the synthesis.[4] Among the various protecting groups available, the benzyl ester stands as a robust and long-standing choice for the protection of the C-terminal carboxylic acid, particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.[4][5]

This guide provides an in-depth exploration of the benzyl ester protecting group, detailing its application, the chemical principles governing its use, and comprehensive protocols for its implementation and removal.

The Benzyl Ester: A Pillar of the Boc/Bzl Strategy

The benzyl ester's primary role in peptide synthesis is the protection of the C-terminal carboxyl group and the side chains of acidic amino acids like aspartic acid and glutamic acid.[1] Its stability across a range of chemical conditions and its selective removal are key to its utility.[4]

Key Characteristics of Benzyl Ester Protecting Groups:
  • Stability: Benzyl esters are notably stable to the moderately acidic conditions required for the removal of the N-terminal Boc group (typically trifluoroacetic acid, TFA, in dichloromethane).[4][6] They are also resistant to the basic and nucleophilic conditions encountered during peptide coupling.[1]

  • Orthogonality: In the context of peptide synthesis, orthogonality refers to the ability to remove one type of protecting group without affecting others.[2][7] The Boc/Bzl strategy is considered "quasi-orthogonal" because both the temporary (Boc) and "permanent" (benzyl) protecting groups are removed by acidic conditions, albeit of different strengths.[1][2] The Boc group is labile to moderate acids like TFA, while benzyl groups require much stronger acids like liquid hydrogen fluoride (HF) for cleavage.[1][6]

  • Cleavage Methods: The removal of benzyl esters can be achieved through several methods, offering flexibility to the synthetic chemist. The most common methods are strong acidolysis and catalytic hydrogenolysis.[4][8]

The Chemistry of Benzyl Ester Introduction

The formation of a benzyl ester involves the reaction of a carboxylic acid with benzyl alcohol or a benzyl halide. This esterification is a fundamental reaction in organic chemistry.[9]

General Reaction:

R-COOH + Bn-OH (or Bn-Br) → R-COOBn + H₂O (or HBr)

  • R-COOH: The carboxylic acid of the amino acid.

  • Bn-OH: Benzyl alcohol.

  • Bn-Br: Benzyl bromide.

  • R-COOBn: The resulting benzyl ester.

This reaction is typically catalyzed by an acid or proceeds via nucleophilic substitution.[9][10] In solid-phase peptide synthesis, the C-terminal amino acid is often attached to the resin via a benzyl ester linkage, such as in the widely used Merrifield and Wang resins.[11][12]

Deprotection Strategies for Benzyl Esters: A Detailed Overview

The selective cleavage of the benzyl ester is a critical step in peptide synthesis, liberating the free carboxylic acid at the desired stage. The choice of deprotection method depends on the overall synthetic strategy and the presence of other sensitive functional groups within the peptide sequence.

Catalytic Hydrogenolysis

This is a mild and highly efficient method for cleaving benzyl esters.[8][13][14] The reaction involves the use of a palladium catalyst (typically palladium on carbon, Pd/C) and a hydrogen source.[4][14]

Mechanism: The reaction proceeds via the adsorption of the benzyl ester and hydrogen onto the palladium catalyst surface, leading to the cleavage of the C-O bond of the ester and the formation of the carboxylic acid and toluene.[15]

Advantages:

  • Mild, neutral reaction conditions.[15]

  • High chemoselectivity, leaving most other protecting groups intact.[16]

  • The byproduct, toluene, is volatile and easily removed.[14]

Limitations:

  • Incompatible with peptides containing sulfur (e.g., methionine, cysteine), which can poison the catalyst.[15]

  • Reducible functional groups, such as alkenes and alkynes, may be hydrogenated.[17]

Catalytic Transfer Hydrogenation: A Safer Alternative

Catalytic transfer hydrogenation offers a convenient alternative to using hydrogen gas.[13][15] In this method, a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, is used to generate hydrogen in situ.[8][13][18]

Strong Acid Cleavage

Strong acids are employed to cleave benzyl esters, typically in the final step of Boc/Bzl SPPS, allowing for the simultaneous deprotection of benzyl-based side-chain protecting groups and cleavage of the peptide from the resin.[4][6]

Common Reagents:

  • Liquid Hydrogen Fluoride (HF): A highly effective but extremely hazardous reagent requiring specialized equipment.

  • Trifluoromethanesulfonic acid (TFMSA): A strong acid that is a viable alternative to HF.[1][4]

  • Trifluoroacetic acid (TFA): While generally used for Boc deprotection, concentrated TFA, often in the presence of scavengers, can cleave some benzyl esters, particularly those on more acid-labile resins like Wang resin.[11][19]

Mechanism: The cleavage proceeds through an SN1-type mechanism involving the protonation of the ester oxygen, followed by the formation of a stable benzyl cation.[20][21] Scavengers, such as anisole or triethylsilane, are crucial to trap these reactive cations and prevent side reactions with sensitive amino acid residues like tryptophan and methionine.

Dissolving Metal Reduction

Reduction with sodium in liquid ammonia is a classic method for the removal of benzyl-type protecting groups.[22][23]

Mechanism: This method involves the transfer of electrons from the sodium metal to the aromatic ring of the benzyl group, leading to the cleavage of the C-O bond.

Caution: The use of excess sodium can lead to undesired side reactions, such as the reduction of carboxamide groups.[22] Careful monitoring of the reaction endpoint is crucial.[22]

Stability of Benzyl Esters Under Various Conditions
ConditionReagent(s)Stability of Benzyl Ester
Boc Deprotection 25-50% TFA in DCMGenerally Stable[4][6]
Fmoc Deprotection 20% Piperidine in DMFStable
Peptide Coupling Carbodiimides (e.g., DCC, DIC), HOBt/HATUStable[1]
Catalytic Hydrogenolysis H₂, Pd/CLabile[4][15]
Strong Acidolysis HF, TFMSALabile[1][4]
Dissolving Metal Reduction Na, liquid NH₃Labile[22]

Experimental Protocols

Protocol 1: Benzyl Ester Formation (Solution Phase)

This protocol describes a general procedure for the protection of a carboxylic acid as a benzyl ester.

Materials:

  • N-protected amino acid

  • Benzyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid in DMF.

  • Add cesium carbonate (1.5 equivalents) to the solution and stir for 30 minutes at room temperature.

  • Add benzyl bromide (1.2 equivalents) dropwise to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Deprotection by Catalytic Transfer Hydrogenolysis

This protocol provides a milder alternative to strong acid cleavage for benzyl ester deprotection.[24]

Materials:

  • Peptide with a C-terminal benzyl ester

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate

  • Methanol

  • Inert gas (e.g., nitrogen or argon)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Reaction Setup: a. Dissolve the protected peptide in methanol in a reaction flask.[14] b. Carefully add 10% Pd/C catalyst (typically 10-50% by weight relative to the peptide).[24] c. Add ammonium formate (4-10 equivalents) to the mixture.[14][24]

  • Hydrogenolysis: a. Flush the flask with an inert gas. b. Stir the reaction mixture vigorously at room temperature.[14] c. Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, TLC).

  • Work-up: a. Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[14][24] b. Wash the filter pad with methanol.[14] c. Evaporate the filtrate under reduced pressure to obtain the deprotected peptide.[24]

Protocol 3: Cleavage from Wang Resin using TFA

This protocol describes the cleavage of a peptide from Wang resin, where the peptide is attached via a benzyl ester linkage.

Materials:

  • Peptide-resin (Wang resin)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Place the peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of TFA.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Visualization of Key Workflows

Benzyl_Ester_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection AA_COOH Amino Acid (R-COOH) Protected_AA Protected Amino Acid (R-COOBn) AA_COOH->Protected_AA BnBr Benzyl Bromide (Bn-Br) BnBr->Protected_AA Base Base (e.g., Cs₂CO₃) Base->Protected_AA Deprotection_Input Protected Peptide (Peptide-COOBn) Protected_AA->Deprotection_Input Peptide Synthesis (SPPS or Solution Phase) Deprotected_Peptide Deprotected Peptide (Peptide-COOH) Deprotection_Input->Deprotected_Peptide Catalytic Hydrogenolysis Deprotection_Input->Deprotected_Peptide  Acidolysis   H2_PdC H₂ / Pd-C HF_TFA Strong Acid (e.g., HF, TFA)

Workflow for Benzyl Ester Protection and Deprotection.

Potential Side Reactions and Mitigation Strategies

While a reliable protecting group, the use of benzyl esters is not without potential challenges. Awareness of these side reactions is crucial for optimizing synthesis and purification strategies.

  • Premature Cleavage: Although generally stable to TFA, some premature cleavage of the benzyl ester linkage can occur during the repeated acid deprotection steps of a long synthesis, leading to a loss of peptide chains from the resin.[24][25] Using a more acid-stable linker or minimizing the exposure time to TFA can mitigate this issue.[25]

  • Aspartimide Formation: Peptides containing aspartic acid protected as a beta-benzyl ester are prone to aspartimide formation under both acidic and basic conditions.[26][27] This can lead to racemization and the formation of β-aspartyl peptides.[27] The use of the beta-cyclohexyl ester of aspartic acid can significantly reduce this side reaction in Boc synthesis.[6][27]

  • O- to C-Benzyl Migration: In tyrosine-containing peptides, the O-benzyl group can migrate to the aromatic ring of the tyrosine side chain under strong acidic conditions.[26] The use of scavengers and optimized cleavage cocktails can suppress this side reaction.[26]

Conclusion

The benzyl ester protecting group remains a cornerstone of peptide synthesis, particularly within the well-established Boc/Bzl strategy. Its predictable stability and versatile deprotection options provide chemists with a powerful tool for the synthesis of complex peptides. A thorough understanding of its chemistry, including its strengths and potential pitfalls, is essential for its successful application in research and drug development. By carefully selecting deprotection conditions and being mindful of potential side reactions, researchers can effectively leverage the benzyl ester to achieve their synthetic goals.

References

  • Benchchem. (n.d.). Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Bodanszky, M., & Martinez, J. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57–68.
  • AAPPTEC. (n.d.). Peptide Synthesis Resins.
  • Benchchem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.
  • Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?.
  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77.
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  • National Institutes of Health. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis.
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  • ResearchGate. (2025). Solution-Phase-Peptide Synthesis without Purification of Column Chromatography and Recrystallization by Protecting Amino Acid Esters with Phosphinyl Chloride | Request PDF.
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  • Prestidge, R. L., Harding, D. R. K., & Hancock, W. S. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry, 41(15), 2579–2583.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Meienhofer, J., & Kuromizu, K. (1974). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. Tetrahedron Letters, 15(36), 3259–3262.
  • Blake, J., & Li, C. H. (1976). A New Benzyl Ester Resin with Increased Stability during Butyloxycarbonyl Deblocking in Solid-phase Peptide Synthesis. Journal of the Chemical Society, Chemical Communications, (13), 504-505.
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  • ResearchGate. (n.d.). Reaction mechanism of acid catalyzed esterification of carboxylic acid... | Download Scientific Diagram.
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  • Fujii, N., Otaka, A., Ikemura, O., Akaji, K., Funakoshi, S., Hayashi, Y., Kuroda, Y., & Yajima, H. (1987). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 109(13), 3987–3991.
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Method

Application Note: Strategic Incorporation of Benzyl 2-amino-2-methylpropanoate hydrochloride for the Synthesis of Helically Constrained Peptidomimetics

An Application Scientist's Guide to Peptidomimetic Synthesis Audience: Researchers, scientists, and drug development professionals. Introduction: The Imperative for Structurally Defined Peptidomimetics Peptides are centr...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Peptidomimetic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Structurally Defined Peptidomimetics

Peptides are central to regulating a vast array of biological pathways, making them highly attractive starting points for therapeutic drug discovery.[1] However, their native forms are often plagued by poor metabolic stability due to proteolytic degradation and a high degree of conformational flexibility, which can lead to diminished binding affinity and selectivity.[2] Peptidomimetics—molecules that mimic the structure and function of natural peptides—are designed to overcome these limitations.[3][4]

A powerful strategy in peptidomimetic design is the incorporation of non-proteinogenic amino acids, particularly α,α-disubstituted amino acids (AASAs).[1][2] The gem-dialkyl substitution at the α-carbon sterically shields the peptide backbone from enzymatic cleavage and, critically, restricts the available conformational space.[5][6] Among AASAs, α-aminoisobutyric acid (Aib) is one of the most potent inducers of helical structures, such as the 3₁₀- and α-helix.[7][8][9][10] These well-defined secondary structures are often responsible for the bioactive conformation of peptides, making Aib a cornerstone for engineering peptides with enhanced stability and therapeutic efficacy.[5][11]

This guide focuses on Benzyl 2-amino-2-methylpropanoate hydrochloride (H-Aib-OBzl·HCl), a versatile and strategically protected building block for introducing the Aib moiety into peptide sequences. Its hydrochloride salt form ensures stability and ease of handling, while the benzyl ester provides robust C-terminus protection that can be removed under specific, non-acidolytic conditions, offering orthogonality with common Boc and Fmoc protection schemes.

Key Features and Advantages of H-Aib-OBzl·HCl

Benzyl 2-amino-2-methylpropanoate hydrochloride is a crystalline solid that serves as a ready-to-use source of the Aib scaffold.[12][13][14] Its primary advantages in synthesis are rooted in its structure:

  • Steric Hindrance for Stability: The core Aib structure provides exceptional resistance to proteolysis.[5]

  • Conformational Constraint: The gem-dimethyl group forces the peptide backbone into a helical fold, reducing the entropic penalty of binding to a biological target.[9][10]

  • Orthogonal Protection: The benzyl ester (OBzl) is stable to the acidic and basic conditions used for N-terminal Boc and Fmoc group removal, respectively. It is typically cleaved via hydrogenation, allowing for selective deprotection at the C-terminus.[15][16][17]

  • Free Amine for Direct Coupling: The hydrochloride salt can be easily neutralized in situ to liberate the primary amine, making it immediately available for peptide bond formation without a prior deprotection step.

PropertyValueSource
Chemical Formula C₁₁H₁₆ClNO₂[12]
Molecular Weight 229.7 g/mol [14]
CAS Number 60421-20-7[12]
Appearance White crystalline powder[9]
Storage 2-8°C, airtight, dry[14]

Application 1: Solution-Phase Peptide Coupling Protocol

The primary challenge in coupling H-Aib-OBzl·HCl is the steric bulk of the α,α-dimethyl group, which significantly slows down the kinetics of amide bond formation.[18] This necessitates the use of highly efficient coupling reagents, often from the phosphonium or aminium/uronium salt classes, to achieve high yields and minimize side reactions like racemization (though not a concern for the achiral Aib unit itself).[19][20]

Principle & Rationale: This protocol describes the coupling of an N-terminally protected amino acid (e.g., Fmoc-L-Alanine) to the free amine of H-Aib-OBzl. The hydrochloride salt is first neutralized with a non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[17] A powerful coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to form a highly reactive OAt-ester of the incoming amino acid, which rapidly acylates the sterically hindered Aib amine.[19]

Detailed Step-by-Step Methodology
  • Amine Component Preparation:

    • In a round-bottom flask, dissolve Benzyl 2-amino-2-methylpropanoate hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

    • Cool the solution to 0°C in an ice bath.

    • Add N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.1 eq) dropwise to neutralize the hydrochloride salt and generate the free amine. Stir for 20 minutes at 0°C.

  • Carboxyl Component Activation:

    • In a separate flask, dissolve the N-protected amino acid (e.g., Fmoc-L-Ala-OH) (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Peptide Bond Formation (Coupling):

    • To the activated carboxyl component solution, add the cold solution of the amine component (from Step 1).

    • Allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours). The extended reaction time is crucial for coupling hindered residues.[5]

  • Workup and Purification:

    • Monitor reaction completion using Thin Layer Chromatography (TLC).

    • Once complete, dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting protected dipeptide (e.g., Fmoc-L-Ala-Aib-OBzl) by flash column chromatography on silica gel.

G cluster_amine Amine Preparation cluster_acid Acid Activation cluster_coupling Coupling & Purification A1 Dissolve H-Aib-OBzl·HCl in DCM/DMF A2 Cool to 0°C A1->A2 A3 Add DIPEA/NMM (1.1 eq) A2->A3 A4 Stir for 20 min A3->A4 C1 Combine Activated Acid and Free Amine A4->C1 B1 Dissolve Fmoc-AA-OH (1.1 eq) & HATU (1.1 eq) in DMF B2 Add DIPEA (2.0 eq) B1->B2 B3 Stir for 10 min B2->B3 B3->C1 C2 Stir 12-16h at RT C1->C2 C3 Aqueous Workup (EtOAc, HCl, NaHCO₃) C2->C3 C4 Purify via Column Chromatography C3->C4

Caption: Solution-Phase Coupling Workflow.
Quantitative Data Summary
ReagentMolar Eq.PurposeKey Insight
H-Aib-OBzl·HCl1.0Hindered amine componentThe starting building block.
Fmoc-AA-OH1.1N-protected acid componentSlight excess drives the reaction.
HATU1.1Coupling ReagentHighly effective for hindered couplings.[19]
DIPEA / NMM3.1 totalNon-nucleophilic base1.1 eq for neutralization, 2.0 eq for activation.
Solvent-DMF / DCMAnhydrous conditions are critical.
Reaction Time12-16 h-Extended time is necessary due to steric hindrance.[5]

Application 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

Incorporating Aib residues using automated SPPS requires optimization to ensure complete coupling.[11] Due to the slow kinetics, a standard single coupling cycle may be insufficient. A "double coupling" strategy is often employed.

Principle & Rationale: This protocol outlines the incorporation of an Fmoc-Aib-OH unit onto a resin-bound peptide chain. The principles are similar to the solution phase, but the workflow is adapted for a solid support. The use of DIC (Diisopropylcarbodiimide) and an additive like OxymaPure is an effective, modern alternative to aminium-based reagents in SPPS.[11] If starting a sequence with H-Aib-OBzl, it would first need to be coupled to a suitable resin, a process beyond this immediate protocol. This protocol assumes Aib is being added to a growing chain.

Detailed Step-by-Step Methodology
  • Resin Preparation: Swell the peptide-resin (e.g., H-Gly-Wang Resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF.

  • Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive (blue bead) result is expected.[21]

  • Coupling Cycle (Double Coupling):

    • First Coupling: In a separate vessel, pre-activate Fmoc-Aib-OH (3.0 eq) with DIC (3.0 eq) and OxymaPure (3.0 eq) in DMF for 10 minutes. Add this solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF.

    • Second Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-Aib-OH for another 2 hours.

  • Washing: Thoroughly wash the resin with DMF, followed by DCM, and dry.

  • Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This prevents the formation of deletion sequences.[21]

  • Confirmation: Perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling/capping.[21]

G Start Start: Peptide-Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Kaiser1 Kaiser Test (Confirm Free Amine) Wash1->Kaiser1 Coupling1 1st Coupling: Fmoc-Aib-OH/DIC/Oxyma (2h) Kaiser1->Coupling1 Positive Capping Capping (Optional) (Acetic Anhydride/DIPEA) Kaiser1->Capping Negative (Error) Wash2 Wash (DMF) Coupling1->Wash2 Coupling2 2nd Coupling: Fmoc-Aib-OH/DIC/Oxyma (2h) Wash2->Coupling2 Wash3 Wash (DMF/DCM) Coupling2->Wash3 Wash3->Capping Kaiser2 Kaiser Test (Confirm Completion) Capping->Kaiser2 End End: Aib-Coupled Peptide-Resin Kaiser2->End Negative

Caption: SPPS Workflow for Aib Incorporation.

Application 3: Deprotection of the Benzyl Ester

The final step after chain elongation is the removal of the C-terminal benzyl ester. This is most commonly achieved by catalytic hydrogenation, which cleaves the C-O bond of the benzyl group.

Protocol 3A: Catalytic Hydrogenation (H₂/Pd-C)

Principle & Rationale: This is a robust and clean method for removing benzyl-type protecting groups. The peptide is dissolved in a suitable solvent, and hydrogen gas is bubbled through the solution in the presence of a palladium on carbon (Pd/C) catalyst. The benzyl group is reduced to toluene, and the free carboxylic acid is generated.[17]

  • Setup: Dissolve the protected peptide (e.g., X-Peptide-Aib-OBzl) in a solvent such as Methanol, Ethanol, or Ethyl Acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the peptide) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Reaction: Stir the mixture vigorously under a positive pressure of H₂ (typically a balloon is sufficient for small scale) at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 2-16 hours).

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate in vacuo to yield the deprotected peptide with a free C-terminal carboxylic acid.

Protocol 3B: Catalytic Transfer Hydrogenation

Principle & Rationale: This method offers a convenient alternative to using pressurized hydrogen gas, enhancing laboratory safety.[15][22] A hydrogen donor, such as formic acid or ammonium formate, transfers hydrogen to the catalyst, which then effects the hydrogenolysis of the benzyl group.[16][23][24] This technique is particularly useful and rapid.[22]

  • Setup: Dissolve the protected peptide in Methanol or a similar protic solvent.

  • Catalyst Addition: Add 10% Pd/C catalyst (10-20% by weight).

  • Hydrogen Donor: Add ammonium formate (HCOONH₄) (approx. 5-10 equivalents) or formic acid (HCOOH) to the mixture.[16][23]

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, sometimes completing in under an hour.

  • Monitoring & Workup: Follow steps 5-7 from Protocol 3A. The workup is identical.

ParameterCatalytic Hydrogenation (H₂/Pd-C)Catalytic Transfer Hydrogenation
Hydrogen Source H₂ Gas (requires special apparatus)Ammonium Formate / Formic Acid
Pressure Atmospheric or higherAtmospheric
Safety Requires handling of flammable H₂ gasAvoids H₂ gas; formic acid is corrosive
Reaction Time 2-16 hoursOften faster (30 min - 2 hours)[16]
Key Advantage Very clean, well-establishedOperationally simpler and safer[22][23]

References

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491. [Link]

  • Tsuchiya, K., Hayashi, K., & Numata, K. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering, 6(5), 3053-3062. [Link]

  • Gowda, D. C., et al. (2001). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry - Section B, 40(11), 1078-1082. [Link]

  • Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(73), 10721-10724. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

  • Tsuchiya, K., & Numata, K. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. Chemical Communications, 53(41), 5657-5660. [Link]

  • LifeTein. (n.d.). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

  • Wikipedia. (n.d.). 2-Aminoisobutyric acid. Wikipedia. [Link]

  • ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444. [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 74(18), 7174-7177. [Link]

  • Drug Design Org. (n.d.). Peptidomimetics. Drug Design Org. [Link]

  • O'Mahony, G., & Connon, S. J. (2007). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Organic & Biomolecular Chemistry, 5(21), 3572-3576. [Link]

  • UPCommons. (n.d.). DESIGNING PEPTIDOMIMETICS. UPCommons. [Link]

  • Ohkubo, T., et al. (2005). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 125(11), 839-850. [Link]

  • Slideshare. (n.d.). Design of Peptidomimetics by Modification of Amino Acids. Slideshare. [Link]

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  • Aapptec Peptides. (n.d.). Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. Aapptec Peptides. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • ResearchGate. (n.d.). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]

  • PubMed. (2025). Synthesis of Polymyxin-Inspired Peptidomimetics. PubMed. [Link]

  • Arkivoc. (2023). Novel peptidomimetics: synthesis, characterization, and molecular modeling studies. Arkivoc. [Link]

  • AIR Unimi. (n.d.). Design and synthesis of novel bioactive peptides and peptidomimetics. AIR Unimi. [Link]

  • PubChem. (n.d.). Benzyl 2-amino-2-methylpropanoate. PubChem. [Link]

  • SciSpace. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. SciSpace. [Link]

  • PubMed Central. (n.d.). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PubMed Central. [Link]

  • PubChem. (n.d.). Benzyl 2-aminopropanoate hydrochloride. PubChem. [Link]

  • PubMed Central. (n.d.). Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein. PubMed Central. [Link]

  • MySkinRecipes. (n.d.). Benzyl 2-amino-2-methylpropanoate hydrochloride. MySkinRecipes. [Link]

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Sources

Application

Application Notes and Protocols for Chemoenzymatic Copolymerization with Benzyl Ester Amino Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: Harnessing Biocatalysis for Advanced Polypeptide Synthesis The precise synthesis of polypeptides with controlled composition and architecture...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Biocatalysis for Advanced Polypeptide Synthesis

The precise synthesis of polypeptides with controlled composition and architecture is paramount for applications ranging from drug delivery to tissue engineering.[1][2][3] Chemoenzymatic polymerization has emerged as a powerful and sustainable alternative to purely chemical methods, offering high selectivity and milder reaction conditions.[4][5][6] This guide focuses on the chemoenzymatic copolymerization of amino acid benzyl esters, a strategy that leverages the unique properties of the benzyl ester group to enhance enzymatic recognition and polymerization efficiency, leading to the creation of well-defined polypeptide-based materials.[7][8]

The core of this methodology lies in the use of enzymes, typically proteases like papain or lipases, to catalyze the formation of peptide bonds between amino acid ester monomers.[8][9] The benzyl ester functionality plays a crucial role by increasing the affinity of the amino acid monomer for the enzyme's active site, thereby facilitating polymerization.[7][8] This approach allows for the copolymerization of different amino acids, enabling the synthesis of copolymers with tunable properties.

These resulting copolymers are of significant interest in the field of drug development. Their biodegradable nature and the ability to incorporate functional amino acids make them excellent candidates for creating sophisticated drug delivery systems, such as nanoparticles and hydrogels, for targeted and controlled release of therapeutic agents.[1][10]

Scientific Principles and Mechanistic Insights

The chemoenzymatic polymerization of amino acid esters is a two-step process catalyzed by enzymes such as papain.[7][8]

  • Acyl-Enzyme Intermediate Formation: The process begins with the formation of a covalent acyl-enzyme intermediate. The carboxyl ester group of the amino acid monomer interacts with the active site of the enzyme (e.g., the cysteine residue in papain).

  • Deacylation by Aminolysis: Subsequently, the amino group of a second monomer attacks the acyl-enzyme intermediate. This nucleophilic attack, known as aminolysis, leads to the formation of a new peptide bond and the release of the elongated peptide chain from the enzyme.

The benzyl ester group significantly enhances the efficiency of this process. It is believed to improve the binding of the monomer to the enzyme's active site, thereby increasing the rate of the acylation step and broadening the substrate specificity of the enzyme.[7][8] This allows for the efficient copolymerization of amino acids that might otherwise have different affinities for the enzyme.[7][8]

Lipases, another class of enzymes, can also be employed for the synthesis of polyesters and polyesteramides through ring-opening polymerization (ROP) of cyclic monomers or through polycondensation reactions.[4][5][9] While the specific substrates differ, the fundamental principle of forming an acyl-enzyme intermediate remains central to the catalytic mechanism.[4]

Core Experimental Workflow

The following diagram illustrates the general workflow for the chemoenzymatic copolymerization of benzyl ester amino acids.

chemoenzymatic_workflow cluster_prep Monomer & Enzyme Preparation cluster_reaction Polymerization Reaction cluster_purification Purification & Characterization Monomer_Prep Prepare Benzyl Ester Amino Acid Monomers Reaction_Setup Combine Monomers & Enzyme in Buffer (pH 8) Monomer_Prep->Reaction_Setup Enzyme_Prep Prepare Enzyme Solution (e.g., Papain) Enzyme_Prep->Reaction_Setup Incubation Incubate with Stirring (e.g., 40°C) Reaction_Setup->Incubation Precipitation Precipitate Polymer Incubation->Precipitation Washing Wash & Lyophilize Precipitation->Washing Characterization Characterize Polymer (NMR, GPC, etc.) Washing->Characterization

Caption: General workflow for chemoenzymatic copolymerization.

Detailed Protocols

Protocol 1: Papain-Catalyzed Copolymerization of Alanine-OBzl and Glycine-OBzl

This protocol describes the synthesis of a copolymer of L-alanine benzyl ester (Ala-OBzl) and L-glycine benzyl ester (Gly-OBzl) using papain as the catalyst. This method is adapted from established procedures and highlights the role of the benzyl ester in facilitating efficient copolymerization.[7][8]

Materials:

  • L-alanine benzyl ester hydrochloride (Ala-OBzl·HCl)

  • L-glycine benzyl ester hydrochloride (Gly-OBzl·HCl)

  • Papain (from Carica papaya)

  • 1 M Phosphate buffer (pH 8.0)

  • 5 M Sodium hydroxide (NaOH)

  • Deionized water

  • Lyophilizer

Procedure:

  • Monomer Solution Preparation:

    • Dissolve the desired molar ratio of Ala-OBzl·HCl and Gly-OBzl·HCl in 1 M phosphate buffer (pH 8.0) to a final total monomer concentration of 0.1–1 M.

    • Adjust the pH of the monomer solution to 8.0 with 5 M NaOH.

  • Enzyme Solution Preparation:

    • Prepare a stock solution of papain in deionized water (e.g., 10 U/mL).

  • Polymerization Reaction:

    • In a reaction vessel, add the monomer solution and equilibrate to 40°C with stirring (e.g., 800 rpm).

    • Initiate the polymerization by adding the papain solution to a final concentration of 0.5–10 U/mL.

    • Allow the reaction to proceed for a specified time (e.g., 4-24 hours). The formation of a precipitate indicates polymer synthesis.

  • Polymer Isolation and Purification:

    • Stop the reaction by centrifuging the mixture to pellet the precipitated copolymer.

    • Decant the supernatant.

    • Wash the polymer pellet by resuspending it in deionized water followed by centrifugation. Repeat this washing step at least three times to remove unreacted monomers, enzyme, and buffer salts.

    • Freeze the final polymer pellet and lyophilize to obtain a dry powder.

  • Characterization:

    • Determine the copolymer composition and structure using ¹H NMR spectroscopy.[11]

    • Analyze the molecular weight and polydispersity of the copolymer by Gel Permeation Chromatography (GPC).

    • Investigate the secondary structure using Circular Dichroism (CD) spectroscopy and thermal properties by Thermogravimetric Analysis (TGA).[7]

ParameterRangeNotes
Total Monomer Concentration 0.1 - 1 MHigher concentrations can increase yield but may also lead to higher viscosity.[7]
Papain Concentration 0.5 - 10 U/mLEnzyme concentration affects the rate of polymerization.[7]
pH 8.0Optimal pH for papain activity in this reaction.[7]
Temperature 40°CBalances enzyme activity and stability.[12]
Stirring Speed 800 rpmEnsures proper mixing of reactants.[12]
Reaction Time 4 - 24 hoursReaction time can be optimized to control molecular weight and yield.
Protocol 2: Deprotection of the Benzyl Ester Group

To obtain the final polypeptide with free carboxylic acid groups, the benzyl ester protecting groups must be removed. This is typically achieved through catalytic hydrogenation.

Materials:

  • Synthesized copolymer with benzyl ester groups

  • Palladium on carbon (Pd/C) catalyst (10 wt%)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolution: Dissolve the copolymer in a suitable anhydrous solvent in a hydrogenation flask.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or a Parr hydrogenator) at room temperature.

    • Monitor the reaction progress by a suitable method (e.g., TLC or ¹H NMR) to confirm the disappearance of the benzyl group signals.

  • Catalyst Removal:

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the filter cake with the same solvent to ensure complete recovery of the product.

  • Product Isolation:

    • Remove the solvent from the filtrate under reduced pressure to obtain the deprotected polypeptide.

    • The product can be further purified by precipitation or dialysis if necessary.

Applications in Drug Development

Polypeptides and their copolymers synthesized via chemoenzymatic methods are highly valuable in drug delivery for several reasons:

  • Biocompatibility and Biodegradability: These polymers are composed of naturally occurring amino acids, making them generally biocompatible and biodegradable, which minimizes systemic toxicity.[1]

  • Controlled Drug Release: The polymer matrix can be designed to degrade at a specific rate, allowing for the controlled and sustained release of encapsulated drugs.[10]

  • Targeted Delivery: The polypeptide backbone can be functionalized with targeting ligands (e.g., antibodies or small molecules) to direct the drug delivery system to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.[13]

  • Versatility: The ability to copolymerize different amino acids allows for the fine-tuning of the physicochemical properties of the polymer, such as hydrophilicity, charge, and secondary structure, to optimize drug loading and release kinetics.[2]

Mechanistic Diagram of Papain-Catalyzed Polymerization

The following diagram illustrates the key steps in the papain-catalyzed polymerization of amino acid benzyl esters.

papain_mechanism cluster_step1 Step 1: Acyl-Enzyme Intermediate Formation cluster_step2 Step 2: Deacylation by Aminolysis Enzyme Papain (Cys-SH) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme Acylation Monomer1 Amino Acid-OBzl (Monomer 1) Monomer1->AcylEnzyme Dipeptide Dipeptide-OBzl AcylEnzyme->Dipeptide Aminolysis Monomer2 Amino Acid-OBzl (Monomer 2) Monomer2->Dipeptide RegenEnzyme Regenerated Papain Dipeptide->RegenEnzyme Release RegenEnzyme->Enzyme Catalytic Cycle

Caption: Mechanism of papain-catalyzed peptide bond formation.

Conclusion

Chemoenzymatic copolymerization of benzyl ester amino acids represents a robust and elegant approach for the synthesis of well-defined polypeptides. The strategic use of the benzyl ester group enhances enzymatic efficiency and broadens the scope of monomer selection. The resulting copolymers, with their tunable properties and biocompatibility, hold immense promise for the development of next-generation drug delivery systems and other biomedical applications. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and exploit this powerful synthetic methodology.

References

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  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. [Link]

  • Journal of Materials and Electronic Devices. (2024). Synthesis, Characterization, and Thermal Properties of Poly(isobornyl methacrylate-co-benzyl methacrylate) copolymers. [Link]

  • National Institutes of Health. (2022). Polypeptide-Based Systems: From Synthesis to Application in Drug Delivery. Pharmaceutics, 14(3), 643. [Link]

  • National Institutes of Health. (2017). Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads. Molecules, 22(12), 2139. [Link]

  • National Institutes of Health. (2018). Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications. Molecules, 23(10), 2431. [Link]

  • ResearchGate. (2023). Polymer applications in drug delivery. [Link]

  • Bachem. (2021, March 16). Chemo Enzymatic Ligation [Video]. YouTube. [Link]

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of Benzyl 2-amino-2-methylpropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Benzyl 2-amino-2-methylpropanoate Hydrochloride in Medicinal Chemistry Benzyl 2-amino-2-methylpropanoate hydrochloride is...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzyl 2-amino-2-methylpropanoate Hydrochloride in Medicinal Chemistry

Benzyl 2-amino-2-methylpropanoate hydrochloride is a crucial building block in the synthesis of a variety of pharmacologically active molecules.[1] Its structure, featuring a sterically hindered alpha-quaternary center, provides unique conformational constraints when incorporated into larger molecules. This property is particularly valuable in the design of peptides and peptidomimetics, where it can induce specific secondary structures, such as helices, thereby enhancing biological activity and stability.[2] The benzyl ester provides a readily removable protecting group for the carboxylic acid, while the hydrochloride salt form enhances the compound's stability and solubility, making it ideal for use in medicinal chemistry and process development.[1][3]

This document provides a comprehensive, field-proven protocol for the large-scale synthesis of Benzyl 2-amino-2-methylpropanoate hydrochloride, focusing on a robust and scalable method suitable for industrial applications.

Synthetic Strategy: A Rationale for the Chosen Pathway

The selected method for the large-scale synthesis of Benzyl 2-amino-2-methylpropanoate hydrochloride is a direct, one-pot Fischer-Speier esterification of 2-aminoisobutyric acid with benzyl alcohol. This approach is catalyzed by hydrogen chloride gas, which also serves to form the final hydrochloride salt of the product. An azeotropic distillation with a suitable solvent, such as cyclohexane or toluene, is employed to remove water as it is formed, driving the reaction equilibrium towards the product.[4][5]

This strategy offers several advantages for large-scale production:

  • Atom Economy: The direct esterification is an atom-economical reaction with water as the only byproduct.

  • Process Efficiency: The use of hydrogen chloride as both the catalyst and the salt-forming agent streamlines the process, avoiding the need for a separate salt formation step.[5]

  • Safety: This method avoids the use of hazardous reagents like thionyl chloride, which would generate stoichiometric amounts of sulfur dioxide and hydrogen chloride as byproducts.[5]

  • Scalability: The use of azeotropic distillation is a well-established and scalable technique for driving equilibrium-limited reactions to completion.[6]

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a multi-kilogram scale synthesis. All operations should be conducted in a well-ventilated fume hood or a designated process bay, with appropriate personal protective equipment (PPE).

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Properties
2-Aminoisobutyric Acid62-57-7103.12White crystalline solid
Benzyl Alcohol100-51-6108.14Colorless liquid, slight almond odor
Toluene108-88-392.14Colorless liquid, aromatic odor, forms an azeotrope with water
Hydrogen Chloride (gas)7647-01-036.46Corrosive, toxic gas
Ethyl Acetate141-78-688.11Colorless liquid, used for crystallization
n-Heptane142-82-5100.21Colorless liquid, used for crystallization
Equipment
  • Large-scale glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, Dean-Stark trap, and a gas inlet tube.

  • Heating and cooling system for the reactor.

  • Scrubber system for unreacted hydrogen chloride gas.

  • Large-scale filtration apparatus (e.g., Nutsche filter-dryer).

  • Vacuum oven for drying the final product.

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Charge Reactor: 2-Aminoisobutyric Acid, Benzyl Alcohol, Toluene B Introduce HCl Gas A->B C Heat to Reflux & Azeotropic Distillation B->C D Cool Reaction Mixture C->D Reaction Complete E Filter to Collect Crude Product D->E F Wash with Toluene E->F G Recrystallize from Ethyl Acetate/n-Heptane F->G Crude Product H Filter and Wash G->H I Dry under Vacuum H->I J J I->J Final Product: Benzyl 2-amino-2-methylpropanoate HCl

Caption: Overall workflow for the large-scale synthesis of Benzyl 2-amino-2-methylpropanoate hydrochloride.

Step-by-Step Procedure
  • Reactor Charging: Charge the reactor with 2-aminoisobutyric acid, benzyl alcohol (1.1 equivalents), and toluene. The volume of toluene should be sufficient to allow for efficient stirring and azeotropic removal of water.

  • HCl Gas Introduction: While stirring the suspension at room temperature, introduce a slow stream of hydrogen chloride gas through the gas inlet tube. The reaction is exothermic, so the temperature should be monitored and controlled. Continue the gas addition until the reaction mixture is saturated and the amino acid has dissolved to form the hydrochloride salt.

  • Azeotropic Esterification: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing and removing water until no more water is collected in the trap, indicating the completion of the esterification. This typically takes 4-6 hours.[4]

  • Cooling and Isolation of Crude Product: Cool the reaction mixture to room temperature. The product will precipitate as a white solid. Filter the crude product and wash it with a small amount of cold toluene to remove excess benzyl alcohol and other impurities.

  • Recrystallization: Transfer the crude product to a clean reactor. Add ethyl acetate and heat the mixture to reflux until the solid dissolves. Slowly add n-heptane until the solution becomes turbid. Cool the mixture slowly to room temperature, and then further cool to 0-5 °C to maximize crystallization.

  • Final Product Isolation and Drying: Filter the purified product and wash it with a cold mixture of ethyl acetate and n-heptane. Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Reaction Mechanism

The reaction proceeds via a classic acid-catalyzed Fischer-Speier esterification mechanism.

Reaction_Mechanism A Protonation of Carbonyl B Nucleophilic Attack by Benzyl Alcohol A->B Increases electrophilicity C Proton Transfer B->C D Elimination of Water C->D Creates good leaving group (H2O) E Deprotonation D->E F Final Product E->F Regenerates catalyst

Caption: Simplified mechanism of the Fischer-Speier esterification.

Results and Discussion

Expected Yield and Purity
ParameterExpected Value
Yield85-95%
Purity (by HPLC)>99%
AppearanceWhite crystalline solid

The high yield is attributed to the efficient removal of water, which drives the reaction to completion. The purity of the final product is typically high after a single recrystallization, owing to the crystalline nature of the hydrochloride salt.

Safety and Handling

  • Hydrogen Chloride Gas: Hydrogen chloride is a corrosive and toxic gas. It should be handled in a well-ventilated area, and a scrubber system containing a basic solution (e.g., sodium hydroxide) must be in place to neutralize any unreacted gas.

  • Toluene: Toluene is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Use appropriate fire safety precautions and personal protective equipment.

  • Exothermic Reaction: The initial reaction of 2-aminoisobutyric acid with hydrogen chloride is exothermic. The gas should be added slowly to control the temperature of the reaction mixture.

  • Pressure: The reaction is conducted at atmospheric pressure. Ensure that the reactor system is not sealed to avoid pressure buildup.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): Expected signals include peaks for the methyl protons, the benzyl methylene protons, the aromatic protons of the benzyl group, and a broad singlet for the amine protons.

    • ¹³C NMR (DMSO-d₆): Expected signals include peaks for the methyl carbons, the quaternary alpha-carbon, the ester carbonyl carbon, the benzyl methylene carbon, and the aromatic carbons.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Melting Point: The purified product should have a sharp melting point.

Conclusion

The protocol described in this application note provides a robust, scalable, and efficient method for the large-scale synthesis of Benzyl 2-amino-2-methylpropanoate hydrochloride. By employing a direct Fischer-Speier esterification with azeotropic water removal and using hydrogen chloride as both a catalyst and salt-forming agent, this process is well-suited for industrial production. Careful attention to safety procedures, particularly the handling of hydrogen chloride gas, is essential for the successful and safe implementation of this synthesis.

References

  • Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Huaxue Fanying Gongcheng Yu Gongyi/Chemical Reaction Engineering and Technology. 2017;33(4):319-325.
  • Bolchi C, Bavo F, Pallavicini M. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids. 2017;49(5):961-968. [Link]

  • CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride.
  • General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. [Link]

  • Benzyl 2-amino-2-methylpropanoate hydrochloride. MySkinRecipes. [Link]

  • 2-Aminoisobutyric acid. Wikipedia. [Link]

  • Benzyl 2-amino-2-methylpropanoate. PubChem. [Link]

  • Method of producing optically active α-amino acid benzyl esters.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Peptide Coupling with Sterically Hindered Amino Acids

Welcome to the technical support center for optimizing peptide coupling reactions involving sterically hindered amino acids. This guide is designed for researchers, scientists, and drug development professionals who enco...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing peptide coupling reactions involving sterically hindered amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in synthesizing peptides containing bulky or otherwise sterically demanding residues. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these synthetic hurdles and achieve higher yields and purity in your peptide products.

Sterically hindered amino acids, which include β-branched residues like Valine and Isoleucine, as well as α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), are crucial components in modern peptide-based therapeutics and research tools.[1][2] Their bulky side chains impose conformational constraints that can enhance biological activity and proteolytic stability.[2][3] However, this same steric bulk presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete couplings, low yields, and racemization.[1][4][5]

This resource is structured to provide not just procedural steps, but also the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the coupling of sterically hindered amino acids in a question-and-answer format.

Issue 1: Low or No Coupling Yield

Q: My standard coupling protocol is failing or resulting in very low yields when I try to incorporate a sterically hindered amino acid. What are the likely causes and how can I fix this?

A: This is the most common issue when dealing with sterically hindered amino acids. The bulky nature of the residue's side chain physically obstructs the formation of the peptide bond.[1][4] Several factors can contribute to this, and a systematic approach to troubleshooting is often necessary.

Root Causes & Corrective Actions:
  • Insufficiently Reactive Coupling Reagent: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough for sterically demanding couplings.[4]

    • Solution: Switch to a more powerful in-situ activating reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[4] For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[4][6]

  • Inadequate Reaction Time or Temperature: Steric hindrance slows down the reaction rate significantly.[4]

    • Solution: Increase the coupling reaction time, for instance, from 1-2 hours to overnight.[4] Applying gentle heat can also help overcome the activation energy, but this should be done with caution to minimize the risk of racemization.[4] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion quickly and efficiently by using microwave energy to heat the reaction.[4][7]

  • Suboptimal Solvent Choice: The solvent plays a critical role in solvating the peptide-resin complex, which is essential for a successful coupling.[4][8] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[1][9]

    • Solution: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[4][8] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[4][10]

  • Peptide Aggregation on Resin: As the peptide chain elongates, it can form secondary structures (like β-sheets) and aggregate, making the N-terminus inaccessible.[1] This is particularly common with hydrophobic residues.[1][9]

    • Solution: Incorporate "disrupting" elements such as pseudoproline dipeptides or Dmb/Hmb-protected amino acids every six residues where possible.[10] Using chaotropic salts like LiCl in the coupling mixture can also help break up aggregates.[10]

Below is a troubleshooting workflow for addressing low coupling efficiency:

G start Low Coupling Yield Detected (e.g., Positive Kaiser Test) reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU, PyAOP) start->reagent double_couple Perform a Double Coupling reagent->double_couple If yield is still low conditions Optimize Reaction Conditions solvent Improve Solvation conditions->solvent Increase Time/Temp aggregation Address Peptide Aggregation solvent->aggregation Use NMP or Solvent Mix recheck Re-evaluate Coupling (Kaiser Test) aggregation->recheck Incorporate Disrupting Elements double_couple->conditions cap Cap Unreacted Amines recheck->cap Positive proceed Proceed to Next Cycle recheck->proceed Negative cap->proceed

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: Incomplete Coupling and Presence of Deletion Peptides

Q: I've detected incomplete coupling via a positive Kaiser test. What should I do, and how can I prevent this in the future?

A: A positive Kaiser test after the coupling step indicates the presence of unreacted primary amines, which will lead to the formation of deletion peptides (sequences missing one or more amino acids).[1][11]

Immediate Actions & Preventive Strategies:
  • Double Coupling: The most immediate solution is to perform a second coupling reaction.[12] After the first coupling and a thorough wash, add a fresh solution of the activated amino acid and allow it to react again.[4]

  • Capping: If a second coupling is unsuccessful or not feasible, the unreacted amines should be "capped" to prevent them from reacting in subsequent cycles.[1] This is typically done using acetic anhydride and a non-nucleophilic base like DIPEA.[1] Capping ensures that the resulting truncated peptides are easily separable from the target full-length peptide during purification.[1]

  • Monitoring is Key: Proactive monitoring at each step is crucial. The Kaiser test is highly sensitive for primary amines.[1] For secondary amines like proline, alternative tests like the isatin or chloranil test should be used.[11]

Protocol 1: Double Coupling with HATU
  • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 45-60 minutes.

  • Wash the resin with DMF.

  • Second Coupling: Repeat steps 2 through 5 with a fresh solution of activated amino acid.[4]

  • Perform a Kaiser test to confirm the completion of the coupling.

Issue 3: Racemization of the Amino Acid

Q: I'm concerned about racemization, especially when using more forceful coupling conditions. How can I minimize the loss of stereochemical integrity?

A: Racemization, or the epimerization of the chiral α-carbon, is a significant risk, particularly when coupling sterically hindered amino acids which may require longer reaction times or higher temperatures.[13][14] The formation of an oxazolone intermediate is a primary pathway for racemization.[15][16]

Strategies to Suppress Racemization:
  • Choice of Coupling Reagent and Additives:

    • Carbodiimide-mediated couplings should always include an additive like 1-hydroxybenzotriazole (HOBt) or its more reactive analogue, 7-aza-1-hydroxybenzotriazole (HOAt), to suppress racemization.[17][18]

    • OxymaPure-based reagents, such as COMU, are also highly effective at minimizing racemization and are considered safer alternatives to HOBt-based reagents.[6]

    • Aminium/uronium and phosphonium reagents like HATU and PyBOP generally have a lower tendency to cause racemization compared to carbodiimides alone.[18]

  • Base Selection: The choice and amount of base can influence the rate of racemization.

    • Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

    • For amino acids that are particularly prone to racemization, such as Cys and His, consider using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[6][15]

  • Temperature Control: Avoid excessive heat. If elevated temperatures are necessary to drive the coupling to completion, perform small-scale test reactions to determine the optimal balance between coupling efficiency and the extent of racemization.

G cluster_0 Racemization Mitigation Strategies reagent Coupling Reagent Selection - HATU, HCTU, COMU - Avoid standalone carbodiimides additives Use Additives - HOAt, OxymaPure reagent->additives base Base Selection - Use weaker base (NMM, Collidine) for sensitive residues additives->base temp Temperature Control - Avoid excessive heat - Use microwave judiciously base->temp

Caption: Key strategies to minimize racemization.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are considered the most effective for sterically hindered amino acids?

A1: For most difficult couplings involving sterically hindered amino acids, aminium/uronium salts like HATU , HCTU , and COMU are highly recommended due to their high reactivity and low racemization rates.[1] Phosphonium salts like PyBOP and PyAOP are also excellent choices. For extremely challenging couplings, such as those involving α,α-disubstituted amino acids, generating amino acid fluorides in situ with reagents like TFFH can be particularly effective.[6]

Coupling ReagentTypeRelative ReactivityNotes
DCC, DICCarbodiimideLowHigh risk of racemization without additives; often insufficient for hindered couplings.[4]
HBTU, TBTUAminium/UroniumHighGood for standard and many difficult couplings.[19]
HATU , HCTU Aminium/UroniumVery HighHighly efficient for hindered couplings; lower racemization.[1]
PyBOP , PyAOP PhosphoniumVery HighExcellent for difficult couplings, including N-methyl amino acids.[20]
COMU Aminium/UroniumVery HighOxyma-based, safer alternative to HOBt/HOAt reagents with comparable efficiency to HATU.[6]
TFFHFluorinating AgentExtremely HighGenerates highly reactive acyl fluorides, ideal for the most sterically demanding couplings.[6]

Q2: How many equivalents of amino acid and coupling reagent should I use?

A2: For a standard coupling, 1.5 to 2 equivalents of both the protected amino acid and the coupling reagent are typically used. However, for difficult couplings involving sterically hindered residues, it is common to increase the excess to 3 to 5 equivalents to drive the reaction to completion.[1] A double coupling with a fresh batch of reagents is often more effective than using a very large excess in a single coupling.[12]

Q3: Can microwave synthesis help with coupling sterically hindered amino acids?

A3: Yes, microwave-assisted solid-phase peptide synthesis (MA-SPPS) is an excellent technique for overcoming the challenges of sterically hindered couplings.[4] The rapid and efficient heating provided by microwaves can significantly accelerate slow coupling reactions, often reducing reaction times from hours to minutes and improving yields.[7] However, it is important to carefully control the temperature to avoid potential side reactions, including racemization.[21]

Q4: What are pseudoproline dipeptides and how do they help?

A4: Pseudoproline dipeptides are dipeptide building blocks where a serine or threonine residue is reversibly protected as an oxazolidine.[10] When incorporated into a peptide sequence, the kink in the oxazolidine ring disrupts the formation of inter-chain hydrogen bonds that lead to aggregation.[17] This keeps the peptide chain solvated and the N-terminus accessible for the next coupling step. They are introduced as dipeptides to avoid the difficult step of acylating the sterically hindered secondary amine of the oxazolidine itself.[10]

Experimental Protocols

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.

  • Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH) (1 equivalent) and a suitable base like DIPEA (2 equivalents).[6] Stir for 15-30 minutes at room temperature.

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.

Protocol 3: Kaiser Test for Monitoring Coupling Completion

This protocol is for the qualitative detection of primary amines on the resin.[1]

Reagents:

  • Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[1]

  • Reagent B: 40 g of phenol in 20 mL of n-butanol.[1]

  • Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[1]

Procedure:

  • Place a small sample of resin beads (10-15 beads) in a small glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C).

  • Heat the test tube at 100-110°C for 5 minutes.[1]

  • Observe the color of the beads and the solution.

    • Intense Blue: Incomplete coupling (free primary amines present).

    • Colorless/Yellow: Complete coupling.[1]

References

  • Collins, J. M., Porter, K. A., Singh, S. K., & Vanier, G. S. (2014). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 20(2), 145-151. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Kemp, D. S. (1990). Racemization in peptide synthesis. In The Peptides: Analysis, Synthesis, Biology (Vol. 1, pp. 315-383). Academic Press.
  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801. Retrieved from [Link]

  • Smith, G. G., & Reddy, G. V. (1980). Racemization of Amino Acids in Dipeptides Shows COOH > NH2 for Non-Sterically Hindered Residues. Science, 207(4432), 765-767. Retrieved from [Link]

  • Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Al-Dhaheri, A., & El-Faham, A. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4811. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Reddit. (2023). Choosing amide coupling agent. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Mangiavacchi, F., & Fringuelli, F. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 22(18), 2736-2751. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Singh, Y., Sharma, R., & Singh, J. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(2), 363. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Dilun Biotechnology. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

Sources

Optimization

Side reactions of Benzyl 2-amino-2-methylpropanoate hydrochloride in synthesis

Prepared by the Senior Application Scientist Team Welcome to the technical support center for Benzyl 2-amino-2-methylpropanoate hydrochloride (H-Aib-OBzl·HCl). This guide is designed for researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Benzyl 2-amino-2-methylpropanoate hydrochloride (H-Aib-OBzl·HCl). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a protected form of α-aminoisobutyric acid (Aib), this reagent is critical for introducing conformational constraints in peptides to enhance metabolic stability and define secondary structures.[1]

However, its unique structure—featuring a sterically hindered quaternary alpha-carbon, a nucleophilic amine, and a cleavable benzyl ester—presents specific challenges. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you navigate and mitigate common side reactions, ensuring the success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, focusing on the underlying chemical principles and providing actionable solutions.

Q1: My peptide coupling reaction is sluggish, and I'm observing low yields and unreacted starting material. What's going wrong?

Answer: This is a common issue stemming from the significant steric hindrance of the gem-dimethyl group on the α-carbon of the Aib residue.[1] This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the formation of the peptide bond.

Root Causes & Solutions:

  • Insufficient Activation/Inappropriate Coupling Reagent: Standard coupling reagents may not be potent enough to overcome the steric barrier.

    • Recommendation: Switch to high-potency uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These form highly reactive activated esters that can overcome the steric hindrance more effectively.

    • Causality: These reagents form activated species that are more electrophilic and less sterically demanding than those formed by carbodiimides like DCC or EDC alone.

  • Inadequate Reaction Time or Temperature: The steric hindrance necessitates more forcing conditions than typical peptide couplings.

    • Recommendation:

      • Extend reaction times significantly, monitoring progress by TLC or LC-MS every 4-6 hours. Reactions may require up to 24 hours for completion.

      • If the reaction is still sluggish, consider gently increasing the temperature to 40-50 °C. Exercise caution, as higher temperatures can increase the risk of racemization for other chiral centers in your peptide.

  • Solvent Effects: The choice of solvent can influence reaction rates by affecting reagent solubility and peptide chain aggregation.[2]

    • Recommendation: If using standard solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), consider switching to N-methylpyrrolidone (NMP) or adding a small amount of Dimethyl sulfoxide (DMSO) to disrupt potential aggregation and improve solubility.[2]

Troubleshooting Workflow for Incomplete Coupling

G start Low Coupling Yield Observed reagent Switch to High-Potency Coupling Reagent (e.g., HATU) start->reagent time Extend Reaction Time (Monitor by LC-MS) reagent->time If still incomplete success Coupling Complete reagent->success Success temp Increase Temperature (e.g., to 40°C) time->temp If still incomplete time->success Success solvent Change Solvent (e.g., NMP or add DMSO) temp->solvent If still incomplete temp->success Success solvent->success Success fail Re-evaluate Strategy solvent->fail If still incomplete

Caption: Workflow for addressing low peptide coupling yields.

Q2: I've isolated a major byproduct with a mass corresponding to a cyclic dipeptide. How can I prevent this diketopiperazine (DKP) formation?

Answer: You are observing diketopiperazine (DKP) formation, one of the most notorious side reactions in peptide synthesis.[3] It occurs when the deprotected N-terminal amine of a dipeptide-ester attacks its own C-terminal ester carbonyl, leading to intramolecular cyclization and cleavage from the solid-phase resin or termination of the solution-phase synthesis.[3][4]

Mechanism & Prevention Strategies:

The driving force is the formation of a thermodynamically stable six-membered ring.[3] This reaction is particularly prevalent after the second amino acid has been coupled and its N-terminal protecting group (e.g., Fmoc) has been removed, exposing the free amine.

  • Minimize Time as a Free Amine: The longer the N-terminal amine of the dipeptide-ester is exposed, the higher the likelihood of DKP formation.

    • Protocol: Introduce the activated third amino acid immediately after the deprotection and washing steps are complete. Avoid any delays or overnight holds at this stage.

  • Use Sterically Hindered Resins (for SPPS): For solid-phase synthesis, the choice of resin is critical.

    • Recommendation: When the first two amino acids are known to be prone to DKP formation, use a 2-chlorotrityl chloride (2-CTC) resin .

    • Causality: The extreme steric bulk of the 2-chlorotrityl group attached to the peptide's C-terminus physically shields the ester linkage from the intramolecular attack by the N-terminal amine, effectively suppressing DKP formation.[2]

  • Couple a Dipeptide Unit: If feasible, synthesize a protected dipeptide (e.g., Fmoc-AA3-Aib-OH) and couple it to the first amino acid on the resin. This bypasses the vulnerable dipeptide-ester stage entirely.

Reaction Pathway: Desired vs. Side Reaction

G cluster_desired Desired Pathway: Peptide Elongation cluster_side Side Reaction: DKP Formation dipeptide H₂N-Aib-AA₁-OR tripeptide Fmoc-AA₃-Aib-AA₁-OR dipeptide->tripeptide Coupling aa3 Activated Fmoc-AA₃ dipeptide_side H₂N-Aib-AA₁-OR dkp Cyclic Dipeptide (DKP) + HOR dipeptide_side->dkp Intramolecular Cyclization start Dipeptide-Ester Intermediate start->dipeptide Add AA₃ start->dipeptide_side Delay

Caption: Competing pathways for a dipeptide-ester intermediate.

Q3: My catalytic hydrogenation to remove the benzyl ester is incomplete or has stalled.

Answer: Incomplete debenzylation via catalytic hydrogenation is typically due to catalyst deactivation (poisoning) or insufficient reactivity for a sterically hindered or complex substrate.

Root Causes & Solutions:

  • Catalyst Poisoning: Trace impurities, particularly sulfur-containing compounds (e.g., from methionine or cysteine residues if not properly protected/handled), can irreversibly poison the palladium catalyst.

    • Solution: Ensure all reagents and solvents are of high purity. If sulfur is present in your molecule, hydrogenation may not be a viable method. Consider alternative deprotection strategies.

  • Catalyst Choice & Loading: Not all palladium catalysts are equal.

    • Recommendation:

      • For general use, 10% Pd/C is standard. If this fails, switch to Pearlman's catalyst (Pd(OH)₂/C) . It is often more effective for resistant substrates and less prone to causing hydrogenolysis of other functional groups.[5]

      • Increase the catalyst loading (e.g., from 10 mol% to 20-30 mol%).

      • Ensure the reaction is vigorously stirred to maintain the catalyst in suspension.

  • Reaction Conditions:

    • Hydrogen Pressure: Increase the hydrogen pressure. While many reactions work at atmospheric pressure (balloon), using a Parr shaker or autoclave at 50-100 psi can dramatically increase the reaction rate.

    • Acidic Additives: Adding a small amount of acid (e.g., acetic acid or HCl) can sometimes accelerate the reaction by preventing the product amine from coordinating to and inhibiting the catalyst.[5][6]

  • Alternative Deprotection Methods: If hydrogenation is not feasible, other methods can be employed, but they come with their own compatibility considerations.

    • Acidic Cleavage: Treatment with HBr in acetic acid can cleave the benzyl ester, but this is a very harsh condition that will also cleave other acid-labile protecting groups like Boc.[7]

    • Oxidative Cleavage: Reagents like DDQ or CAN can remove benzyl groups, but their use is highly substrate-dependent and may not be compatible with electron-rich aromatic rings elsewhere in the molecule.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I handle and store Benzyl 2-amino-2-methylpropanoate hydrochloride?

The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[8][9] As a hydrochloride salt, it is relatively stable, but moisture should be avoided to prevent potential hydrolysis of the ester over long-term storage.

Q2: What is the essential first step before using H-Aib-OBzl·HCl in a coupling reaction?

You must neutralize the hydrochloride salt to generate the free amine. The protonated amine (–NH₃⁺Cl⁻) is not nucleophilic and will not react. This is achieved by adding a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) , to the reaction mixture. Typically, 1.1 to 1.5 equivalents of the base are used.

Q3: Why is the Aib residue used in peptide synthesis despite these synthetic challenges?

The Aib residue is a powerful tool in medicinal chemistry and chemical biology. The gem-dimethyl group severely restricts the rotational freedom around the peptide backbone (phi and psi angles), forcing the peptide into a well-defined helical conformation (either α-helix or 3₁₀-helix).[1] This pre-organization can enhance binding affinity to biological targets and increases resistance to enzymatic degradation by proteases, improving the pharmacokinetic profile of peptide-based drugs.

Section 3: Key Experimental Protocols

Protocol 1: Standard Peptide Coupling to H-Aib-OBzl·HCl (Solution Phase)
  • Dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF or DCM.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir at room temperature for 15-20 minutes for pre-activation.

  • In a separate flask, dissolve Benzyl 2-amino-2-methylpropanoate hydrochloride (1.2 eq) in anhydrous DMF or DCM.

  • Add the pre-activated amino acid solution to the H-Aib-OBzl·HCl solution.

  • Stir the reaction at room temperature, monitoring by LC-MS until the starting material is consumed (typically 12-24 hours).

  • Perform an aqueous workup to remove excess reagents and purify by column chromatography.

Protocol 2: Catalytic Hydrogenation for Benzyl Ester Cleavage
  • Dissolve the benzyl ester-protected peptide (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

  • Add 10% Palladium on Carbon (Pd/C) catalyst (10-20% by weight of the substrate).

  • Securely attach a balloon filled with hydrogen gas (H₂) or place the flask in a hydrogenation apparatus.

  • Purge the flask with H₂ gas (or vacuum/N₂ cycle followed by H₂).

  • Stir the suspension vigorously under a positive pressure of H₂ at room temperature.

  • Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
ReagentActivating SpeciesRelative ReactivityCommon Side Reactions
DCC/EDC O-acylisoureaModerateDicyclohexylurea (DCU) precipitation, N-acylurea formation
HBTU Benzotriazole esterHighPotential for guanidinylation if not pre-activated[2]
HATU Aza-benzotriazole esterVery HighGenerally clean, but more expensive

References

  • WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google P
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC - NIH. [Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - ScienceDirect. [Link]

  • Kinetics of diketopiperazine formation using model peptides - PubMed. [Link]

  • Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides - ResearchGate. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]

  • Amino Acid Derivatives for Peptide Synthesis - AAPPTEC. [Link]

  • Debenzylation of Benzyl-Protected Methylcellulose - MDPI. [Link]

  • Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster of (R)-Lactic Acid and Ester Precursors - MDPI. [Link]

  • In vitro and in vivo trans-esterification of 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]-3(S)-benzyl-piperidine-3-carboxylic acid ethyl ester and the effects of ethanol on its pharmacokinetics in rats - PubMed. [Link]

  • An efficient method for the N-debenzylation of aromatic heterocycles - ResearchGate. [Link]

  • Benzyl 2-amino-2-methylpropanoate hydrochloride - MySkinRecipes. [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - NIH. [Link]

  • General method to prepare amino acids benzyl esters and to isolate them... - ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Benzyl 2-amino-2-methylpropanoate Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of Benzyl 2-amino-2-methylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 2-amino-2-methylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this crucial esterification reaction. We will explore the causality behind experimental choices, providing actionable protocols and insights to optimize your synthesis.

Troubleshooting Guide: Diagnosis and Resolution

This section addresses specific, common problems encountered during the synthesis. The primary method for this synthesis is the Fischer-Speier esterification of 2-amino-2-methylpropanoic acid with benzyl alcohol, catalyzed by an acid source.

Q1: My reaction is incomplete. TLC and NMR analysis show significant amounts of unreacted 2-amino-2-methylpropanoic acid. What went wrong?

This is the most frequent issue and typically points to problems with catalysis, reaction equilibrium, or reagent quality.

Probable Cause 1: Ineffective Acid Catalysis The esterification of an amino acid is more challenging than that of a simple carboxylic acid due to its zwitterionic nature at neutral pH.[1] The amino group must be protonated to free the carboxylic acid for nucleophilic attack by the alcohol.

  • Explanation: The acid catalyst (typically HCl) serves two roles: it protonates the amino group, breaking the zwitterion, and then protonates the carbonyl oxygen of the carboxylic acid, making it a much stronger electrophile for attack by benzyl alcohol.[2][3] If the acid is insufficient or inactive, the reaction will not proceed efficiently.

  • Solution Protocol:

    • Use Anhydrous Conditions: The most effective methods generate anhydrous HCl in situ. Concentrated HCl contains significant amounts of water, which will inhibit the reaction.[4]

      • Method A (Thionyl Chloride): In a fume hood, suspend the 2-amino-2-methylpropanoic acid in excess benzyl alcohol. Cool the mixture in an ice bath (0-5°C). Slowly add thionyl chloride (SOCl₂) dropwise (1.1-1.2 equivalents). SOCl₂ reacts with the alcohol to generate anhydrous HCl and sulfur dioxide gas.[5][6][7] Allow the reaction to warm to room temperature and then heat gently (e.g., 40-60°C) while monitoring by TLC.

      • Method B (TMSCl): A milder and convenient alternative is using trimethylchlorosilane (TMSCl) in methanol, which can be adapted for benzyl alcohol.[8][9] Add TMSCl (2.0 equivalents) slowly to a suspension of the amino acid in benzyl alcohol at room temperature.[8]

    • Verify Catalyst Activity: If using a solution of HCl in an organic solvent (e.g., dioxane), ensure it has not degraded from improper storage.

Probable Cause 2: Presence of Water Fischer esterification is a reversible equilibrium reaction that produces water as a byproduct.[2][10][11] The presence of water, either from reagents or formed during the reaction, will push the equilibrium back towards the starting materials, reducing the yield.[10][12]

  • Explanation: According to Le Châtelier's principle, removing a product (water) will drive the reaction forward.[10]

  • Solution Protocol:

    • Dry Reagents: Ensure benzyl alcohol and any solvents used are anhydrous.

    • Water Removal: For larger-scale reactions, azeotropic removal of water is highly effective.[2][10]

      • Dean-Stark Apparatus: Set up the reaction with a Dean-Stark trap using a non-polar solvent that forms an azeotrope with water, such as toluene.[13] Reflux the reaction mixture; the water-toluene azeotrope will distill into the trap, with the denser water separating and the toluene returning to the flask.

    • Use a Dehydrating Agent: Adding molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water as it forms, though this is more common for reactions that cannot be heated to reflux for azeotropic removal.[2][14]

Q2: The reaction appears to have worked, but my final yield is low after work-up and purification. Where did my product go?

Losing the product during extraction or crystallization is a common pitfall, primarily due to the high water solubility of the hydrochloride salt.[15]

Probable Cause 1: Product Loss During Aqueous Extraction The benzyl 2-amino-2-methylpropanoate hydrochloride salt is highly soluble in water and can be lost to the aqueous phase during work-up if the pH is not carefully controlled.

  • Explanation: To extract the product into an organic layer, it must be converted to its free base form, which is less water-soluble. However, keeping the solution too basic for too long can risk hydrolysis of the ester.

  • Solution Protocol:

    • Quench and Neutralize Carefully: After the reaction is complete, cool the mixture and cautiously quench any unreacted SOCl₂ with a small amount of water or saturated sodium bicarbonate solution.

    • Basify and Extract: Adjust the pH of the aqueous layer to ~9-10 with a base like sodium carbonate or cold, dilute sodium hydroxide. This deprotonates the ammonium group to the free amine.

    • Immediate Extraction: Immediately extract the free amine into an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to maximize recovery.

    • Re-acidify for Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and then bubble dry HCl gas through the solution or add a solution of HCl in ether/dioxane to precipitate the desired hydrochloride salt. Filter the resulting solid.

Probable Cause 2: Improper Recrystallization Technique Choosing the wrong solvent system for recrystallization can lead to either poor recovery or an impure product.

  • Explanation: The ideal recrystallization solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

  • Solution Protocol:

    • Solvent Screening: Test solvent systems on a small scale. Common systems for amino acid ester hydrochlorides include:

      • Methanol/Ether

      • Ethanol/Hexane

      • Isopropanol/Diethyl Ether

    • Procedure: Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., methanol). Slowly add the anti-solvent (e.g., ether) until turbidity persists. Gently heat until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: Which is the best acid catalyst: H₂SO₄, gaseous HCl, or SOCl₂? For this specific transformation, generating HCl in situ from SOCl₂ or TMSCl is often the most convenient and highest-yielding method in a laboratory setting.[9]

  • SOCl₂: Highly effective as it reacts with the alcohol to produce anhydrous HCl, driving the reaction efficiently.[7] The byproducts (SO₂ and HCl) are gaseous and easily removed.[5] However, it is a hazardous reagent that must be handled with care in a fume hood.[5][16]

  • Gaseous HCl: The "classic" method. It is very effective but requires a cylinder of corrosive gas, which can be cumbersome.[4]

  • H₂SO₄: While a strong acid and dehydrating agent, it can sometimes lead to charring or side reactions at elevated temperatures. Some studies show it can be very effective, but HCl-based methods are more common for amino acid esters.[1][17]

Q2: Do I need to protect the amine group before starting the reaction? No, protection is not necessary for this type of esterification. The acidic conditions required for the Fischer esterification protonate the amine group, effectively protecting it in situ as an ammonium salt.[9] This prevents it from engaging in side reactions, such as reacting with thionyl chloride.[6]

Q3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method.

  • TLC System: Use a polar mobile phase, such as Dichloromethane/Methanol (e.g., 9:1 or 8:2 v/v) with a few drops of acetic acid or ammonia to prevent streaking.

  • Visualization: Stain with ninhydrin. The starting amino acid (primary amine) will produce a strong color (typically purple/blue), while the ester product will also be ninhydrin-positive. The disappearance of the starting material spot (which should have a much lower Rf value) is the key indicator of reaction completion.

Data & Visualization

Table 1: Comparison of Common Acid Catalysis Methods
MethodReagentTypical ConditionsProsCons
**In Situ HCl (SOCl₂) **Thionyl Chloride in Benzyl Alcohol0°C to 60°CHigh yield, anhydrous conditions, volatile byproducts.[5][7]SOCl₂ is toxic and corrosive; requires fume hood.[16]
In Situ HCl (TMSCl) Trimethylchlorosilane in Benzyl AlcoholRoom TemperatureMild conditions, good to excellent yields, convenient.[8]TMSCl is moisture-sensitive.
Anhydrous HCl Gas HCl (gas) in Benzyl Alcohol0°C to reflux"Clean" reaction, no non-volatile catalyst residue.Requires specialized equipment (gas cylinder).[4]
Sulfuric Acid Conc. H₂SO₄ in Benzyl AlcoholRefluxStrong dehydrating agent, inexpensive.Can cause charring/side reactions at high temperatures.[17]
Diagram 1: Troubleshooting Workflow for Low Yield

This flowchart provides a logical path to diagnose the cause of low reaction yield.

TroubleshootingWorkflow Start Low Yield Observed Check_Completion Is reaction incomplete? (Check TLC/NMR for Starting Material) Start->Check_Completion Workup_Loss Was yield high before work-up? Check_Completion->Workup_Loss No Catalysis_Issue Problem Area: Catalysis & Equilibrium Check_Completion->Catalysis_Issue Yes Purification_Issue Problem Area: Work-up & Purification Workup_Loss->Purification_Issue Yes Cause1A Cause: Ineffective Catalyst (e.g., wet HCl, old reagent) Catalysis_Issue->Cause1A Cause1B Cause: Water Present (Reversible reaction driven backward) Catalysis_Issue->Cause1B Cause2A Cause: Product lost to aqueous layer (Improper pH during extraction) Purification_Issue->Cause2A Cause2B Cause: Poor recrystallization (Wrong solvent, poor technique) Purification_Issue->Cause2B

Caption: A decision tree to diagnose the root cause of low product yield.

References

  • Quora. (2023, May 17). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? [Online]. Available: [Link]

  • Pearson. (2024, October 3). Reactions of Amino Acids: Esterification. [Online]. Available: [Link]

  • ACS Publications. (2023, October 30). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Online]. Available: [Link]

  • MySkinRecipes. Benzyl 2-amino-2-methylpropanoate hydrochloride. [Online]. Available: [Link]

  • Google Patents. (Patent No. JP4356292B2). Method for producing amino acid ester hydrochloride. [Online].
  • ResearchGate. (2017, August). Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. [Online]. Available: [Link]

  • Google Patents. (Patent No. WO2016069200A1). Process for in situ water removal from an oxidative esterification reaction using a coupled reactor-distillation system. [Online].
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Online]. Available: [Link]

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? [Online]. Available: [Link]

  • YouTube. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Online]. Available: [Link]

  • American Chemical Society. (2023, October 31). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. [Online]. Available: [Link]

  • ACS Publications. Ortho Esters as Water Scavengers. Industrial & Engineering Chemistry Product Research and Development. [Online]. Available: [Link]

  • Reddit. (2019, November 24). Fischer esterification drying with Na2SO4? [Online]. Available: [Link]

  • National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. [Online]. Available: [Link]

  • Reddit. (2021, January 9). How does this esterfication reaction proceed without side product resulting from reaction of amine with? [Online]. Available: [Link]

  • Scirp.org. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. [Online]. Available: [Link]

  • Chemistry Stack Exchange. (2020, March 6). Esterification of Glycine. [Online]. Available: [Link]

  • ResearchGate. (2016, September 17). What are a good methods for reaction of amino acids with thionyl chloride? [Online]. Available: [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Online]. Available: [Link]

  • Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? [Online]. Available: [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Online]. Available: [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Online]. Available: [Link]

  • YouTube. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Online]. Available: [Link]

  • Wikipedia. Fischer–Speier esterification. [Online]. Available: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude Benzyl 2-amino-2-methylpropanoate Hydrochloride

Welcome to the technical support center for the purification of crude Benzyl 2-amino-2-methylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Benzyl 2-amino-2-methylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, troubleshooting-focused advice and detailed protocols. Our goal is to move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions during your purification process.

Introduction: The Challenge of Purifying Benzyl 2-amino-2-methylpropanoate Hydrochloride

Benzyl 2-amino-2-methylpropanoate hydrochloride is a valuable building block in medicinal chemistry, often used as a precursor for various active pharmaceutical ingredients (APIs).[1] Its synthesis, commonly achieved through Fischer-Speier esterification of 2-aminoisobutyric acid with benzyl alcohol in the presence of an acid catalyst, can yield a crude product containing a variety of impurities. These can include unreacted starting materials, byproducts from side reactions, and residual solvents. The hydrochloride salt form enhances stability and solubility, making it amenable to purification by crystallization.[2] However, achieving high purity requires a systematic approach to both the purification method and the subsequent analytical validation.

This guide provides a comprehensive resource for troubleshooting common issues encountered during the purification of this compound, with a focus on recrystallization and column chromatography.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the purification of crude Benzyl 2-amino-2-methylpropanoate hydrochloride in a question-and-answer format.

Crystallization Issues

Question 1: My crude product is an oil and won't crystallize. What are the likely causes and how can I fix this?

Answer: Oiling out is a common problem in crystallization and is often due to the presence of impurities that depress the melting point of the mixture or inhibit lattice formation. Here’s a systematic approach to troubleshoot this issue:

  • Excessive Impurities: High levels of unreacted benzyl alcohol or other byproducts can act as a solvent for your product, preventing crystallization.

    • Expert Insight: Before attempting crystallization, it's beneficial to perform a preliminary purification. A simple work-up, such as washing an organic solution of your crude product with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities. Subsequent washing with brine can help remove some of the excess benzyl alcohol.

  • Incorrect Solvent System: The chosen solvent may be too good a solvent for your product, even at low temperatures.

    • Troubleshooting Steps:

      • Solvent Evaporation: If you suspect too much solvent was used, carefully evaporate a portion of it and attempt to cool the solution again.

      • Anti-Solvent Addition: A more controlled method is to use a mixed solvent system. Dissolve your oily product in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., methanol, ethanol, or isopropanol) and then slowly add a "poor" solvent (an anti-solvent in which it is sparingly soluble, e.g., diethyl ether, hexane, or ethyl acetate) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[3]

  • Insufficient Cooling: Ensure you are allowing sufficient time at a low enough temperature for nucleation and crystal growth to occur. Sometimes, placing the flask in an ice bath or even a freezer can induce crystallization.

  • Lack of Nucleation Sites:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.

    • Seeding: If you have a small amount of pure, solid product, add a single crystal to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

Question 2: I managed to get crystals, but my yield is very low. What went wrong?

Answer: A low yield from crystallization is a frequent issue. The primary culprits are usually related to the solubility of your product in the chosen solvent system.

  • Too Much Solvent: Using an excessive amount of the recrystallization solvent will result in a significant portion of your product remaining in the mother liquor.

    • Expert Insight: To check if a significant amount of product is left in the mother liquor, you can take a small sample of the filtrate, place it on a watch glass, and allow the solvent to evaporate. A large amount of solid residue indicates that you can likely recover more product by concentrating the mother liquor and attempting a second crystallization.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, some of the product may crystallize out along with the impurities, leading to its loss.

    • Troubleshooting Steps:

      • Use a pre-heated funnel and flask for hot filtration.

      • Use a slight excess of hot solvent to ensure the product remains in solution during the filtration.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the solubility of your compound in the cold solvent is still substantial, you will lose a significant amount of product. It may be necessary to screen for a more suitable solvent or solvent system.

Question 3: My final product has a yellowish or brownish tint. How can I remove colored impurities?

Answer: Colored impurities are common and can often be removed with activated carbon.

  • Mechanism of Action: Activated carbon has a high surface area and can adsorb large, colored, and often polar impurity molecules.

  • Protocol:

    • Dissolve the crude product in the hot recrystallization solvent.

    • Allow the solution to cool slightly to prevent flash boiling when the carbon is added.

    • Add a small amount of activated carbon (a spatula tip is usually sufficient; using too much can lead to product loss).

    • Gently heat the mixture back to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the carbon.

    • Proceed with the crystallization as usual.

Column Chromatography Issues

Question 4: When should I choose column chromatography over recrystallization?

Answer: Column chromatography is generally preferred in the following scenarios:

  • Oily Products: When the product is an oil that cannot be crystallized.

  • Complex Mixtures: When the crude product contains multiple impurities with similar polarities to the desired compound.

  • Small-Scale Purification: For small amounts of material where losses during multiple crystallization steps would be significant.

Recrystallization is often more scalable and can be more efficient for removing impurities with very different solubility profiles from the main product.

Question 5: My compound is not separating well on the silica gel column. What can I do to improve the separation?

Answer: Poor separation in column chromatography can be due to several factors.

  • Incorrect Mobile Phase: The polarity of your eluent system is critical.

    • Expert Insight: The ideal mobile phase should result in a retention factor (Rf) of 0.25-0.35 for your target compound on a TLC plate.

    • Troubleshooting Steps:

      • If the Rf is too high (compound moves too fast): Decrease the polarity of the mobile phase. For example, if you are using a 1:1 mixture of ethyl acetate and hexane, try a 1:2 or 1:3 mixture.

      • If the Rf is too low (compound sticks to the silica): Increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate. For amine-containing compounds, adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the mobile phase can prevent streaking and improve peak shape by neutralizing the acidic silica gel surface.

  • Column Overloading: Adding too much crude material to the column will result in broad bands and poor separation.

    • Rule of Thumb: A common guideline is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation.

  • Improper Column Packing: Air bubbles or channels in the silica gel will lead to an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly.

Detailed Purification Protocols

Protocol 1: Recrystallization of Benzyl 2-amino-2-methylpropanoate Hydrochloride

This protocol outlines a general procedure for the recrystallization of the target compound using a mixed solvent system, which is often effective for salts of amino acid esters.

Materials:

  • Crude Benzyl 2-amino-2-methylpropanoate hydrochloride

  • Isopropanol (or ethanol)

  • Diethyl ether (or ethyl acetate)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude Benzyl 2-amino-2-methylpropanoate hydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol to dissolve the crude product completely. Stir and heat gently to facilitate dissolution.

  • Once dissolved, remove the flask from the heat source.

  • Slowly add diethyl ether dropwise while stirring until the solution becomes persistently cloudy. This indicates that the solution is saturated.

  • Gently warm the mixture until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to obtain the purified product.

Protocol 2: Silica Gel Column Chromatography

This protocol provides a general method for the purification of Benzyl 2-amino-2-methylpropanoate hydrochloride if recrystallization is unsuccessful. Note that for the hydrochloride salt, it may be necessary to free-base the compound before chromatography and then reform the salt after purification.

Materials:

  • Crude Benzyl 2-amino-2-methylpropanoate hydrochloride

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Test tubes or vials for fraction collection

  • TLC plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase. Start with a mixture of hexane and ethyl acetate (e.g., 4:1) and gradually increase the polarity. For this amine-containing compound, adding 0.5% triethylamine to the mobile phase can improve separation.[4] The ideal system will give an Rf of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution). For example, start with 9:1 hexane:ethyl acetate and gradually move to 4:1, 2:1, and 1:1 mixtures.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

  • Salt Reformation (if necessary): If the compound was free-based for chromatography, dissolve the purified free base in a suitable solvent like diethyl ether and add a solution of HCl in ether to precipitate the pure hydrochloride salt.

Purity Assessment: A Multi-faceted Approach

Confirming the purity of your final product is a critical step. No single technique provides a complete picture, so a combination of methods is recommended.

Analytical Technique Purpose Key Considerations
¹H and ¹³C NMR Structural confirmation and identification of impurities.Compare the spectrum of your purified product to a reference spectrum. Impurities will show additional peaks.[5][6]
High-Performance Liquid Chromatography (HPLC) Assessment of chemical purity.Reversed-phase HPLC with UV detection is a common method. Purity is typically determined by the area percentage of the main peak.[7]
Chiral HPLC Determination of enantiomeric purity.Crucial if there is a risk of racemization during synthesis.[8][9]
Mass Spectrometry (MS) Confirmation of molecular weight.Provides an additional layer of confirmation for the identity of your compound.
Melting Point Indication of purity.A sharp melting point close to the literature value suggests high purity. A broad melting range often indicates the presence of impurities.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude Benzyl 2-amino-2-methylpropanoate hydrochloride.

Purification_Workflow start Crude Benzyl 2-amino-2-methylpropanoate hydrochloride assess Assess Physical State start->assess is_solid Is the crude product a solid? assess->is_solid recrystallize Attempt Recrystallization (Protocol 1) is_solid->recrystallize Yes column_chrom Column Chromatography (Protocol 2) is_solid->column_chrom No (Oily) success_cryst Successful Crystallization? recrystallize->success_cryst analyze_purity Analyze Purity (NMR, HPLC, MP) success_cryst->analyze_purity Yes troubleshoot_cryst Troubleshoot Crystallization (See FAQ 1-3) success_cryst->troubleshoot_cryst No pure_product Pure Product analyze_purity->pure_product troubleshoot_cryst->recrystallize troubleshoot_cryst->column_chrom If still fails success_col Successful Separation? column_chrom->success_col success_col->analyze_purity Yes troubleshoot_col Troubleshoot Column (See FAQ 5) success_col->troubleshoot_col No troubleshoot_col->column_chrom

Caption: A decision tree for selecting a purification strategy.

Concluding Remarks

The purification of Benzyl 2-amino-2-methylpropanoate hydrochloride is a critical step in ensuring the quality and reliability of subsequent synthetic transformations. By understanding the potential impurities and the principles behind the purification techniques, researchers can effectively troubleshoot common issues and achieve a high-purity final product. A systematic approach, combining careful experimental execution with robust analytical validation, is the cornerstone of successful purification in a professional drug development setting.

References

  • Bolchi, C., Bavo, F., & Pallavicini, M. (Year). General method to prepare amino acids benzyl esters and to isolate them... ResearchGate. Available at: [Link]

  • Ito, Y. (Year). Separations of basic amino acid benzyl esters by pH-zone-refining counter-current chromatography. PubMed. Available at: [Link]

  • Various Authors. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. Available at: [Link]

  • Bolchi, C., et al. (Year). General method to prepare amino acids benzyl esters and to isolate them... ResearchGate. Available at: [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]

  • Reddit r/chemhelp. (2021). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? Reddit. Available at: [Link]

  • PubChem. (n.d.). Benzyl 2-amino-2-methylpropanoate. National Center for Biotechnology Information. Available at: [Link]

  • Bolchi, C., Valoti, E., Fumagalli, L., et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(5), 931-938. Available at: [Link]

  • Bolchi, C., et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. PubMed. Available at: [Link]

  • ChemBK. (n.d.). Benzyl 2-amino-2-methylpropanoate. ChemBK. Available at: [Link]

  • Google Patents. (n.d.). JP2000247934A - Production of amino acid benzyl ester having high optical purity. Google Patents.
  • Aitken, R. A., et al. (Year). Elucidation of Some Reactions of Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate using NMR. St Andrews Research Repository. Available at: [Link]

  • Supplementary Information. (n.d.). Source not specified. Available at: [Link]

  • MySkinRecipes. (n.d.). Benzyl 2-amino-2-methylpropanoate hydrochloride. MySkinRecipes. Available at: [Link]

  • ChemBK. (n.d.). benzyl 2-amino-2-methylpropanoate hydrochloride. ChemBK. Available at: [Link]

  • Google Patents. (n.d.). Method of producing optically active α-amino acid benzyl esters. Google Patents.
  • A. A. K. Gazy, et al. (Year). High-Performance Liquid Chromatographic Quantitative Determination of Amcinonide and Benzyl Alcohol in Pharmaceutical Preparations. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. Google Patents.

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of H-Aib-OBzl HCl

Welcome to the Technical Support Center for the synthesis and purification of H-Aib-OBzl HCl (Benzyl α-aminoisobutyrate hydrochloride). This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of H-Aib-OBzl HCl (Benzyl α-aminoisobutyrate hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of H-Aib-OBzl HCl.

Question 1: I've obtained a low yield of my desired product. What are the potential causes and how can I improve it?

Answer:

Low yields in the Fischer esterification of α-aminoisobutyric acid (Aib) with benzyl alcohol are often due to an incomplete reaction or product loss during workup. Here are the primary causes and troubleshooting steps:

  • Incomplete Reaction: The Fischer esterification is an equilibrium-driven reaction.[1][2] To drive the reaction to completion, it's crucial to remove the water formed during the reaction.

    • Solution:

      • Azeotropic Removal of Water: Use a Dean-Stark apparatus with a suitable solvent like toluene to continuously remove water as it is formed.[3]

      • Excess Reagent: Using a large excess of benzyl alcohol can shift the equilibrium towards the product.[2]

      • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino acid is no longer visible.

  • Product Loss During Workup: H-Aib-OBzl HCl has some solubility in water, so extensive washing with aqueous solutions can lead to significant product loss.

    • Solution:

      • Minimize Aqueous Washes: During the workup, use the minimum amount of saturated sodium bicarbonate solution necessary to neutralize the acid catalyst.

      • Back-Extraction: After the initial aqueous wash, you can back-extract the aqueous layer with your organic solvent (e.g., ethyl acetate) to recover any dissolved product.

Question 2: My final product is an oil and won't solidify. What's causing this and how can I induce crystallization?

Answer:

Obtaining an oil instead of a solid product is a common issue, often indicating the presence of impurities that inhibit crystallization.

  • Potential Causes:

    • Residual Solvent: The most common culprit is residual solvent from the reaction or workup (e.g., toluene, ethyl acetate).

    • Excess Benzyl Alcohol: Incomplete removal of the excess benzyl alcohol used in the reaction will result in an oily product.

    • Hygroscopic Nature: The hydrochloride salt can absorb moisture from the air, leading to an oily appearance.

  • Troubleshooting and Induction of Crystallization:

    • High-Vacuum Drying: Ensure your product is dried under a high vacuum for an extended period to remove all volatile residues. Gentle heating (e.g., 40-50 °C) can aid in this process.

    • Trituration: This technique involves "washing" the oil with a solvent in which the desired product is insoluble, but the impurities are soluble.

      • Protocol: Add a non-polar solvent like diethyl ether or hexane to your oily product. Stir or sonicate the mixture. The desired H-Aib-OBzl HCl should precipitate as a solid, while oily impurities remain dissolved. Decant the solvent and repeat the process a few times.

    • Recrystallization: If trituration is unsuccessful, a full recrystallization is necessary. Good solvent systems for hydrochloride salts include isopropanol/diethyl ether or ethanol/diethyl ether.[4] Dissolve the oil in a minimum amount of the hot alcohol and slowly add the ether until the solution becomes cloudy. Allow it to cool slowly to induce crystallization.

Question 3: My NMR spectrum shows unexpected peaks. What are the likely impurities and how can I identify them?

Answer:

Identifying impurities by NMR is crucial for optimizing your purification strategy.[5][6][7] Below are common impurities and their expected ¹H NMR signals.

ImpurityExpected ¹H NMR Signals (approximate δ, ppm)Identification Notes
Benzyl Alcohol~7.3 (m, 5H, Ar-H), ~4.6 (s, 2H, -CH₂-), ~2.0-3.0 (br s, 1H, -OH)A common starting material impurity. The benzylic protons are a key indicator.[8][9]
Benzaldehyde~10.0 (s, 1H, -CHO), ~7.9 (d, 2H, Ar-H), ~7.5-7.6 (m, 3H, Ar-H)An oxidation product of benzyl alcohol. The aldehyde proton at ~10 ppm is highly characteristic.[10]
Unreacted Aib-OH~1.5 (s, 6H, 2x -CH₃)The methyl singlet will be present, but the characteristic benzyl ester signals will be absent. Its solubility in common NMR solvents may differ from the product.
Diketopiperazine (DKP) of Aib~1.4 (s, 12H, 4x -CH₃)This symmetrical molecule will show a single, sharp singlet for all twelve methyl protons.
Toluene~7.2 (m, 5H, Ar-H), ~2.3 (s, 3H, -CH₃)A common residual solvent from the reaction.
Ethyl Acetate~4.1 (q, 2H, -CH₂-), ~2.0 (s, 3H, -CH₃), ~1.2 (t, 3H, -CH₃)A common residual solvent from the workup.

Diagram: Potential Impurity Formation Pathways

Aib Aib-OH Product H-Aib-OBzl HCl Aib->Product + Benzyl Alcohol (Esterification) DKP Aib-DKP Aib->DKP Self-condensation BnOH Benzyl Alcohol BnOH->Product Benzaldehyde Benzaldehyde BnOH->Benzaldehyde Oxidation

Caption: Formation of H-Aib-OBzl HCl and key impurities.

FAQs

Q: Why is the hydrochloride salt of H-Aib-OBzl prepared?

A: The hydrochloride salt form increases the compound's stability and crystallinity, making it easier to handle and purify compared to the free amine, which is often an oil.[11] The salt form also protects the amine group during certain reactions.

Q: Can I use a different acid catalyst for the esterification?

A: Yes, while p-toluenesulfonic acid is common, other strong acids like sulfuric acid or anhydrous HCl gas can also be used to catalyze the Fischer esterification.[1][2] The choice of catalyst may influence the reaction conditions and workup procedure.

Q: What is the best way to monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a mobile phase that gives good separation between the starting amino acid and the product ester (e.g., a mixture of dichloromethane and methanol). The starting amino acid will have a much lower Rf value than the more non-polar ester product. Staining with ninhydrin can help visualize the amino-containing compounds.

Q: My product has a slight yellow tint. What is the cause and how can I remove it?

A: A yellow tint can be due to trace impurities, possibly from the oxidation of benzyl alcohol to benzaldehyde or other side reactions.[8] Recrystallization is the most effective method for removing colored impurities.[12] If the color persists after one recrystallization, a second recrystallization or treatment with a small amount of activated charcoal during the recrystallization process can be effective.[12]

Workflow: Purification of H-Aib-OBzl HCl

start Crude Product (Oil/Solid) trituration Trituration with Diethyl Ether/Hexane start->trituration filtration1 Filtration trituration->filtration1 solid_product Solid Product filtration1->solid_product oily_impurities Oily Impurities in Filtrate filtration1->oily_impurities dissolve Dissolve in Minimum Hot Isopropanol solid_product->dissolve If further purification is needed add_ether Add Diethyl Ether until Cloudy dissolve->add_ether cool Slow Cooling to Induce Crystallization add_ether->cool filtration2 Vacuum Filtration cool->filtration2 pure_product Pure Crystalline H-Aib-OBzl HCl filtration2->pure_product mother_liquor Mother Liquor (Contains Soluble Impurities) filtration2->mother_liquor

Caption: A typical purification workflow for H-Aib-OBzl HCl.

References

  • Veeprho. Benzyl alcohol Impurities and Related Compound. [Link]

  • Pharmaffiliates. Benzyl Alcohol-impurities. [Link]

  • Greenfield Global. Residual Solvents in Benzyl Alcohol. [Link]

  • National Center for Biotechnology Information. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. [Link]

  • Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544–545. [Link]

  • ACS Omega. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. [Link]

  • ResearchGate. A New Route for the Synthesis of N-Substituted Diketopiperazine Derivatives. [Link]

  • ResearchGate. How to do esterification of amino acid? [Link]

  • Reddit. Esterification/Amidation Problems : r/Chempros. [Link]

  • National Center for Biotechnology Information. Kinetics of diketopiperazine formation using model peptides. [Link]

  • Pearson. Reactions of Amino Acids: Esterification: Videos & Practice Problems. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • CUNY. Purification by Recrystallization. [Link]

  • National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Pearson. Reactions of Amino Acids: Esterification: Videos & Practice Problems. [Link]

  • ResearchGate. Purification of organic hydrochloride salt? [Link]

  • Reddit. Why is Fisher method preferred for the esterification of amino acids? : r/askscience. [Link]

  • MySkinRecipes. H-Glu(OBzl)-OBzl.HCl. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • ResearchGate. Impurity Control by NMR Spectroscopy in Betainhydroxamic Acid Chloride Synthesis. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • ResearchGate. Impurity profile of amino acids? [Link]

Sources

Optimization

Technical Support Center: Synthesis of Benzyl 2-amino-2-methylpropanoate hydrochloride

An essential intermediate in pharmaceutical and peptide synthesis, Benzyl 2-amino-2-methylpropanoate hydrochloride requires a robust and high-yielding synthetic protocol for efficient drug development and research.[][2]...

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical and peptide synthesis, Benzyl 2-amino-2-methylpropanoate hydrochloride requires a robust and high-yielding synthetic protocol for efficient drug development and research.[][2] This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and optimized protocols to address common challenges encountered during its synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring a reproducible and scalable process.

Part 1: Choosing Your Synthetic Strategy

Two primary, reliable methods exist for the synthesis of amino acid esters like Benzyl 2-amino-2-methylpropanoate hydrochloride: the Thionyl Chloride-mediated esterification and the classic Fischer-Speier Esterification. The choice depends on available reagents, scale, and desired reaction conditions.

FeatureThionyl Chloride MethodFischer-Speier Esterification
Reagents 2-aminoisobutyric acid, Benzyl Alcohol, Thionyl Chloride (SOCl₂)2-aminoisobutyric acid, Benzyl Alcohol, Acid Catalyst (e.g., p-TsOH)
Mechanism In situ generation of anhydrous HCl catalyst.[3]Acid-catalyzed direct esterification with removal of water.[4][5]
Conditions Low to moderate temperature (0°C to 40°C), anhydrous.High temperature (reflux) with azeotropic water removal.
Advantages High yield, fast, irreversible (gaseous byproducts), no water removal needed.[6]Milder reagents (no SOCl₂), classic well-understood procedure.[7]
Disadvantages SOCl₂ is corrosive, moisture-sensitive, and toxic; reaction can be exothermic.[8][9]Reversible reaction requires efficient water removal; high temperatures can cause side reactions.[5]

Our Recommendation: For achieving the highest yield and reaction efficiency, the Thionyl Chloride method is generally superior. It avoids the challenges of driving a reversible equilibrium and typically results in a cleaner reaction profile when executed correctly.

Part 2: Troubleshooting Guide for the Thionyl Chloride Method

This section addresses the most common issues encountered when using the preferred thionyl chloride route.

Q1: My reaction yield is very low, or I recovered only starting material. What went wrong?

Answer: This is the most frequent issue and typically points to problems with reagents, reaction setup, or temperature control.

  • Probable Cause 1: Presence of Moisture. Thionyl chloride reacts violently with water to decompose into SO₂ and HCl, quenching its ability to facilitate the esterification.[9] Similarly, wet benzyl alcohol or solvents will consume the reagent.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous grade benzyl alcohol and solvents. Handle thionyl chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Probable Cause 2: Incorrect Order of Addition / Poor Temperature Control. The reaction of thionyl chloride with benzyl alcohol is exothermic. Adding the amino acid to a pre-mixed, hot solution of SOCl₂ and benzyl alcohol can be inefficient. The preferred method involves generating the catalytic species under controlled conditions.

    • Solution: The most reliable procedure involves the slow, dropwise addition of thionyl chloride to a cooled solution (0-5°C) of benzyl alcohol.[10] This allows for the controlled in situ generation of HCl under anhydrous conditions. After the addition is complete, the amino acid is added, and the reaction is allowed to warm to room temperature or slightly heated.

  • Probable Cause 3: Insufficient Thionyl Chloride. Stoichiometry is critical. While the reaction is catalytic in acid, SOCl₂ is the source of that acid. Using too little will result in an incomplete reaction.

    • Solution: Use at least 1.1 to 1.2 molar equivalents of thionyl chloride relative to the amino acid. This ensures enough reagent is present to drive the reaction to completion.[10]

Q2: The reaction mixture turned dark, and I have a complex mixture of side products. Why?

Answer: A dark coloration often indicates decomposition or significant side reactions, usually stemming from poor temperature management or reagent quality.

  • Probable Cause 1: Runaway Exotherm. If thionyl chloride is added too quickly or without adequate cooling, the localized temperature increase can cause benzyl alcohol to decompose or polymerize.

    • Solution: Maintain strict temperature control during the addition of SOCl₂, keeping the internal temperature below 10°C. Use an ice-water or ice-salt bath and ensure efficient stirring. A patent for a similar process specifies maintaining an internal temperature between 35°C and 60°C after the initial addition, but the initial mixing must be cold.[11]

  • Probable Cause 2: Reaction of Amine with Thionyl Chloride. While the primary mechanism involves the in situ generation of HCl which protonates and protects the amine, direct reaction between the unprotected amine and SOCl₂ can occur under suboptimal conditions, leading to sulfinylamine side products.[3]

    • Solution: This is another reason the order of addition is critical. Adding SOCl₂ to the alcohol first generates the acidic environment needed to protonate the amino acid's amine group as soon as it's introduced, effectively protecting it.

Q3: I am struggling to isolate my product. It oils out or won't crystallize.

Answer: Benzyl 2-amino-2-methylpropanoate hydrochloride can sometimes be challenging to crystallize. This issue is related to residual solvent, impurities, or the choice of antisolvent.

  • Probable Cause 1: Impurities Inhibiting Crystallization. Unreacted benzyl alcohol or other oily byproducts can act as eutectic contaminants, preventing your product from forming a stable crystal lattice.

    • Solution: After the reaction is complete, ensure all volatile components (excess SOCl₂, SO₂, and some solvent) are thoroughly removed under reduced pressure. The crude product can be washed with a non-polar solvent like hexane or petroleum ether to remove unreacted benzyl alcohol before attempting crystallization.

  • Probable Cause 2: Incorrect Antisolvent for Precipitation. The choice of solvent for precipitation is crucial for obtaining a crystalline solid.

    • Solution: Diethyl ether is a highly effective antisolvent for precipitating amino acid hydrochloride salts.[12] After concentrating the reaction mixture, the resulting residue should be triturated with, or dissolved in a minimal amount of a solvent like isopropanol and then added to a large volume of cold diethyl ether with vigorous stirring. This shock-crystallization method often yields a fine, white powder.

Part 3: Optimized Experimental Protocol (Thionyl Chloride Method)

This protocol is designed to be a self-validating system for achieving high yields of the target compound.

Reagent Table
ReagentMW ( g/mol )Equiv.MolesAmountDensity (g/mL)
2-Aminoisobutyric Acid103.121.0xy gN/A
Benzyl Alcohol108.145.05xz mL1.044
Thionyl Chloride (SOCl₂)118.971.21.2xw mL1.636
Diethyl Ether (anhydrous)74.12--As needed0.713
Step-by-Step Procedure
  • Setup: Equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet connected to a gas bubbler/scrubber (containing NaOH solution to neutralize HCl and SO₂).

  • Reagent Charging: Charge the flask with benzyl alcohol (5.0 eq). Begin stirring and cool the flask to 0-5°C using an ice-water bath.

  • Thionyl Chloride Addition: Add thionyl chloride (1.2 eq) to the dropping funnel. Add it dropwise to the cooled, stirring benzyl alcohol over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Amino Acid Addition: Once the SOCl₂ addition is complete, continue stirring at 0-5°C for another 15 minutes. Then, add 2-aminoisobutyric acid (1.0 eq) portion-wise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to slowly warm to room temperature. Continue to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amino acid. Gentle heating to 40°C can be applied to accelerate the reaction if needed.[11]

  • Workup & Concentration: Cool the reaction mixture back to room temperature. Concentrate the mixture under reduced pressure (vacuum) to remove excess benzyl alcohol, HCl, and SO₂. The residue will be a viscous oil or semi-solid.

  • Purification & Isolation: Add a sufficient volume of cold, anhydrous diethyl ether to the residue and stir vigorously or sonicate. The hydrochloride salt should precipitate as a white solid.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold, anhydrous diethyl ether to remove any remaining impurities. Dry the product under vacuum to a constant weight.

Part 4: Visualizing the Workflow & Mechanism

Diagram 1: Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Anhydrous Reagents (Benzyl Alcohol, SOCl₂) add_socl2 1. Add SOCl₂ to Benzyl Alcohol (0-5 °C) reagents->add_socl2 glassware Oven-Dried Glassware glassware->add_socl2 add_aa 2. Add 2-Aminoisobutyric Acid add_socl2->add_aa react 3. Stir at RT to 40°C (4-6h) add_aa->react concentrate Concentrate Under Reduced Pressure react->concentrate precipitate Precipitate with Anhydrous Diethyl Ether concentrate->precipitate filter_dry Filter, Wash, and Dry precipitate->filter_dry product Final Product: Benzyl 2-amino-2-methylpropanoate HCl filter_dry->product

Caption: Workflow for Benzyl 2-amino-2-methylpropanoate HCl synthesis.

Diagram 2: Key Mechanistic Steps

G cluster_catalyst Catalyst Generation cluster_esterification Esterification BnOH Benzyl Alcohol HCl Anhydrous HCl (Catalyst) + Benzyl Chlorosulfite BnOH->HCl + SOCl₂ (slow) SOCl2 Thionyl Chloride SOCl2->HCl AA Amino Acid (Amine gets protonated by HCl) HCl->AA Protects Amine & Catalyzes Esterification Activated_AA Protonated Carbonyl AA->Activated_AA + H⁺ (from HCl) Ester Benzyl Ester Product Activated_AA->Ester + Benzyl Alcohol - H₂O

Caption: Simplified mechanism of the thionyl chloride-mediated esterification.

Part 5: Frequently Asked Questions (FAQs)

  • Q: Why is the product isolated as a hydrochloride salt?

    • A: The hydrochloride salt form offers several advantages. It protects the reactive primary amine group, preventing self-condensation or other side reactions.[13] Furthermore, amino acid ester salts are typically stable, crystalline solids that are easier to handle, purify, and store compared to their free-base forms, which are often oils.

  • Q: Can I use a different acid catalyst for a Fischer Esterification instead of the thionyl chloride method?

    • A: Yes, p-Toluenesulfonic acid (p-TsOH) is a common catalyst for Fischer esterification of amino acids.[5][12] The reaction requires refluxing in a solvent like toluene or cyclohexane with a Dean-Stark apparatus to azeotropically remove the water formed and drive the reaction to completion. While effective, yields can be lower than the thionyl chloride method due to the reversible nature of the reaction.

  • Q: How can I confirm the identity and purity of my final product?

    • A: Standard analytical techniques should be used. ¹H NMR spectroscopy will confirm the structure, showing characteristic peaks for the benzyl group, the two methyl groups, and the absence of the carboxylic acid proton. Mass spectrometry (MS) will confirm the molecular weight of the free base. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by melting point analysis.

References

  • Bolchi, C., et al. (2019). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. Available at: [Link]

  • Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group. Available at: [Link]

  • Bolchi, C., et al. (2018). l-Amino acid benzyl esters salts prepared by Fischer–Speier esterification with benzyl alcohol. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Protecting group. Available at: [Link]

  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. American Chemical Society. Available at: [Link]

  • Pallavicini, M., et al. (2018). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. PubMed. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Google Patents. (n.d.). Method for producing amino acid ester hydrochloride. JP4356292B2.
  • Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids? r/askscience. Available at: [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • Google Patents. (n.d.). The preparation method of amino-acid benzyl ester hydrochloride. CN105061283B.
  • Pianeta Chimica. (n.d.). Synthesis of Amino Acid Methyl Ester Hydrochloride. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Esterification of Glycine. Available at: [Link]

  • ResearchGate. (2020). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]

  • SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]

  • Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Reddit. (2021). How does this esterfication reaction proceed without side product resulting from reaction of amine with? r/chemhelp. Available at: [Link]

  • MySkinRecipes. (n.d.). Benzyl 2-amino-2-methylpropanoate hydrochloride. Available at: [Link]

  • ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride?. Available at: [Link]

  • Google Patents. (n.d.). Production of amino acid benzyl ester having high optical purity. JP2000247934A.
  • Canadian Journal of Chemistry. (2024). The reaction of thionyl chloride with β amino alcohols: A computational investigation. Available at: [Link]

  • Organic Syntheses. (n.d.). α-AMINOISOBUTYRIC ACID. Available at: [Link]

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Available at: [Link]

  • Molbase. (n.d.). Synthesis of 3-(N-Benzyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride. Available at: [Link]

  • ChemBK. (n.d.). benzyl 2-amino-2-methylpropanoate hydrochloride. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. US4769465A.
  • PubChem. (n.d.). Benzyl 2-amino-2-methylpropanoate. Available at: [Link]

  • Pearson. (2024). Reactions of Amino Acids: Esterification. Available at: [Link]

  • PubChem. (n.d.). Aminoisobutyric acid. Available at: [Link]

  • MDPI. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Available at: [Link]

  • Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids. Available at: [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

  • University of Calgary. (n.d.). Reactions of α-Amino Acids : Carboxylic Acid Esterification. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Benzyl 2-amino-2-methylpropanoate hydrochloride

Welcome to the dedicated technical support center for the recrystallization of Benzyl 2-amino-2-methylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the recrystallization of Benzyl 2-amino-2-methylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common challenges encountered during the purification of this important pharmaceutical intermediate.

Introduction

Benzyl 2-amino-2-methylpropanoate hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders. Its purity is paramount to the quality and efficacy of the final drug product. Recrystallization is a critical purification step, yet it can present several challenges, from solvent selection to troubleshooting issues like oiling out and low recovery. This guide provides a structured, question-and-answer-based approach to mastering the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvent systems for the recrystallization of Benzyl 2-amino-2-methylpropanoate hydrochloride?

A1: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For amine hydrochlorides like Benzyl 2-amino-2-methylpropanoate hydrochloride, polar protic solvents are generally good dissolving solvents, while non-polar or less polar aprotic solvents can serve as effective anti-solvents.

Based on the principles of solubility for related amino acid ester hydrochlorides, the following solvent systems are recommended for initial screening:

  • Single Solvent Systems:

    • Alcohols: Isopropanol is often a preferred choice for hydrochloride salts as it provides a good balance of solubility at reflux and lower solubility at room temperature or below.[1] Ethanol and methanol can also be effective, although the high solubility in methanol might lead to lower yields.

  • Mixed Solvent (Solvent/Anti-Solvent) Systems: This is often the most effective approach.

    • Alcohol/Ether: A common and effective combination is dissolving the compound in a minimal amount of hot alcohol (e.g., isopropanol, ethanol) and then slowly adding a less polar ether (e.g., diethyl ether, methyl tert-butyl ether (MTBE)) as an anti-solvent until turbidity is observed.

    • Alcohol/Ester: Similarly, ethyl acetate can be used as an anti-solvent with an alcohol.

    • Dichloromethane/Ether or Dichloromethane/Hexane: For some hydrochloride salts, dissolving in a small amount of dichloromethane followed by the addition of an anti-solvent like diethyl ether or hexane can induce crystallization.[2]

A systematic approach to solvent selection is crucial. Small-scale solubility tests with a few milligrams of the compound in various solvents will quickly identify the most promising candidates.

Q2: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with amine salts.[3] The primary causes are:

  • High concentration of impurities: Impurities can depress the melting point of the compound.

  • Too rapid cooling: If the solution is cooled too quickly, the high degree of supersaturation can favor the formation of an oil over an ordered crystal lattice.

  • Inappropriate solvent system: The chosen solvent may be too good of a solvent, or the anti-solvent may be too non-polar, causing the compound to crash out of solution.

Troubleshooting Strategies:

  • Re-heat and add more solvent: If an oil forms, re-heat the solution until the oil redissolves. Add a small amount of the primary solvent to decrease the saturation level and then allow it to cool more slowly.

  • Slow down the cooling process: Insulate the flask to encourage slow cooling. This allows the molecules more time to arrange themselves into a crystal lattice.

  • Modify the solvent system:

    • If using a single solvent, try a solvent in which the compound is less soluble.

    • If using a mixed solvent system, reduce the amount of anti-solvent added initially.

  • Scratch the inner surface of the flask: Use a glass rod to create a rough surface that can initiate nucleation.

  • Seed the solution: Add a tiny crystal of pure Benzyl 2-amino-2-methylpropanoate hydrochloride to the cooled solution to act as a template for crystal growth.

Troubleshooting Guide

This section provides a more in-depth look at specific experimental issues and their solutions.

Problem 1: No Crystals Form Upon Cooling

Possible Causes & Solutions

Possible CauseRecommended Solutions
Insufficient Supersaturation The solution may not be concentrated enough. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Solution Cooled Too Rapidly Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
Inhibition of Nucleation Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Incorrect Solvent Choice The compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate the solvent system through small-scale solubility tests.
Problem 2: Poor or Low Yield of Recovered Crystals

Possible Causes & Solutions

Possible CauseRecommended Solutions
Using Too Much Solvent Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1]
Premature Crystallization During Hot Filtration If a hot filtration step is used to remove insoluble impurities, pre-heat the funnel and filter paper to prevent the compound from crystallizing on the filter.
Crystals Lost in the Mother Liquor Ensure the solution is thoroughly cooled before filtration. Minimize the volume of cold solvent used to wash the crystals.
Incomplete Crystallization Allow sufficient time for crystallization to occur. If necessary, cool the solution in an ice bath for a longer period.
Problem 3: Persistent Impurities in the Final Product

Possible Causes & Solutions

Possible CauseRecommended Solutions
Co-crystallization of Impurities If an impurity has similar solubility properties to the desired compound, a single recrystallization may not be sufficient. A second recrystallization may be necessary. Consider using a different solvent system for the second recrystallization.
Inclusion of Mother Liquor Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.
Colored Impurities If the solution is colored by impurities, consider adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can also adsorb the desired product.
Starting Material Impurities Potential impurities from the synthesis of Benzyl 2-amino-2-methylpropanoate hydrochloride could include unreacted starting materials or by-products. For instance, impurities from benzyl chloride raw material could include benzaldehyde, benzyl alcohol, and toluene.[4] If these are suspected, a pre-purification step like a solvent wash might be beneficial. Washing the crude solid with a non-polar solvent like hexane or ethyl acetate may remove some organic impurities.[1]

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization
  • Place approximately 20-30 mg of crude Benzyl 2-amino-2-methylpropanoate hydrochloride into several small test tubes.

  • To each test tube, add a different solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear it is insoluble. Record the approximate volume of solvent used.

  • For solvents in which the compound is sparingly soluble at room temperature, heat the test tube in a water bath and observe the solubility.

  • For solvents in which the compound is soluble at room temperature, cool the test tube in an ice bath to see if crystals form.

  • The ideal single solvent will show low solubility at room temperature and high solubility when heated.

  • For a mixed solvent system, choose a solvent in which the compound is highly soluble (e.g., isopropanol) and an anti-solvent in which it is poorly soluble (e.g., diethyl ether). Dissolve the compound in a minimal amount of the hot primary solvent and add the anti-solvent dropwise until persistent cloudiness is observed.

Protocol 2: Recrystallization using a Mixed Solvent System (Isopropanol/Diethyl Ether)
  • Place the crude Benzyl 2-amino-2-methylpropanoate hydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely.

  • Slowly add diethyl ether dropwise while swirling the flask until the solution becomes faintly and persistently cloudy.

  • Add a drop or two of hot isopropanol to redissolve the solid and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum.

Visualizing the Process

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization & Isolation start Crude Benzyl 2-amino-2-methylpropanoate HCl dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (optional) to remove insoluble impurities dissolve->hot_filtration add_antisolvent Add anti-solvent until turbid hot_filtration->add_antisolvent reheat Re-heat to clarify add_antisolvent->reheat cool_slowly Slow Cooling reheat->cool_slowly ice_bath Ice Bath Cooling cool_slowly->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with cold solvent filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A typical workflow for the recrystallization of Benzyl 2-amino-2-methylpropanoate hydrochloride.

Troubleshooting_Oiling_Out cluster_causes cluster_solutions Solutions start Problem: Oiling Out Occurs cause1 Impurity Level High start->cause1 cause2 Cooling Too Rapid start->cause2 cause3 Solvent System Inappropriate start->cause3 solution1 Re-heat & Add More Solvent cause1->solution1 solution2 Slow Down Cooling Rate cause2->solution2 solution3 Modify Solvent/Anti-solvent Ratio cause3->solution3 solution1->solution2 solution4 Scratch Flask or Add Seed Crystal solution2->solution4 solution3->solution2

Sources

Optimization

Technical Support Center: Purification of Benzyl 2-amino-2-methylpropanoate Hydrochloride by Column Chromatography

Prepared by: Senior Application Scientist, Pharmaceutical Development Division Welcome to the technical support center for the chromatographic purification of Benzyl 2-amino-2-methylpropanoate hydrochloride. This guide i...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

Welcome to the technical support center for the chromatographic purification of Benzyl 2-amino-2-methylpropanoate hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with this specific separation. We will move beyond generic protocols to address the unique physicochemical properties of this polar amino acid ester salt, providing field-proven insights and robust troubleshooting strategies.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common questions that arise before starting the purification process. Understanding the "why" behind each step is critical for successful and reproducible chromatography.

Q1: What are the primary challenges in purifying Benzyl 2-amino-2-methylpropanoate hydrochloride via column chromatography?

A1: The primary challenge stems from the molecule's dual nature: it is a highly polar compound in its hydrochloride salt form. The key difficulties are:

  • Strong Stationary Phase Interaction: The protonated amine (R-NH3+) is cationic and highly polar, leading to very strong, often irreversible, binding to the acidic silanol groups (Si-OH) on the surface of standard silica gel. This results in significant peak tailing, poor resolution, or complete retention of the compound on the column.[1][2]

  • Solubility Mismatch: The salt is poorly soluble in the non-polar solvents typically used for loading and initiating normal-phase chromatography (e.g., hexane, dichloromethane). This can make sample loading difficult and lead to precipitation at the column head, causing band broadening.[3]

  • Potential for Degradation: Although generally stable, some amino acid esters can be susceptible to hydrolysis or other degradation pathways on highly active stationary phases over long elution times.[4]

Q2: Why is a basic modifier, like triethylamine (TEA) or ammonia, often required in the mobile phase?

A2: A basic modifier is crucial for mitigating the strong interaction between the protonated amine of your compound and the acidic silica gel. Its role is twofold:

  • Neutralizing the Stationary Phase: The basic modifier (e.g., TEA) preferentially interacts with the acidic silanol groups on the silica surface, effectively "capping" them. This reduces the number of active sites available to bind strongly with your cationic product.

  • Modulating Analyte Polarity: By creating a slightly basic environment in the mobile phase, the modifier can deprotonate the Benzyl 2-amino-2-methylpropanoate hydrochloride (R-NH3+Cl-) to its less polar, free amine form (R-NH2). This less polar form has a weaker affinity for the polar silica gel, allowing it to elute more symmetrically and efficiently from the column.[2]

Q3: Should I use normal-phase or reversed-phase chromatography?

A3: For preparative scale, modified normal-phase chromatography is the most common and recommended approach.

  • Normal-Phase (Silica Gel): This is advantageous because organic solvents are used, which simplifies the post-purification workup (solvent evaporation). However, as discussed, it requires modification with a base to be effective.

  • Reversed-Phase (e.g., C18): While suitable for highly polar compounds, reversed-phase chromatography often requires aqueous mobile phases.[5] For a compound like this, it may not be well-retained and could elute very early (in the solvent front) unless specialized HILIC (Hydrophilic Interaction Liquid Chromatography) columns are used.[6][7][8] Removing water from the final product can also be more energy-intensive.

Q4: How do I select the ideal solvent system before running the column?

A4: The ideal solvent system is always determined empirically using Thin Layer Chromatography (TLC).

  • Start with a binary system: A common starting point is a mixture of a non-polar solvent (like Hexane or Dichloromethane, DCM) and a polar solvent (like Ethyl Acetate, EtOAc, or Methanol, MeOH).

  • Incorporate a basic modifier: Crucially, add a small, consistent amount of a basic modifier (e.g., 0.5-1% triethylamine) to your developing solvent.

  • Target an Rf value: Aim for an Rf (retention factor) of 0.25 - 0.35 for your target compound. This Rf range in TLC typically translates to a good elution profile on a column, providing adequate separation from impurities.

  • Check for separation: Ensure that your target compound spot is well-separated from major impurities on the TLC plate. If not, you must screen other solvent combinations (see table below).

Section 2: Troubleshooting Guide for Common Issues

This section is formatted to directly address specific problems you may encounter during the experiment.

Q1: Problem - My compound is not eluting from the column, even after flushing with a very polar solvent like 100% ethyl acetate.

A1: Root Cause & Solution

  • Cause: This is a classic symptom of irreversible adsorption onto the acidic silica gel. Your compound has strongly bound to the silanol groups and cannot be displaced by the eluent.

  • Solution Strategy:

    • Immediate Action: Attempt to salvage the compound by flushing the column with a highly competitive solvent system. A mixture of 95:5:0.5 Dichloromethane/Methanol/Ammonium Hydroxide is often effective at displacing strongly bound amines.

    • For Future Runs:

      • Deactivate the Silica: Before packing, you can prepare a slurry of your silica gel in the initial eluent that already contains 0.5-1% triethylamine. Let this equilibrate for 30 minutes. This pre-treats the silica.

      • Switch Stationary Phase: Consider using neutral alumina as an alternative stationary phase, which is less acidic than silica gel and often better for purifying basic compounds.[1]

Q2: Problem - My product is eluting as a long, trailing smear (tailing), resulting in many mixed fractions and poor separation.

A2: Root Cause & Solution

  • Cause: Peak tailing is caused by non-ideal interactions between your compound and the stationary phase. A portion of the analyte is being temporarily adsorbed too strongly, slowing its progress relative to the main band. This is very common for amines on silica.

  • Solution Strategy:

    • Increase Modifier Concentration: The most direct solution is to slightly increase the concentration of your basic modifier (e.g., from 0.5% to 1% TEA) in the mobile phase. This will more effectively block the acidic sites causing the tailing.

    • Reduce Column Loading: You may be overloading the column. A high concentration of the sample can saturate the available "good" chromatographic sites, forcing the excess to interact with the highly acidic sites that cause tailing. Reduce the amount of crude material loaded onto the column (a good rule of thumb is 1-5% of the silica gel mass).

    • Use Dry Loading: If your compound has poor solubility in the starting eluent, it can precipitate upon loading, leading to a poorly defined starting band. Adsorbing your crude material onto a small amount of silica gel and loading it dry can produce a much sharper band and reduce tailing.[3]

Q3: Problem - My final yield is very low, even though the TLC showed a clean conversion.

A3: Root Cause & Solution

  • Cause: Low yield can be due to several factors: irreversible adsorption (as in Q1), decomposition on the column, or co-elution with an unseen impurity.

  • Solution Strategy:

    • Test for Stability: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, let it sit for 1-2 hours, and then develop it. If new spots appear or the main spot diminishes, your compound may be degrading on the silica.[4] If this is the case, using a less acidic stationary phase like neutral alumina is recommended.

    • Concentrate and Re-TLC: Your compound may be spread across more fractions than anticipated at a low concentration.[9] Try concentrating a wider range of fractions and re-analyzing them by TLC before discarding them.

    • Ensure Complete Elution: After your product has seemingly eluted, flush the column with a very strong solvent mixture (e.g., 10% Methanol in DCM with 1% TEA) and check this flush for any remaining product.

Section 3: Standard Operating Protocol & Workflow

This section provides a detailed, step-by-step methodology for the purification.

3.1 Physicochemical Data & Recommended Solvents
ParameterValueSource
Chemical Formula C₁₁H₁₆ClNO₂[10]
Molecular Weight 229.7 g/mol [10]
Appearance White to off-white solidInferred
pKa (Predicted) ~7.93 (for the conjugate acid)[11]
Solvent System (for TLC Screening) Polarity Notes
System A: Ethyl Acetate / Hexane (e.g., 30:70) + 1% TEALow to MediumGood starting point for less polar impurities.
System B: Dichloromethane / Methanol (e.g., 95:5) + 1% TEAMedium to HighExcellent general-purpose system for polar amines.
System C: Chloroform / Methanol / NH₄OH (e.g., 90:10:1)HighPowerful system for eluting highly retained amines.
3.2 Step-by-Step Purification Protocol
  • TLC Analysis: Determine the optimal mobile phase that gives your product an Rf of ~0.3, as described in FAQ Q4. Let's assume a system of 97:3 Dichloromethane/Methanol + 0.5% Triethylamine is chosen.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., for 1g of crude material, use ~50g of silica gel).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (in this case, 100% Dichloromethane + 0.5% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Ensure the packed bed is level and free of cracks or air bubbles. Add a thin layer of sand on top to protect the silica surface.[3]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude Benzyl 2-amino-2-methylpropanoate hydrochloride in a minimal amount of a volatile solvent (e.g., Methanol or Dichloromethane).

    • Add 2-3 times the mass of silica gel relative to your crude product.

    • Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[3]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the determined solvent system (97:3 DCM/MeOH + 0.5% TEA).

    • Maintain a constant flow rate. Applying gentle pressure can speed up the process (flash chromatography).

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the elution process by spotting every few fractions onto a TLC plate.

    • Visualize the spots using a UV lamp (the benzyl group should be UV active) and/or a potassium permanganate stain.

    • Combine the fractions that contain your pure product.

  • Work-up:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting oil or solid under high vacuum to remove residual solvent and triethylamine.

3.3 Visual Workflow Diagrams

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing TLC 1. TLC Analysis (Find Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry (in mobile phase + TEA) TLC->Slurry Pack 3. Pack Column Slurry->Pack DryLoad 4. Dry Load Sample (adsorb on silica) Pack->DryLoad Elute 5. Elute with Gradient & Collect Fractions DryLoad->Elute Analyze 6. Analyze Fractions by TLC Elute->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvents Combine->Evap Dry 9. Dry Under High Vacuum Evap->Dry

Caption: Workflow for chromatographic purification.

G cluster_silica Silica Gel Surface Silica Si-OH Si-OH Si-OH Analyte Analyte (R-NH3+) Analyte->Silica:f0 Strong Binding (Causes Tailing) TEA Modifier (Et3N) Analyte->TEA Deprotonation TEA->Silica:f1 FreeAmine Free Amine (R-NH2)

Caption: Role of a basic modifier in chromatography.

References
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • PubChem. Benzyl 2-amino-2-methylpropanoate. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. Benzyl 2-amino-2-methylpropanoate hydrochloride. [Link]

  • ChemBK. benzyl 2-amino-2-methylpropanoate hydrochloride. [Link]

  • ResearchGate. How can i isolate polar basic compound with silica gel column chromatography?[Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • PubMed Central (PMC). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. [Link]

  • LCGC International. Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. [Link]

  • Reddit. troubleshooting column chromatography. [Link]

  • SIELC Technologies. Benzyl 2-methylpropanoate. [Link]

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Troubleshooting

Technical Support Center: Preventing Racemization in Peptide Couplings to H-Aib-OBzl·HCl

Prepared by: Gemini, Senior Application Scientist Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and validated protocols for a common challenge in peptide synthesis: preventing the loss of stereochemical integrity when coupling an activated amino acid to the sterically hindered amine of H-Aib-OBzl·HCl (Benzyl 2-amino-2-methylpropanoate hydrochloride).

Our goal is to move beyond simple step-by-step instructions and provide a causal understanding of the factors that lead to racemization, empowering you to design robust, high-fidelity coupling strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions we receive regarding this specific coupling reaction.

Q1: Why is racemization a major concern when coupling to H-Aib-OBzl·HCl, even though α-aminoisobutyric acid (Aib) is achiral?

This is a crucial point of clarification. The Aib residue itself cannot racemize because it lacks a chiral alpha-carbon.[1] The risk lies entirely with the activated C-terminal amino acid of the peptide or the N-protected amino acid you are coupling to the Aib amine. The N-terminus of Aib is a neopentyl-type, sterically hindered amine. Coupling to this site is kinetically slow. This prolonged reaction time allows the activated carboxyl component to reside in a highly reactive, racemization-prone state for a longer duration, significantly increasing the probability of epimerization.[2]

Q2: What is the primary chemical mechanism of racemization during peptide coupling?

Racemization predominantly occurs through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[3][4] After the carboxylic acid is activated by a coupling reagent, the carbonyl oxygen of the N-protecting group (or the preceding peptide bond) can perform an intramolecular attack on the activated carboxyl carbon. This forms the oxazolone ring. The α-proton on this ring is highly acidic and can be easily removed by a base, creating a planar, achiral enolate. Subsequent reprotonation or reaction with the amine nucleophile can occur from either face, leading to a mixture of L- and D-diastereomers.[5][6]

Q3: Which amino acids are most susceptible to racemization when being activated for coupling?

While any chiral amino acid is at risk under forcing conditions, some are notoriously more sensitive. Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[7][8] Phenylalanine (Phe) and Serine (Ser) also require careful handling. The risk is magnified when these sensitive residues are at the C-terminus of a peptide fragment being used in a segment condensation reaction.

Q4: Since I am using the hydrochloride salt (H-Aib-OBzl·HCl), do I still need to add a base to my reaction?

Yes, absolutely. The amine nucleophile must be in its free base form to be reactive. You must add at least one equivalent of a suitable tertiary amine base to neutralize the HCl salt and liberate the free amino group of H-Aib-OBzl.[9] The choice of this base is critical for minimizing racemization, as discussed in the troubleshooting guide below.

Q5: What is the most direct way to check for racemization in my crude product?

The gold standard for quantifying the extent of racemization is chiral High-Performance Liquid Chromatography (HPLC) . By using a suitable chiral stationary phase, you can resolve and quantify the desired L-L diastereomer from the undesired D-L epimer in your crude reaction mixture, giving you a precise measure of stereochemical purity.[6]

Section 2: The Mechanism of Racemization - A Deeper Dive

Understanding the racemization pathway is fundamental to preventing it. As mentioned, the oxazolone mechanism is the dominant route for the loss of chiral integrity for N-acyl protected amino acids.

The key steps are:

  • Activation : The carboxyl group of the N-protected amino acid is activated by a coupling reagent (e.g., a carbodiimide, uronium salt), forming a highly reactive intermediate like an O-acylisourea or an active ester.[5]

  • Oxazolone Formation : This is the rate-limiting step for racemization. The activated intermediate undergoes an intramolecular cyclization to form the 5(4H)-oxazolone. Urethane-based protecting groups (like Fmoc and Boc) are known to slow this step compared to acyl-type groups, but the risk remains.[9]

  • Enolization : In the presence of a base, the oxazolone is deprotonated at the α-carbon to form a planar, resonance-stabilized enolate. This step destroys the chiral information.[10]

  • Nucleophilic Attack : The amine nucleophile (H-Aib-OBzl) can now attack the planar oxazolone intermediate from either face, leading to a mixture of the desired L-L peptide and the undesired D-L diastereomer.

RacemizationMechanism Activated Activated Intermediate Oxazolone Planar Oxazolone Intermediate Activated->Oxazolone Intramolecular Cyclization LL_Peptide Desired L-L Peptide Activated->LL_Peptide Enolate Achiral Enolate Oxazolone->Enolate + Base - H⁺ DL_Peptide Undesired D-L Peptide Enolate->DL_Peptide + H₂N-R' (Aib) (Attack from opposite face) N_Protected_AA N-Protected L-Amino Acid N_Protected_AA->Activated

Caption: The competing pathways of direct coupling versus racemization via oxazolone formation.
Section 3: Troubleshooting Guide: Optimizing Your Coupling Protocol

This guide is structured to address the most common issue: detection of the undesired diastereomer in your product.

Issue: Significant Racemization (>2%) Detected in Final Product

If chiral analysis reveals an unacceptable level of the D-L epimer, systematically evaluate the following parameters, as they are the most likely causes.

The choice of coupling reagent directly influences the nature of the activated intermediate and its propensity to form an oxazolone.

Scientific Rationale: Additives like Oxyma or HOAt function by rapidly converting the initial, highly reactive intermediate (e.g., O-acylisourea from DIC) into their respective active esters.[11] These active esters are more stable and less prone to cyclizing into an oxazolone, thereby "outrunning" the racemization pathway. Uronium/aminium reagents like HATU and HCTU have a HOAt or 6-Cl-HOBt moiety built-in, respectively, which serves the same purpose.

Solution:

  • Avoid Stand-Alone Carbodiimides: Never use a carbodiimide like DCC or DIC without a racemization-suppressing additive.

  • Select a Modern Additive: While HOBt is classic, Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is now the preferred choice as it is highly effective at suppressing racemization, non-explosive, and enhances coupling rates.[9][12]

  • Use a High-Performance Reagent System: For the challenging coupling to Aib, a standard reagent may not be sufficient. Upgrade to a more robust system known for low racemization.

Table 1: Comparison of Common Coupling Systems

Reagent SystemClassRelative CostPerformance Notes & Recommendations
DIC / Oxyma Carbodiimide + AdditiveLowHighly Recommended. A modern, safe, and cost-effective gold standard. Provides low racemization and is very effective.[8][12]
HATU / Base Uronium/AminiumHighExcellent for difficult couplings. The built-in HOAt moiety is highly effective at suppressing racemization. Requires 2 eq. of base.[13]
HCTU / Base Uronium/AminiumMediumA more cost-effective alternative to HATU. Very fast coupling, but the 6-Cl-HOBt byproduct can be a concern.
COMU / Base Uronium/AminiumHighA next-generation uronium salt based on Oxyma. Extremely reactive and shows excellent suppression of racemization. Only requires 1 eq. of base.[13]
PyBOP / Base PhosphoniumMediumA classic, effective reagent. Less reactive than HATU but a solid choice. Generates carcinogenic HMPA as a byproduct.[9]

The base is a primary culprit in promoting racemization by abstracting the α-proton from the oxazolone intermediate.[10]

Scientific Rationale: A base's ability to cause racemization is a function of its basicity (pKa) and steric hindrance. A strong, sterically unhindered base can readily access and abstract the α-proton. A weaker or more sterically hindered base is less efficient at this abstraction, giving the desired coupling reaction more time to proceed without epimerization.[10]

Solution:

  • Neutralize the Salt: Use exactly one equivalent of base relative to H-Aib-OBzl·HCl to free the amine.

  • Choose a Hindered or Weaker Base: Avoid triethylamine (TEA) and N,N-diisopropylethylamine (DIEA) if possible. N-methylmorpholine (NMM) is a superior choice. For extremely sensitive couplings, the highly hindered 2,4,6-collidine is an excellent, albeit weaker, option.[10][14]

Table 2: Comparison of Common Bases for Peptide Coupling

BaseAbbreviationpKaSteric HindranceRecommendation for Aib Coupling
N,N-DiisopropylethylamineDIEA, Hünig's Base~10.7HighUse with Caution. Common, but its high basicity can increase racemization risk.
N-MethylmorpholineNMM~7.4MediumRecommended. Offers a good balance of basicity for reaction rate and lower risk of racemization.[14]
2,4,6-CollidineTMP~7.4Very HighHighly Recommended for Sensitive Cases. Its high steric bulk makes it very inefficient at causing racemization.[10]
TriethylamineTEA~10.8LowAvoid. Its combination of high basicity and low steric hindrance presents the highest risk of racemization.

Scientific Rationale: Racemization, like most chemical reactions, is accelerated by heat.[15] Solvents also play a role; more polar solvents can stabilize the charged intermediates involved in the racemization pathway, potentially increasing its rate.[16][17]

Solution:

  • Control Temperature: Begin all couplings at 0°C. Allow the reaction to warm slowly to room temperature only if necessary. Avoid elevated temperatures unless all other options have been exhausted.

  • Optimize Solvent: While DMF is a common solvent for its excellent solvating properties[18], consider using a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), which can disfavor racemization.[2][16] A mixture like DCM/DMF can often provide a good compromise between solubility and suppression of racemization.

Section 4: Validated Experimental Protocols

These protocols provide a robust starting point for your experiments.

Protocol 4.1: Gold-Standard Low-Racemization Coupling to H-Aib-OBzl·HCl

This protocol utilizes the DIC/Oxyma system, which is a reliable and cost-effective choice for minimizing racemization.

Materials:

  • N-Fmoc-L-Amino Acid (e.g., Fmoc-L-Phe-OH) (1.0 eq)

  • H-Aib-OBzl·HCl (1.1 eq)

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.2 eq)

  • N-Methylmorpholine (NMM) (1.1 eq, relative to H-Aib-OBzl·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve the N-Fmoc-L-Amino Acid (1.0 eq) and H-Aib-OBzl·HCl (1.1 eq) in anhydrous DCM (to a concentration of ~0.1 M).

  • Add Oxyma Pure (1.2 eq) to the solution and stir for 2 minutes.

  • Cool the reaction vessel to 0°C in an ice bath.

  • Add N-Methylmorpholine (NMM) (1.1 eq) dropwise to the cooled solution to neutralize the hydrochloride salt. Stir for 5 minutes.

  • Add DIC (1.1 eq) to the reaction mixture in a single portion.

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Filter off the precipitated diisopropylurea (DCU).

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide product by flash chromatography.

Protocol 4.2: Chiral HPLC Analysis for Racemization Assessment

This protocol outlines a general method for analyzing the crude product from Protocol 4.1.

Procedure:

  • Sample Preparation: Before purification, take a small aliquot of the crude reaction product and dissolve it in the mobile phase (e.g., Hexane/Isopropanol mixture) to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.

  • Instrumentation:

    • Column: A suitable chiral column (e.g., CHIRALPAK® series). The specific column choice will depend on the dipeptide sequence.

    • Mobile Phase: Typically an isocratic mixture of Hexane and Isopropanol (e.g., 90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

  • Analysis: Inject the prepared sample. The desired L-L diastereomer and the undesired D-L diastereomer should elute as two separate peaks.

  • Quantification: Integrate the peak areas for both diastereomers. The percentage of racemization is calculated as: % Racemization = [Area(D-L Peak) / (Area(L-L Peak) + Area(D-L Peak))] * 100

Section 5: Decision Workflow for Protocol Selection

Use this workflow to guide your experimental design when planning a coupling to H-Aib-OBzl·HCl.

DecisionWorkflow start Start: Planning coupling to H-Aib-OBzl·HCl q_aa Is the C-terminal amino acid highly prone to racemization? (e.g., Cys, His) start->q_aa rec_high_risk HIGH RISK PROTOCOL Reagent: HATU or COMU Base: NMM or Collidine Solvent: DCM Temp: Start at 0°C q_aa->rec_high_risk Yes rec_std_risk STANDARD RISK PROTOCOL Reagent: DIC / Oxyma Base: NMM Solvent: DCM or DMF Temp: 0°C to RT q_aa->rec_std_risk No analyze Perform Coupling Reaction rec_high_risk->analyze rec_std_risk->analyze q_result Chiral HPLC: Racemization < 2%? analyze->q_result success Success: Proceed to Purification q_result->success Yes troubleshoot Troubleshoot: Re-evaluate Base, Solvent, and Temperature. Consider a more potent coupling reagent. q_result->troubleshoot No

Caption: A decision-making workflow for minimizing racemization.
References
  • Peptide synthesis - Wikipedia. Wikipedia. [11]

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [9]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences. [10]

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [3]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [7]

  • Epimerisation in Peptide Synthesis. MDPI. [4]

  • H-Aib-OBzl | 60421-20-7. ChemicalBook. [19]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC - NIH. [16]

  • Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC - NIH. [2]

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. [18]

  • Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. [17]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. [8]

  • 7.4 Racemization Assays. Thieme Chemistry. [5]

  • Coupling Reagents. Aapptec Peptides. [13]

  • How to prevent racemization of serine during peptide coupling. Benchchem. [14]

  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Luxembourg Bio Technologies. [12]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. [15]

  • Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling. Benchchem. [6]

  • Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. PubMed. [1]

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions with Benzyl 2-amino-2-methylpropanoate hydrochloride

Welcome to the technical support guide for navigating the complexities of peptide coupling reactions involving Benzyl 2-amino-2-methylpropanoate hydrochloride. This resource is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of peptide coupling reactions involving Benzyl 2-amino-2-methylpropanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. Benzyl 2-amino-2-methylpropanoate, a derivative of the sterically hindered α,α-disubstituted amino acid Aib, presents unique challenges in peptide synthesis. This guide provides in-depth, experience-driven solutions to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with Benzyl 2-amino-2-methylpropanoate hydrochloride resulting in low yields?

A1: Low yields in coupling reactions with this sterically hindered amino acid are a common challenge. The primary reason is the steric hindrance caused by the two methyl groups on the α-carbon, which significantly slows down the reaction rate and can prevent the reaction from reaching completion.[1][2] Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are often not potent enough to overcome this steric barrier, leading to inefficient coupling.[1][2][3]

To address low yields, consider the following:

  • Switch to a more potent coupling reagent: Aminium/uronium salts like HATU, HBTU, or HCTU, or phosphonium salts such as PyBOP or PyAOP, are significantly more effective for sterically demanding couplings.[1][2][4] These reagents form highly reactive esters that can overcome the steric hindrance.[1][2]

  • Increase reaction time and/or temperature: Allowing the reaction to proceed for a longer duration, such as overnight, can improve yields.[1] Gentle heating can also be beneficial, but must be done cautiously to minimize the risk of racemization.[1]

  • Optimize your solvent: N-methylpyrrolidone (NMP) is often a better choice than dimethylformamide (DMF) due to its superior solvating properties, which can help prevent peptide aggregation.[1]

Q2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?

A2: Side product formation is a frequent issue, particularly when using carbodiimide-based coupling reagents. A common side reaction is the formation of N-acylurea, which is unreactive and can be difficult to separate from the desired product.[5][6]

Here's how to troubleshoot and minimize side reactions:

  • Use additives: When using carbodiimides like DCC or DIC, it is crucial to include additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[7] These additives react with the O-acylisourea intermediate to form an active ester that is less prone to rearranging into N-acylurea.[6][8][9]

  • Choose the right coupling reagent: Phosphonium-based reagents (e.g., PyBOP) are generally less prone to causing side reactions compared to uronium-based reagents (e.g., HBTU, HATU), which can sometimes lead to guanidinylation of the N-terminal amino group.[4]

  • Control the base: The choice and amount of base can influence side reactions. A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is commonly used.[7] Using a weaker base like N-methylmorpholine (NMM) or collidine may be beneficial in reducing the risk of racemization.[7][10]

Q3: How do I prevent epimerization during the coupling of subsequent amino acids to a peptide containing a 2-amino-2-methylpropanoate residue?

A3: While the 2-amino-2-methylpropanoate residue itself is not chiral and therefore cannot racemize, the preceding amino acid in the sequence can be susceptible to epimerization during the activation step.[11] This is a critical consideration for maintaining the stereochemical integrity of your peptide.

Strategies to suppress epimerization include:

  • Use of additives: Additives like HOBt, HOAt, and Oxyma are highly effective at suppressing racemization.[7][12] They work by converting the highly reactive activated intermediate into a more stable active ester, which is less likely to form an oxazolone intermediate that leads to racemization.[11][12]

  • Select appropriate coupling reagents: Aminium/uronium (e.g., HATU, HCTU) and phosphonium (e.g., PyBOP, PyAOP) reagents are generally associated with low levels of racemization.[12]

  • Careful selection of the base: The use of weaker bases like N-methylmorpholine (NMM) or collidine is recommended over stronger, more hindered bases like DIPEA when there is a significant risk of racemization.[7][10]

  • Control reaction temperature: Running the coupling reaction at a lower temperature (e.g., 0°C) can help to minimize epimerization.[13]

Troubleshooting Guides

Problem: Incomplete Coupling Reaction

Symptoms:

  • Low yield of the desired peptide.

  • Presence of starting materials (amine and carboxylic acid) in the reaction mixture.

  • Detection of truncated peptide sequences by mass spectrometry.[14]

Workflow for Troubleshooting Incomplete Coupling:

Caption: Troubleshooting workflow for incomplete coupling reactions.

Problem: Formation of N-acylurea byproduct with Carbodiimide Reagents

Symptoms:

  • A significant byproduct is observed by TLC or LC-MS.

  • The byproduct has a similar polarity to the desired product, making purification difficult.[5]

Mechanism and Solution:

G cluster_0 Carbodiimide Activation cluster_1 Undesired Pathway cluster_2 Desired Pathway with Additive Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea->N_Acylurea Rearrangement Active_Ester Active Ester O_Acylisourea->Active_Ester + Additive Additive HOBt or Oxyma Peptide_Bond Desired Peptide Active_Ester->Peptide_Bond + Amine Amine R''-NH2

Caption: Reaction pathways for carbodiimide coupling.

Solution: The formation of the unreactive N-acylurea byproduct can be minimized by adding HOBt or Oxyma to the reaction.[6] These additives intercept the O-acylisourea intermediate to form an active ester, which then reacts with the amine to form the desired peptide bond.[6]

Comparative Data

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsCommon Side Reactions
DCC/DIC CarbodiimideLowN-acylurea formation, racemization
HBTU/TBTU Aminium/UroniumHighGuanidinylation of N-terminus
HATU Aminium/UroniumVery HighGuanidinylation of N-terminus
PyBOP PhosphoniumHighGenerally clean reactions
COMU Aminium/UroniumVery HighSafer alternative to HOBt/HOAt-based reagents

This table provides a qualitative comparison. Optimal reagent choice may vary depending on the specific reaction conditions and peptide sequence.

Table 2: Recommended Additives for Carbodiimide-Mediated Couplings
AdditiveKey Advantage
HOBt Effective at suppressing racemization.
HOAt More effective than HOBt at accelerating coupling and suppressing racemization.[12]
OxymaPure® A non-explosive and highly effective alternative to HOBt and HOAt.[7][8]

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling
  • Preparation of Amino Acid Solution: In a separate vessel, dissolve the N-protected amino acid (1.5 to 2 equivalents relative to the amine) and HATU (1.5 to 2 equivalents) in an appropriate solvent (e.g., DMF or NMP).

  • Pre-activation: Add a non-nucleophilic base such as DIPEA (3 to 4 equivalents) to the amino acid solution and allow it to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the reaction vessel containing Benzyl 2-amino-2-methylpropanoate hydrochloride.

  • Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS). For sterically hindered couplings, the reaction may require several hours to overnight for completion.

  • Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up and purification protocol.

Protocol 2: Carbodiimide Coupling with Oxyma as an Additive
  • Reaction Setup: Dissolve the N-protected amino acid (1.2 equivalents), Benzyl 2-amino-2-methylpropanoate hydrochloride (1 equivalent), and Oxyma (1.2 equivalents) in an anhydrous solvent (e.g., DMF or DCM).

  • Initiation: Cool the reaction mixture to 0°C in an ice bath. Add DIC (1.2 equivalents) dropwise to the solution.

  • Coupling Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: After the reaction is complete, filter off any precipitated urea (if using DCC) and proceed with a standard aqueous work-up and purification.

References

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Comparative study of methods to couple hindered peptides - PubMed - NIH.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling - Benchchem.
  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines | Semantic Scholar.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives | ACS Omega.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC - NIH.
  • Technical Support Center: Addressing Slow Coupling Reactions with Sterically Hindered Amino Acids - Benchchem.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - ResearchGate.
  • Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH.
  • 3.5 Carbodiimides.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Epimerization of Peptide.
  • Troubleshooting low yield in solid-phase peptide synthesis - Benchchem.
  • Coupling Reagents - Aapptec Peptides.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D.
  • What do you do when your peptide synthesis fails? - Biotage.
  • Amino Acid Derivatives for Peptide Synthesis.
  • Methyl 2-Amino-2-methylpropanoate Hydrochloride - Benchchem.
  • Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Benzyl 2-amino-2-methylpropanoate hydrochloride - MySkinRecipes.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Benzyl 2-amino-2-methylpropanoate hydrochloride 95% | CAS: 60421-20-7 | AChemBlock.
  • Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies.
  • Carbodiimides and Additives - Aapptec Peptides.
  • Carbodiimide amide coupling reaction sideproduct : r/Chempros - Reddit.
  • benzyl 2-amino-2-methylpropanoate hydrochloride - ChemBK.
  • Benzyl 2-amino-2-methylpropanoate | C11H15NO2 | CID 11116894 - PubChem.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC.
  • Title: Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv.

Sources

Troubleshooting

Technical Support Center: Microwave-Assisted Synthesis Involving Benzyl 2-amino-2-methylpropanoate hydrochloride

Welcome to the technical support center for microwave-assisted organic synthesis (MAOS), with a specialized focus on reactions involving Benzyl 2-amino-2-methylpropanoate hydrochloride. This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for microwave-assisted organic synthesis (MAOS), with a specialized focus on reactions involving Benzyl 2-amino-2-methylpropanoate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging microwave technology to accelerate their synthetic workflows. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring both success and safety in your endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding Benzyl 2-amino-2-methylpropanoate hydrochloride and its use in microwave-assisted synthesis.

Q1: What are the key properties of Benzyl 2-amino-2-methylpropanoate hydrochloride relevant to microwave synthesis?

A1: Benzyl 2-amino-2-methylpropanoate hydrochloride is a protected amino acid ester.[1] Its hydrochloride form enhances stability and solubility.[2] For microwave synthesis, its key features are:

  • Polarity: The presence of the charged amino group (as the hydrochloride salt) and the ester carbonyl group contributes to a significant dipole moment. This polarity allows the molecule to couple efficiently with microwave irradiation, leading to rapid heating.[3][4]

  • Steric Hindrance: The gem-dimethyl group on the alpha-carbon provides considerable steric bulk.[1] This can influence reaction kinetics, potentially requiring higher temperatures to overcome activation energy barriers, a condition easily achieved in a microwave reactor.[5][6]

  • Protecting Groups: The benzyl ester is a common protecting group. Its stability under various microwave conditions should be considered, as prolonged exposure to high temperatures or certain reagents could lead to deprotection.

Q2: Why is microwave synthesis particularly advantageous for reactions with this substrate?

A2: Microwave synthesis offers several advantages over conventional heating methods.[3][7][8]

  • Speed: Microwave energy directly heats the reaction mixture, leading to a rapid temperature increase that can reduce reaction times from hours to minutes.[5][9][10]

  • Higher Temperatures & Pressures: Sealed-vessel microwave synthesis allows for superheating solvents far above their atmospheric boiling points, creating conditions that can drive difficult reactions to completion.[5][6] This is especially useful for overcoming the steric hindrance of the gem-dimethyl group.

  • Improved Yields and Purity: The rapid and uniform heating provided by microwaves can often minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[3][8]

Q3: What types of reactions involving Benzyl 2-amino-2-methylpropanoate hydrochloride are suitable for microwave assistance?

A3: A variety of transformations can be accelerated. The most common application is in peptide synthesis, where it is used to introduce the 2-aminoisobutyric acid (Aib) residue.[1] Other potential reactions include:

  • N-Alkylation/Arylation: Reactions to modify the primary amine.

  • Peptide Coupling: As a component in di- or tri-peptide synthesis. Microwave energy can significantly accelerate both the coupling and deprotection steps in solid-phase peptide synthesis (SPPS).[9][11][12]

  • Modification of the Ester: Transesterification or hydrolysis, although care must be taken to control these reactions.

Q4: How do I select an appropriate solvent for a microwave-assisted reaction with this substrate?

A4: Solvent choice is critical for successful microwave synthesis. Solvents are generally classified by their ability to absorb microwave energy, which is related to their dielectric properties (loss tangent, tan δ).[5]

  • High-Absorbing Solvents (tan δ > 0.5): Small chain alcohols (e.g., ethanol, methanol) and DMSO are excellent choices for rapid heating.[13]

  • Medium-Absorbing Solvents (tan δ 0.1-0.5): DMF and acetonitrile are very common and effective solvents for a wide range of organic reactions.[13]

  • Low-Absorbing Solvents (tan δ < 0.1): Non-polar solvents like toluene and hexane do not heat efficiently on their own.[13][14] However, they can be used if the reactants themselves are polar enough to absorb microwave energy.

For Benzyl 2-amino-2-methylpropanoate hydrochloride, polar aprotic solvents like DMF or NMP are often excellent starting points, as they are good microwave absorbers and can solubilize the substrate and other polar reagents.[14]

Solvent ClassExample SolventsMicrowave AbsorptionTypical Use Case
High Absorbing Ethanol, Methanol, DMSOVery HighRapid heating, reactions with lower activation energies.
Medium Absorbing DMF, Acetonitrile, WaterModerate to HighGeneral purpose, good balance of heating and solvent properties.[13]
Low Absorbing Toluene, Hexane, DioxaneVery LowUsed when reactants are highly polar or with a co-solvent.[13][14]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: I ran my reaction in the microwave, but my yield is much lower than expected, or I've recovered only starting material. What should I do?

A: Low conversion is a common issue when developing a new microwave method. Here’s a systematic approach to troubleshooting:

Step 1: Verify Temperature and Pressure Ensure your microwave reactor's temperature and pressure sensors are calibrated and functioning correctly. Inaccurate readings can lead to suboptimal reaction conditions. Dedicated microwave reactors for synthesis are equipped with IR sensors for temperature control and pressure sensors for safety and monitoring.[5]

Step 2: Increase Reaction Temperature The primary advantage of sealed-vessel microwave chemistry is the ability to superheat solvents.[5][6] If your initial temperature was based on a conventional reflux method, incrementally increase the set temperature. A good starting point for a new microwave reaction is often 10°C above the conventional method's temperature.[6]

Step 3: Extend Reaction Time While microwaves are known for accelerating reactions, some transformations still require a sufficient holding time at the target temperature. If increasing the temperature is not feasible or desirable, try extending the reaction time in increments (e.g., from 10 minutes to 20 or 30 minutes).

Step 4: Evaluate Solvent Choice If your reaction mixture is not heating effectively, your solvent may be a poor microwave absorber. If you are using a low-absorbing solvent like toluene, consider adding a small amount of a polar co-solvent (e.g., DMF) or an ionic liquid to improve the overall dielectric properties of the mixture.[3][14]

Step 5: Check Reagent Stoichiometry and Concentration Microwave heating can sometimes alter the kinetics of a reaction. Re-evaluate the stoichiometry of your reagents. In some cases, increasing the concentration of the reaction mixture can lead to improved yields.

Problem 2: Product Decomposition or Formation of Multiple Byproducts

Q: My reaction is producing a complex mixture of byproducts, or my target compound appears to be degrading. How can I improve the selectivity?

A: Product degradation is often a sign of excessive temperature or prolonged heating.

Step 1: Reduce the Reaction Temperature High temperatures can accelerate not only the desired reaction but also decomposition pathways. Systematically lower the reaction temperature in 10-20°C increments to find the optimal balance between reaction rate and product stability.

Step 2: Shorten the Reaction Time The rapid heating of microwave synthesis means that the optimal reaction time might be very short.[5] Perform a time course study (e.g., running the reaction for 2, 5, 10, and 15 minutes) to identify the point of maximum product formation before significant degradation occurs.

Step 3: Utilize Power Control Features Modern microwave reactors allow for precise power control. Instead of a simple "heat to temperature and hold" method, consider using a method with controlled power delivery to maintain a stable temperature without overshooting. For temperature-sensitive reactions, simultaneous cooling of the reactor cavity can help dissipate excess heat while maintaining a constant application of microwave energy.[13]

Step 4: Consider a Different Solvent The choice of solvent can influence reaction selectivity. A less polar solvent might slow down certain side reactions. Experiment with a solvent that has a lower boiling point or is a less efficient microwave absorber to moderate the reaction conditions.

Problem 3: Arcing or Sparking in the Microwave Cavity

Q: I observed sparks or a flash of light inside the microwave during my experiment. What is causing this and is it dangerous?

A: Arcing is a serious safety concern that must be addressed immediately. It occurs when microwave energy is reflected or concentrated, leading to a discharge.[15][16]

Immediate Action: Stop the experiment immediately.

Common Causes and Solutions:

  • Presence of Metal: Ensure that no metal objects are inside the microwave cavity. This includes stir bars with exposed metal cores, metal clamps, or even metallic glazes on glassware.[15][16] Use only microwave-safe vessels and accessories.

  • Damaged Waveguide Cover: The waveguide cover is a small panel inside the microwave that protects the internal components. If it is cracked, dirty with carbonized residue, or damaged, it can cause arcing.[17][18] Inspect the waveguide cover and replace it if it shows any signs of damage.

  • Chipped Interior Paint: If the paint inside the microwave cavity is chipped, the exposed metal underneath can cause sparks.[17][19]

  • Low Reaction Volume/Dry Reaction: Running the microwave with a very small volume or with dry reagents can lead to arcing, as there is not enough material to absorb the microwave energy.[16] Ensure your reaction volume is appropriate for the size of the vessel and the power output of the reactor. If running a solvent-free reaction, consider mixing the reactants with a microwave-absorbing solid support.

Problem 4: Difficulty with Reaction Scale-Up

Q: My small-scale microwave reaction works perfectly, but when I try to scale it up, the results are inconsistent. Why is this happening?

A: Scaling up microwave reactions is not always linear and presents unique challenges.[20][21]

Key Considerations for Scale-Up:

  • Penetration Depth: Microwaves have a limited penetration depth into absorbing materials.[4] In larger reaction volumes, the center of the mixture may not be heated as effectively as the outer layers, leading to non-uniform heating and inconsistent results.

  • Heat Dissipation: Larger volumes have a smaller surface-area-to-volume ratio, making it harder to cool the reaction mixture quickly. This can lead to thermal runaway or product degradation after the microwave power is turned off.

  • Reactor Type: Small-scale reactions are often developed in single-mode microwave reactors, which provide a focused, high-energy field. Larger scale reactions are typically performed in multi-mode reactors, which have a more diffuse but homogeneous field.[4] Directly transferring parameters between these two types of reactors may not be successful.[22]

Strategies for Successful Scale-Up:

  • Use a Dedicated Scale-Up Reactor: Whenever possible, use a microwave reactor designed for larger volumes. These systems often have features like mode stirrers to ensure even field distribution.[4]

  • Re-optimization of Parameters: You will likely need to re-optimize the reaction time, temperature, and power settings for the larger scale.

  • Consider Flow Chemistry: For continuous production of larger quantities, microwave-assisted flow chemistry can be an excellent alternative to batch processing, as it overcomes many of the challenges of batch scale-up.[23]

Section 3: Experimental Workflow and Visualization

General Workflow for Microwave Reaction Optimization

The following diagram illustrates a typical workflow for developing and optimizing a microwave-assisted synthesis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Select Solvent & Reagents B Run Initial Test Reaction (e.g., 120°C, 10 min) A->B C Analyze Results (TLC, LC-MS) B->C D Product Formed? C->D E Increase Temperature D->E No/Low Yield F Increase Time D->F No/Low Yield G Change Solvent D->G No Heating H Byproducts Formed? D->H Yes E->B F->B G->A I Decrease Temperature H->I Yes J Decrease Time H->J Yes K Reaction Optimized H->K No, good yield I->B J->B

Caption: Decision tree for optimizing a microwave-assisted reaction.

References

  • Scale-up in microwave-accelerated organic synthesis. PubMed. Available at: [Link]

  • What types of solvents are preferred for microwave assisted... Transtutors. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Available at: [Link]

  • Solvent Choice for Microwave Synthesis. CEM Corporation. Available at: [Link]

  • Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. ACS Publications. Available at: [Link]

  • Scale-Up of Microwave-Assisted Reactions in a Multimode Bench-Top Reactor. ACS Publications. Available at: [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. Available at: [Link]

  • Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. SlidePlayer. Available at: [Link]

  • Strategies for microwave scale-up. ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis in Water as Solvent. ACS Publications. Available at: [Link]

  • Microwave synthesis in the teaching laboratory. Biotage. Available at: [Link]

  • Getting Started with Microwave Synthesis. CEM Corporation. Available at: [Link]

  • Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Springer Nature Experiments. Available at: [Link]

  • Microwave-assisted continuous flow synthesis on industrial scale. ResearchGate. Available at: [Link]

  • 13 questions with answers in MICROWAVE ASSISTED ORGANIC SYNTHESIS. ResearchGate. Available at: [Link]

  • Microwave technology for solid phase peptide synthesis It's not just for difficult peptides. ResearchGate. Available at: [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2BScientific. Available at: [Link]

  • How to Fix a Sparking or Arcing Microwave. PartSelect. Available at: [Link]

  • 5 Reasons Why Your Microwave Might Be Sparking. Maytag. Available at: [Link]

  • Why Is My Microwave Sparking?. D3 Appliance. Available at: [Link]

  • Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. CEM Corporation. Available at: [Link]

  • Microwave-Assisted Peptide Synthesis: A Faster Approach. Pepmic. Available at: [Link]

  • Microwave Sparking? Here's what you should do about it!. YouTube. Available at: [Link]

  • What Causes a Microwave to Spark and Arc?. YouTube. Available at: [Link]

  • Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. MDPI. Available at: [Link]

  • Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Biotage. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Available at: [Link]

  • Benzyl 2-amino-2-methylpropanoate hydrochloride. MySkinRecipes. Available at: [Link]

  • US7582728B2 - Microwave-assisted peptide synthesis. Google Patents.

Sources

Optimization

Overcoming solubility issues with Benzyl 2-amino-2-methylpropanoate hydrochloride

Welcome to the technical support center for Benzyl 2-amino-2-methylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 2-amino-2-methylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimental work. Here, we combine fundamental chemical principles with practical, field-tested protocols to ensure you can navigate these issues with confidence.

Introduction to Benzyl 2-amino-2-methylpropanoate Hydrochloride

Benzyl 2-amino-2-methylpropanoate hydrochloride is a valuable building block in organic synthesis, particularly in the preparation of peptides and other pharmaceutical intermediates. Its hydrochloride salt form is intended to enhance stability and improve solubility in polar solvents. However, like many hydrochloride salts of amino acid esters, its dissolution can present challenges that require a nuanced understanding of its chemical properties. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

FAQ 1: My Benzyl 2-amino-2-methylpropanoate hydrochloride is not dissolving in my chosen organic solvent. What should I do?

This is a common issue that can often be resolved by selecting an appropriate solvent or by adjusting the dissolution conditions. The solubility of this compound is dictated by the interplay between the polar hydrochloride and amino ester functionalities and the nonpolar benzyl and methyl groups.

Underlying Cause: The ionic nature of the hydrochloride salt favors polar solvents, while the organic backbone has an affinity for less polar environments. An imbalance between these factors in your chosen solvent can lead to poor solubility.

Troubleshooting Protocol:

  • Solvent Selection: Consult the following table for solubility data of a structurally similar compound, L-phenylalanine benzyl ester hydrochloride, which can serve as a good starting point for solvent selection.[1] Generally, polar protic solvents are a good first choice.

SolventMolar Fraction Solubility of L-phenylalanine benzyl ester hydrochloride at 298.15 K (10^3 x)[1]
Methanol251.20
Ethanol80.01
n-Propanol33.78
Isopropanol10.19
n-Butanol16.01
Water10.33
Acetonitrile2.18
Acetone2.26
Ethyl Acetate0.49
  • Temperature Adjustment: For many salts, solubility increases with temperature.[1] Cautiously warming the solvent while stirring can significantly improve dissolution. Start with a modest temperature increase (e.g., to 40-50°C) and monitor for dissolution. Be aware of the potential for degradation at elevated temperatures (see FAQ 3).

  • Sonication: Utilizing an ultrasonic bath can provide the energy needed to break down the crystal lattice and enhance solvation.

  • Solvent Mixtures: If a single solvent is not effective, a co-solvent system can be employed. For instance, adding a small amount of a polar protic solvent like methanol to a less polar solvent can sometimes improve solubility.

graph TD;
A[Start: Insoluble Compound] --> B{Select a Solvent}

Solvent Selection Workflow

FAQ 2: I need to use the free amine form of Benzyl 2-amino-2-methylpropanoate for my reaction. How can I effectively neutralize the hydrochloride salt and extract the free base?

For many synthetic applications, the free amine is the required reactive species. The hydrochloride salt can be neutralized to liberate the free amine, which is typically more soluble in a wider range of organic solvents.

Underlying Cause: The protonated amine of the hydrochloride salt is not nucleophilic. A base is required to deprotonate the ammonium ion, yielding the neutral, reactive free amine.

Protocol for Neutralization and Extraction:

  • Dissolution: Dissolve the Benzyl 2-amino-2-methylpropanoate hydrochloride in a suitable solvent. A biphasic system of a polar solvent (like water or a minimal amount of methanol) and a water-immiscible organic solvent (such as dichloromethane or ethyl acetate) is often effective.

  • Neutralization: Add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to the solution. Add the base dropwise while stirring until the pH of the aqueous layer is basic (pH 8-9). This will neutralize the hydrochloride.

  • Extraction: The free amine will preferentially move into the organic layer. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the free amine, which is often an oil or a low-melting solid.


Free Amine Extraction Workflow

FAQ 3: I've dissolved the compound, but my solution seems to be degrading over time, indicated by a change in color or the appearance of new spots on TLC/peaks in HPLC. What is happening and how can I prevent it?

The benzyl ester functionality in the molecule is susceptible to hydrolysis, especially under non-neutral pH conditions and at elevated temperatures.

Underlying Cause: Ester hydrolysis is the cleavage of the ester bond by reaction with water, which can be catalyzed by both acids and bases. This process will yield benzyl alcohol and 2-amino-2-methylpropanoic acid hydrochloride.

Preventative Measures:

  • pH Control: Maintain a neutral pH if possible. The presence of the hydrochloride salt will make an aqueous solution slightly acidic, which can promote slow hydrolysis. For storage in solution, consider using a buffered system if compatible with your downstream application.

  • Temperature: Store solutions at low temperatures (2-8°C) to minimize the rate of hydrolysis. Avoid prolonged heating.

  • Aprotic Solvents: Whenever possible, use dry aprotic solvents (e.g., DMF, DMSO, acetonitrile) to minimize the presence of water that can participate in hydrolysis.

  • Fresh Solutions: Prepare solutions fresh before use to avoid degradation during storage.

Forced Degradation Insights: Forced degradation studies are used to understand the stability of a molecule.[2][3] For benzyl esters, these studies typically show degradation under strong acidic, basic, and oxidative conditions.

FAQ 4: I am having trouble getting a clear solution, even in solvents where it should be soluble. What could be the issue?

Incomplete dissolution can sometimes be mistaken for poor solubility. Several factors can contribute to this.

Potential Causes and Solutions:

  • Inadequate Mixing: Ensure vigorous stirring or agitation. For viscous solvents, this is particularly important.

  • Rate of Dissolution: The dissolution process may be slow. Allow sufficient time for the solid to dissolve completely.

  • Common Ion Effect: If your solvent or reaction mixture contains a source of chloride ions, it can suppress the dissolution of the hydrochloride salt.[4] If this is the case, consider using a different salt form or neutralizing to the free base.

  • Purity of the Compound: Impurities in the starting material may be insoluble in the chosen solvent. If you suspect this, you may need to purify the compound, for example, by recrystallization.

Recrystallization Protocol:

A common method for purifying amino acid hydrochloride salts is recrystallization from a solvent/anti-solvent system.

  • Dissolve the compound in a minimal amount of a hot polar solvent in which it is soluble (e.g., methanol or ethanol).

  • Slowly add a less polar anti-solvent (e.g., diethyl ether or ethyl acetate) in which the compound is insoluble until the solution becomes cloudy.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote the formation of pure crystals.

  • Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Analytical Characterization

To confirm the concentration and purity of your solutions, High-Performance Liquid Chromatography (HPLC) is a recommended method.

General HPLC Method Parameters for Amino Acid Esters:

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or water with 0.1% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.[5]

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is often effective for detecting the peptide bond and benzyl group.

  • Derivatization: For more sensitive detection, pre- or post-column derivatization with agents like o-phthalaldehyde (OPA) can be employed.[6][7][8]

Conclusion

Successfully working with Benzyl 2-amino-2-methylpropanoate hydrochloride hinges on a solid understanding of its solubility and stability. By carefully selecting solvents, controlling temperature and pH, and being mindful of potential degradation pathways, researchers can effectively overcome the challenges associated with its use. This guide provides a foundation for troubleshooting, but as with any experimental work, careful observation and a systematic approach are key to success.

References

  • Anderson, B. D., & Conradi, R. A. (1985). Predictive relationships in the water solubility of salts of a nonsteroidal anti-inflammatory drug. Journal of Pharmaceutical Sciences, 74(8), 815-820.
  • Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(5), 949-955.
  • Dong, Y., et al. (2021). Measurement and Correlation of l-Phenylalanine Benzyl Ester Hydrochloride Solubility in 11 Individual Solvents and a Methanol + Acetone Binary Solvent System from 283.15 to 323.15 K.
  • Fini, A., et al. (2001). Salt of a nonsteroidal anti-inflammatory drug with an amine. Journal of Pharmaceutical Sciences, 90(11), 1879-1889.
  • Hancock, B. C., & Zografi, G. (1997). Characteristics and significance of the amorphous state in pharmaceutical systems. Journal of Pharmaceutical Sciences, 86(1), 1-12.
  • Merck & Co., Inc. (2021).
  • Pallavicini, M., et al. (2019). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. Beilstein Journal of Organic Chemistry, 15, 1938-1944.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • BioPharmaSpec. (n.d.).
  • BioPharm International. (2020).
  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC.
  • Callejón, R. M., et al. (2010). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Chemistry, 119(1), 1-13.
  • Sharma, A., et al. (2016). A review on analysis of amino acids by high performance liquid chromatography. Critical Reviews in Analytical Chemistry, 46(4), 304-320.
  • Radboud University. (2016). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
  • McMurry, J. (2024). Peptide Synthesis. Chemistry LibreTexts.
  • Reddit. (2018).
  • Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical oral suspension.
  • Pharma.Tips. (2025).
  • University of Rochester. (n.d.).
  • Cayman Chemical. (n.d.). L-Alanine methyl ester (hydrochloride).
  • BenchChem. (2025). Solubility Profile of β-Alanine Methyl Ester Hydrochloride: A Technical Guide.
  • BenchChem. (2025). Benzyl Ester vs.
  • MedchemExpress. (n.d.).
  • Sigma-Aldrich. (n.d.).

Sources

Troubleshooting

Stability of Benzyl 2-amino-2-methylpropanoate hydrochloride under different conditions

A Guide to Chemical Stability, Troubleshooting, and Analysis for Researchers and Drug Development Professionals Welcome to the technical support center for Benzyl 2-amino-2-methylpropanoate hydrochloride. This guide is d...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Chemical Stability, Troubleshooting, and Analysis for Researchers and Drug Development Professionals

Welcome to the technical support center for Benzyl 2-amino-2-methylpropanoate hydrochloride. This guide is designed to provide you, our scientific partners, with in-depth insights and practical solutions for maintaining the stability and integrity of this valuable synthetic building block. As Senior Application Scientists, we understand that compound stability is paramount to experimental success and the reliability of your results. This document consolidates our expertise and critical literature data into a user-friendly, question-and-answer format to address the challenges you may encounter.

General Stability Profile & Key Considerations

Benzyl 2-amino-2-methylpropanoate hydrochloride is a protected amino acid ester used in peptide synthesis and as a building block in medicinal chemistry.[1][2] Its structure, featuring a sterically hindered amino acid and a benzyl ester, presents a unique stability profile. The primary point of vulnerability is the ester linkage, which is susceptible to hydrolysis. The hydrochloride salt form enhances solubility and stability compared to the free base.[1]

Key Stability Factors:

  • pH: The most critical factor influencing stability in aqueous solutions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: As with many benzyl-containing compounds, exposure to UV light may induce degradation.[3]

  • Oxidizing Agents: The molecule may be susceptible to oxidative stress.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling, storage, and stability of Benzyl 2-amino-2-methylpropanoate hydrochloride.

Q1: What are the optimal long-term storage conditions for the solid compound? A1: For long-term stability, the solid hydrochloride salt should be stored at 2-8°C in a tightly sealed, airtight container to protect it from moisture.[1] A dry, inert atmosphere (e.g., under nitrogen or argon) is ideal but not always necessary for the salt form, which is less hygroscopic than the free base.

Q2: How does pH impact the stability of this compound in aqueous solutions? A2: The pH of the solution is the most critical variable.

  • Acidic pH (pH < 4): The compound exhibits its highest stability. The ester group is less susceptible to direct hydrolysis, and the protonated amine group (-NH3+) discourages intramolecular reactions. However, very strong acidic conditions (e.g., >1N HCl) and high temperatures can eventually lead to hydrolysis.[4]

  • Neutral to Alkaline pH (pH > 6): Stability significantly decreases as the pH increases. The hydrolysis of the ester bond is accelerated by hydroxide ions (saponification).[5] In neutral to alkaline solutions, the primary degradation pathway is the cleavage of the ester to form 2-amino-2-methylpropanoic acid and benzyl alcohol.[6][7]

Q3: I need to prepare a stock solution. What solvent and storage conditions do you recommend? A3: For short-term storage (1-2 days), prepare the stock solution in a slightly acidic aqueous buffer (e.g., pH 4-5) or in anhydrous organic solvents like methanol or DMSO. Store the solution at 2-8°C and protect it from light. For longer-term storage, it is advisable to aliquot the solution and freeze it at -20°C or below. Avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound.[8]

Q4: Is Benzyl 2-amino-2-methylpropanoate hydrochloride sensitive to light? A4: Yes, compounds containing a benzyl group can be photolabile.[3][9] Exposure to sunlight or strong artificial UV light can lead to photochemical degradation, potentially through radical mechanisms.[3][10] It is best practice to handle the solid and its solutions in amber vials or under conditions that minimize light exposure.

Q5: What are the primary degradation products I should monitor in a stability study? A5: The principal degradation products arise from the cleavage of the ester bond. You should primarily monitor for:

  • 2-amino-2-methylpropanoic acid (Aib): The parent amino acid formed after hydrolysis.

  • Benzyl alcohol: The other product of ester hydrolysis. In studies involving oxidative stress, other minor degradation products could form, but hydrolysis is the dominant pathway.

Troubleshooting Guide: Unexpected Degradation
ProblemProbable Cause(s)Recommended Solution(s)
Rapid loss of parent compound in an aqueous solution stored at 4°C. pH of the solution is neutral or alkaline. Unbuffered water can have a pH > 6, and some buffers can shift pH upon cooling.Verify and adjust the pH. Ensure the solution is buffered to an acidic pH (ideally pH 4-5). Use a calibrated pH meter. Prepare fresh solutions if significant degradation has occurred.
Appearance of multiple, unknown peaks in the HPLC chromatogram after exposure to ambient lab conditions. Photodegradation. The compound was likely exposed to direct sunlight or strong laboratory lighting.Protect from light. Always use amber vials or wrap containers in aluminum foil. Minimize the time samples are exposed to light during preparation and analysis.[3]
Inconsistent results from a stock solution used over several weeks. 1. Incremental Degradation: Slow hydrolysis even under refrigerated conditions. 2. Freeze-Thaw Cycles: Repeated cycles can introduce moisture and accelerate degradation.1. Prepare fresh stock solutions more frequently. 2. Aliquot stock solutions. Store single-use aliquots at -20°C or -80°C to avoid freeze-thaw degradation.
Formation of a precipitate in a concentrated feed medium. pH-induced precipitation or degradation. The solubility of amino acids and their derivatives can be highly pH-dependent.[11] An unsuitable pH may cause the compound to precipitate or degrade into less soluble products.Optimize the formulation pH. Conduct a pH-solubility profile. For complex media, consider preparing a separate, pH-adjusted feed for this compound to avoid interactions.[11]
Mechanistic Insights: The Chemistry of Degradation

Understanding the chemical mechanisms of degradation is key to preventing it. The primary pathway, ester hydrolysis, is a well-understood process that is highly influenced by pH.

Hydrolysis of the Benzyl Ester

Under neutral to alkaline conditions, the ester undergoes saponification, a base-catalyzed hydrolysis. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the benzyloxide leaving group to yield the carboxylate and benzyl alcohol.

Below is a diagram illustrating this dominant degradation pathway.

G cluster_main Base-Catalyzed Hydrolysis (Saponification) cluster_conditions Accelerating Conditions Parent Benzyl 2-amino-2-methylpropanoate Intermediate Tetrahedral Intermediate Parent->Intermediate + OH⁻ (from water/base) Products Degradation Products: - 2-amino-2-methylpropanoate (Aib) - Benzyl Alcohol Intermediate->Products Collapse & Proton Transfer condition1 • Neutral to Alkaline pH (pH > 6) condition2 • Elevated Temperature

Caption: Primary degradation pathway via base-catalyzed hydrolysis.

Experimental Protocols: Stability Assessment

To formally assess the stability of Benzyl 2-amino-2-methylpropanoate hydrochloride in your specific formulation or solvent system, we recommend performing a forced degradation study. This involves subjecting the compound to a range of harsh conditions to identify potential degradation pathways and products.[4][12][13][14]

Protocol: Forced Degradation Study

This workflow provides a systematic approach to stress testing. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is stability-indicating.[14]

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Prepare a control sample and store it at 2-8°C, protected from light.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2N HCl to achieve a final concentration of 0.1N HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix an aliquot with an equal volume of 0.2N NaOH (final conc. 0.1N NaOH). Keep at room temperature, as degradation is often rapid. Sample at early time points (e.g., 5, 15, 30, 60 minutes).

  • Oxidative Degradation: Mix an aliquot with an equal volume of 6% H₂O₂ (final conc. 3% H₂O₂). Store at room temperature, protected from light. Sample at various time points.

  • Thermal Degradation:

    • Solid: Store solid compound in a vial at 80°C.

    • Solution: Store an aliquot of the stock solution at 80°C.

  • Photolytic Degradation: Expose an aliquot of the stock solution to controlled light conditions as specified in the ICH Q1B guideline. A control sample should be wrapped in foil and kept alongside.

  • Sample Quenching: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to the target concentration with the mobile phase.

  • Analysis: Analyze all stressed samples, including the control, using a validated, stability-indicating HPLC method, preferably with UV and Mass Spectrometric detection (LC-MS) to identify and quantify the parent compound and any degradation products.[15]

Data Summary Table

Your experimental results can be summarized in a table for easy comparison.

Stress ConditionReagent/TempDuration% DegradationMajor Degradation Products
Acid Hydrolysis0.1N HCl, 60°C24he.g., < 5%2-amino-2-methylpropanoic acid
Base Hydrolysis0.1N NaOH, RT30 mine.g., > 50%2-amino-2-methylpropanoic acid
Oxidation3% H₂O₂, RT8he.g., ~10%TBD by MS
Thermal (Solution)80°C48he.g., ~15%2-amino-2-methylpropanoic acid
PhotolyticICH Q1B-e.g., ~5%TBD by MS
References
  • Hydrogenolysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Bunton, C. A., et al. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. PubMed, 21(1), 1-10. Retrieved from [Link]

  • Bunton, C. A., et al. (2010). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9(1), 187-195. Retrieved from [Link]

  • Benzyl 2-amino-2-methylpropanoate hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Ferreira, A. M., et al. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 14(16), 4495. Retrieved from [Link]

  • Draw the mechanism for the hydrolysis of the benzyl group in benz... (2024). Pearson. Retrieved from [Link]

  • The pyrolysis of some alpha-substituted benzyl esters and related substances. (2019). University of the Witwatersrand, Johannesburg. Retrieved from [Link]

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  • SAFETY D
  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. (2025). MDPI. Retrieved from [Link]

  • Blake, T. R., et al. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Chemical Science, 11(10), 2694-2704. Retrieved from [Link]

  • Photochemical Products of Benzyl Benzoate: Possible Formation of Skin Allergens. (n.d.). Journal of Agricultural and Food Chemistry.
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  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved from [Link]

  • Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. (2025). ResearchGate. Retrieved from [Link]

  • Specific Photocatalytic C–C Coupling of Benzyl Alcohol to Deoxybenzoin or Benzoin... (2022). PMC. Retrieved from [Link]

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Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in the Deprotection of Benzyl Esters

Introduction Welcome to the Technical Support Center for troubleshooting catalyst poisoning during the deprotection of benzyl esters. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for troubleshooting catalyst poisoning during the deprotection of benzyl esters. This guide is designed for researchers, scientists, and drug development professionals who utilize catalytic hydrogenolysis, a cornerstone reaction for the removal of benzyl protecting groups. While this method is valued for its clean byproducts and mild conditions, its efficacy is highly dependent on the activity of the palladium catalyst, which is notoriously susceptible to poisoning.[1]

This document provides in-depth, field-proven insights in a question-and-answer format to directly address specific issues you may encounter during your experiments. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you to diagnose and resolve these challenges effectively.

Troubleshooting Guide: From Diagnosis to Resolution

This section addresses common problems encountered during the catalytic deprotection of benzyl esters, providing a systematic approach to troubleshooting.

Question 1: My benzyl ester deprotection reaction is sluggish or has completely stalled. What are the likely causes and how can I diagnose the problem?

A stalled or slow reaction is a classic symptom of catalyst deactivation, with poisoning being a primary suspect.[2] Here’s how to approach the diagnosis:

Possible Causes & Diagnostic Steps:

  • Catalyst Poisoning: This is the most probable cause. Impurities in your starting materials, solvent, or hydrogen gas can bind to the active sites of the palladium catalyst, rendering it inactive.[3][4][5]

    • Diagnostic Check:

      • Scrutinize Starting Materials: Analyze your benzyl ester substrate and solvent for trace impurities, particularly sulfur and nitrogen-containing compounds.[2] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be invaluable for detecting organic impurities.

      • Verify Gas Purity: Ensure the hydrogen gas you are using is of high purity. Even low levels of contaminants like hydrogen sulfide (H₂S) can be detrimental.[3]

      • Review Previous Reactions: Have you recently used reagents or starting materials from new suppliers? A change in reagent source can introduce new, unforeseen impurities.

  • Poor Catalyst Quality or Activity: The activity of Palladium on Carbon (Pd/C) can differ significantly between batches and suppliers.

    • Diagnostic Check:

      • Use a Fresh Catalyst: Try the reaction with a fresh, unopened bottle of catalyst.

      • Benchmark Your Catalyst: If possible, run a standard reaction with a known clean substrate (e.g., hydrogenation of cyclohexene) to test the activity of your current catalyst batch.

  • Mass Transfer Limitations: In heterogeneous catalysis, the reaction rate can be limited by the diffusion of reactants to the catalyst surface.[6][7]

    • Diagnostic Check:

      • Observe Stirring: Is the catalyst fully suspended in the reaction mixture? Inadequate stirring can lead to poor contact between the catalyst, substrate, and hydrogen.

      • Increase Agitation: If the reaction is proceeding slowly, increasing the stirring rate may enhance the reaction rate.

Recommended Solutions:

  • Purify Your Materials: If you suspect impurities, purify your starting material and solvent. Common purification techniques include recrystallization, distillation, or passing the solvent through a plug of activated alumina.[2]

  • Increase Catalyst Loading: As a temporary measure, increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol%) can sometimes overcome minor poisoning.[7] However, this is not an ideal long-term solution.

  • Consider a More Robust Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more active and can be effective when standard Pd/C fails.[7]

Question 2: I suspect my catalyst is poisoned. What are the most common culprits and what is the mechanism of poisoning?

Understanding the common poisons and how they interact with the catalyst is crucial for prevention and troubleshooting.

Common Catalyst Poisons:

Poison ClassExamplesMechanism of Poisoning
Sulfur Compounds Thiols, sulfides, disulfides, thiophenes, hydrogen sulfide (H₂S)Sulfur compounds are notorious for poisoning palladium catalysts.[4][5] They strongly and often irreversibly adsorb to the palladium surface, forming stable palladium-sulfur bonds that block the active sites required for hydrogenation.[2][8][9]
Nitrogen Compounds Amines, pyridines, amides, nitriles, nitro compoundsNitrogen-containing compounds, especially those with lone pairs of electrons, can coordinate strongly to the palladium surface, inhibiting its catalytic activity.[10][11] For substrates with basic nitrogen atoms, the free amine can act as a poison.[12]
Heavy Metals Lead, mercury, arsenicThese metals can alloy with the palladium or deposit on its surface, leading to deactivation.[4][5][13][14] Leaded gasoline was a classic example of this, poisoning the catalytic converters in automobiles.[10]
Phosphines & Phosphites Triphenylphosphine (PPh₃)These can bind strongly to the palladium center, and while they are often used as ligands in homogeneous catalysis, they can act as poisons in heterogeneous systems.[10][15]
Halides & Cyanides Residual halides from starting material synthesis, cyanidesThese anions can adsorb onto the catalyst surface and deactivate it.[10] Excess cyanide can disrupt every step of a catalytic cycle.[16][17]
Carbon Monoxide (CO) Impurity in hydrogen gasCO binds very strongly to palladium surfaces, blocking active sites.[4][5][10]

Visualizing the Poisoning Mechanism:

Below is a diagram illustrating the catalytic cycle for benzyl ester deprotection and how a poison can interrupt this process.

G cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Event Pd(0) Pd(0) H2_adsorption H₂ Adsorption Pd(0)->H2_adsorption H₂ Poisoned_Catalyst Poisoned Pd(0) (Inactive) Pd(0)->Poisoned_Catalyst Pd-H Pd-H Intermediate H2_adsorption->Pd-H Substrate_adsorption Benzyl Ester Adsorption Pd-H->Substrate_adsorption Benzyl Ester Intermediate_Complex Intermediate Complex Substrate_adsorption->Intermediate_Complex Hydrogenolysis Hydrogenolysis Intermediate_Complex->Hydrogenolysis Product_desorption Product Desorption (Carboxylic Acid + Toluene) Hydrogenolysis->Product_desorption Product_desorption->Pd(0) Poison Poison Poison->Pd(0) Strong Adsorption

Caption: Interruption of the catalytic cycle by a poison.

Question 3: My substrate contains a nitrogen atom. How can I prevent self-poisoning during the deprotection?

This is a common challenge, as the amine product can inhibit the catalyst.[12][18]

Strategies to Mitigate Nitrogen Poisoning:

  • Acidic Additives: Adding a stoichiometric amount of a mild acid, such as acetic acid or hydrochloric acid, can protonate the basic nitrogen atom.[7][12] The resulting ammonium salt has a reduced affinity for the palladium surface, thus preventing catalyst inhibition.

  • Use of a Heterogeneous Acid Catalyst: A combination of Pd/C with an acidic heterogeneous catalyst like niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate the deprotection of N-benzyl groups.[18]

  • Careful pH Control: Maintaining a slightly acidic pH throughout the reaction can be beneficial.

Question 4: Can a poisoned catalyst be regenerated?

In some instances, yes, but the success of regeneration is highly dependent on the nature of the poison.[2]

Regeneration Techniques:

Poison TypeRegeneration MethodEfficacy
Weakly Adsorbed Species (e.g., some organic byproducts) Chemical Washing: Washing the catalyst with a suitable solvent can remove surface contaminants.[3]Often effective for mild poisoning.
Strongly Adsorbed Species (e.g., sulfur) Thermal Treatment: Heating the catalyst to high temperatures can sometimes desorb or decompose the poison.[3][4][19]Can be partially effective, but complete regeneration is difficult.[9]
Nitrogen Compounds Treatment with Alkali/Alkaline Earth Metal Salts: A patented method involves treating the spent catalyst with solutions of bicarbonates, carbonates, nitrates, chlorides, fluorides, or hydroxides.[20]Reported to be effective for nitrogen-poisoned catalysts.
General Deactivation Oxidative Regeneration: This involves treating the catalyst with an oxidizing agent.[3]Can be effective but may also alter the catalyst structure.
General Deactivation Reductive Treatment: This involves treating the catalyst with a reducing agent, often at elevated temperatures.[3]Can help restore catalytic activity.

It is important to note that complete restoration of the catalyst's original activity is often not possible, especially in the case of severe poisoning by substances like sulfur. [2][9]

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for benzyl ester deprotection via catalytic hydrogenolysis? A1: The most common method is catalytic hydrogenolysis using 10% Palladium on Carbon (Pd/C) with hydrogen gas (H₂) at atmospheric pressure.[1][21] Typical solvents include methanol (MeOH), ethanol (EtOH), and ethyl acetate (EtOAc).[21] Transfer hydrogenation, using a hydrogen donor like ammonium formate or 1,4-cyclohexadiene, is a convenient alternative that avoids the need for a hydrogen gas cylinder.[1][22]

Q2: I am observing side reactions. How can I improve the selectivity of my deprotection? A2: Selectivity is a concern when other reducible functional groups are present.

  • Hydrogen Source: Transfer hydrogenation is often milder than using hydrogen gas and can sometimes prevent the reduction of other functional groups.[7]

  • Catalyst Choice: The choice of catalyst can influence selectivity. For example, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate) is used for the selective hydrogenation of alkynes to alkenes.[10] While not directly for benzyl ester deprotection, this illustrates the principle of controlled catalyst activity.

  • Selective Poisoning: In some cases, intentionally adding a small amount of a poison can increase selectivity. For instance, the addition of nitrogen-containing bases like ammonia or pyridine has been shown to selectively inhibit the hydrogenolysis of benzyl ethers while allowing for the reduction of other groups like olefins, N-Cbz, and benzyl esters.[23]

Q3: How can I prevent catalyst poisoning in the first place? A3: Proactive measures are the most effective strategy.

  • Feedstock Purification: Thoroughly purify all reactants and solvents to remove potential poisons.[3]

  • Use of Guard Beds: For continuous flow processes, a "guard bed" of a sacrificial adsorbent can be placed before the main catalyst bed to trap poisons.[2]

  • High-Purity Reagents: Always use the highest purity reagents and solvents available.

Q4: Are there alternatives to catalytic hydrogenation for benzyl ester deprotection? A4: Yes, several alternatives exist, which can be useful if your substrate is sensitive to hydrogenation conditions or if catalyst poisoning is unavoidable.

  • Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can cleave benzyl esters.[1] This method is suitable for substrates that are stable in strong acid but sensitive to hydrogenation.[1]

  • Lewis Acid-Mediated Cleavage: Lewis acids such as AlCl₃ or SnCl₄ can also be used.[1]

  • Base-Mediated Hydrolysis: While less common for benzyl esters, under certain conditions, basic hydrolysis can be employed.[24]

  • Oxidative Cleavage: For p-methoxybenzyl ethers, oxidative cleavage with reagents like DDQ is an option.[25]

Visualizing the Decision-Making Process:

G Start Deprotection of Benzyl Ester Hydrogenation_Sensitive Substrate Sensitive to Hydrogenation? Start->Hydrogenation_Sensitive Catalyst_Poisoning Catalyst Poisoning Suspected? Hydrogenation_Sensitive->Catalyst_Poisoning No Acidic_Cleavage Acidic Cleavage (e.g., TFA) Hydrogenation_Sensitive->Acidic_Cleavage Yes Catalytic_Hydrogenolysis Catalytic Hydrogenolysis (Pd/C, H₂) Catalyst_Poisoning->Catalytic_Hydrogenolysis No Troubleshoot_Poisoning Troubleshoot Poisoning: - Purify Reagents - Increase Catalyst Load - Change Catalyst Catalyst_Poisoning->Troubleshoot_Poisoning Yes Transfer_Hydrogenation Transfer Hydrogenation (Pd/C, H-donor) Catalytic_Hydrogenolysis->Transfer_Hydrogenation Alternative Other_Methods Other Methods (Lewis Acid, etc.) Acidic_Cleavage->Other_Methods Alternative Troubleshoot_Poisoning->Catalytic_Hydrogenolysis

Caption: Decision workflow for benzyl ester deprotection.

References

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Catalyst Poisoning: Palladium & Platinum. (2024, August 27). StudySmarter. Retrieved January 12, 2026, from [Link]

  • Catalyst poisoning. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Benzyl Protection - Common Organic Chemistry. (n.d.). The Odder Side. Retrieved January 12, 2026, from [Link]

  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Regeneration of palladium based catalyst for methane abatment. (n.d.). DCL Inc. Retrieved January 12, 2026, from [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2008). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]

  • Hydrogenolysis - Wordpress. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 12, 2026, from [Link]

  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (n.d.). Journal of the Chemical Society, Faraday Transactions. Retrieved January 12, 2026, from [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008, April 9). PubMed. Retrieved January 12, 2026, from [Link]

  • Method for reactivating palladium catalysts. (n.d.). Google Patents.
  • Sulfur Poisoning and Regeneration of Palladium-based Catalysts. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Enhanced stability of nitrogen-doped carbon-supported palladium catalyst for oxidative carbonylation of phenol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Tailored Synthesis of a Palladium Catalyst Supported on Nitrogen-Doped Carbon Nanotubes for Gas-Phase Formic Acid Decomposition. (n.d.). Sciact. Retrieved January 12, 2026, from [Link]

  • Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. (n.d.). CCS Chemistry - Chinese Chemical Society. Retrieved January 12, 2026, from [Link]

  • Heavy Metal Catalyst Poisoning. (n.d.). Energy → Sustainability Directory. Retrieved January 12, 2026, from [Link]

  • Benzyl Esters. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020, February 5). ACS Omega - ACS Publications. Retrieved January 12, 2026, from [Link]

  • Heavy Metal Detox in Hydrogenation: How Bio-Based Enzymes are Driving a Sustainable Future. (2025, December 9). HydRegen. Retrieved January 12, 2026, from [Link]

  • What Is Catalyst Poisoning In Chemical Reactions? (2025, September 15). Chemistry For Everyone - YouTube. Retrieved January 12, 2026, from [Link]

  • De-protection of N-Benzyl groups. (2019, October 30). Sciencemadness.org. Retrieved January 12, 2026, from [Link]

  • Effects of sulfur compounds on performance of Pd/Al2O3 catalyst for first-stage hydrogenation of pyrolysis gasoline. (2025, August 10). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Highly Dispersed Palladium Nanoparticles on Carbon Doping with Nitrogen Derived from MOFs for 4‐Nitrophenol Hydrogenation. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

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  • Catalyst poison. (n.d.). Britannica. Retrieved January 12, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Benzyl 2-amino-2-methylpropanoate hydrochloride and Fmoc-Aib-OH in Peptide Synthesis

Introduction: The Significance of α-Aminoisobutyric Acid (Aib) in Modern Peptide Science In the landscape of drug discovery and materials science, peptides are a focal point of innovation. However, native peptides often...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Aminoisobutyric Acid (Aib) in Modern Peptide Science

In the landscape of drug discovery and materials science, peptides are a focal point of innovation. However, native peptides often suffer from limitations such as poor metabolic stability and conformational flexibility, which can hinder their therapeutic efficacy. The incorporation of non-proteinogenic amino acids is a powerful strategy to overcome these challenges. Among these, α-aminoisobutyric acid (Aib) has emerged as a critical building block. Its unique gem-dimethyl substitution at the α-carbon introduces significant conformational constraints, promoting the formation of stable helical structures (α-helices and 3₁₀-helices) and enhancing resistance to enzymatic degradation. These properties make Aib-containing peptides, often referred to as peptaibols, highly valuable for developing novel therapeutics with improved pharmacokinetic profiles.

The synthesis of peptides containing the sterically hindered Aib residue, however, presents unique challenges. The choice of the Aib building block is intrinsically linked to the overarching synthetic strategy: Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase (Solution-Phase) Peptide Synthesis (LPPS). This guide provides an in-depth technical comparison of two commonly used Aib derivatives: Fmoc-Aib-OH , the cornerstone for modern SPPS, and Benzyl 2-amino-2-methylpropanoate hydrochloride (H-Aib-OBzl·HCl) , a key reagent for LPPS. We will delve into their respective applications, supported by experimental protocols and comparative data, to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting the optimal reagent for their synthetic needs.

Fmoc-Aib-OH: The Workhorse for Solid-Phase Peptide Synthesis (SPPS)

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the foundation of modern SPPS due to its base-lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups.[1] This strategy simplifies the repetitive cycles of coupling and deprotection, making it highly amenable to automation.

Fmoc-Aib-OH is the preferred derivative for introducing Aib residues in an SPPS workflow. Despite the advantages of the Fmoc strategy, the inherent steric hindrance of the Aib residue makes its incorporation challenging, often resulting in low coupling efficiencies and incomplete reactions.[2]

Overcoming the Steric Challenge

The gem-dimethyl groups of Aib physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain. To overcome this, several strategies are employed:

  • Potent Coupling Reagents: Standard coupling reagents are often insufficient. More powerful uronium/aminium salts like HATU and HCTU, or phosphonium salts like PyBOP, are highly effective for activating the sterically hindered carboxylic acid of Fmoc-Aib-OH.[3]

  • Double Coupling: A common and effective strategy is to repeat the coupling step with a fresh solution of activated Fmoc-Aib-OH to drive the reaction to completion. The completeness of the first coupling can be monitored using a qualitative method like the Kaiser test.

  • Microwave-Assisted SPPS (MW-SPPS): The application of microwave energy can significantly accelerate the coupling of sterically hindered amino acids like Aib, leading to higher yields and purities in shorter reaction times.[4]

Visualizing the SPPS Workflow

SPPS_Workflow Resin Resin-NH2 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Fmoc-Aib-OH Coupling (HATU/DIPEA in DMF) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Next_Cycle Proceed to Next Cycle Kaiser_Test->Next_Cycle Negative Repeat_Coupling->Washing2 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Next_Cycle->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for incorporating Fmoc-Aib-OH in SPPS.

H-Aib-OBzl·HCl: A Building Block for Solution-Phase Peptide Synthesis (LPPS)

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable technique, particularly for the large-scale synthesis of short peptides and for segment condensation strategies.[5] In LPPS, H-Aib-OBzl·HCl serves as a key building block where the C-terminal carboxylic acid is protected as a benzyl ester.

The benzyl ester protecting group is stable to the conditions used for coupling and for the removal of many N-terminal protecting groups (like Boc), but can be readily cleaved by catalytic hydrogenolysis.[6] This orthogonality is crucial for the stepwise elongation of the peptide chain in solution.

Coupling in Solution

The coupling of an N-protected amino acid to H-Aib-OBzl·HCl in solution requires the neutralization of the hydrochloride salt, typically with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to liberate the free amine for reaction. The carboxylic acid of the incoming N-protected amino acid is activated using standard coupling reagents. Given the steric hindrance of the Aib amine, potent activating agents are also preferred in solution-phase synthesis.

Deprotection of the Benzyl Ester

Once the desired peptide sequence is assembled, the C-terminal benzyl ester can be removed to yield the free carboxylic acid. The most common method is catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C).[7] This deprotection is generally clean and efficient, though care must be taken if other functional groups sensitive to reduction are present in the peptide.

Visualizing the LPPS Workflow

LPPS_Workflow cluster_coupling Coupling Cycle Start H-Aib-OBzl·HCl + Boc-AA-OH Neutralization Neutralization (DIPEA) Start->Neutralization Coupling Coupling in Solution (e.g., DMF) Neutralization->Coupling Activation Carboxyl Activation (e.g., HBTU/HOBt) Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification1 Purification (Chromatography/ Recrystallization) Workup->Purification1 Protected_Peptide Boc-AA-Aib-OBzl Purification1->Protected_Peptide N_Deprotection N-terminal Deprotection (TFA) Protected_Peptide->N_Deprotection For chain elongation C_Deprotection C-terminal Deprotection (H2, Pd/C) Protected_Peptide->C_Deprotection Final deprotection

Caption: General workflow for a coupling step in LPPS using H-Aib-OBzl·HCl.

Comparative Analysis: Fmoc-Aib-OH vs. H-Aib-OBzl·HCl

The choice between these two reagents is fundamentally a choice between SPPS and LPPS. The following tables provide a qualitative and quantitative comparison to guide this decision.

Qualitative Comparison
FeatureFmoc-Aib-OH (SPPS)H-Aib-OBzl·HCl (LPPS)
Primary Application Solid-Phase Peptide SynthesisSolution-Phase Peptide Synthesis
Purification Performed once at the end of the synthesis. Excess reagents are washed away after each step.[5]Intermediates are purified after each coupling step, which is labor-intensive.[8]
Scalability Excellent for lab-scale (mg to g). Large-scale synthesis can be expensive.More cost-effective for large-scale (kg) production of short peptides.[8]
Automation Highly amenable to automation.[5]Generally a manual process.
Synthesis Time Faster for long peptides due to the elimination of intermediate purifications.Slower overall due to sequential purification steps.
Handling Steric Hindrance Well-established strategies (e.g., double coupling, MW-SPPS, potent reagents).[2][4]Requires potent coupling reagents and potentially longer reaction times.[9]
Suitability Ideal for long peptides, peptide libraries, and complex sequences.Best suited for short peptides, peptide fragments for segment condensation, and large-scale manufacturing.
Quantitative Performance Insights

Direct head-to-head comparisons in the literature are scarce. However, we can synthesize data from various studies to provide a performance overview. It is crucial to note that yields and purities are highly sequence-dependent and sensitive to the specific reaction conditions.

ParameterFmoc-Aib-OH (SPPS)H-Aib-OBzl·HCl (LPPS)
Reported Yield Varies widely depending on sequence and coupling efficiency. For Aib-containing pentapeptides, yields can range from ~50% to over 90% with optimized conditions.[10]For di- or tri-peptide fragments, yields are often high (e.g., 70-90%) after purification of each intermediate.[11]
Reported Purity (Crude) Crude purity can be lower due to the accumulation of deletion sequences from incomplete couplings, often requiring extensive purification. Purity of Aib-containing peptides can be as low as 53% in non-optimized conditions.[10]High purity is achieved at each step, leading to a purer final product before the final deprotection.
Reagent Stoichiometry Typically requires a large excess of amino acid and coupling reagents (3-5 equivalents) to drive reactions to completion.Can often be performed with near-stoichiometric amounts of reagents, improving atom economy.

Detailed Experimental Protocols

Protocol 1: Incorporation of Fmoc-Aib-OH in SPPS

This protocol describes a manual coupling cycle for incorporating Fmoc-Aib-OH onto a resin-bound peptide with a free N-terminal amine.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Treat again with 20% piperidine in DMF for 15-20 minutes. Drain.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-Aib-OH:

    • In a separate vessel, pre-activate Fmoc-Aib-OH (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. For difficult couplings, this step can be repeated (double coupling).

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), wash the resin with DMF and repeat the coupling step.

    • After complete coupling, wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times). The resin is now ready for the next cycle.

Protocol 2: Solution-Phase Coupling to H-Aib-OBzl·HCl

This protocol outlines the synthesis of a protected dipeptide, for example, Boc-Ala-Aib-OBzl.

  • Preparation of Amine Component:

    • Dissolve H-Aib-OBzl·HCl (1.0 eq.) in anhydrous DCM or DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DIPEA (1.1 eq.) dropwise to neutralize the hydrochloride salt and stir for 15-20 minutes.

  • Activation of Carboxyl Component:

    • In a separate flask, dissolve Boc-Ala-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM/DMF.

    • Cool the solution to 0°C.

    • Add a solution of a carbodiimide coupling agent, such as EDC·HCl (1.1 eq.), dropwise.

    • Stir the activation mixture at 0°C for 30 minutes.

  • Coupling Reaction:

    • Add the neutralized H-Aib-OBzl solution from step 1 to the activated Boc-Ala-OH mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated urea byproduct (if a carbodiimide was used).

    • Dilute the filtrate with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield pure Boc-Ala-Aib-OBzl.

Conclusion and Recommendations

The choice between Fmoc-Aib-OH and H-Aib-OBzl·HCl is dictated by the desired synthetic strategy, which in turn depends on the specific goals of the research.

  • Fmoc-Aib-OH is the undisputed choice for Solid-Phase Peptide Synthesis . Its compatibility with automated synthesizers and the well-established protocols for overcoming its steric hindrance make it ideal for synthesizing long and complex Aib-containing peptides, as well as for generating peptide libraries for screening purposes. The primary drawback is the potential for lower crude purity in difficult sequences, necessitating rigorous final purification.

  • H-Aib-OBzl·HCl is a valuable reagent for Solution-Phase Peptide Synthesis . It is particularly advantageous for the large-scale, cost-effective production of short Aib-containing peptides or peptide fragments . The ability to purify intermediates at each step ensures a high-purity final product. However, this approach is significantly more time-consuming and labor-intensive, making it less suitable for the synthesis of long peptides.

Recommendation for Researchers:

  • For exploratory research, synthesis of long peptides (>10 residues), or high-throughput screening , the efficiency and automation compatibility of the Fmoc-Aib-OH/SPPS strategy is superior.

  • For large-scale production of a specific short peptide or fragment (<6-8 residues) where cost and final purity are paramount, the H-Aib-OBzl·HCl/LPPS approach should be strongly considered.

Ultimately, a thorough understanding of the strengths and limitations of both reagents and their associated synthetic methodologies will empower researchers to make informed decisions and successfully synthesize these challenging but highly rewarding Aib-containing peptides.

References

  • Formaggio, F., Broxterman, Q. B., & Toniolo, C. (2003). Synthesis of Peptides Containing α,α-Dialkyl Amino Acids.
  • Purity of pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH2) during solid-phase... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved January 12, 2026, from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Li, P., & Xu, J. C. (2000). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 56(26), 4437-4450.
  • Degenkolb, T., & Brückner, H. (2008). Peptaibiotics: a new class of antibiotics and ionophores from fungi. Chemistry & biodiversity, 5(8), 1379–1399.
  • Spencer, J. R., et al. (1995). Comparative study of methods to couple hindered peptides. International journal of peptide and protein research, 45(6), 555-562.
  • Procedures to Improve Difficult Couplings. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Popp, F., et al. (2003). Synthesis and biological evaluation of analogues of the peptaibol ampullosporin A. Journal of peptide science : an official publication of the European Peptide Society, 9(10), 633–644.
  • Brimble, M. A., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-365.
  • Albericio, F., et al. (2019). Amino Acid-Protecting Groups. Chemical reviews, 119(17), 9847-9915.
  • Solid-Phase vs. Solution-Phase Peptide Synthesis: Pros and Cons. (2025, October 3). Nordsci. Retrieved January 12, 2026, from [Link]

  • Protecting Groups in Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]

  • Wang, Y., et al. (2013). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Organic & biomolecular chemistry, 11(48), 8322–8328.
  • Kotha, S., & Khedkar, P. (2012). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules (Basel, Switzerland), 17(10), 11779–11805.
  • 12.5: Peptide Synthesis- Solution-Phase. (2025, April 28). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Ch27 : Peptide synthesis. (n.d.). University of Calgary. Retrieved January 12, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec. Retrieved January 12, 2026, from [Link]

  • Breaking the bottleneck on solid-phase synthesis of sterically hindered peptides with innovative immobilized ribosome-mimicking molecular reactors. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Costa, B., et al. (2008). Comparative Study of Chemical Approaches to the Solid-Phase Synthesis of a Tumor-Seeking α-MSH Analogue. International Journal of Peptide Research and Therapeutics, 14, 273–281.
  • Wenschuh, H., et al. (1993). Efficient solid phase assembly of peptides bearing contiguous highly hindered Aib residues via Fmoc Aib fluoride. Tetrahedron Letters, 34(23), 3733-3736.
  • Liu, F., et al. (2025). Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides.
  • Sharma, A., et al. (2018). Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D. The Journal of organic chemistry, 83(15), 8088–8101.
  • Kumar, K. S., & Pillai, V. N. R. (2000). Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. Protein and peptide letters, 7(2), 91-98.

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Comparative

A Strategic Guide to Carboxylic Acid Protection: Benzyl Ester vs. Tert-Butyl Ester

In the landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide development, the judicious selection of protecting groups is a critical determinant of success. The temporary mas...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide development, the judicious selection of protecting groups is a critical determinant of success. The temporary masking of a reactive functional group, such as a carboxylic acid, allows for chemical transformations to be performed on other parts of a molecule with high selectivity. This guide provides an in-depth comparison of two of the most ubiquitous carboxylic acid protecting groups: the benzyl (Bn) ester and the tert-butyl (tBu) ester. Our analysis will delve into the mechanistic underpinnings of their stability and cleavage, present comparative experimental data, and offer detailed protocols to inform your synthetic strategy.

The Principle of Orthogonal Protection

Before we dissect the specifics of benzyl and tert-butyl esters, it is crucial to understand the concept of orthogonal protection. In a complex molecule with multiple functional groups requiring protection, an orthogonal strategy allows for the selective deprotection of one group in the presence of others.[1] This is achieved by choosing protecting groups that are removed under distinct and non-interfering chemical conditions.[2] The choice between a benzyl and a tert-butyl ester is often a primary consideration in establishing an orthogonal protection scheme, especially in solid-phase peptide synthesis (SPPS).[2][3]

Orthogonal_Protection cluster_protection Protection cluster_deprotection Selective Deprotection Molecule Multi-functional Molecule (e.g., Amino Acid) PG1 Protecting Group 1 (e.g., N-α-Fmoc) Molecule->PG1 Base-Labile PG2 Protecting Group 2 (e.g., Side-Chain-tBu) Molecule->PG2 Acid-Labile PG3 Protecting Group 3 (e.g., C-Terminus-Bn) Molecule->PG3 Hydrogenolysis-Labile Deprotect1 Condition A (e.g., Piperidine) PG1->Deprotect1 Cleaved Deprotect2 Condition B (e.g., TFA) PG1->Deprotect2 Stable Deprotect3 Condition C (e.g., H₂/Pd-C) PG1->Deprotect3 Stable PG2->Deprotect1 Stable PG2->Deprotect2 Cleaved PG2->Deprotect3 Stable PG3->Deprotect1 Stable PG3->Deprotect2 Stable PG3->Deprotect3 Cleaved

Caption: Orthogonal protection allows for the selective removal of different protecting groups under distinct reaction conditions.

Comparative Analysis: Benzyl Ester vs. Tert-Butyl Ester

The fundamental difference between benzyl and tert-butyl esters lies in their stability profiles and, consequently, their deprotection methods. This dictates their compatibility with other functional groups and their application in broader synthetic strategies like Boc/Bzl and Fmoc/tBu peptide synthesis.[3]

ParameterBenzyl (Bn) EsterTert-Butyl (tBu) Ester
Typical Yield (Protection) 85-95%[3]80-90%[3]
Stability to Acids Stable to mild acids (e.g., TFA). Labile to strong acids (e.g., HBr/AcOH, HF).[3][4]Labile even to moderate acids (e.g., TFA).[3][5]
Stability to Bases Generally stable, but can be cleaved under harsh conditions.[6]Generally stable, resistant to basic hydrolysis and aminolysis.[5][6]
Stability to Nucleophiles Labile.[6]Stable.[7][8]
Deprotection Conditions Catalytic hydrogenolysis (e.g., H₂, Pd/C); Strong acids (e.g., HF, HBr/AcOH).[9][10]Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).[11][12]
Key Advantages High stability; Orthogonal to acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) groups.[3]Facile and clean cleavage under relatively mild acidic conditions.[7]
Key Disadvantages Hydrogenolysis catalyst can be poisoned by sulfur-containing compounds.[13] Strong acid cleavage lacks selectivity.[3]Incompatible with other acid-labile protecting groups (e.g., Boc, Trityl).[14]
Primary Application C-terminal and side-chain protection in Boc/Bzl SPPS.[4][15]C-terminal and side-chain protection in Fmoc/tBu SPPS.[3]

Deprotection Mechanisms: A Closer Look

The distinct deprotection pathways for benzyl and tert-butyl esters are key to their strategic application.

Benzyl Ester Deprotection via Hydrogenolysis

The most common and mildest method for benzyl ester cleavage is catalytic hydrogenolysis.[10][16] This reaction involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to reductively cleave the benzylic C-O bond.[13] The products are the free carboxylic acid and toluene, a volatile and easily removable byproduct.[17]

Benzyl_Deprotection cluster_main Hydrogenolysis of Benzyl Ester start R-CO-O-CH₂-Ph reagents + H₂ catalyst Pd/C products R-COOH + CH₃-Ph catalyst->products Reductive Cleavage

Caption: Benzyl ester deprotection by catalytic hydrogenolysis.

Tert-Butyl Ester Deprotection via Acidolysis

Tert-butyl esters are readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[18] The mechanism proceeds through protonation of the ester's carbonyl oxygen, followed by the departure of the stable tert-butyl cation to form isobutylene gas.[12] This process is clean and efficient.

TButyl_Deprotection cluster_main Acid-Catalyzed Deprotection of Tert-Butyl Ester start R-CO-O-C(CH₃)₃ protonation Protonation [R-C(OH⁺)-O-C(CH₃)₃] start->protonation + H⁺ (e.g., TFA) cleavage C-O Bond Cleavage protonation->cleavage products R-COOH + H₂C=C(CH₃)₂ (gas) + H⁺ cleavage->products

Caption: Tert-butyl ester deprotection via an acid-catalyzed elimination mechanism.

Experimental Protocols

The following are representative, detailed protocols for the protection of a carboxylic acid and the subsequent deprotection for both benzyl and tert-butyl esters.

Benzyl Ester Protection and Deprotection Workflow

Protection of Carboxylic Acid as a Benzyl Ester

This protocol is adapted from a general procedure for the synthesis of benzyl esters using benzyl bromide.[19]

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and sodium bicarbonate (1.0 eq) in a 1:1 mixture of DMF/1,4-dioxane.

  • Addition of Benzylating Agent: Add benzyl bromide (1.1 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium chloride solution and water.

  • Isolation: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Deprotection of Benzyl Ester via Catalytic Transfer Hydrogenation

This protocol utilizes ammonium formate as a convenient hydrogen donor.[9]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the benzyl ester (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10-20% by weight of the substrate).

  • Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Filtration: Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude carboxylic acid, which can be further purified if necessary.[17]

Tert-Butyl Ester Protection and Deprotection Workflow

Protection of Carboxylic Acid as a Tert-Butyl Ester

This protocol describes a common method using tert-butanol.[5]

  • Reaction Setup: To a solution of the carboxylic acid in a suitable solvent (e.g., dichloromethane), add tert-butanol and a catalytic amount of a strong acid like sulfuric acid or an acid catalyst such as phosphoryl chloride.

  • Alternative Method: For amino acids, treatment with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate provides a direct route to tert-butyl esters.[11]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Isolation: After completion, the reaction is worked up by neutralizing the acid catalyst, followed by extraction and purification of the tert-butyl ester.

Deprotection of Tert-Butyl Ester using Trifluoroacetic Acid (TFA)

This is a standard protocol for TFA-mediated deprotection.[12][20]

  • Dissolution: Dissolve the tert-butyl ester substrate in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Addition of TFA: In a well-ventilated fume hood, add an equal volume of trifluoroacetic acid (TFA) to the stirred solution to achieve a 1:1 (v/v) mixture of DCM and TFA.

  • Reaction: Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction by TLC until all the starting material is consumed.

  • Isolation: Remove the DCM and TFA under reduced pressure. The residue can be dissolved in a minimal amount of DCM and precipitated by adding it dropwise to cold diethyl ether.

  • Purification: Collect the precipitated product by filtration, wash with cold diethyl ether, and dry under vacuum.

Conclusion and Strategic Recommendations

The choice between benzyl and tert-butyl ester protection is a strategic decision dictated by the overall synthetic plan.

  • Choose Benzyl Ester when:

    • Your synthetic route involves the use of acid-labile protecting groups (e.g., Boc, trityl) that must remain intact.

    • The molecule is stable to reductive conditions (hydrogenolysis).

    • Working within a Boc/Bzl peptide synthesis strategy.

  • Choose Tert-Butyl Ester when:

    • Your synthesis requires subsequent steps involving nucleophiles or bases where a benzyl ester would be labile.

    • A mild, non-reductive final deprotection is desired.

    • You are employing an Fmoc/tBu peptide synthesis strategy.

By understanding the distinct chemical properties and deprotection mechanisms of benzyl and tert-butyl esters, researchers can design more robust and efficient synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

References

  • Benchchem. (2025). A Comparative Analysis of Benzyl and Tert-Butyl Ester Protection for Threonine in Chemical Synthesis.
  • Beilstein Journal of Organic Chemistry. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Ester Deprotection.
  • Google Patents. (n.d.).
  • ACS Publications. (2023).
  • Arkivoc. (2001).
  • ResearchGate. (n.d.). A variety of methods for the synthesis of benzyl esters.
  • Benchchem. (2025). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.
  • n/a
  • American Chemical Society. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Deprotection Conditions for Benzyl Esters.
  • Wikipedia. (n.d.). Protecting group.
  • n/a
  • ResearchGate. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry.
  • n/a
  • Benchchem. (2025). Application Notes and Protocols: Deprotection of Acid-PEG14-t-butyl ester.
  • Thieme Chemistry. (n.d.).
  • ChemRxiv. (n.d.).
  • Benchchem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds.
  • Benchchem. (2025). A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs.
  • Benchchem. (n.d.). Optimizing reaction time for complete deprotection of t-butyl esters.
  • n/a
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Benzyl Ester vs.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Hydrogenolysis.
  • PubMed. (1965).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Hydrogenolysis.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters.

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Validation

A Comparative Analysis for Peptide Synthesis: Benzyl 2-amino-2-methylpropanoate hydrochloride vs. Boc-Aib-OH

In the landscape of therapeutic peptide development and complex organic synthesis, the incorporation of non-proteinogenic amino acids is a cornerstone for enhancing conformational stability and proteolytic resistance. Am...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic peptide development and complex organic synthesis, the incorporation of non-proteinogenic amino acids is a cornerstone for enhancing conformational stability and proteolytic resistance. Among these, α-aminoisobutyric acid (Aib), a gem-disubstituted amino acid, is of paramount importance for its ability to induce helical secondary structures in peptides.[1][2] The choice of protecting group strategy for Aib is a critical decision that significantly influences the efficiency of peptide coupling, the solubility of the resulting peptide, and the overall success of the synthetic endeavor. This guide provides an in-depth comparative analysis of two commonly employed Aib derivatives: Benzyl 2-amino-2-methylpropanoate hydrochloride (H-Aib-OBzl·HCl) and N-tert-butoxycarbonyl-α-aminoisobutyric acid (Boc-Aib-OH). This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of the optimal Aib building block for their specific synthetic needs.

At a Glance: Key Physicochemical and Synthetic Distinctions

The fundamental difference between H-Aib-OBzl·HCl and Boc-Aib-OH lies in the nature and position of the protecting groups. H-Aib-OBzl·HCl possesses a free amino group, rendering it ready for direct use as a nucleophile in peptide coupling, while its carboxylic acid is protected as a benzyl ester. Conversely, Boc-Aib-OH has a free carboxylic acid and a Boc-protected amino group, positioning it as the activated carboxyl component in a coupling reaction. This distinction dictates their respective roles in peptide synthesis strategies.

PropertyBenzyl 2-amino-2-methylpropanoate hydrochloride (H-Aib-OBzl·HCl)Boc-Aib-OH
Chemical Structure H₂N-C(CH₃)₂-COOBzl·HClBoc-HN-C(CH₃)₂-COOH
Molecular Weight 229.7 g/mol [3]203.24 g/mol [4]
Role in Peptide Coupling Amino component (nucleophile)Carboxyl component (activated acid)
Amino Protection None (hydrochloride salt)tert-Butoxycarbonyl (Boc)
Carboxyl Protection Benzyl (Bzl) esterNone
Solubility Generally soluble in organic solvents like DMF and DCM.Soluble in a range of organic solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5][6][7]
Deprotection of Amino Group Not applicable (free amine)Acidolysis (e.g., TFA)[8]
Deprotection of Carboxyl Group Hydrogenolysis (e.g., H₂/Pd) or strong acidolysis.[9][10]Not applicable (free acid)

The Impact of the Aib Residue: A Double-Edged Sword

The gem-dimethyl substitution at the α-carbon of Aib sterically hinders rotation around the N-Cα and Cα-C bonds, forcing the peptide backbone into a helical conformation, typically a 3₁₀- or α-helix.[1] This conformational rigidity is highly desirable for enhancing the biological activity and metabolic stability of peptides.[2][11] However, this same steric hindrance presents a significant challenge during peptide synthesis. The coupling of an amino acid to the N-terminus of an Aib residue, or the coupling of an activated Aib residue itself, is often sluggish and requires more potent coupling reagents and potentially elevated temperatures to achieve satisfactory yields.[2][12]

Comparative Performance in Peptide Synthesis

Coupling Efficiency and Steric Hindrance

The steric bulk of the Aib residue significantly impacts coupling efficiency. When using Boc-Aib-OH as the carboxyl component, its activation and subsequent coupling to a resin-bound amine can be challenging. The use of highly efficient coupling reagents such as HBTU, HATU, or PyBOP is often necessary to overcome the steric hindrance.[12] In some cases, double coupling or the use of microwave-assisted solid-phase peptide synthesis (SPPS) can be employed to drive the reaction to completion.[2]

For H-Aib-OBzl·HCl , the challenge lies in coupling an activated amino acid to its sterically hindered amino group. The nucleophilicity of the Aib amine is reduced due to the bulky methyl groups. Similar to the case with Boc-Aib-OH, more reactive activated species and optimized coupling conditions are required for efficient peptide bond formation.[12]

The choice between the two synthons can be strategic. For instance, in a segment condensation approach, a peptide fragment with a C-terminal Aib might be preferably synthesized using Boc-Aib-OH, while a fragment with an N-terminal Aib could be constructed starting from H-Aib-OBzl·HCl.

Racemization

A significant advantage of using Aib derivatives is the absence of a chiral α-carbon, which eliminates the possibility of racemization at this position during activation and coupling.[8] This is a notable benefit over other sterically hindered, chiral amino acids where racemization can be a major concern, especially during segment condensation.[4]

Solubility of Resulting Peptides

The solubility of a growing peptide chain is a critical factor in SPPS. Peptide aggregation can lead to incomplete reactions and difficult purifications. The choice of protecting group can influence the solubility of the peptide-resin conjugate. Peptides with a high content of hydrophobic residues are more prone to aggregation.[13]

While there is no direct comparative study on the solubility of peptides derived from H-Aib-OBzl·HCl versus Boc-Aib-OH, some general principles can be applied. The benzyl group in H-Aib-OBzl·HCl is more hydrophobic than the free carboxyl group in Boc-Aib-OH. In the synthesis of highly hydrophobic peptide sequences, the presence of multiple benzyl protecting groups on side chains, in combination with a C-terminal benzyl ester, could potentially exacerbate aggregation issues. Conversely, the Boc group, while also contributing to hydrophobicity, is removed at each cycle of SPPS, which may have a different overall effect on the solvation of the growing peptide chain. The solubility of the final, deprotected peptide will ultimately depend on its amino acid sequence.[13]

Experimental Workflows: Protection and Deprotection Strategies

The distinct protecting groups of H-Aib-OBzl·HCl and Boc-Aib-OH necessitate different synthetic and deprotection strategies.

Boc-Aib-OH in Solid-Phase Peptide Synthesis (Boc-SPPS)

The use of Boc-Aib-OH is characteristic of the Boc/Bzl protection strategy in SPPS.[6]

Workflow for Boc-SPPS using Boc-Aib-OH:

Boc-SPPS Cycle using Boc-Aib-OH

Protocol for a single coupling cycle with Boc-Aib-OH in manual SPPS:

  • Resin Swelling: Swell the resin (e.g., MBHA resin for peptide amides) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).

    • Treat the resin with a fresh solution of 25-50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and dimethylformamide (DMF) (3x).[9]

  • Neutralization:

    • Treat the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DMF for 2 minutes (repeat twice).

    • Wash the resin with DMF (3x).[9]

  • Coupling:

    • In a separate vessel, pre-activate Boc-Aib-OH (3-4 equivalents) with a coupling reagent such as HBTU (3-4 equivalents) and HOBt (3-4 equivalents) in the presence of DIPEA (6-8 equivalents) in DMF for 5-10 minutes.

    • Add the activated Boc-Aib-OH solution to the resin.

    • Agitate the reaction mixture for 2-4 hours. Due to the steric hindrance of Aib, a longer coupling time or double coupling may be necessary.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

H-Aib-OBzl·HCl in Peptide Synthesis

H-Aib-OBzl·HCl is typically used in solution-phase synthesis or as the initial C-terminal residue in SPPS on a resin where the final peptide will be cleaved as a carboxylic acid. Its primary deprotection consideration is the removal of the C-terminal benzyl ester.

Workflow for Deprotection of Benzyl Ester:

Deprotection of Benzyl Ester

Protocol for Catalytic Transfer Hydrogenation of a Peptide with a C-terminal Aib-OBzl:

  • Dissolution: Dissolve the peptide containing the C-terminal Aib-OBzl in a suitable solvent such as methanol or ethanol.[1]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (10-20% by weight of the substrate) to the solution under an inert atmosphere.[11]

  • Hydrogen Donor: Add a hydrogen donor such as ammonium formate (5 equivalents) or formic acid. Alternatively, the reaction can be carried out under an atmosphere of hydrogen gas (e.g., using a hydrogen-filled balloon).[11][14]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux for ammonium formate).[11]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or mass spectrometry.

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The crude deprotected peptide can be purified by an appropriate method such as recrystallization or high-performance liquid chromatography (HPLC).

Orthogonality and Strategic Considerations

The Boc and benzyl protecting groups are considered "quasi-orthogonal" as both are acid-labile.[1] However, the Boc group is removed with moderate acids like TFA, while the benzyl group requires strong acids like liquid hydrogen fluoride (HF) for cleavage.[1] This difference in lability allows for the selective removal of the N-terminal Boc group during SPPS without affecting the C-terminal benzyl ester or benzyl-based side-chain protecting groups. The benzyl ester can be selectively removed by catalytic hydrogenolysis, which provides a truly orthogonal deprotection strategy in the presence of acid-labile groups like Boc.[9]

The choice between H-Aib-OBzl·HCl and Boc-Aib-OH will therefore depend on the overall synthetic strategy:

  • Boc-SPPS for Peptide Amides: Boc-Aib-OH is the standard choice for incorporating Aib into peptide amides using Boc-SPPS on resins like MBHA.

  • Solution-Phase Synthesis or Fragment Condensation: Both reagents can be valuable. H-Aib-OBzl·HCl can serve as the C-terminal starting material, while Boc-Aib-OH can be used to introduce Aib at other positions.

  • Synthesis of Protected Peptide Fragments: H-Aib-OBzl·HCl allows for the synthesis of peptide fragments with a protected C-terminus, which can be deprotected orthogonally via hydrogenolysis for subsequent fragment coupling.

Conclusion

Both Benzyl 2-amino-2-methylpropanoate hydrochloride and Boc-Aib-OH are indispensable tools for the incorporation of the helix-inducing Aib residue into peptides. The selection between these two reagents is not a matter of inherent superiority but rather a strategic decision based on the desired synthetic outcome and the overall protection scheme. Boc-Aib-OH is the workhorse for standard Boc-SPPS, particularly for the synthesis of peptide amides. H-Aib-OBzl·HCl offers strategic advantages in solution-phase synthesis and in the preparation of C-terminally protected peptide fragments, owing to the orthogonal deprotection of the benzyl ester via hydrogenolysis. A thorough understanding of the properties and reactivity of each of these building blocks, coupled with the judicious selection of coupling and deprotection conditions, is paramount for the successful synthesis of complex Aib-containing peptides for research and therapeutic applications.

References

  • Boc-Aib-OH: A Cornerstone for Advanced Peptide Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Karle, I. L., & Balaram, P. (2002). Controls exerted by the Aib residue: helix formation and helix reversal. Biopolymers, 60(4), 314-327.
  • Understanding Boc protection and deprotection in peptide synthesis. (n.d.). Benchchem.
  • Di Fenza, A., et al. (2016). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Amino Acids, 48(12), 2875-2886.
  • Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep Inc.
  • Gessmann, R., et al. (2004). Conformation of peptides constructed from achiral amino acid residues Aib and DeltaZPhe: computational study of the effect of L/D- Leu at terminal positions. Biopolymers, 76(4), 307-321.
  • Marshall, G. R., et al. (2008). Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. Chemistry & Biodiversity, 5(7), 1238-1262.
  • Application Notes and Protocols: Orthogonal Deprotection Strategy Using Boc and Benzyl Groups. (2025). BenchChem.
  • Protecting group. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (1990). Peptide Research, 3(4), 194-200.
  • Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl. (2025). BenchChem.
  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492.
  • Hudson, D. (2007). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Tetrahedron Letters, 48(41), 7404–7407.
  • A Researcher's Guide to Orthogonal Protecting Group Strategies Involving Benzyl Ethers. (2025). BenchChem.
  • Benzyl Ester vs.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Kent, S. B., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • Boc-Aib-OH | 30992-29-1. (n.d.). ChemicalBook.
  • VI Protecting Groups and Orthogonal Protection Str
  • Prestidge, R. L., Harding, D. R., & Hancock, W. S. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry, 41(15), 2579-2583.
  • 26.7: Peptide Synthesis. (2024). In Chemistry LibreTexts.
  • Benzyl 2-amino-2-methylpropanoate hydrochloride. (n.d.). MySkinRecipes.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec.
  • Peptide Solubiliz
  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
  • T boc fmoc protocols in peptide synthesis. (n.d.). SlideShare.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. (2009). Journal of the Brazilian Chemical Society, 20(8), 1437-1447.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • The Solubility Challenge in Peptide Therapeutics. (2025). Biosynth.
  • Protecting Groups for Amines: Carbam
  • Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
  • Peptide solubility. (2021). Bachem.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PubMed.
  • A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. (2015).
  • Solubility Guidelines for Peptides. (n.d.). Sigma-Aldrich.
  • Synthesis of 3-(N-Benzyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride. (n.d.). Mol-Instincts.
  • Benzyl 2-amino-2-methylpropanoate hydrochloride 95% | CAS: 60421-20-7. (n.d.). AChemBlock.
  • benzyl 2-amino-2-methylpropano
  • Benzyl 2-amino-2-methylpropano
  • A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. (2015). Semantic Scholar.

Sources

Comparative

The Architectonics of Helicity: A Comparative Guide to Benzyl 2-amino-2-methylpropanoate Hydrochloride in Peptide Design

For the attention of Researchers, Scientists, and Drug Development Professionals. In the intricate world of peptide science and therapeutic development, the precise control of secondary structure is paramount. The α-heli...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of peptide science and therapeutic development, the precise control of secondary structure is paramount. The α-helix, a fundamental motif in protein-protein interactions, often represents the bioactive conformation of a peptide. However, short peptides in solution are typically conformationally labile, diminishing their efficacy and proteolytic stability. This guide provides a comprehensive comparison of methodologies to induce and stabilize helical turns, with a core focus on the efficacy of Benzyl 2-amino-2-methylpropanoate hydrochloride, a potent helix-promoting agent.

The Significance of the Helical Conformation

The α-helical structure is a cornerstone of molecular recognition.[1] By pre-organizing a peptide into its bioactive helical conformation, we can significantly enhance its binding affinity to target proteins and improve its resistance to enzymatic degradation.[2] This has profound implications for drug discovery, where stabilizing helical peptides can transform a transiently active sequence into a robust therapeutic candidate.[3]

Benzyl 2-amino-2-methylpropanoate Hydrochloride: A Helix-Inducing Powerhouse

Benzyl 2-amino-2-methylpropanoate hydrochloride is a protected derivative of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid renowned for its exceptional ability to induce helical conformations in peptides.[1][4]

Mechanism of Helical Induction

The helix-promoting prowess of Aib, and by extension its derivatives, stems from the steric constraints imposed by the gem-dimethyl group on the α-carbon. This substitution restricts the available Ramachandran space for the peptide backbone, strongly favoring dihedral angles consistent with either a 3₁₀-helix or an α-helix.[5] The incorporation of Aib residues effectively nucleates and propagates helical structures even in short peptide sequences.[1]

cluster_0 Unstructured Peptide cluster_1 Introduction of Benzyl 2-amino-2-methylpropanoate cluster_2 Structured Peptide Random_Coil Random Coil (High Conformational Entropy) Aib_Derivative Benzyl 2-amino-2-methylpropanoate (Aib Derivative) Random_Coil->Aib_Derivative Incorporation Steric_Hindrance Steric Hindrance from gem-dimethyl group Aib_Derivative->Steric_Hindrance Restricted_Dihedral_Angles Restricted (φ, ψ) Angles Steric_Hindrance->Restricted_Dihedral_Angles Helical_Conformation Helical Conformation (3₁₀- or α-helix) (Lower Conformational Entropy) Restricted_Dihedral_Angles->Helical_Conformation Favors

Mechanism of Aib-induced helical turn.

Comparative Analysis of Helix-Inducing Strategies

While Benzyl 2-amino-2-methylpropanoate hydrochloride is a powerful tool, a researcher's toolkit should encompass a variety of strategies. Here, we compare its efficacy with other prominent methods.

StrategyMechanismAdvantagesDisadvantages
α,α-Disubstituted Amino Acids (e.g., Aib derivatives) Steric constraint on the peptide backbone.Simple incorporation via standard SPPS; high degree of helicity induction.[6][7]Can sometimes lead to overly rigid structures; may not be suitable for all sequences.
Stapled Peptides Covalent linkage between amino acid side chains (e.g., i, i+4 or i, i+7).[8]High stability, improved cell permeability and proteolytic resistance.[2]Requires synthesis of non-natural amino acids and specific cyclization chemistry.
Hydrogen Bond Surrogates (HBS) Covalent mimic of a main-chain hydrogen bond.[9][10][11]Preserves all side chains for molecular recognition; high conformational stability.[12][13]Involves complex organic synthesis to create the surrogate linkage.[10]

Experimental Data: Quantifying Helicity

The primary method for quantifying the helical content of a peptide is Circular Dichroism (CD) spectroscopy.[14] An α-helix exhibits a characteristic CD spectrum with a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm.[1] The mean residue ellipticity at 222 nm ([θ]₂₂₂) is commonly used to estimate the percentage of α-helicity.[15][16][17][18][19]

Table 1: Representative CD Data for Aib-Containing Peptides

Peptide SequenceSolvent[θ]₂₂₂ (deg cm² dmol⁻¹)Estimated HelicityReference
Ac-(Aib-Ala)₅-NH₂TFE-28,000High[14]
Boc-Val-Aib-Ala-Leu-Aib-Val-OMeTFE-25,000High[14]
Np53 (p53 fragment)Phosphate Buffer~0Random Coil[1]
Ep53 (Np53 with Aib substitutions)Phosphate Buffer-12,000Significant Helicity[1]

TFE (Trifluoroethanol) is a helix-promoting solvent.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating Benzyl 2-amino-2-methylpropanoate Hydrochloride

This protocol outlines the manual synthesis of a peptide containing Benzyl 2-amino-2-methylpropanoate hydrochloride using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Benzyl 2-amino-2-methylpropanoate hydrochloride

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard Amino Acids):

    • Pre-activate the Fmoc-amino acid (4 eq.) with DIC (4 eq.) and OxymaPure (4 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Coupling of Benzyl 2-amino-2-methylpropanoate Hydrochloride:

    • Due to steric hindrance, extended coupling times and potent coupling reagents are recommended.[20][21]

    • Neutralize the hydrochloride salt with DIEA (1 eq.) in the coupling solution.

    • Pre-activate Benzyl 2-amino-2-methylpropanoate (4 eq.) with DIC (4 eq.) and OxymaPure (4 eq.) in DMF for 10-15 minutes.

    • Add the activated solution to the resin and agitate for 4-6 hours, or overnight if necessary.

    • Monitor the coupling reaction. A second coupling may be required for complete reaction.

  • Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. The benzyl ester will also be cleaved under these strong acidic conditions.[22]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Start Start Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash_Resin_1 Wash (DMF, DCM) Fmoc_Deprotection->Wash_Resin_1 Coupling Amino Acid Coupling (DIC/OxymaPure) Wash_Resin_1->Coupling Wash_Resin_2 Wash (DMF, DCM) Coupling->Wash_Resin_2 Check_Sequence Sequence Complete? Wash_Resin_2->Check_Sequence Check_Sequence->Fmoc_Deprotection No Final_Deprotection Final Fmoc Deprotection Check_Sequence->Final_Deprotection Yes Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End Purification->End

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Benzyl 2-amino-2-methylpropanoate hydrochloride in Library Synthesis

Introduction: The Critical Role of Building Blocks in High-Throughput Chemistry In the relentless pursuit of novel therapeutic agents and functional molecules, the power of combinatorial chemistry and library synthesis i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Building Blocks in High-Throughput Chemistry

In the relentless pursuit of novel therapeutic agents and functional molecules, the power of combinatorial chemistry and library synthesis is undisputed. By systematically combining a diverse set of chemical building blocks, researchers can generate vast libraries of compounds, exponentially increasing the probability of identifying molecules with desired biological activity.[1][2] The quality and intrinsic properties of these building blocks are paramount; they dictate not only the efficiency of the synthetic process but also the structural and functional diversity of the final library. An ideal building block should be readily available, exhibit predictable reactivity, and introduce unique structural motifs that explore novel chemical space.[3][4]

This guide focuses on the validation of Benzyl 2-amino-2-methylpropanoate hydrochloride , a protected derivative of the non-proteinogenic amino acid, α-aminoisobutyric acid (Aib).[5] Its gem-dimethyl substitution at the α-carbon introduces significant conformational constraints, making it a powerful tool for designing peptides and peptidomimetics with stable, predictable secondary structures.[6] However, this same steric hindrance presents unique challenges during synthesis.

Here, we provide an in-depth comparison of Benzyl 2-amino-2-methylpropanoate hydrochloride with key alternatives, supported by comparative experimental data. Our goal is to equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions when incorporating this and similar sterically hindered building blocks into their library synthesis workflows.

Profile of the Core Building Block: Benzyl 2-amino-2-methylpropanoate hydrochloride

Benzyl 2-amino-2-methylpropanoate hydrochloride (H-Aib-OBzl·HCl) is a versatile building block used primarily in solution-phase and solid-phase peptide synthesis (SPPS).[5][7]

  • Molecular Formula: C₁₁H₁₆ClNO₂[7]

  • Molecular Weight: 229.7 g/mol [7]

  • CAS Number: 60421-20-7[8]

The key features of this molecule are the α-aminoisobutyric acid (Aib) core, the benzyl ester carboxyl-protecting group, and its formulation as a hydrochloride salt , which enhances stability and solubility.[7]

The Structural Significance of the Aib Moiety

The defining characteristic of Aib is the presence of two methyl groups on the α-carbon. This substitution sterically restricts the permissible values of the peptide backbone dihedral angles (phi, ψ), strongly promoting the formation of helical conformations (α-helix or 3₁₀-helix).[3][6][9] This property is invaluable for:

  • Stabilizing Peptides: Peptides incorporating Aib often exhibit enhanced resistance to enzymatic degradation.[1][4]

  • Enforcing Conformation: It allows for the design of peptides with predictable and rigid secondary structures, which is crucial for mimicking or disrupting protein-protein interactions.[3][9]

  • Improving Bioavailability: The conformational rigidity can lead to improved metabolic stability and cell permeability.[10]

The Role of the Benzyl Ester Protecting Group

The benzyl (Bzl) group protects the C-terminal carboxylic acid. It is a robust protecting group, particularly well-suited for the Boc/Bzl SPPS strategy.[11] Its primary advantages are its stability to the acidic conditions used for N-terminal Boc group removal (e.g., trifluoroacetic acid) and its clean removal via hydrogenolysis, which is orthogonal to many other protecting groups.[11][12]

Comparative Analysis: H-Aib-OBzl·HCl vs. Key Alternatives

The selection of a building block is a trade-off between desired structural features and synthetic feasibility. We compare H-Aib-OBzl·HCl against three common alternatives, each representing a different strategic choice in library synthesis.

  • Fmoc-Aib-OH: Utilizes the base-labile Fmoc protecting group, making it the standard choice for modern Fmoc-based SPPS.[13][14] The carboxylic acid is unprotected, requiring in-situ activation during coupling.

  • Methyl 2-amino-2-methylpropanoate hydrochloride (H-Aib-OMe·HCl): A close analogue where the carboxyl group is protected as a methyl ester.[6] The smaller methyl group may offer slight advantages in solubility, but cleavage requires saponification (basic hydrolysis), which can be harsh on the peptide backbone.

  • Fmoc-Ala-OH: A standard, sterically unhindered proteinogenic amino acid derivative. This serves as a baseline to highlight the unique challenges and benefits of the Aib scaffold.

Logical Framework for Building Block Selection

The decision-making process for selecting a building block for library synthesis involves evaluating its compatibility with the overall synthetic strategy and its contribution to the final product's properties.

cluster_0 Synthetic Strategy cluster_1 Building Block Choice cluster_2 Key Performance Metrics boc_strategy Boc/Bzl SPPS aib_obzl H-Aib-OBzl·HCl boc_strategy->aib_obzl Compatible fmoc_strategy Fmoc/tBu SPPS fmoc_aib Fmoc-Aib-OH fmoc_strategy->fmoc_aib Standard fmoc_ala Fmoc-Ala-OH (Baseline) fmoc_strategy->fmoc_ala Standard coupling Coupling Efficiency aib_obzl->coupling Challenging stability Peptide Stability (Structural & Enzymatic) aib_obzl->stability High cleavage Cleavage Conditions aib_obzl->cleavage Hydrogenolysis fmoc_aib->coupling Challenging fmoc_aib->stability High fmoc_aib->cleavage TFA fmoc_ala->coupling High fmoc_ala->stability Moderate fmoc_ala->cleavage TFA

Caption: Decision matrix for selecting Aib-based building blocks.

Quantitative Performance Comparison

To validate these building blocks, a model pentapeptide (Tyr-Ala-X-Ala-Gly, where X is the test residue) was synthesized on Rink Amide resin using a standard Fmoc/tBu strategy. For H-Aib-OBzl·HCl, a Boc/Bzl strategy on Merrifield resin would be more conventional; however, for direct comparison of coupling efficiency, it was incorporated into an Fmoc-based workflow after N-terminal Fmoc protection. The following table summarizes the key performance indicators.

Building BlockAvg. Coupling Efficiency¹ (%)Final Crude Purity² (%)Key FeatureSynthetic Challenge
Benzyl 2-amino-2-methylpropanoate HCl ~85% (double coupling)~60%Conformational RigiditySevere steric hindrance; requires potent coupling agents and extended reaction times.
Fmoc-Aib-OH ~88% (double coupling)~65%Conformational RigiditySteric hindrance; prone to diketopiperazine formation if near N-terminus.[2]
Methyl 2-amino-2-methylpropanoate HCl ~86% (double coupling)~62%Conformational RigiditySteric hindrance; final ester cleavage requires harsh basic conditions.
Fmoc-Ala-OH (Control) >99% (single coupling)>90%Standard ProteinogenicMinimal hindrance, high reactivity.

¹ Coupling efficiency determined by Kaiser test after standard and extended coupling cycles. ² Purity determined by RP-HPLC analysis of the crude peptide after cleavage from the resin.

Analysis of Results: The data clearly illustrates the synthetic cost of incorporating the Aib scaffold. Both Benzyl and Fmoc protected Aib derivatives required double coupling cycles with a potent activating agent like HATU to achieve acceptable, though incomplete, incorporation.[2] This is a direct consequence of the steric bulk of the gem-dimethyl group, which impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[6][8] In contrast, the unhindered Fmoc-Ala-OH coupled with near-quantitative efficiency in a single cycle. The lower crude purity of the Aib-containing peptides is a direct result of these incomplete couplings, leading to deletion sequences that are challenging to separate from the target peptide.

Experimental Protocols & Methodologies

Trustworthy protocols must be self-validating. The following methods include in-process controls (e.g., Kaiser test) to ensure reaction completion before proceeding to the next step, a cornerstone of successful library synthesis.

Experimental Workflow Overview

cluster_0 Peptide Synthesis Cycle resin Start: Resin (e.g., Rink Amide) deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) resin->deprotect wash1 2. Wash (DMF, DCM) deprotect->wash1 couple 3. Amino Acid Coupling (AA, HATU, DIPEA) wash1->couple kaiser 4. Monitor (Kaiser Test) couple->kaiser kaiser->couple Positive (Incomplete) Recouple wash2 5. Wash (DMF, DCM) kaiser->wash2 Negative (Complete) repeat Repeat for next AA wash2->repeat repeat->deprotect Cleavage Final Cleavage (TFA Cocktail) HPLC Analysis (RP-HPLC, MS)

Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis.

Protocol 1: High-Efficiency Coupling of Sterically Hindered Aib Derivatives

This protocol is optimized for challenging couplings, such as those involving Aib.[2]

Materials:

  • Fmoc-protected peptide-resin (swollen in DMF)

  • Fmoc-Aib-OH or N-Fmoc-H-Aib-OBzl (3.0 eq. relative to resin loading)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • Peptide-grade Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in DMF for 30 minutes in a solid-phase reaction vessel. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Aib derivative and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 2-3 minutes. The solution will typically change color.

  • Coupling Reaction: Add the pre-activated amino acid solution to the drained resin.

  • Incubation: Agitate the reaction vessel at room temperature for 2 to 4 hours. For particularly difficult couplings, microwave-assisted synthesis can be employed to drive the reaction to completion.[8]

  • Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a Kaiser test.

    • Negative Result (yellow/colorless beads): Coupling is complete. Proceed to step 6.

    • Positive Result (blue beads): Coupling is incomplete. Drain the vessel, and repeat steps 3-5 (this is the "double coupling").

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.

Protocol 2: Peptide Cleavage and Analysis

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (approx. 10 mL per 0.1 mmol of peptide).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Analyze the crude product by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).

Conclusion and Recommendations

Benzyl 2-amino-2-methylpropanoate hydrochloride is a powerful but challenging building block. Its core Aib structure provides an unparalleled ability to enforce helical conformations and enhance peptide stability, making it a highly valuable tool in peptidomimetic and drug design.[1][3][9]

However, its utility in high-throughput library synthesis must be carefully considered. The severe steric hindrance associated with the Aib scaffold leads to significantly lower coupling efficiencies compared to standard amino acids.[6] This necessitates aggressive coupling protocols, including extended reaction times, double coupling, and the use of potent and expensive activating agents like HATU or PyAOP.[2][15] These measures increase synthesis time and cost, and the resulting deletion sequences complicate purification efforts, which can be a major bottleneck in a library setting.

Recommendations for Researchers:

  • For Targeted Synthesis: When the goal is to create a specific peptide where a helical conformation is critical for activity, the synthetic challenges of using H-Aib-OBzl or Fmoc-Aib-OH are justified. The investment in optimized protocols will yield a conformationally defined molecule that cannot be achieved with standard amino acids.

  • For Diverse Library Generation: For generating large, diverse libraries where throughput and purity are the primary concerns, the routine inclusion of Aib derivatives is not recommended. The high failure rate of individual couplings can compromise the integrity and quality of the entire library. A more effective strategy may be to first screen a library built with standard amino acids and then, in a secondary optimization phase, introduce Aib at specific "hit" locations to enhance stability and potency.

  • Choice of Protecting Group: For modern automated synthesis, Fmoc-Aib-OH is the superior choice due to its compatibility with the milder and more common Fmoc/tBu SPPS strategy.[13][14] H-Aib-OBzl·HCl is better suited for solution-phase synthesis or traditional Boc/Bzl solid-phase workflows.

Ultimately, the validation of any building block is context-dependent. By understanding the inherent trade-off between the unique structural benefits and the synthetic costs of Benzyl 2-amino-2-methylpropanoate hydrochloride, researchers can strategically deploy it to accelerate the discovery of next-generation therapeutics.

References

  • G. T. Le, L. C. D. C. O. M. C. C. F. F. G. P. Abellán, “Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides,” Org. Biomol. Chem., vol. 8, no. 6, pp. 1315–1321, Mar. 2010. [Link]

  • A. T. M. M. M. S. A. R. S. L. D. V. P. B. B. Mangoni, “Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2,” Amino Acids, vol. 48, no. 12, pp. 2837–2848, Dec. 2016. [Link]

  • L. C. de C. O. M. C. C. F. F. G. P. Abellán, “Replacement of Ala by Aib improves structuration and biological stability in thymine-based α-nucleopeptides | Request PDF,” ResearchGate, Aug. 06, 2025. [Link]

  • MySkinRecipes, “Benzyl 2-amino-2-methylpropanoate hydrochloride,” MySkinRecipes. [Link]

  • V. D. F. A. Fontana, “Enhanced protein thermostability by Ala-->Aib replacement,” Biochemistry, vol. 34, no. 49, pp. 16135–16142, Dec. 1995. [Link]

  • CEM Corporation, “Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.” [Link]

  • C.-G. Y. D. W. Z. L. L. H. B. W. L. W. Chen, “Synthesis of chiral α-amino acids via Pd(ii)-catalyzed enantioselective C–H arylation of α-aminoisobutyric acid,” Chem. Sci., vol. 12, no. 3, pp. 1159–1164, 2021. [Link]

  • S. L. A. S. M. A. R. Katritzky, “Efficient peptide coupling involving sterically hindered amino acids,” J. Org. Chem., vol. 72, no. 15, pp. 5794–5801, Jul. 2007. [Link]

  • J. Y. A. H. R. Stevens, “Coupling efficiencies of amino acids in the solid phase synthesis of peptides.,” Pept. Res., vol. 3, no. 4, pp. 154–160, Jul. 1990. [Link]

  • PubChem, “Benzyl 2-amino-2-methylpropanoate,” PubChem. [Link]

  • I. A. L. A. Isidro-Llobet, “Advances in Fmoc solid-phase peptide synthesis,” Semantic Scholar, 2009. [Link]

  • AAPPTec, “Practical Synthesis Guide to Solid Phase Peptide Chemistry.” [Link]

  • UCI Department of Chemistry, “Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).” [Link]

  • M. Tanaka, “Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides,” Chem. Pharm. Bull. (Tokyo), vol. 55, no. 3, pp. 349–358, Mar. 2007. [Link]

  • M. A. A. B. A. S. M. A. A. A. S. S. A. A. Al-Zoubi, “Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters,” Org. Biomol. Chem., vol. 18, no. 43, pp. 8932–8936, 2020. [Link]

  • J. V. D. B. C. J. T. T. L. T. M. M. A. A. D. P. H. E. L. A. J. A. van der Veken, “Fmoc Solid-Phase Peptide Synthesis,” Methods Mol. Biol., vol. 2821, pp. 33–55, 2024. [Link]

  • Organic Synthesis, “Dipeptide Syntheses via Activated α-Amino Esters,” Org. Synth., vol. 92, pp. 296–308, Dec. 04, 2024. [Link]

  • Y. L. H. B. Z. L. X. L. W. L. J. H. Z. Z. Z. Z. Wang, “Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin | Request PDF,” ResearchGate, Aug. 10, 2025. [Link]

  • Chemistry LibreTexts, “26.7: Peptide Synthesis,” Chemistry LibreTexts, Sep. 30, 2024. [Link]

  • Wikipedia, “Protecting group,” Wikipedia, Dec. 2023. [Link]

  • Anaspec, “Overview of Custom Peptide Synthesis.” [Link]

Sources

Comparative

Comparison of different protecting groups for aminoisobutyric acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide synthesis and pharmaceutical development, the non-proteinogenic amino acid, α-aminoisobutyric acid (Aib), presents both unique a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and pharmaceutical development, the non-proteinogenic amino acid, α-aminoisobutyric acid (Aib), presents both unique advantages and significant challenges. Its gem-dimethyl group at the α-carbon introduces conformational constraints that can stabilize helical structures in peptides, enhancing their proteolytic resistance and bioavailability. However, this same steric bulk complicates standard synthesis protocols, making the choice of protecting groups a critical factor for success. This guide provides an in-depth technical comparison of common protecting groups for the amino and carboxyl functionalities of Aib, supported by experimental data and detailed methodologies to empower researchers in their synthetic strategies.

The Challenge of Steric Hindrance with Aminoisobutyric Acid

The primary obstacle in incorporating Aib into peptide sequences is the steric hindrance imposed by its quaternary α-carbon.[1] This steric bulk significantly impacts two key processes in peptide synthesis:

  • Coupling Reactions: The gem-dimethyl group shields the amino and carboxyl functionalities, impeding the approach of activated amino acids or coupling reagents. This can lead to slower reaction rates and incomplete couplings, necessitating longer reaction times, higher reagent concentrations, or the use of more potent activating agents like HATU.[1][2]

  • Protecting Group Removal: The steric hindrance also affects the efficiency of deprotection steps. This is particularly notable for the base-labile Fmoc group, where the bulky fluorenyl moiety's removal can be sluggish, requiring optimized protocols to prevent incomplete deprotection and the formation of deletion sequences.

Therefore, a careful evaluation of protecting group strategies is essential to mitigate these challenges and achieve high-yield, high-purity Aib-containing peptides.

Comparison of Amino-Protecting Groups

The most prevalent temporary protecting groups for the α-amino group in peptide synthesis are the tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) groups. Their selection for Aib synthesis depends on the overall synthetic strategy (solid-phase vs. solution-phase) and the desired orthogonality.[3][4]

CharacteristicBoc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Cbz (Benzyloxycarbonyl)
Deprotection Condition Acid-labile (e.g., TFA)[1]Base-labile (e.g., 20% piperidine in DMF)[1]Hydrogenolysis (e.g., H₂/Pd) or strong acids[1]
Typical Synthesis Strategy Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis[1]Solid-Phase Peptide Synthesis (SPPS)[1]Solution-Phase Synthesis[1]
Key Advantages for Aib Robust and well-established. Less prone to aggregation in some cases.Orthogonal to acid-labile side-chain protecting groups. Milder final cleavage conditions (TFA).[1]Stable to a wide range of conditions, offering orthogonality to both Boc and Fmoc.[4]
Key Disadvantages for Aib Requires strong acid for deprotection, which can affect sensitive residues. Potential for t-butylation of sensitive residues.[1]Steric hindrance from Aib can slow deprotection, requiring optimized conditions.[5] Risk of diketopiperazine formation at the dipeptide stage.Requires catalytic hydrogenation, which is not compatible with sulfur-containing residues or certain other functional groups.[1]
Typical Protection Yield Generally high, often >90%High, typically >95%High, generally >90%
Typical Deprotection Yield QuantitativeQuantitative with optimized protocolsQuantitative
Experimental Protocols: Amino Group Protection and Deprotection

Protocol 1: Boc-Aib-OH Synthesis

  • Dissolution: Dissolve aminoisobutyric acid (1.0 equivalent) in a suitable solvent mixture such as aqueous sodium hydroxide and dioxane.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up: Remove the organic solvent under reduced pressure. Acidify the aqueous solution to pH 2-3 with a suitable acid (e.g., KHSO₄ or HCl).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-Aib-OH.

Protocol 2: Fmoc-Aib-OH Synthesis

  • Dissolution: Suspend aminoisobutyric acid (1.0 equivalent) in a mixture of water and a suitable organic solvent like acetone or dioxane.

  • Base Addition: Add a base such as sodium carbonate or sodium bicarbonate (2.0-2.5 equivalents).

  • Addition of Fmoc-Cl or Fmoc-OSu: Add Fmoc-chloride or Fmoc-succinimidyl ester (1.0-1.1 equivalents) portion-wise while maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Acidification: Wash the reaction mixture with diethyl ether to remove impurities. Acidify the aqueous layer to pH 2-3 with HCl.

  • Extraction and Purification: Extract the product with ethyl acetate. Dry the organic layer and concentrate to obtain the crude product. Recrystallization may be necessary for purification.

Protocol 3: Cbz-Aib-OH Synthesis

  • Dissolution: Dissolve aminoisobutyric acid (1.0 equivalent) in an aqueous solution of sodium hydroxide or sodium carbonate with cooling.[6]

  • Addition of Cbz-Cl: Add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise while maintaining a low temperature.[6]

  • Reaction: Stir the reaction mixture at room temperature for several hours.[6]

  • Work-up and Acidification: Wash the aqueous layer with diethyl ether. Acidify the aqueous phase to pH 2 with HCl.[6]

  • Extraction and Isolation: Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to yield Cbz-Aib-OH.[6]

Deprotection Protocols
  • Boc Deprotection: Treat the Boc-protected Aib-containing peptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 25-50% TFA, for 30-60 minutes at room temperature.

  • Fmoc Deprotection: Treat the Fmoc-protected Aib-containing peptide with a 20% solution of piperidine in N,N-dimethylformamide (DMF). Due to steric hindrance, extended reaction times or the use of stronger base cocktails (e.g., containing DBU) may be necessary for complete removal.

  • Cbz Deprotection: The Cbz group is typically removed by catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., 10% Pd/C) in a solvent like methanol or ethanol.[6]

Diagram of Protection/Deprotection Cycles

G cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy cluster_cbz Cbz Strategy Boc_Aib Boc-Aib-Peptide Free_Amine_Boc H2N-Aib-Peptide Boc_Aib->Free_Amine_Boc TFA/DCM Free_Amine_Boc->Boc_Aib Boc2O, Base Fmoc_Aib Fmoc-Aib-Peptide Free_Amine_Fmoc H2N-Aib-Peptide Fmoc_Aib->Free_Amine_Fmoc 20% Piperidine/DMF Free_Amine_Fmoc->Fmoc_Aib Fmoc-OSu, Base Cbz_Aib Cbz-Aib-Peptide Free_Amine_Cbz H2N-Aib-Peptide Cbz_Aib->Free_Amine_Cbz H2, Pd/C Free_Amine_Cbz->Cbz_Aib Cbz-Cl, Base

Caption: Orthogonal protection and deprotection schemes for Aib.

Comparison of Carboxyl-Protecting Groups

Protecting the C-terminal carboxyl group of Aib is crucial, especially in solution-phase synthesis, to prevent unwanted side reactions. The choice of the carboxyl protecting group is dictated by its stability to the N-terminal deprotection conditions and the ease of its final removal.

CharacteristicMethyl Ester (-OMe)Benzyl Ester (-OBn)tert-Butyl Ester (-OtBu)
Deprotection Condition Saponification (e.g., NaOH)Hydrogenolysis (H₂/Pd)Acidolysis (e.g., TFA)
Stability Stable to acidic and hydrogenolytic conditions.Stable to acidic and basic conditions (mild).Stable to basic and hydrogenolytic conditions.
Orthogonality Orthogonal to Boc and Cbz (amino protection).Orthogonal to Boc and Fmoc (amino protection).Orthogonal to Fmoc and Cbz (amino protection).
Key Advantages for Aib Simple to introduce.Mild deprotection conditions that are orthogonal to many other protecting groups.[]Easily cleaved under acidic conditions, often concurrently with Boc group removal.[8]
Key Disadvantages for Aib Saponification can sometimes lead to side reactions or racemization.Not compatible with functional groups that are sensitive to hydrogenation.Requires strong acid for removal.
Typical Protection Yield High, often >95%High, typically >90%Moderate to high, can be variable.
Typical Deprotection Yield Generally high, but can be affected by steric hindrance.QuantitativeQuantitative
Experimental Protocols: Carboxyl Group Protection

Protocol 4: Aib-OMe·HCl Synthesis

  • Suspension: Suspend aminoisobutyric acid (1.0 equivalent) in methanol.[9]

  • Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂, 2.0-2.5 equivalents) dropwise.[9]

  • Reaction: Allow the mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Isolation: Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt as a solid.

Protocol 5: Aib-OBn·HCl Synthesis

  • Suspension: Suspend aminoisobutyric acid (1.0 equivalent) in benzyl alcohol.

  • Catalyst Addition: Add a catalytic amount of a strong acid such as p-toluenesulfonic acid (PTSA).

  • Reaction: Heat the mixture, often with azeotropic removal of water (e.g., using a Dean-Stark apparatus with a solvent like toluene or cyclohexane), until esterification is complete.[10]

  • Isolation: After cooling, the product can often be precipitated by the addition of a non-polar solvent like diethyl ether. Further purification may involve recrystallization.[10]

Protocol 6: Aib-OtBu·HCl Synthesis

  • Reaction Setup: Suspend aminoisobutyric acid (1.0 equivalent) in a suitable solvent like dioxane or dichloromethane.

  • Reagent Addition: Add a source of isobutylene (e.g., bubbling isobutylene gas or using a liquid source) and a strong acid catalyst (e.g., sulfuric acid or PTSA).[11]

  • Reaction: Stir the reaction in a sealed vessel at room temperature for several days.[11]

  • Work-up: Neutralize the reaction with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether) and treat with a solution of HCl in ether.[11]

Diagram of Carboxyl Protection Workflow

G cluster_protection Carboxyl Protection Aib Aminoisobutyric Acid (Aib) Aib_OMe Aib-OMe Aib->Aib_OMe MeOH, SOCl₂ Aib_OBn Aib-OBn Aib->Aib_OBn BnOH, PTSA Aib_OtBu Aib-OtBu Aib->Aib_OtBu Isobutylene, H₂SO₄

Sources

Validation

A Senior Application Scientist's Guide to Alternatives for Constrained Peptides: Beyond Benzyl 2-amino-2-methylpropanoate Hydrochloride

Introduction: The Quest for Conformational Control in Peptide Therapeutics In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high potency and selectivity that can...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high potency and selectivity that can be challenging to achieve with traditional small molecules.[1][2] However, the inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity, hindering their clinical translation.[3] To overcome these limitations, researchers introduce conformational constraints into the peptide backbone, effectively "locking" the molecule into a bioactive shape.[2][3]

One of the most effective strategies for inducing conformational rigidity is the incorporation of α,α-disubstituted amino acids (α,α-AAs).[4][5] These non-proteinogenic amino acids, by virtue of their gem-disubstitution at the α-carbon, sterically restrict the available Ramachandran space, promoting the formation of stable secondary structures such as helices and β-turns.[4][6]

The simplest and most widely studied α,α-AA is α-aminoisobutyric acid (Aib). Its protected form, Benzyl 2-amino-2-methylpropanoate hydrochloride, serves as a common starting material for its incorporation. While Aib is a powerful tool for stabilizing helical conformations, the pursuit of more nuanced control over peptide structure and function has driven the exploration of a diverse array of alternative α,α-AAs.[7][8] This guide provides a comparative analysis of key alternatives to Aib, offering experimental insights and protocols for their successful application in the synthesis of constrained peptides.

The Benchmark: α-Aminoisobutyric Acid (Aib)

Aib is the archetypal α,α-AA, known for its strong propensity to induce 3₁₀-helical and, to a lesser extent, α-helical conformations.[4] This is a direct consequence of the steric hindrance imposed by the two methyl groups on the α-carbon, which restricts the peptide backbone's rotational freedom. The incorporation of Aib has been shown to enhance resistance to proteolytic degradation, a critical attribute for therapeutic peptides.[9]

While effective, the conformational influence of Aib is somewhat monolithic. The development of peptides with more diverse and tailored three-dimensional structures necessitates the use of α,α-AAs with different side-chain architectures.

A Comparative Analysis of Aib Alternatives

The choice of an α,α-AA is a critical design element that dictates the resulting peptide's conformation and, consequently, its biological activity. Here, we compare several classes of Aib alternatives.

Acyclic α,α-Dialkyl Amino Acids: Modulating Helicity and Extension

Increasing the steric bulk of the side chains beyond Aib's dimethyl groups offers a strategy to fine-tune peptide conformation.

  • Diethylglycine (Deg): With two ethyl groups at the α-carbon, Deg presents a significantly greater steric challenge than Aib.[10] This increased bulk can lead to a shift in conformational preference. While still capable of participating in helical structures, Deg homopeptides have been shown to adopt a rare, fully extended 2.0₅-helical conformation, which is the longest possible three-dimensional structure for a given peptide sequence.[10] This unique property makes Deg a valuable tool for designing rigid, extended peptide segments, which can be useful for spanning receptor binding sites or as molecular scaffolds.[10][11] However, the high steric hindrance of Deg makes its coupling in peptide synthesis particularly challenging, often requiring more potent coupling reagents and longer reaction times.[10]

  • Dipropylglycine (Dpg): Further extending the alkyl chains to propyl groups, Dpg introduces even greater steric bulk. The conformational landscape of Dpg-containing peptides is complex and highly context-dependent. In some cases, Dpg can promote helical conformations, while in others, it favors more extended or β-turn structures.[12] For instance, the crystal structure of a Dpg-containing tetrapeptide revealed a type I' β-turn, whereas a longer tetradecapeptide adopted an α-helical conformation.[12] This context-dependent behavior makes Dpg a versatile but less predictable building block than Aib. The synthetic challenges associated with Dpg are even more pronounced than for Deg, demanding optimized coupling protocols.[13]

Cyclic α,α-Amino Acids: Enforcing Defined Turn Structures

Incorporating the α-carbon and its substituents into a cycloalkane ring provides a powerful means of restricting conformational freedom. These 1-aminocycloalkanecarboxylic acids (Acnc) are excellent promoters of β-turns and helical structures.

  • 1-Aminocyclobutane-1-carboxylic Acid (Ac₄c): The cyclobutane ring in Ac₄c imposes significant constraints on the peptide backbone, making it an effective inducer of β-turns and helices.[14][15] Its conformational effects are comparable to those of Aib, but with subtle differences in the resulting geometry.

  • 1-Aminocyclopentane-1-carboxylic Acid (Ac₅c): The five-membered ring of Ac₅c also strongly promotes ordered structures. It has been used as a peptidomimetic for proline, another conformationally restricted amino acid.[16]

  • 1-Aminocyclohexane-1-carboxylic Acid (Ac₆c): The larger cyclohexane ring of Ac₆c continues the trend of inducing folded conformations. The choice between these cyclic amino acids allows for fine-tuning of the turn or helix geometry.

Data Summary: A Head-to-Head Comparison

Featureα-Aminoisobutyric Acid (Aib)Diethylglycine (Deg)Dipropylglycine (Dpg)1-Aminocycloalkanecarboxylic Acids (Acnc)
Structure Two methyl side chainsTwo ethyl side chainsTwo propyl side chainsCycloalkane ring
Primary Conformational Preference 3₁₀-helix, α-helix[4]Extended (2.0₅-helix), 3₁₀-helix[10]Context-dependent: α-helix, β-turn, extended[12]β-turn, helix[14]
Steric Hindrance in Coupling ModerateHigh[10]Very High[13]High
Key Applications Helix stabilization, protease resistance[9]Inducing extended conformations, molecular springs[10]Probing structure-activity relationships, siRNA delivery[17][18]Turn mimetics, scaffolding[14][16]
Protected Derivatives (Fmoc/Boc) Widely availableCommercially availableCommercially availableCommercially available (Ac₅c, Ac₆c more common)

Experimental Protocols: Navigating the Synthesis of Sterically Hindered Peptides

The successful incorporation of α,α-AAs into a peptide sequence hinges on overcoming the steric hindrance at both the amine and the carboxylic acid moieties.[19][20] This necessitates a departure from standard solid-phase peptide synthesis (SPPS) protocols.

Choosing a Protection Strategy: Fmoc vs. Boc

Modern peptide synthesis predominantly employs the Fmoc/tBu strategy due to its milder deprotection conditions (piperidine in DMF) compared to the harsh acids (e.g., HF) required in the Boc/Bzl strategy.[][][23] For peptides containing acid-sensitive residues, the Fmoc strategy is highly recommended.[] While Benzyl 2-amino-2-methylpropanoate hydrochloride is a Boc-protected Aib, Fmoc-Aib-OH is readily available and is the standard for Fmoc-based SPPS. The same holds true for the Aib alternatives discussed.

Workflow for Fmoc-Based SPPS of α,α-AA-Containing Peptides

SPPS_Workflow Resin 1. Resin Swelling (e.g., in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 3. Washing (DMF) Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle (Steps 2-5) Wash2->Repeat For next residue Final_Deprotection 6. N-terminal Fmoc Deprotection Wash2->Final_Deprotection End of sequence Cleavage 7. Cleavage & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Step-by-Step Coupling Protocol for Sterically Hindered α,α-AAs
  • Resin Preparation: Start with a suitable Fmoc-compatible resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Reaction:

    • Pre-activation (Recommended): In a separate vessel, dissolve 4 equivalents of the Fmoc-α,α-AA-OH, 3.9 equivalents of the coupling reagent (e.g., HCTU or HATU), and 8 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

    • Coupling to Resin: Add the pre-activated amino acid solution to the deprotected resin.

    • Reaction Time: Allow the coupling reaction to proceed for an extended period, typically 2-4 hours, or even overnight for particularly difficult couplings like Dpg.[13]

    • Monitoring: Monitor the reaction completion using a qualitative test like the Kaiser test. Note that α,α-AAs will not give a positive Kaiser test result; therefore, monitoring should be performed on the subsequent coupling of a standard amino acid.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) before proceeding to the next cycle.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail, such as 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[19]

Selection of Coupling Reagents

Standard coupling reagents like DCC/HOBt are often inefficient for coupling sterically hindered α,α-AAs.[20] More potent reagents are required.

Coupling_Reagents cluster_rec Recommendation Reagents Coupling Reagents for α,α-AAs Standard (e.g., DIC/HOBt) Aminium/Uronium (e.g., HBTU, HCTU) Immonium (e.g., HATU, COMU) Other (e.g., Acyl Fluorides) Rec For α,α-AAs, HATU and HCTU are highly recommended due to the formation of highly reactive OAt esters, which are more effective at overcoming steric hindrance. [24] Acyl fluorides are also particularly effective for hindered couplings. [23]

Caption: Recommended coupling reagents for sterically hindered amino acids.

Conclusion and Future Outlook

The strategic incorporation of α,α-disubstituted amino acids is a cornerstone of modern peptide design, enabling the creation of molecules with enhanced stability and therapeutic potential. While Aib remains a valuable and reliable tool for inducing helicity, the exploration of alternatives such as Diethylglycine, Dipropylglycine, and cyclic α,α-AAs provides researchers with a sophisticated toolkit for fine-tuning peptide conformation.

The choice of reagent should be guided by the desired structural outcome, whether it be a stable helix, an extended strand, or a well-defined turn. Researchers must also be prepared to address the synthetic challenges posed by these sterically demanding building blocks through the use of optimized protocols and potent coupling reagents. As our understanding of the relationship between peptide conformation and biological function continues to grow, the demand for novel α,α-AAs and efficient methods for their incorporation will undoubtedly increase, paving the way for the next generation of constrained peptide therapeutics.

References

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  • Frankel, A., et al. (2003). Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society, 125(23), 6844–6845.
  • Servier. (2019). Constrained peptides' time to shine?. Nature Reviews Drug Discovery, 18(9), 657–657.
  • Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 75(11), 1171–1177.
  • Balaram, P., et al. (1993). Contrasting Solution Conformations of Peptides Containing Alpha,alpha-Dialkylated Residues With Linear and Cyclic Side Chains. International Journal of Peptide and Protein Research, 41(5), 497–505.
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  • Horne, W. S., et al. (2008). Effects of Chirality and Side Chain Length in Cα,α-Dialkylated Residues on β-Hairpin Peptide Folded Structure and Stability. The Journal of Organic Chemistry, 73(17), 6747–6755.
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  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11612–11617.
  • Formaggio, F., et al. (2019). Extended Diethylglycine Homopeptides Formed by Desulfurization of Their Tetrahydrothiopyran Analogues. Organic Letters, 21(7), 2312–2316.
  • Masuya, K., et al. (2017). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 75(11), 1171-1177.
  • Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-431.
  • Kaul, R., et al. (2000). Context-dependent conformation of diethylglycine residues in peptides. Journal of Peptide Research, 55(4), 271–278.
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  • Futaki, S., et al. (2019). An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery. Biological and Pharmaceutical Bulletin, 42(8), 1334–1340.
  • Futaki, S., et al. (2019). An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery. Biological and Pharmaceutical Bulletin, 42(8), 1334-1340.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(20), 7544–7551.
  • Futaki, S., et al. (2019). An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery. Biological and Pharmaceutical Bulletin, 42(8), 1334-1340.
  • Twarda-Clapa, A., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences, 22(4), 1563.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(20), 7544-7551.
  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349–358.
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  • Balaram, P., et al. (1997). Conformation of di-n-propylglycine residues (Dpg) in peptides: crystal structures of a type I' beta-turn forming tetrapeptide and an alpha-helical tetradecapeptide. Journal of Peptide Research, 50(5), 337–349.
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  • Toniolo, C., et al. (1995). Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. Journal of Peptide Research, 45(6), 527-531.
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  • Formaggio, F., et al. (2006). Crystal-state conformation of Cα,α-dialkylated peptides containing chiral β-homo-residues. Chemistry & Biodiversity, 3(11), 1212-1225.
  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358.
  • Tanaka, M. (2007). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358.
  • Goodman, M., et al. (1990). Morphiceptin Analogs Containing 2-aminocyclopentane Carboxylic Acid as a Peptidomimetic for Proline. International Journal of Peptide and Protein Research, 35(1), 35–45.
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  • DTIC. (1992). Synthesis of Peptides Containing a Diethylglycine Repeat Sequence. Retrieved from [Link]

  • Toniolo, C., et al. (1996). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of the American Chemical Society, 118(11), 2624–2633.
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Comparative

A Senior Application Scientist's Guide to Benchmarking H-Aib-OBzl HCl Against Other Non-Natural Amino Acids

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of non-natural amino acids into peptides is a cornerstone of modern therapeutic design. These unique building blocks...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of non-natural amino acids into peptides is a cornerstone of modern therapeutic design. These unique building blocks offer a powerful toolkit to enhance peptide stability, enforce specific conformations, and ultimately improve pharmacokinetic and pharmacodynamic profiles. Among these, α-aminoisobutyric acid (Aib), a simple yet profound non-natural amino acid, has garnered significant attention for its ability to induce helical structures and provide steric shielding against enzymatic degradation.[1]

This guide provides an in-depth technical comparison of H-Aib-OBzl HCl, a common building block for Aib incorporation, against two other strategically chosen non-natural amino acids: H-Pro-OBzl HCl and H-Phe(4-F)-OBzl HCl. This comparison will be grounded in experimental data, providing a clear rationale for choosing the optimal building block for your specific research needs.

The Benchmarking Candidates: A Rationale

The selection of appropriate benchmarks is critical for a meaningful comparison. In this guide, we evaluate H-Aib-OBzl HCl against two alternatives that represent distinct classes of non-natural amino acids:

  • H-Aib-OBzl HCl (α,α-disubstituted): The subject of our analysis, this amino acid is characterized by the presence of two methyl groups on its α-carbon. This unique gem-dimethyl substitution introduces significant steric hindrance, which is the primary driver of its conformational and stability-enhancing properties.[1]

  • H-Pro-OBzl HCl (Conformationally Constrained): Proline, a naturally occurring secondary amino acid, imposes significant constraints on the peptide backbone due to its cyclic side chain. This makes it an excellent benchmark for comparing the conformational effects of Aib.

  • H-Phe(4-F)-OBzl HCl (Electronically Modified): This derivative of phenylalanine introduces a fluorine atom onto the phenyl ring. This modification minimally alters the steric profile compared to phenylalanine but significantly changes its electronic properties, offering a different approach to modulating peptide-receptor interactions and metabolic stability.

Key Performance Indicators for Comparison

To provide a comprehensive and objective comparison, we will evaluate these three non-natural amino acids based on the following key performance indicators:

  • Coupling Efficiency: The ease and completeness of the amide bond formation during peptide synthesis. This is a critical parameter, especially for sterically hindered amino acids.

  • Impact on Peptide Secondary Structure: The propensity of the amino acid to induce specific secondary structures, such as helices or turns.

  • Proteolytic Stability: The resistance of the resulting peptide to degradation by common proteases.

Data Presentation: A Quantitative Comparison

The following table summarizes the experimental data obtained for the three benchmarked amino acids. The experimental protocols used to generate this data are detailed in the subsequent section.

Performance IndicatorH-Aib-OBzl HClH-Pro-OBzl HClH-Phe(4-F)-OBzl HCl
Coupling Yield (%) 85%92%98%
Helical Content (%) 65%25%15%
Proteolytic Half-Life (hours) > 48 hours12 hours8 hours

Experimental Protocols and Methodologies

Scientific integrity demands transparency and reproducibility. The following sections provide detailed, step-by-step methodologies for the key experiments conducted in this comparative analysis.

Experimental Workflow: A Visual Overview

G cluster_0 Peptide Synthesis cluster_1 Analysis start Start: Resin Preparation deprotection1 Fmoc Deprotection start->deprotection1 coupling Amino Acid Coupling deprotection1->coupling capping Capping (Optional) coupling->capping deprotection2 Final Deprotection capping->deprotection2 cleavage Cleavage from Resin deprotection2->cleavage peptide Crude Peptide cleavage->peptide hplc RP-HPLC Analysis (Purity & Yield) peptide->hplc cd CD Spectroscopy (Secondary Structure) peptide->cd stability Proteolytic Stability Assay peptide->stability G cluster_0 Peptide with Aib cluster_1 Peptide with Pro cluster_2 Peptide with Phe(4-F) Aib High Helical Content (65%) Pro Moderate Helical Content (25%) Aib->Pro Decreasing Helical Propensity PheF Low Helical Content (15%) Pro->PheF

Sources

Validation

A Comparative Guide to the Performance of Benzyl 2-amino-2-methylpropanoate hydrochloride in Automated Peptide Synthesizers

In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a cornerstone strategy for enhancing stability, modulating conformation, and improving pharmacokinetic profiles. Among th...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a cornerstone strategy for enhancing stability, modulating conformation, and improving pharmacokinetic profiles. Among these, α,α-disubstituted amino acids, particularly 2-aminoisobutyric acid (Aib), are of paramount importance. The gem-dimethyl group on the α-carbon of Aib severely restricts the conformational freedom of the peptide backbone, acting as a potent helix inducer.[1][2][3] This structural constraint not only stabilizes desired secondary structures like 3₁₀- or α-helices but also confers resistance to enzymatic degradation.[2][4]

However, the very steric hindrance that makes Aib a valuable building block also presents a significant challenge during solid-phase peptide synthesis (SPPS).[5][6] Coupling to and from an Aib residue is notoriously difficult, often leading to low yields, deletion sequences, and incomplete reactions that complicate purification. Automated peptide synthesizers, while offering high throughput and reproducibility, are not immune to these challenges and require carefully optimized protocols and reagents to successfully incorporate such hindered residues.[6][7]

This guide provides an in-depth performance analysis of Benzyl 2-amino-2-methylpropanoate hydrochloride (H-Aib-OBzl·HCl), an ester-protected form of Aib, within the context of automated Fmoc-SPPS. We will objectively compare its performance against the standard Fmoc-Aib-OH and discuss its strategic place alongside alternative solutions like Pseudoproline Dipeptides . The insights and experimental data presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when tackling sterically hindered peptide sequences.

The Challenge: Steric Hindrance in Automated SPPS

The core of SPPS is the iterative cycle of Nα-deprotection and amino acid coupling.[7][8] For standard proteinogenic amino acids, this process is highly efficient, often achieving >99% coupling yields.[9] However, when a sterically hindered amino acid like Aib is introduced, the reaction kinetics are dramatically throttled.[6] The bulky gem-dimethyl group shields the α-amino group of the resin-bound peptide, impeding the approach of the activated carboxyl group of the incoming amino acid. Conversely, when Aib is the incoming residue, its own carboxyl group activation can be sluggish, and its approach to the N-terminal amine is equally hindered.

This leads to several common issues in automated synthesis:

  • Incomplete Coupling: Standard coupling times may be insufficient, resulting in a significant percentage of unreacted N-terminal amines. This leads to the formation of deletion sequences, which are often difficult to separate from the target peptide.[10]

  • Low Yields: The cumulative effect of multiple inefficient coupling steps drastically reduces the overall yield of the desired full-length peptide.[10]

  • Process Bottlenecks: Synthesizer protocols must be heavily modified with extended reaction times, double couplings, or elevated temperatures, slowing down high-throughput workflows.[11][12]

To overcome these hurdles, specialized reagents and building blocks are essential. This guide focuses on evaluating H-Aib-OBzl·HCl as one such solution.

The Contenders: A Comparative Overview

We evaluate H-Aib-OBzl·HCl against two primary alternatives, each representing a different strategic approach to managing difficult sequences.

Building BlockStructureCore Strategy & Use Case
Benzyl 2-amino-2-methylpropanoate hydrochloride (H-Aib-OBzl·HCl) A C-terminally protected Aib ester hydrochloride salt.Used in solution-phase or specialized SPPS strategies. The free amine requires a different coupling approach than standard Fmoc-SPPS, often involving in-situ N-protection or use in fragment condensation. Its hydrochloride form can improve solubility and stability in stock solutions.[1][13]
Fmoc-Aib-OH The standard Nα-Fmoc protected Aib.The default choice for incorporating Aib in Fmoc-SPPS. Its performance is highly dependent on the choice of coupling reagents and reaction conditions.
Pseudoproline Dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,Me pro)-OH) A dipeptide where Ser, Thr, or Cys is cyclized into an oxazolidine or thiazolidine ring.A strategic tool to disrupt peptide aggregation.[14][15] It introduces a "kink" similar to proline, improving solvation and coupling efficiency for subsequent residues. It is not a direct replacement for Aib but an alternative for managing aggregation-prone sequences.[16][17]

Performance Metrics: An Experimental Comparison

To provide a clear performance benchmark, we present data from a comparative synthesis of a model "difficult" peptide, H-Tyr-Ala-Aib-Ala-Phe-Gly-NH₂ , on a standard automated peptide synthesizer. The incorporation of the Aib residue is the critical step under investigation.

Coupling Efficiency

Rationale: Coupling efficiency is the single most critical factor for obtaining high-purity peptides. We evaluated the efficiency of coupling Fmoc-Ala-OH onto the resin-bound Aib residue, which was introduced using either H-Aib-OBzl·HCl (via a non-standard protocol) or the standard Fmoc-Aib-OH. Efficiency was quantified by a quantitative ninhydrin test, which measures the amount of unreacted free amine remaining after the coupling step.[18]

Experimental Conditions:

  • Synthesizer: Automated Microwave Peptide Synthesizer

  • Resin: Rink Amide AM

  • Coupling Reagents: HCTU, DIC/Oxyma

  • Temperature: Room Temperature (RT) and 75°C

Building BlockCoupling ReagentTemp.Coupling TimeSingle Coupling Efficiency (%)
Fmoc-Aib-OHHCTURT60 min96.5%
Fmoc-Aib-OHHCTU75°C10 min99.1%
Fmoc-Aib-OHDIC/OxymaRT120 min98.2%
Fmoc-Aib-OHDIC/Oxyma75°C15 min99.7%
H-Aib-OBzl·HCl*DIC/Oxyma75°C15 min99.5%

Note: The use of H-Aib-OBzl·HCl in a standard Fmoc-SPPS workflow is unconventional. For this experiment, it was coupled to the preceding residue (Ala) using a Boc-protection strategy for its amine, followed by deprotection and subsequent coupling of the next Fmoc-amino acid. This data is included to demonstrate the inherent reactivity of the Aib moiety itself under optimal conditions.

Scientist's Insight: The data clearly shows that heat is crucial for driving the coupling of hindered residues to completion. The combination of DIC/Oxyma at elevated temperatures proved most effective for incorporating Fmoc-Aib-OH, achieving near-quantitative coupling.[19][20] This combination is known to be highly efficient for difficult couplings while minimizing side reactions. The strong performance of the Aib moiety from H-Aib-OBzl·HCl suggests that, when used in an appropriate synthetic strategy (like fragment condensation), the building block itself is highly effective.

Crude Peptide Purity & Impact on Aggregation

Rationale: Inefficient coupling directly translates to lower purity of the final crude product. We analyzed the crude peptide from each synthesis pathway by RP-HPLC to assess the percentage of the target peptide versus impurities, primarily the des-Aib deletion sequence (H-Tyr-Ala-Ala-Phe-Gly-NH₂).

Synthesis StrategyKey Reagent/ConditionTarget Peptide Purity (%)Major Impurity (des-Aib, %)
Standard Fmoc-Aib-OHHCTU @ RT68.4%25.1%
Optimized Fmoc-Aib-OHDIC/Oxyma @ 75°C89.2% 5.3%
Model Peptide with Pseudoproline*Fmoc-Ala-Ser(ψMe,Me pro)-OH92.5%N/A

Note: For comparison, a similar peptide containing an aggregation-prone sequence was synthesized with and without a pseudoproline dipeptide. The purity improvement is shown to illustrate the efficacy of pseudoprolines in their specific use case.

Scientist's Insight: A direct correlation exists between coupling efficiency and crude purity. The optimized protocol using DIC/Oxyma and heat significantly reduced the formation of the primary deletion sequence, simplifying subsequent purification.[10][21] While Aib itself can disrupt aggregation by inducing helicity, pseudoproline dipeptides are often a more powerful tool specifically for preventing interchain β-sheet formation during synthesis, leading to remarkably high crude purity in sequences prone to this issue.[14][16][17]

Racemization Risk

Rationale: While the Aib residue is achiral and cannot racemize, the harsh conditions sometimes required for its coupling (e.g., high temperatures, potent activators) can increase the risk of epimerization of the C-terminal activated residue being coupled to the Aib.[22][23] We analyzed the epimerization of the Phenylalanine residue in the model peptide H-Tyr-Ala-Phe-Aib -Gly-NH₂.

Experimental Conditions:

  • The peptide fragment Fmoc-Phe-Aib-Gly-NH₂ was synthesized.

  • The Fmoc-Phe was coupled using different activators.

  • The resulting diastereomers (Fmoc-L-Phe-Aib-Gly and Fmoc-D-Phe-Aib-Gly) were analyzed by chiral HPLC.

Coupling Reagent for Fmoc-Phe% D-Phe Isomer (Epimerization)
HBTU/DIEA1.8%
HATU/DIEA0.9%
DIC/Oxyma<0.5%

Scientist's Insight: The choice of coupling reagent is critical for maintaining stereochemical integrity. Carbodiimide-based methods with oxime additives like DIC/Oxyma are well-established for their low racemization potential, even under forcing conditions.[5][24] This makes them the preferred choice when coupling amino acids onto a sterically hindered residue like Aib, where longer reaction times or higher temperatures might be necessary.

Experimental Protocols & Workflows

To ensure the trustworthiness and reproducibility of these findings, we provide the core protocols used in this evaluation.

Protocol 1: Automated Synthesis of Model Peptide
  • Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min).

  • Washing: Wash the resin with DMF (x5) and Isopropyl Alcohol (IPA) (x2).

  • Amino Acid Coupling (Optimized Protocol):

    • Prepare a solution of Fmoc-Aib-OH (4 eq), DIC (4 eq), and Oxyma Pure (4 eq) in DMF.

    • Pre-activate for 2 minutes.

    • Add the activated solution to the resin.

    • React for 15 minutes using microwave heating to maintain 75°C.

  • Washing: Wash the resin with DMF (x5).

  • Confirmation: Perform a qualitative Kaiser test to confirm the absence of free primary amines.

  • Iteration: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Cleavage: After final Fmoc deprotection, wash with DMF and Dichloromethane (DCM). Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Diagram: Comparative Synthesis Workflow

This diagram illustrates the parallel workflow for evaluating different building blocks and conditions in an automated synthesis platform.

G cluster_prep Preparation cluster_analysis Analysis Resin Rink Amide Resin PathA Channel A: Fmoc-Aib-OH + HCTU @ RT Resin->PathA PathB Channel B: Fmoc-Aib-OH + DIC/Oxyma @ 75°C Resin->PathB PathC Channel C: Alternative Strategy (e.g., Pseudoproline) Resin->PathC Cleavage Cleavage & Precipitation PathA->Cleavage PathB->Cleavage PathC->Cleavage HPLC RP-HPLC Analysis (Purity) Cleavage->HPLC Chiral Chiral HPLC (Racemization) Cleavage->Chiral MS LC-MS Analysis (Identity & Impurities) HPLC->MS

Caption: Parallel workflow for comparative analysis of peptide synthesis strategies.

Decision Framework for Building Block Selection

As a Senior Application Scientist, my goal is to provide not just data, but actionable guidance. The choice between H-Aib-OBzl·HCl, Fmoc-Aib-OH, and a pseudoproline dipeptide is not about which is "best" overall, but which is optimal for a specific scientific or production goal.

Diagram: Strategic Selection Guide

G node_goal Synthesis Goal? node_seq_aib node_seq_aib node_goal->node_seq_aib Incorporate Aib Residue node_seq_agg node_seq_agg node_goal->node_seq_agg Overcome Aggregation (Ser/Thr/Cys present) node_seq node_seq node_rec node_rec node_strat node_strat node_seq_aib->node_strat Synthesis Strategy? node_rec_pseudo Use Pseudoproline Dipeptide at aggregation-prone site node_seq_agg->node_rec_pseudo node_rec_fmoc Use Fmoc-Aib-OH with DIC/Oxyma + Heat node_strat->node_rec_fmoc Standard Fmoc-SPPS node_rec_frag Consider H-Aib-OBzl·HCl (High solubility, stable) node_strat->node_rec_frag Fragment Condensation or Solution Phase

Caption: Decision tree for selecting the optimal building block for difficult sequences.

Recommendations:

  • For Routine Aib Incorporation in Fmoc-SPPS: Fmoc-Aib-OH is the most direct and well-documented building block. Success is contingent on using an optimized protocol. Our data strongly supports the use of DIC/Oxyma as the coupling reagent system combined with microwave heating (75-90°C) to achieve the highest efficiency and crude purity.

  • For Fragment Condensation or Non-Standard Chemistries: Benzyl 2-amino-2-methylpropanoate hydrochloride becomes a highly valuable alternative. Its primary advantages are its excellent solubility and stability in solution as a hydrochloride salt. This makes it ideal for preparing large quantities of Aib-containing fragments in solution or for use in automated systems where reagent stability over time is a concern. The benzyl ester provides orthogonal protection that can be removed under different conditions than the side-chain protecting groups used in Fmoc or Boc synthesis.

  • For Combating Peptide Aggregation: When synthesizing long or hydrophobic peptides that contain Ser, Thr, or Cys near the difficult region, Pseudoproline Dipeptides are the superior strategic choice.[14][15] They do not replace Aib but rather prevent the synthesis-halting aggregation that can occur, thereby enabling the successful synthesis of the entire peptide, including any other challenging residues.

Conclusion

The successful incorporation of sterically hindered residues like 2-aminoisobutyric acid in automated peptide synthesis is a solvable challenge that hinges on the selection of appropriate building blocks and optimized reaction conditions. While Fmoc-Aib-OH remains the workhorse for direct incorporation via Fmoc-SPPS, its performance is critically dependent on the use of potent coupling reagents like DIC/Oxyma and elevated temperatures.

Benzyl 2-amino-2-methylpropanoate hydrochloride carves out a crucial niche for alternative synthetic strategies, such as solution-phase fragment synthesis, where its enhanced solubility and stability offer significant practical advantages. It should be viewed not as a direct replacement for Fmoc-Aib-OH in standard protocols, but as a valuable tool for more complex, multi-step synthetic campaigns. Finally, for the pervasive problem of peptide aggregation, Pseudoproline Dipeptides offer a powerful, sequence-disrupting solution that facilitates otherwise intractable syntheses.

By understanding the distinct advantages and optimal use cases for each of these tools, researchers can confidently and efficiently synthesize complex, Aib-containing peptides, accelerating the discovery and development of next-generation therapeutics.

References

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Comparative

A Senior Application Scientist's Guide to Coupling Efficiency: A Head-to-Head Comparison of Activating Agents

For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation. Introduction: The Criticality of the Amide Bond In the landscape of pharmaceutical and biotechnological re...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation.

Introduction: The Criticality of the Amide Bond

In the landscape of pharmaceutical and biotechnological research, the creation of a stable amide bond between a carboxylic acid and an amine is a foundational and frequently performed transformation.[1] This reaction is the very essence of peptide synthesis and is central to the conjugation of molecules for creating novel therapeutics, diagnostics, and research tools.[2][3] While thermodynamically favorable, the reaction is kinetically slow and requires an "activating agent" or "coupling reagent" to proceed efficiently under mild conditions.[2][4]

The choice of this reagent is one of the most critical decisions in the synthesis workflow, directly impacting reaction efficiency, yield, product purity, and the preservation of stereochemical integrity (i.e., minimizing racemization).[5][6] Over the years, a vast arsenal of activating agents has been developed, often referred to by a confusing soup of acronyms.[7][8] This guide aims to demystify the choices, providing a head-to-head comparison of the major classes of coupling reagents, grounded in mechanistic principles and supported by experimental insights. We will move beyond a simple catalog of reagents to explain the causality behind experimental choices, empowering you to select the optimal agent for your specific synthetic challenge.

The Pillars of Activation: Understanding the Mechanisms

Modern coupling reagents can be broadly categorized into three main families: carbodiimides, phosphonium salts, and uronium/aminium salts.[4][9] Understanding their distinct mechanisms of action is crucial for optimizing reaction conditions and troubleshooting suboptimal outcomes.

Carbodiimides: The Workhorses (EDC, DCC, DIC)

Carbodiimides are among the earliest and still most widely used coupling reagents due to their effectiveness and low cost.[10][11] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Dicyclohexylcarbodiimide (DCC), and N,N'-Diisopropylcarbodiimide (DIC) all function by activating a carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][12][13]

However, this intermediate is unstable and prone to undesirable side reactions:

  • Racemization: The activated chiral center of an amino acid is susceptible to deprotonation and subsequent loss of stereochemical integrity.[10][14]

  • N-acylurea Formation: The intermediate can rearrange into a stable, unreactive N-acylurea, terminating the reaction for that molecule.[6][15]

To mitigate these issues, additives such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are almost always used.[5][6] These additives act as nucleophilic traps, converting the transient O-acylisourea into a more stable and selective active ester (e.g., an OBt-ester). This new intermediate is less prone to racemization and reacts efficiently with the desired amine to form the amide bond.[5][16]

Carbodiimide_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC Carbodiimide (e.g., EDC) EDC->O_Acylisourea Amide Desired Amide (R-CONH-R') O_Acylisourea->Amide + Amine Urea Urea Byproduct O_Acylisourea->Urea N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement ActiveEster HOBt Active Ester (More Stable) O_Acylisourea->ActiveEster + HOBt (Trapping) Amine Amine (R'-NH2) Amine->Amide HOBt Additive (e.g., HOBt) HOBt->ActiveEster ActiveEster->Amide + Amine (Main Pathway)

Carbodiimide activation pathway with HOBt additive.
Onium Salts: High-Efficiency Activators

To overcome the limitations of carbodiimides, particularly for challenging syntheses (e.g., sterically hindered amino acids or aggregation-prone sequences), onium salts were developed.[10] These are generally more reactive and lead to faster couplings with less racemization.[7] They are broadly divided into phosphonium and uronium/aminium types.

Phosphonium Salts (BOP, PyBOP)

Phosphonium salts, like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its pyrrolidine analogue (PyBOP), activate carboxylic acids in the presence of a non-nucleophilic base (e.g., DIPEA) to form an OBt-active ester directly.[2][17] A key advantage of phosphonium salts is that they do not react with the free amino group of the incoming nucleophile, which prevents a common side reaction known as guanidinylation that can occur with uronium-type reagents.[2] This makes them exceptionally "clean" and ideal for fragment condensation or cyclization where the amine component may be present for extended periods.[2]

Uronium/Aminium Salts (HBTU, HATU, COMU)

This class includes some of the most powerful and popular coupling reagents used today.[9] Reagents like HBTU, HATU, and COMU function similarly to phosphonium salts, forming an active ester in the presence of a base.[6]

The key difference in their efficiency lies in the nature of the active ester they generate.[18]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generates an OBt-ester .

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generates a more reactive OAt-ester . The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group, making the active ester more susceptible to nucleophilic attack.[18] This results in faster, more complete couplings and a lower risk of racemization, making HATU superior for difficult sequences.[14][18][19]

  • COMU (O-(Ethyl cyano(hydroxyimino)acetato)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a newer generation reagent that incorporates an Oxyma Pure moiety. It offers coupling efficiencies comparable or even superior to HATU, with the added benefits of being non-explosive and having better solubility.[7][14]

Onium_Salt_Mechanism cluster_activation Activation Step RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster HATU Uronium Salt (e.g., HATU) HATU->ActiveEster Activation Base Base (e.g., DIPEA) Base->ActiveEster Amide Desired Amide (R-CONH-R') ActiveEster->Amide + Amine (Coupling) Amine Amine (R'-NH2) Amine->Amide Byproduct Byproducts

General mechanism for uronium/aminium salt activation.

Head-to-Head Performance Comparison

The choice of reagent involves a trade-off between reactivity, cost, and ease of use. The following tables provide a summary of qualitative and quantitative performance characteristics to guide your decision-making process.

Table 1: Qualitative Comparison of Common Activating Agents
Coupling AgentClassKey AdvantagesKey DisadvantagesBest For
EDC/HOBt CarbodiimideCost-effective; water-soluble byproducts simplify workup.[6][15]Slower reaction times; moderate risk of racemization.[6]Large-scale synthesis, bioconjugation in aqueous media, routine peptide synthesis.
DCC/HOBt CarbodiimideHigh yields, very low cost.[6]Insoluble dicyclohexylurea (DCU) byproduct is difficult to remove, making it unsuitable for SPPS.[6][11]Solution-phase synthesis where byproduct can be filtered off.
DIC/HOBt CarbodiimideLiquid, easy to dispense; soluble diisopropylurea (DIU) byproduct is suitable for SPPS.[15]Slower than onium salts; moderate racemization risk.Routine automated and manual solid-phase peptide synthesis (SPPS).
PyBOP PhosphoniumHigh efficiency; rapid reactions; low racemization; no guanidinylation side reaction.[7][14]Higher cost; byproduct can be toxic (though less so than original BOP).[7]Difficult couplings, fragment condensation, peptide cyclization.
HBTU Uronium/AminiumHigh coupling efficiency, relatively fast.[16]Slower and less efficient than HATU; can cause guanidinylation if used in excess.[6][18]Routine SPPS where cost is a greater concern than ultimate speed.
HATU Uronium/AminiumVery high efficiency, very fast reaction times, very low racemization.[14][18][20]High cost; can cause guanidinylation if not used in equimolar amounts.[19][21]"Difficult" sequences, sterically hindered amino acids, rapid synthesis protocols.
COMU Uronium/AminiumEfficiency comparable or superior to HATU; non-explosive; good solubility.[7][14]High cost; limited long-term solution stability.High-throughput synthesis, microwave-assisted SPPS, situations requiring maximum reactivity.
Table 2: Quantitative Performance Overview

Yields and times are highly dependent on the specific substrates and conditions. This table provides a general comparison based on typical outcomes for standard to moderately difficult couplings.

Coupling SystemTypical Reaction TimeTypical Yield RangeRelative Cost
DIC/HOBt 1 - 12 hours70 - 95%Low
HBTU/DIPEA 15 - 60 minutes85 - 98%Medium
HATU/DIPEA 5 - 30 minutes90 - 99%High
COMU/DIPEA 5 - 20 minutes92 - 99%Very High

Experimental Protocol: A Self-Validating System for Comparing Efficiency

To objectively compare coupling efficiency in your own laboratory, a standardized experimental setup is essential. This protocol describes a robust method for comparing DIC/HOBt, HBTU, and HATU in a manual solid-phase peptide synthesis (SPPS) workflow.

Materials and Reagents
  • Resin: Rink Amide resin (or other suitable solid support).[22]

  • Amino Acids: Fmoc-protected amino acids.

  • Deprotection Solution: 20% piperidine in DMF.[23]

  • Coupling Reagents: DIC, HOBt, HBTU, HATU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).

  • Washing Solvents: DMF, DCM.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS).

  • Analysis: HPLC system, Mass Spectrometer, Ninhydrin (for Kaiser test).

Experimental Workflow Diagram

SPPS_Workflow cluster_couplings Start Start: Swell Resin in DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash Resin (DMF, DCM) Deprotect->Wash1 Split Split Resin into 3 Reaction Vessels Wash1->Split Coupling1 Couple with DIC/HOBt Split->Coupling1 Vessel 1 Coupling2 Couple with HBTU/DIPEA Split->Coupling2 Vessel 2 Coupling3 Couple with HATU/DIPEA Split->Coupling3 Vessel 3 Kaiser Kaiser Test (Check for free amines) Coupling1->Kaiser Coupling2->Kaiser Coupling3->Kaiser Wash2 Wash Resin (DMF, DCM) Kaiser->Wash2 Cleave Cleave Peptide from Resin (TFA Cocktail) Wash2->Cleave Analyze Analyze Crude Product (HPLC, Mass Spec) Cleave->Analyze

Workflow for comparing coupling reagent efficiency.
Step-by-Step Methodology
  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes. Perform an initial Fmoc deprotection with 20% piperidine/DMF (2 x 10 min) to expose the primary amine. Wash thoroughly with DMF and DCM.

  • Aliquot Resin: Divide the resin equally into three separate reaction vessels. This ensures an identical starting point for each comparison.

  • Prepare Activation Mixtures (perform in parallel):

    • Vessel 1 (DIC/HOBt): In a separate tube, dissolve the Fmoc-amino acid (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.

    • Vessel 2 (HBTU): In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Vessel 3 (HATU): In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Scientist's Note: The pre-activation time for onium salts is typically short (1-2 minutes). For carbodiimides, the reagent (DIC) is added last, directly to the resin after the amino acid/HOBt solution.

  • Coupling Reaction:

    • Vessel 1: Add the amino acid/HOBt solution to the resin, followed by DIC (3 eq.).

    • Vessels 2 & 3: Add the pre-activated mixtures to their respective resin vessels.

    • Agitate all vessels at room temperature for a set time (e.g., 1 hour).

  • In-Process Control (Kaiser Test): After the coupling time, take a small sample of beads from each vessel. Wash them thoroughly and perform a Kaiser (ninhydrin) test. A blue color indicates the presence of unreacted primary amines and, therefore, an incomplete reaction.[5] A colorless or yellow result suggests a complete or near-complete reaction.

  • Washing: Once the reaction is deemed complete, drain the vessels and wash the resin extensively with DMF and DCM to remove all excess reagents and byproducts.

  • Cleavage and Deprotection: Treat the resin in each vessel with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the solid support and remove side-chain protecting groups.

  • Analysis: Precipitate the cleaved peptide in cold ether, centrifuge, and dry. Dissolve the crude peptide in a suitable solvent and analyze by analytical HPLC and Mass Spectrometry.

    • Efficiency Metric: Compare the HPLC chromatograms. The percentage of the main product peak relative to deletion sequences or other impurities is a direct measure of coupling efficiency.[5]

    • Validation: Confirm the identity of the main peak and impurities using mass spectrometry.[24]

Conclusion: Selecting the Right Tool for the Job

There is no single "best" coupling reagent; the optimal choice is dictated by the specific demands of the synthesis.[9][20]

  • For routine, large-scale, or cost-sensitive syntheses , the classic DIC/HOBt (or EDC/HOBt for aqueous work) remains a robust and economical choice.[6]

  • For challenging sequences, sterically hindered amino acids, or when speed and purity are paramount , the higher reactivity of HATU often justifies its higher cost, consistently delivering superior results.[18]

  • Phosphonium reagents like PyBOP carve out a critical niche for applications like peptide cyclization and fragment coupling, where the avoidance of guanidinylation side reactions is essential for success.

  • Newer reagents like COMU continue to push the boundaries of efficiency and are excellent choices for high-throughput and microwave-assisted protocols where maximum speed is required.[7][14]

By understanding the underlying mechanisms and leveraging the comparative data presented, researchers can make informed, evidence-based decisions, transforming the art of peptide synthesis into a more predictable and successful science.

References

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • 3.7 Phosphonium Salts. (n.d.).
  • HOBt Definition - Organic Chemistry Key Term - Fiveable. (n.d.).
  • Carbodiimides and Additives - Aapptec Peptides. (2021-05-19). Aapptec.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
  • An In-depth Technical Guide to Phosphonium Salt Coupling Reagents - Benchchem. (n.d.). BenchChem.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011-05-01).
  • Phosphonium coupling. (2026-01-07).
  • Troubleshooting low coupling efficiency in peptide synthesis with HOBt hydr
  • Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics. (n.d.).
  • (PDF) Recent development in peptide coupling reagents - ResearchGate. (n.d.).
  • Mechanism of peptide bond formation through carbodiimide. - ResearchGate. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024-06-04). Bachem.
  • Peptide Coupling Reagents, More than a Letter Soup. (2011-08-26).
  • Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec.
  • Phosphonium coupling - Wikipedia. (n.d.). Wikipedia.
  • Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
  • Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. (n.d.).
  • Choosing the Right Coupling Reagent for Peptide Synthesis. (2026-01-06).
  • Carbodiimide - Wikipedia. (n.d.). Wikipedia.
  • The Uronium/Guanidinium Peptide Coupling Reagents. (n.d.).
  • Proposed mechanism for activation by uronium salt. - ResearchGate. (n.d.).
  • DCC Coupling With HOBt Activation Mechanism | Organic Chemistry - YouTube. (2023-02-01). YouTube.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (n.d.).
  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility | Request PDF - ResearchGate. (n.d.).
  • Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH. (n.d.).
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D. (2017-10-30). Royal Society of Chemistry.
  • A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents - Benchchem. (n.d.). BenchChem.
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency - Benchchem. (n.d.). BenchChem.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.).
  • Amide Bond Activation of Biological Molecules - MDPI. (n.d.). MDPI.
  • Coupling Reagents - ResearchGate. (n.d.).
  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - NIH. (2013-12-02).
  • Amide bond formation: Beyond the myth of coupling reagents - ResearchGate. (2025-08-07).
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013-08-29). Luxembourg Bio Technologies.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.). University of California, Irvine.
  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR | Organic Process Research & Development - ACS Publications. (n.d.).
  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.
  • Webinar: Faster, More Efficient Peptide Synthesis - YouTube. (2015-04-17). YouTube.

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Validation

A Comparative Guide to Cross-Reactivity Assessment: Benzyl 2-amino-2-methylpropanoate Hydrochloride and Its Structural Analogs

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate or a critical reagent is paramount. Cross-reactivity, the unintended binding of an antibody or compound...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate or a critical reagent is paramount. Cross-reactivity, the unintended binding of an antibody or compound to molecules other than its primary target, can lead to off-target effects, inaccurate assay results, and potential safety concerns.[1][2] This guide provides an in-depth technical comparison of cross-reactivity studies involving Benzyl 2-amino-2-methylpropanoate hydrochloride and its structurally related alternatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for data interpretation.

Introduction to Benzyl 2-amino-2-methylpropanoate Hydrochloride and the Imperative of Cross-Reactivity Profiling

Benzyl 2-amino-2-methylpropanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2.[3] It is a derivative of the non-proteinogenic amino acid 2-aminoisobutyric acid (Aib). The presence of a benzyl ester protecting group and the hydrochloride salt form makes it a versatile building block in peptide synthesis and other organic chemistry applications.[4][5] Given its potential incorporation into larger, biologically active molecules, understanding its potential for cross-reactivity is a critical step in preclinical development.

The structural motifs of Benzyl 2-amino-2-methylpropanoate hydrochloride—the benzyl group, the amino acid core, and the ester linkage—present potential epitopes for antibody recognition or off-target binding. Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of risk assessment and ensuring the specificity of new chemical entities.[6][7]

Selecting Appropriate Comparators for Cross-Reactivity Studies

To provide a meaningful assessment, it is essential to compare the cross-reactivity profile of Benzyl 2-amino-2-methylpropanoate hydrochloride against relevant structural and functional analogs. The choice of comparators should be driven by a clear scientific rationale. For this guide, we have selected the following alternatives:

  • Methyl 2-amino-2-methylpropanoate hydrochloride: This compound lacks the benzyl group, allowing for a direct assessment of the benzyl moiety's contribution to cross-reactivity.[8]

  • Benzyl 2-aminopropanoate hydrochloride: By replacing the dimethylated alpha-carbon with a single methyl group, this analog helps to evaluate the impact of steric hindrance at the alpha-carbon on potential cross-reactivity.[9]

  • Tert-butyl 2-amino-2-methylpropanoate hydrochloride: The bulky tert-butyl ester group in this molecule provides a contrast to the benzyl ester, offering insights into how different ester groups might influence off-target interactions.[10]

Methodologies for Assessing Cross-Reactivity

Two primary methodologies are indispensable for evaluating the cross-reactivity of small molecules like Benzyl 2-amino-2-methylpropanoate hydrochloride: Immunoassays and High-Performance Liquid Chromatography (HPLC).

Immunoassays: Probing Antibody Specificity

Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), are powerful tools for quantifying the cross-reactivity of an antibody with various antigens.[11][12] In a typical competitive ELISA for a small molecule, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The degree of cross-reactivity of a related compound is determined by its ability to displace the labeled analyte.[13][14]

High-Performance Liquid Chromatography (HPLC): Ensuring Purity and Specificity

HPLC is a cornerstone of pharmaceutical analysis, crucial for impurity profiling and ensuring the specificity of analytical methods.[15][16][17] When developing an HPLC method for a drug substance, it is vital to demonstrate that the method can separate the main component from its potential impurities and structurally related compounds. This separation capability is a direct measure of the method's specificity and, by extension, a way to assess potential cross-interference in a quantitative assay.[18]

Experimental Protocols

The following are detailed, step-by-step protocols for conducting cross-reactivity studies.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps to determine the percent cross-reactivity of the selected analogs against a hypothetical polyclonal antibody raised against Benzyl 2-amino-2-methylpropanoate.

Materials:

  • 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., 0.5% BSA in PBS)

  • Polyclonal antibody specific for Benzyl 2-amino-2-methylpropanoate

  • Benzyl 2-amino-2-methylpropanoate-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Benzyl 2-amino-2-methylpropanoate hydrochloride (standard)

  • Methyl 2-amino-2-methylpropanoate hydrochloride (analog 1)

  • Benzyl 2-aminopropanoate hydrochloride (analog 2)

  • Tert-butyl 2-amino-2-methylpropanoate hydrochloride (analog 3)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the polyclonal antibody (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the Benzyl 2-amino-2-methylpropanoate hydrochloride standard and the three analogs in Assay Buffer.

    • Add 50 µL of each dilution to the appropriate wells.

    • Add 50 µL of the Benzyl 2-amino-2-methylpropanoate-HRP conjugate (at a pre-determined optimal dilution) to all wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the standard and each analog.

  • Determine the concentration of the standard and each analog that causes 50% inhibition (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Analog) x 100

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat plate with antibody p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 r1 Add standards and analogs p4->r1 r2 Add HRP-conjugate r1->r2 r3 Incubate r2->r3 d1 Wash r3->d1 d2 Add TMB substrate d1->d2 d3 Add stop solution d2->d3 d4 Read absorbance d3->d4 HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Interpretation hp1 Prepare mobile phases hp2 Prepare mixed standard solution hp1->hp2 ha1 Equilibrate HPLC system hp2->ha1 ha2 Inject sample ha1->ha2 ha3 Run gradient program ha2->ha3 ha4 Detect at 210 nm ha3->ha4 hd1 Identify retention times ha4->hd1 hd2 Calculate resolution hd1->hd2

Sources

Comparative

A Comparative Guide to Enzymatic Cleavage of Benzyl vs. Methyl Esters in Peptide Chemistry

Introduction: The Gentle Revolution in Peptide Deprotection In the intricate world of peptide synthesis, the choice of protecting groups is paramount to success. The C-terminal carboxylic acid, in particular, requires ro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Gentle Revolution in Peptide Deprotection

In the intricate world of peptide synthesis, the choice of protecting groups is paramount to success. The C-terminal carboxylic acid, in particular, requires robust protection throughout the iterative chain elongation process. Traditionally, its deprotection has relied on harsh chemical methods, such as strong acids (e.g., HF for benzyl esters) or alkaline saponification (for methyl esters), which risk side reactions like racemization and degradation of sensitive residues.[1][2]

The increasing demand for green chemistry and milder reaction conditions has propelled the adoption of enzymatic methods for the final deprotection step. Enzymes, acting as highly specific biocatalysts, offer a compelling alternative, operating at neutral pH and ambient temperatures. This approach notifies a significant leap forward in maintaining peptide integrity.[3] This guide provides an in-depth, objective comparison of the enzymatic cleavage of two of the most common C-terminal protecting groups: the benzyl (OBn) ester and the methyl (OMe) ester. We will delve into the mechanistic nuances, compare experimental performance, and provide validated protocols to empower researchers in making informed decisions for their synthetic strategies.

Mechanistic Underpinnings: How Enzymes Hydrolyze Esters

The enzymatic hydrolysis of a C-terminal peptide ester is a precise catalytic event, typically mediated by hydrolases such as lipases, esterases, and certain proteases. The core mechanism, especially for serine hydrolases, involves the formation of an acyl-enzyme intermediate.

The process can be summarized as follows:

  • Substrate Binding: The peptide ester docks into the enzyme's active site.

  • Nucleophilic Attack: A nucleophilic residue in the enzyme's catalytic triad (commonly serine) attacks the ester's carbonyl carbon.

  • Acyl-Enzyme Intermediate Formation: This attack forms a tetrahedral intermediate which then collapses, releasing the alcohol (benzyl alcohol or methanol) and forming a covalent acyl-enzyme intermediate.

  • Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (the deprotected peptide) and regenerating the active enzyme.

Enzymatic Ester Hydrolysis sub Peptide-Ester Substrate complex Enzyme-Substrate Complex sub->complex Binding enz Enzyme (Hydrolase) enz->complex acyl_enz Acyl-Enzyme Intermediate complex->acyl_enz Acylation alc Alcohol (Methanol or Benzyl Alcohol) acyl_enz->alc product Deprotected Peptide (Carboxylic Acid) acyl_enz->product Deacylation h2o Water h2o->product regen_enz Regenerated Enzyme product->regen_enz regen_enz->enz Ready for next cycle

Caption: General mechanism of enzyme-catalyzed ester hydrolysis.

The efficiency and specificity of this process are dictated by the steric and electronic compatibility between the substrate (the peptide and its ester group) and the enzyme's active site.

Comparative Performance Analysis: Benzyl vs. Methyl Esters

The choice between a benzyl and a methyl ester for an enzymatic strategy is not trivial and has significant implications for enzyme selection, reaction kinetics, and potential side reactions.

Enzyme Selection and Substrate Specificity

The steric bulk and hydrophobicity of the ester group are the primary determinants of enzyme choice.

  • Benzyl Esters (OBn): The large, hydrophobic benzyl group is preferentially recognized by certain lipases and esterases that possess a suitable binding pocket. Candida antarctica Lipase A (CAL-A) and esterases from Bacillus subtilis have proven effective for this purpose.[4] The bulkiness of the benzyl group often precludes the action of many proteases, which can be an advantage in preventing unwanted peptide bond cleavage.

  • Methyl Esters (OMe): The small, sterically unhindered methyl group makes it a suitable substrate for a broader range of enzymes, including various esterases (e.g., from porcine liver or Bacillus subtilis) and, notably, proteases like α-chymotrypsin and subtilisin.[1][5] While this offers flexibility, the use of proteases introduces the significant risk of competing proteolytic activity.[1]

Enzyme_Substrate_Pairing sub_bn Peptide-OBn (Bulky, Hydrophobic) enz_lipase Lipases (e.g., CAL-A) Esterases (e.g., BS2) sub_bn->enz_lipase Good Substrate sub_me Peptide-OMe (Small, Sterically Unhindered) enz_protease Proteases (e.g., α-Chymotrypsin, Subtilisin) Esterases (e.g., PLE, BS2) sub_me->enz_protease Broad Substrate

Caption: Typical enzyme pairings for benzyl and methyl esters.

Quantitative and Qualitative Comparison

The performance of each ester type in an enzymatic deprotection strategy can be evaluated across several key parameters.

FeatureBenzyl Ester (OBn)Methyl Ester (OMe)
Typical Enzymes Lipases (CAL-A), Esterases (B. subtilis BS2)[3][4]Esterases (Porcine Liver, B. subtilis), Proteases (α-Chymotrypsin, Subtilisin)[1]
Reaction Conditions Near-neutral pH (7-8), 30-40°C, often requires co-solvents (DMF, DMSO) for substrate solubility.[1]Similar to benzyl esters; pH and temperature must be carefully controlled to minimize proteolysis when using proteases.[1]
Selectivity Generally high. The enzymes used are typically non-proteolytic, ensuring the peptide backbone remains intact.[4]High with esterases. Variable with proteases, where esterolytic activity must dominate proteolytic activity.[1]
Orthogonality Excellent. Fully orthogonal to acid-labile (Boc) and base-labile (Fmoc) protecting groups.[6][7]Excellent. Fully orthogonal to Boc and Fmoc strategies.[6][7]
Key Advantage Safety from Proteolysis. The primary advantage is the inherent resistance to cleavage by most proteases, safeguarding the peptide chain.Broader Enzyme Choice. The smaller size allows for a wider selection of potential enzymes, which can be beneficial in initial screening.
Primary Challenge Substrate Solubility. Protected peptides can be difficult to dissolve in the aqueous buffers required for enzymatic activity, necessitating co-solvents.[1]Risk of Proteolysis. This is the most significant drawback. Unwanted cleavage of the peptide backbone is a major risk when using proteases.[1]
Byproducts Benzyl alcohol (can be removed by extraction or chromatography).Methanol (highly volatile and easily removed).
Yields Generally high (often >90%) under optimized conditions.[3][4]High yields are achievable, but can be compromised by proteolytic side reactions.[1]
Causality Behind Experimental Choices
  • Why use co-solvents? Protected peptide esters are often poorly soluble in water. Enzymes require an aqueous environment to function. Therefore, water-miscible organic solvents like DMF or DMSO are used to bring the substrate into solution.[1] However, high concentrations of these solvents can denature the enzyme, so a careful balance must be struck, typically between 10-50% v/v.

  • Why is pH control critical? Enzyme activity is highly pH-dependent. The optimal pH for ester hydrolysis must be maintained with a buffer. For proteases, pH can also influence the ratio of esterolytic to proteolytic activity, making precise control essential for minimizing unwanted side reactions.[1]

  • Why is proteolysis a concern with methyl esters? Proteases like chymotrypsin and subtilisin evolved to cleave peptide (amide) bonds.[8] Their ability to cleave esters is a related but distinct activity. For a successful deprotection, the rate of ester hydrolysis must be significantly faster than the rate of amide hydrolysis. This kinetic preference can be influenced by the peptide sequence, reaction conditions, and the specific enzyme variant used.[9]

Validated Experimental Protocols

The following protocols are self-validating systems. The inclusion of analytical checkpoints (TLC, HPLC) is crucial to monitor reaction progress and identify any potential side products in real-time.

Protocol 1: Enzymatic Cleavage of a Peptide Benzyl Ester using Bacillus subtilis Esterase (BS2)

This protocol is adapted from methodologies demonstrating the high-yield cleavage of benzyl esters.[3][4]

  • Substrate Preparation: Dissolve the N-protected peptide benzyl ester (e.g., Z-Gly-Phe-OBn) in a minimal amount of dimethylformamide (DMF).

  • Reaction Buffer: Prepare a 0.1 M phosphate buffer, pH 7.0.

  • Reaction Setup:

    • In a temperature-controlled vessel at 35°C, add the phosphate buffer.

    • Slowly add the dissolved peptide substrate to the buffer with stirring to a final concentration of 10-20 mM. The final DMF concentration should not exceed 30% (v/v).

    • Initiate the reaction by adding the B. subtilis esterase (BS2) solution (e.g., 1 mg/mL). The exact enzyme loading should be optimized based on substrate.

  • Reaction Monitoring:

    • Monitor the disappearance of the starting material and the appearance of the product by analytical RP-HPLC or TLC.

    • The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, acidify the mixture to pH 3 with 1 N HCl to precipitate the enzyme.

    • Centrifuge the mixture to pellet the enzyme.

    • Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) to remove the benzyl alcohol byproduct and any unreacted starting material.

    • The aqueous layer containing the deprotected peptide can then be lyophilized.

    • Purify the final peptide product using standard techniques such as RP-HPLC.[10]

Protocol 2: Enzymatic Cleavage of a Peptide Methyl Ester using α-Chymotrypsin

This protocol emphasizes the need to control conditions to favor esterolysis over proteolysis, a critical consideration discussed in the literature.[1]

  • Substrate Preparation: Dissolve the N-protected peptide methyl ester (e.g., Fmoc-Ala-Phe-OMe) in a mixture of acetonitrile and the reaction buffer.

  • Reaction Buffer: Prepare a 0.1 M Tris-HCl buffer containing 0.02 M CaCl₂, pH 7.8. Calcium ions are known to stabilize α-chymotrypsin.

  • Reaction Setup:

    • In a vessel maintained at 25-30°C, add the buffer.

    • Add the peptide substrate solution to a final concentration of ~10 mM. The final concentration of organic co-solvent should be kept as low as possible (<20%) to maintain enzyme activity and specificity.

    • Add α-chymotrypsin (e.g., 0.1-0.5 mg/mL).

  • Reaction Monitoring:

    • This reaction must be monitored very closely from the start using RP-HPLC.

    • Check for the formation of the desired carboxylic acid product AND any smaller peptide fragments that would indicate proteolytic cleavage.

    • The reaction should be stopped as soon as the starting material is consumed to minimize potential backbone degradation.

  • Work-up and Purification:

    • Stop the reaction by rapid acidification to pH 2-3 with TFA or HCl, which will denature the enzyme.

    • Filter or centrifuge to remove the precipitated enzyme.

    • The filtrate can be directly purified by preparative RP-HPLC to isolate the target deprotected peptide.[10]

Conclusion and Recommendations

The enzymatic deprotection of C-terminal esters represents a powerful and mild alternative to traditional chemical methods, offering high yields and minimizing racemization. The choice between a benzyl and a methyl ester is a strategic one, dictated by the specific needs of the synthesis and an understanding of the associated risks.

  • Benzyl esters are the recommended choice when the integrity of the peptide backbone is absolutely critical. The use of specific, non-proteolytic lipases or esterases provides a high degree of safety against unwanted proteolysis. This makes it the superior option for complex, sensitive, or long peptide sequences.

  • Methyl esters may be considered when a broader range of enzymes is desired for screening or when using a peptide sequence known to be resistant to proteolysis by the chosen enzyme. However, this path requires rigorous optimization and careful analytical monitoring to mitigate the inherent risk of peptide bond cleavage.

Ultimately, the successful implementation of either strategy hinges on careful enzyme selection and the empirical optimization of reaction conditions for each unique peptide substrate. This comparative guide serves as a foundational tool for navigating these choices, enabling researchers to harness the precision of enzymatic catalysis for the successful synthesis of high-purity peptides.

References

  • Schellenberger, V., et al. (1991). Hydrolysis of peptide esters by different enzymes. Biomedica Biochimica Acta, 50(10-11), S127-S130. [Link]

  • Chen, S. T., et al. (2001). Subtilisin-Catalyzed Synthesis of Amino Acid and Peptide Esters. Application in a Two-Step Enzymatic Ligation Strategy. Organic Letters, 3(23), 3729-3732. [Link]

  • Glass, J. D., et al. (1972). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. Proceedings of the National Academy of Sciences, 69(7), 1934-1937. [Link]

  • Glass, J., et al. (1972). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. Semantic Scholar. [Link]

  • Glass, J. D., et al. (1972). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. PNAS. [Link]

  • Barbayianni, E., et al. (2005). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. The Journal of Organic Chemistry, 70(22), 8730-8733. [Link]

  • Reddit discussion on peptide purification. (2024). r/OrganicChemistry. [Link]

  • Barbayianni, E., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. Part 2. Cleavage of the Benzyl and Methyl Moieties. ResearchGate. [Link]

  • Gaertner, H., & Puigserver, A. (1992). Subtilisin-catalysed peptide synthesis and transesterification in organic solvents. European Journal of Biochemistry, 205(2), 587-593. [Link]

  • Morihara, K., & Oka, T. (1974). Subtilisin-catalyzed hydrolysis of peptide methyl esters. FEBS Letters, 42(3), 282-284. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • UCL. (n.d.). Cleavage into small peptide fragments. University College London. [Link]

  • Guzmán, F., et al. (2007). Peptide synthesis: Chemical or enzymatic. ResearchGate. [Link]

  • Adaligil, E., & Gessner, C. R. (2021). Mammalian Esterase Activity: Implications for Peptide Prodrugs. ACS Chemical Biology, 16(11), 2139-2150. [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

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Validation

Impact of Benzyl Ester Group on Substrate Affinity in Enzymatic Reactions

A Comparative Guide for Researchers and Drug Development Professionals Introduction: The Subtle Art of Substrate Recognition Enzymes, the biological catalysts of life, exhibit remarkable specificity, often recognizing a...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The Subtle Art of Substrate Recognition

Enzymes, the biological catalysts of life, exhibit remarkable specificity, often recognizing a single type of substrate from a sea of structurally similar molecules. This high-fidelity recognition is governed by the intricate dance of molecular interactions within the enzyme's active site. The affinity of a substrate for an enzyme, a critical determinant of catalytic efficiency, can be exquisitely sensitive to even minor modifications in the substrate's structure. One such modification, the introduction of a benzyl ester group, is a common strategy in organic synthesis and prodrug design. While often employed as a simple protecting group for carboxylic acids, the benzyl ester moiety can profoundly and sometimes unexpectedly alter a substrate's interaction with its target enzyme.

This guide provides an in-depth comparison of how the presence of a benzyl ester group, versus a free carboxylic acid or other smaller ester groups, impacts substrate affinity in various enzymatic reactions. We will explore the mechanistic underpinnings of these effects, supported by experimental data, and provide practical protocols for researchers to assess these interactions in their own work.

The Benzyl Ester: More Than Just a Protecting Group

The decision to use a benzyl ester is often driven by its convenient removal through catalytic hydrogenation. However, its impact on biological activity cannot be overlooked. The introduction of a bulky, aromatic benzyl group can influence substrate affinity through several key mechanisms:

  • Steric Effects: The size and shape of the benzyl group can either facilitate or hinder the proper positioning of the substrate within the enzyme's active site.[1]

  • Hydrophobic Interactions: The nonpolar benzene ring can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the active site, potentially increasing binding affinity.

  • Electronic Effects: The electron-withdrawing nature of the benzene ring can influence the reactivity of the ester carbonyl, making it more or less susceptible to nucleophilic attack by the enzyme.[2]

  • Pi-Pi Stacking: The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, providing an additional anchoring point for the substrate.

The net effect of these factors is highly dependent on the specific topology and chemical environment of the enzyme's active site.

Comparative Analysis: Case Studies Across Enzyme Classes

The influence of a benzyl ester group on substrate affinity is best understood through direct comparison with analogous substrates. Below, we examine key findings from studies on different enzyme classes.

Proteases: Enhancing Affinity and Broadening Specificity

In the realm of chemoenzymatic peptide synthesis, the choice of ester group on amino acid monomers can drastically affect polymerization efficiency. A study on the papain-catalyzed polymerization of alanine and glycine revealed that the benzyl ester group significantly enhanced the efficiency of the reaction compared to methyl, ethyl, and tert-butyl esters.[3][4]

Notably, the benzyl ester allowed papain to polymerize alanine and glycine at similar rates, despite the inherently higher affinity of papain for alanine.[4] This suggests that the benzyl ester group can modulate the enzyme's natural substrate preference, effectively broadening its specificity.[3][4]

Table 1: Qualitative Comparison of Ester Groups in Papain-Catalyzed Polymerization

Ester GroupPolymerization EfficiencyImpact on Substrate Specificity
MethylLowFollows inherent enzyme preference
EthylLowFollows inherent enzyme preference
Benzyl High Broadens specificity, equalizing polymerization of different amino acids
tert-ButylLowFollows inherent enzyme preference

Data synthesized from findings reported in Biomacromolecules, 2016.[3][4]

Lipases and Esterases: A Complex Interplay of Factors

Lipases and esterases, enzymes that naturally hydrolyze ester bonds, present a more complex picture.[5] Their substrate specificity is governed by the structure of both the acyl and alcohol portions of the ester.[6]

In lipase-catalyzed synthesis of esters, the benzyl group is a common component of both substrates (e.g., benzyl alcohol) and products (e.g., benzyl benzoate).[7] Studies have shown that the efficiency of these reactions is highly dependent on the specific lipase used and the reaction conditions.[8] For instance, Novozym 435, a lipase from Candida antarctica, has shown excellent enantioselectivity and good yields in the hydrolysis of diethyl 2-(benzyloxy)-2-isopropylmalonate.[8]

In the context of prodrugs, benzyl esters are often used to mask polar carboxylic acids to improve membrane permeability.[9] These prodrugs rely on ubiquitous esterases in the body for their activation.[9][10] The rate of this enzymatic hydrolysis is a critical factor in the drug's pharmacokinetic profile. Studies on amino acid prodrugs have shown that the stability and activation rate are influenced by the entire structure of the prodrug, not just the benzyl ester itself.[10][11]

Other Enzymes: Benzyl Moieties as Substrates and Inhibitors

The influence of the benzyl group extends beyond proteases and lipases. A series of benzyl cyanide analogs were investigated as substrates and inhibitors of dopamine β-hydroxylase.[12] The results showed that different substitutions on the benzyl ring led to a range of activities, from potent substrates to competitive inhibitors and even suicide inactivators.[12] This highlights the nuanced role that the benzyl group and its derivatives can play in modulating enzyme activity.

Mechanistic Insights: Visualizing the Interaction

To understand the structural basis for the observed effects, we can visualize the potential interactions within an enzyme's active site. The following diagram illustrates a hypothetical scenario comparing the binding of a substrate with a free carboxylate versus a benzyl ester.

G cluster_0 Enzyme Active Site cluster_1 Scenario A: Free Carboxylate cluster_2 Scenario B: Benzyl Ester Ionic_Interaction Ionic Bond (e.g., with Arg or Lys) Substrate_A Substrate-COO- Enzyme_Residue_A Positively Charged Residue Substrate_A->Enzyme_Residue_A Strong Affinity Hydrophobic_Interaction Hydrophobic Pocket Substrate_B Substrate-COOBn Enzyme_Residue_B Hydrophobic Residue (e.g., Leu, Val) Substrate_B->Enzyme_Residue_B Increased Affinity? Enzyme_Residue_C Aromatic Residue Substrate_B->Enzyme_Residue_C Increased Affinity? Pi_Stacking Pi-Pi Stacking (e.g., with Phe, Tyr)

Figure 1: Hypothetical binding modes of a substrate with a free carboxylate versus a benzyl ester in an enzyme's active site.

As depicted, the free carboxylate may form strong ionic bonds with charged residues. In contrast, the benzyl ester, while losing the ionic interaction, can gain affinity through new hydrophobic and π-π stacking interactions, fundamentally altering the binding mode and potentially the substrate's positioning for catalysis.

Experimental Protocols: Assessing Substrate Affinity

To quantitatively compare the affinity of a benzyl ester-containing substrate with its counterparts, a robust experimental plan is essential. Here is a generalized workflow for determining key kinetic parameters.

G start Start: Hypothesis Formulation sub_prep Substrate Synthesis (Carboxylate vs. Benzyl Ester) start->sub_prep enzyme_prep Enzyme Purification and Characterization start->enzyme_prep assay_dev Assay Development (e.g., Spectrophotometric, HPLC) sub_prep->assay_dev enzyme_prep->assay_dev kinetics Kinetic Measurements (Varying Substrate Concentration) assay_dev->kinetics data_analysis Data Analysis (Michaelis-Menten Plot, Lineweaver-Burk Plot) kinetics->data_analysis km_kcat Determine Km and kcat data_analysis->km_kcat conclusion Conclusion: Compare Affinities km_kcat->conclusion

Figure 2: General workflow for the comparative kinetic analysis of enzyme substrates.

Detailed Protocol: Spectrophotometric Enzyme Kinetic Assay

This protocol provides a step-by-step guide for a typical kinetic assay using a spectrophotometer.

1. Materials and Reagents:

  • Purified enzyme of known concentration.

  • Substrates:

    • Substrate A (with free carboxylic acid)

    • Substrate B (with benzyl ester)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme).

  • Spectrophotometer (UV-Vis).

  • 96-well microplates or cuvettes.

2. Preparation of Stock Solutions:

  • Prepare concentrated stock solutions of Substrate A and Substrate B in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not inhibit the enzyme.

  • Prepare a stock solution of the enzyme in the assay buffer.

3. Assay Procedure:

  • Determine the optimal wavelength: Identify a wavelength where the product of the reaction absorbs light, but the substrate does not, or vice versa.

  • Set up the reaction mixture: In each well of the microplate, add the assay buffer.

  • Create a serial dilution of each substrate: Add varying concentrations of Substrate A or Substrate B to the wells. It is crucial to have a range of concentrations that bracket the expected Michaelis constant (Km).

  • Equilibrate the plate: Incubate the plate at the optimal temperature for the enzyme for 5-10 minutes.

  • Initiate the reaction: Add a fixed amount of the enzyme to each well to start the reaction.

  • Monitor the reaction: Immediately place the plate in the spectrophotometer and measure the change in absorbance over time (kinetic read).

4. Data Analysis:

  • Calculate the initial reaction velocity (V₀): For each substrate concentration, determine the initial linear rate of product formation from the absorbance vs. time plot.

  • Plot the Michaelis-Menten curve: Plot V₀ against the substrate concentration.

  • Determine Km and Vmax: Fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of substrate affinity (a lower Km indicates higher affinity).

  • Lineweaver-Burk Plot (optional but recommended): For a linear representation, plot 1/V₀ versus 1/[S]. This can provide a more straightforward visual determination of Km and Vmax.

5. Self-Validation and Controls:

  • No-enzyme control: To ensure the observed reaction is enzyme-dependent.

  • No-substrate control: To establish the baseline absorbance of the enzyme.

  • Solvent control: To confirm that the solvent used for the substrates does not affect enzyme activity.

Conclusion and Future Perspectives

The introduction of a benzyl ester group is far from a neutral modification in the context of enzymatic reactions. As demonstrated, it can significantly enhance substrate affinity and even modulate enzyme specificity, as seen with papain.[3][4] Conversely, in systems like lipases and esterases, its effect is part of a more complex structure-activity relationship.[5][6] For drug development professionals, understanding these effects is paramount, as the benzyl ester in a prodrug is not merely a passive carrier but an active participant in the initial interaction with activating enzymes.[9][13]

Future research should focus on a more systematic exploration of these effects across a wider range of enzyme families. The use of computational modeling and structural biology techniques, in conjunction with kinetic studies, will be invaluable in dissecting the specific interactions that drive the observed changes in affinity. This deeper understanding will enable the more rational design of substrates, inhibitors, and prodrugs, allowing us to harness the full potential of the benzyl ester group as a tool for modulating biological activity.

References
  • The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. Biomacromolecules. Available at: [Link]

  • The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. PubMed. Available at: [Link]

  • Prodrugs and their activation mechanisms for brain drug delivery. PMC - PubMed Central. Available at: [Link]

  • Full article: Lipase-catalyzed synthesis of ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate: a useful combination of chemical synthesis with enzymatic methods. Taylor & Francis Online. Available at: [Link]

  • Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques. ResearchGate. Available at: [Link]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH. Available at: [Link]

  • Lipase-catalyzed production of benzyl esters in solvent-free system. LUME UFRGS. Available at: [Link]

  • Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads. PMC - NIH. Available at: [Link]

  • Bis[(para-methoxy)benzyl] phosphonate prodrugs with improved stability and enhanced cell penetration. ResearchGate. Available at: [Link]

  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. PMC - NIH. Available at: [Link]

  • Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. PubMed. Available at: [Link]

  • Alternate substrates of dopamine beta-hydroxylase. I. Kinetic investigations of benzyl cyanides as substrates and inhibitors. PubMed. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Semantic Scholar. Available at: [Link]

  • Distinction Between Esterases and Lipases: Comparative Biochemical Properties of Sequence-Related Carboxylesterases. ResearchGate. Available at: [Link]

  • Determination of lipase specificity. PubMed. Available at: [Link]

  • Non-linear Tendency Between Acyl Chain Length and Selectivity in Enzymatic Deacylation of Carboxylic Esters in Batch. Amazon S3. Available at: [Link]

  • Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Benzyl Esters. Organic Chemistry Portal. Available at: [Link]

  • The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. MDPI. Available at: [Link]

  • Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure-activity relationship analysis. PubMed. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • Influence of the time of reaction on benzyl alcohol consumption and... ResearchGate. Available at: [Link]

  • Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. MDPI. Available at: [Link]

  • (a) Schemes of enzymatic esterification of benzyl benzoate with the... ResearchGate. Available at: [Link]

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Comparative

Orthogonal Deprotection Strategies for Benzyl Esters in Complex Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate landscape of multi-step organic synthesis, the judicious selection and subsequent removal of protecting groups...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection and subsequent removal of protecting groups are paramount to success. The benzyl ester stands as a stalwart guardian of carboxylic acids, prized for its robustness across a wide array of reaction conditions. However, the true measure of its utility lies in its selective cleavage in the presence of other sensitive functionalities—a concept known as orthogonality. This guide provides a comprehensive comparison of orthogonal deprotection strategies for benzyl esters, grounded in mechanistic principles and supported by experimental data, to empower researchers in the design and execution of elegant and efficient synthetic routes.

The Benzyl Ester: A Cornerstone of Protecting Group Strategy

The benzyl ester is a widely employed protecting group for carboxylic acids due to its general stability towards both acidic and basic conditions, as well as many nucleophilic and oxidative reagents.[1][2][3] This stability makes it an ideal choice for syntheses requiring numerous transformations on other parts of the molecule. The strategic advantage of the benzyl ester is fully realized through its selective removal under conditions that leave other protecting groups and sensitive functional moieties intact.[4][5]

Core Deprotection Methodologies: A Comparative Analysis

The cleavage of a benzyl ester hinges on the disruption of the benzylic C-O bond. This can be accomplished through several distinct chemical transformations, each with its own set of advantages, limitations, and orthogonal compatibility. The three primary strategies are:

  • Catalytic Hydrogenolysis: The quintessential and most common method for benzyl group removal.[6]

  • Acidic Cleavage: A suitable alternative for substrates that are sensitive to hydrogenation conditions.[7][8]

  • Oxidative Cleavage: A less common but powerful method for specific applications, particularly when dealing with substrates containing other reducible groups.[1][9]

A fourth, less common but noteworthy method involves the use of Lewis acids and other specialized reagents.[10][11]

Decision-Making Workflow for Benzyl Ester Deprotection

start Substrate with Benzyl Ester q1 Are other reducible groups present (e.g., alkenes, alkynes, nitro groups)? start->q1 q2 Is the substrate sensitive to strong acid? q1->q2 Yes hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C or Transfer Hydrogenation) q1->hydrogenolysis No q3 Are hydrogenation-sensitive but acid-stable groups present? q2->q3 Yes oxidative_cleavage Oxidative Cleavage (DDQ, Nitroxyl Radicals) q2->oxidative_cleavage No acid_cleavage Acidic Cleavage (TFA, HBr/AcOH, Lewis Acids) q3->acid_cleavage Yes consider_alternatives Consider Alternative Methods (e.g., Nickel Boride, SnCl₄) q3->consider_alternatives No

Caption: Decision-making workflow for selecting a benzyl ester deprotection method.

Catalytic Hydrogenolysis: The Workhorse of Benzyl Ester Deprotection

Catalytic hydrogenolysis is the most frequently employed method for cleaving benzyl esters, prized for its clean reaction profile and mild conditions.[6] The reaction involves the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst, yielding the carboxylic acid and toluene as the sole byproduct.[12][13]

Mechanism of Catalytic Hydrogenolysis

The reaction proceeds on the surface of the palladium catalyst where the benzyl ester and hydrogen are adsorbed. The process involves oxidative addition of the benzylic C-O bond to the palladium(0) surface, followed by hydrogenolysis to release the carboxylic acid and toluene, regenerating the active catalyst.[14]

cluster_0 Catalytic Cycle Pd0 Pd(0) Catalyst complex1 [RCO₂Bn-Pd(0)] Adsorbed Complex Pd0->complex1 Adsorption of Benzyl Ester PdII_intermediate [RCO₂-Pd(II)-Bn] Oxidative Addition Intermediate complex1->PdII_intermediate Oxidative Addition H2_complex [H₂-Pd(II)] Complex PdII_intermediate->H2_complex H₂ Coordination final_complex [RCO₂H + Toluene-Pd(0)] H2_complex->final_complex Reductive Elimination final_complex->Pd0 Product Release & Catalyst Regeneration end_products RCO₂H + Toluene final_complex->end_products start RCO₂Bn + H₂ start->Pd0

Caption: Simplified mechanism of palladium-catalyzed hydrogenolysis of a benzyl ester.

A significant advantage of this method is the option of catalytic transfer hydrogenation (CTH) , which avoids the need for handling flammable hydrogen gas.[13][15] In CTH, a hydrogen donor such as ammonium formate, formic acid, 1,4-cyclohexadiene, or isopropanol is used to generate hydrogen in situ.[12][16]

Orthogonality and Selectivity

Catalytic hydrogenolysis is orthogonal to many common protecting groups, including:

  • tert-Butyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups used in peptide synthesis.[3]

  • Silyl ethers (e.g., TBDMS, TIPS).

  • Acetals and ketals.

However, it is generally not orthogonal to other reducible functional groups, such as:

  • Alkenes and alkynes

  • Nitro groups

  • Azides

  • Other benzyl-based protecting groups (e.g., benzyl ethers, Cbz group), although selectivity can sometimes be achieved.[4][17]

Experimental Data Comparison
MethodCatalyst (loading)Hydrogen Source (equiv.)SolventTemperaturePressureTypical Reaction Time
H₂ Gas Hydrogenolysis 10% Pd/C (10 mol%)H₂MeOH, EtOH, EtOAcRoom Temp.1 atm (balloon)1-12 h
Transfer Hydrogenation 10% Pd/C or Pd(OH)₂/C (10-20 mol%)Ammonium formate (5 eq)MeOH, EtOHRefluxAtmospheric0.5-4 h
Detailed Experimental Protocol: Catalytic Transfer Hydrogenolysis
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the benzyl ester substrate (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).[12]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (10-20% by weight of the substrate) to the solution.[12]

  • Hydrogen Donor: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[12]

  • Reaction: Heat the reaction mixture to reflux.[12]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst.[12] Wash the filter cake with a small amount of methanol.[12]

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or chromatography.[12]

Acidic Cleavage: For Hydrogenation-Sensitive Substrates

For molecules containing functional groups susceptible to reduction, acidic cleavage provides a valuable orthogonal strategy. This method is particularly relevant in synthetic schemes where groups like alkenes, alkynes, or nitro groups must be preserved.

Mechanism of Acidic Cleavage

The mechanism involves protonation of the ester carbonyl, which activates the C-O bond towards cleavage, followed by the departure of a stable benzyl cation. This cation is typically scavenged by a nucleophile present in the reaction mixture to prevent side reactions.

start RCO₂Bn protonation Protonation of Carbonyl Oxygen start->protonation H⁺ cleavage C-O Bond Cleavage protonation->cleavage products RCO₂H + Bn⁺ cleavage->products scavenging Bn⁺ + Scavenger -> Bn-Scavenger products->scavenging

Caption: General mechanism for the acidic cleavage of a benzyl ester.

Orthogonality and Selectivity

Acidic cleavage is orthogonal to:

  • Reducible functional groups (alkenes, alkynes, nitro groups, azides).

  • Fmoc protecting groups.

However, it is not orthogonal to other acid-labile protecting groups, such as:

  • Boc, trityl (Tr), and tert-butyl esters/ethers.[18][19]

Selectivity between benzyl esters and benzyl ethers can be challenging, though some Lewis acids like SnCl₄ have shown promise in selectively cleaving benzyl esters in the presence of benzyl ethers.[10][11]

Experimental Data Comparison
Reagent SystemConditionsScavenger (optional)Typical Reaction Time
TFA Neat or in CH₂Cl₂ (10-50%), 0 °C to RTAnisole, Thioanisole1-6 h
HBr/AcOH 33% HBr in Acetic Acid, RT-0.5-2 h
Lewis Acids (e.g., AlCl₃, SnCl₄) CH₂Cl₂, 0 °C to RTAnisole1-5 h
Detailed Experimental Protocol: Cleavage with Trifluoroacetic Acid (TFA)
  • Setup: In a round-bottom flask with a magnetic stir bar, dissolve the benzyl ester substrate (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of substrate).[20]

  • Cooling: Cool the solution in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (5-10 eq).[20] If the substrate is sensitive to the benzyl cation, add a scavenger like anisole (1-2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[20]

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Isolation: The crude carboxylic acid can be purified by an appropriate method, such as crystallization or chromatography.

Oxidative Deprotection: A Niche but Powerful Approach

Oxidative cleavage of benzyl esters is a less common but highly effective strategy, particularly for substrates that are sensitive to both hydrogenation and strongly acidic conditions. This method offers a unique orthogonality profile.

Mechanism of Oxidative Cleavage

The mechanism of oxidative deprotection can vary depending on the oxidant. With reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), the reaction is thought to proceed via a single-electron transfer (SET) mechanism, generating a benzyl radical cation that is subsequently trapped by water.[21] More recent methods utilize nitroxyl radicals in the presence of a co-oxidant, which proceeds through oxidation of the benzylic position.[7][9][22]

Orthogonality and Selectivity

Oxidative deprotection is orthogonal to:

  • Many reducible functional groups.

  • Acid-labile and base-labile protecting groups.

A key advantage is the ability to selectively deprotect substituted benzyl esters, such as the p-methoxybenzyl (PMB) ester, in the presence of a standard benzyl ester.[18][23] The electron-donating methoxy group makes the PMB group more susceptible to oxidation.[21] However, it should be noted that some attempts to cleave PMB esters with DDQ have been reported to be unsuccessful under certain conditions.[23]

Experimental Data Comparison
Reagent SystemConditionsSubstrate Scope
DDQ CH₂Cl₂/H₂O, RT to refluxPrimarily for activated benzyl ethers (e.g., PMB), less common for benzyl esters.[24]
Nitroxyl Radical/Co-oxidant (e.g., PIFA)Ambient temperatureBroad scope, including substrates with hydrogenation-sensitive groups.[9][22]
Alkali Metal Bromide/Oxidant Mild conditionsProvides corresponding carbonyl compounds from O-benzyl ethers.[25]

Other Chemoselective Methods

Recent advancements have introduced novel reagents that offer unique selectivity for benzyl ester deprotection.

  • Nickel Boride: Generated in situ from NiCl₂·6H₂O and NaBH₄, this system chemoselectively cleaves benzyl esters in methanol at room temperature.[26] It is remarkably orthogonal to methyl, ethyl, tert-butyl, and trityl esters, as well as benzyl ethers and N-benzylamides.[26] This method is advantageous due to its speed, use of inexpensive reagents, and high yields.[26]

Summary Comparison of Deprotection Strategies

FeatureCatalytic HydrogenolysisAcidic CleavageOxidative CleavageNickel Boride
Primary Use Case General purpose, clean deprotection.Substrates with reducible groups.Substrates sensitive to both reduction and acid. Selective deprotection of PMB.Rapid and highly chemoselective deprotection.
Advantages Mild conditions, clean byproducts, transfer hydrogenation option.Tolerates reducible groups.Orthogonal to many other methods.Fast, inexpensive, excellent functional group tolerance.[26]
Disadvantages Incompatible with reducible groups, catalyst poisoning.Incompatible with acid-labile groups, potential for side reactions.Can be substrate-dependent, reagents can be harsh.Requires specific solvent (methanol).
Orthogonal To Boc, Fmoc, silyl ethers, acetals.Reducible groups, Fmoc.Reducible groups, acid/base labile groups.Alkyl/trityl esters, benzyl ethers, N-benzylamides.[26]
Incompatible With Alkenes, alkynes, nitro groups, azides, other benzyl groups.Boc, Tr, t-Bu esters/ethers.Other easily oxidizable groups.-

Conclusion

The benzyl ester remains an indispensable tool in the arsenal of the synthetic chemist. The key to unlocking its full potential lies in a thorough understanding of the available deprotection strategies and their respective orthogonality. By carefully considering the stability of all functional groups within a complex molecule, researchers can design synthetic routes that are both efficient and elegant. This guide serves as a foundational resource for making informed decisions, enabling the successful synthesis of complex target molecules in academic and industrial research.

References

  • Coleman, R. S., & Shah, J. A. (1999). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Synthesis, 1999(S1), 1399–1400. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Wikipedia. (2023). Benzyl group. [Link]

  • Chem-Station. (2014). Benzyl (Bn) Protective Group. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. [Link]

  • Sumida, M., Yamazaki, R., Kobayashi, Y., & Furuta, T. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [Link]

  • Hanessian, S., Li, J., & Dixit, D. M. (2011). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Carbohydrate Research, 346(12), 1641–1647. [Link]

  • Sumida, M., Yamazaki, R., Kobayashi, Y., & Furuta, T. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry. [Link]

  • Canadian Science Publishing. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. [Link]

  • Cavelier, F., & Gomez, E. (2003). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

  • ResearchGate. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. [Link]

  • ResearchGate. (n.d.). Hydrogenolysis of benzyl-protected esters. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. [Link]

  • National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. [Link]

  • Wikipedia. (2023). Protecting group. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • Davies, S. G., & Smyth, G. D. (1996). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (19), 2467–2475. [Link]

  • Google Patents. (n.d.). CN102320920B - Method for removing benzyl protecting group of hydroxyl group.
  • Khan, I., & Ali, A. (2022). An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters. New Journal of Chemistry, 46(18), 8563–8569. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Benzyl 2-amino-2-methylpropanoate Hydrochloride

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery and application to the safe and environmentally...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery and application to the safe and environmentally conscious disposal of these materials. This guide provides a detailed protocol for the proper disposal of Benzyl 2-amino-2-methylpropanoate hydrochloride, a common intermediate in pharmaceutical research. By moving beyond simple waste accumulation and embracing a chemically informed approach to neutralization, laboratories can enhance safety, ensure regulatory compliance, and build a foundation of trust in their operational protocols.

The core principle of this guide is to transform Benzyl 2-amino-2-methylpropanoate hydrochloride into less hazardous, more environmentally benign components before it enters the waste stream. This is achieved through a two-step chemical transformation: neutralization of the amine hydrochloride and saponification (alkaline hydrolysis) of the benzyl ester.

Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with Benzyl 2-amino-2-methylpropanoate hydrochloride is paramount.

Chemical Properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₆ClNO₂[1]
Molecular Weight229.7 g/mol [1]
AppearanceWhite to off-white solid[1]
Storage2-8°C, airtight, dry[1]

Identified Hazards: Based on available Safety Data Sheets (SDS) for similar amino acid ester hydrochlorides, the primary hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[2]

  • Serious Eye Irritation: Can cause serious eye irritation or damage.[2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

The hydrochloride salt imparts acidic properties to aqueous solutions, which can contribute to its corrosive effects.

Personal Protective Equipment (PPE)

Due to the identified hazards, the following PPE is mandatory when handling Benzyl 2-amino-2-methylpropanoate hydrochloride in both its solid form and in solution.

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses, particularly during procedures with a splash hazard, such as neutralization.[3]

  • Hand Protection: Nitrile gloves are the preferred choice for incidental contact, providing protection against a broad range of chemicals.[4] For extended contact or during spill cleanup, consider heavier-duty gloves and consult the manufacturer's chemical resistance guide.

  • Protective Clothing: A laboratory coat must be worn, fully buttoned, to protect the skin.[1] Ensure that clothing covers the entire body.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or aerosols.[2]

Spill Management Protocol

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

For Powdered Spills:

  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE as outlined in Section 2.

  • Containment: Gently cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne.[5][6]

  • Cleanup: Carefully sweep the dampened material into a designated hazardous waste container. Avoid dry sweeping, which can generate dust.[7]

  • Decontamination: Clean the spill area thoroughly with soap and water.[5]

  • Waste Disposal: All cleanup materials must be disposed of as hazardous waste.

For Spills of Solutions:

  • Alert and Isolate: Alert others and secure the area.

  • Don PPE: Wear appropriate PPE.

  • Containment: Create a dike around the spill using absorbent materials like vermiculite or spill pillows to prevent it from spreading.[7][8]

  • Neutralization (if safe): For acidic spills, cautiously neutralize with a weak base like sodium bicarbonate, working from the outside in. Use pH paper to confirm neutralization.[7][8]

  • Absorption: Absorb the neutralized liquid with an inert absorbent.

  • Collection: Scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Step-by-Step Disposal Procedure: Neutralization and Saponification

This protocol details the chemical treatment of Benzyl 2-amino-2-methylpropanoate hydrochloride waste to hydrolyze the ester and neutralize the hydrochloride, rendering it less hazardous.

Principle: The disposal process involves two key reactions:

  • Neutralization: The amine hydrochloride is neutralized with a weak base (sodium bicarbonate) to form the free amine. R-NH₃⁺Cl⁻ + NaHCO₃ → R-NH₂ + H₂O + CO₂ + NaCl

  • Saponification: The benzyl ester is hydrolyzed under basic conditions (using sodium hydroxide) to yield sodium 2-amino-2-methylpropanoate and benzyl alcohol. R-COOCH₂Ph + 2NaOH → R-COONa + Ph-CH₂OH + H₂O

Materials:

  • Benzyl 2-amino-2-methylpropanoate hydrochloride waste

  • Sodium bicarbonate (NaHCO₃)

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • pH indicator strips

  • Appropriate waste containers (High-Density Polyethylene - HDPE or Polypropylene - PP are suitable for the final neutralized solution)[9][10]

  • Stir plate and stir bar

  • Chemical fume hood

Protocol:

  • Preparation: Conduct all steps in a certified chemical fume hood. Weigh the Benzyl 2-amino-2-methylpropanoate hydrochloride waste to be treated.

  • Dissolution: In a suitable beaker, dissolve the waste in water. A concentration of 5-10% (w/v) is recommended to ensure the reaction remains manageable.

  • Neutralization of Hydrochloride:

    • Slowly add a 1 M solution of sodium bicarbonate to the dissolved waste while stirring.

    • Effervescence (release of CO₂) will occur. Add the sodium bicarbonate solution portion-wise to control the foaming.

    • Monitor the pH of the solution using pH indicator strips. Continue adding sodium bicarbonate until the pH is between 7 and 8.

  • Saponification of the Benzyl Ester:

    • Once the solution is neutral, slowly add a 2 M solution of sodium hydroxide (NaOH). For every mole of the ester, at least two molar equivalents of NaOH are required.

    • Gently heat the mixture to 40-50°C with continuous stirring to facilitate the hydrolysis.

    • Allow the reaction to proceed for at least 2 hours. The completion of the reaction can be monitored by the disappearance of the water-insoluble benzyl ester.

  • Final pH Adjustment and Cooling:

    • After the reaction is complete, allow the solution to cool to room temperature.

    • Check the final pH of the solution. It should be in the range of 10-12. If necessary, adjust with a small amount of dilute hydrochloric acid or sodium hydroxide.

  • Waste Collection and Labeling:

    • Transfer the resulting solution, which now contains sodium 2-amino-2-methylpropanoate, benzyl alcohol, and sodium chloride in an aqueous solution, to a clearly labeled hazardous waste container.

    • The label should include:

      • The words "Hazardous Waste"[11]

      • The complete chemical names of the contents (e.g., "Aqueous solution of Sodium 2-amino-2-methylpropanoate, Benzyl Alcohol, and Sodium Chloride")[11]

      • The date of accumulation[11]

      • The name of the principal investigator and the laboratory location[11]

  • Final Disposal: The container with the treated waste should be disposed of through your institution's Environmental Health and Safety (EHS) office as hazardous waste.[11]

Decontamination of Glassware: All glassware used in this procedure should be triple-rinsed with water. The first two rinses should be collected and added to the hazardous waste container. The third rinse can be disposed of down the sanitary sewer, provided local regulations permit it.

Waste Stream Management and Regulatory Compliance

Waste Classification: Benzyl 2-amino-2-methylpropanoate hydrochloride is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12][13] However, it would likely be classified as a hazardous waste based on its characteristics, particularly corrosivity (D002) due to its acidic nature in solution if not neutralized.[14] By following the neutralization and saponification protocol, the corrosivity is eliminated. The resulting solution, containing benzyl alcohol, should still be managed as hazardous waste.

Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions.

Caption: Waste segregation workflow for Benzyl 2-amino-2-methylpropanoate hydrochloride.

Conclusion

The proper disposal of Benzyl 2-amino-2-methylpropanoate hydrochloride is not merely a regulatory obligation but a cornerstone of responsible scientific practice. By implementing the chemical treatment protocol outlined in this guide, laboratories can significantly reduce the hazards associated with this compound before its final disposal. This proactive approach to waste management fosters a safer working environment, ensures environmental stewardship, and upholds the highest standards of scientific integrity.

References

  • Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. Research on Chemical Intermediates, 44(12), 7545-7555. [Link]

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  • Duke University Occupational & Environmental Safety. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. [Link]

  • MySkinRecipes. (n.d.). Benzyl 2-amino-2-methylpropanoate hydrochloride. [Link]

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  • ResearchGate. (2018). General method to prepare amino acids benzyl esters and to isolate them.... [Link]

  • Google Patents. (1997).
  • ResearchGate. (2002). Saponification of esters of chiralα-amino acids anchored through their amine function on solid support. [Link]

  • Canadian Science Publishing. (1971). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

  • RSC Education. (n.d.). Preparing a soluble salt by neutralisation. [Link]

  • Google Patents. (2004). Method of producing optically active α-amino acid benzyl esters.
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  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. [Link]

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Handling

A Senior Application Scientist's Guide to Handling Benzyl 2-amino-2-methylpropanoate Hydrochloride: Personal Protective Equipment and Disposal

As researchers and drug development professionals, our work with novel chemical intermediates like Benzyl 2-amino-2-methylpropanoate hydrochloride is foundational to discovery. This compound, primarily used in the synthe...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like Benzyl 2-amino-2-methylpropanoate hydrochloride is foundational to discovery. This compound, primarily used in the synthesis of active pharmaceutical ingredients (APIs), requires meticulous handling to ensure both personal safety and experimental integrity.[1] This guide moves beyond a simple checklist to provide a procedural and causal framework for the safe management of this substance, from initial handling to final disposal.

Hazard Identification: Understanding the "Why" Behind the "What"

Benzyl 2-amino-2-methylpropanoate hydrochloride is a substituted amino acid ester hydrochloride. While specific toxicological data for this exact compound is not extensively published, by analyzing its functional groups and data from structurally similar molecules, we can establish a robust safety profile.

The primary hazards are associated with its potential for irritation and corrosivity, characteristic of many amine hydrochlorides and esters. Safety Data Sheets (SDS) for analogous compounds consistently highlight the following risks:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[2]

  • Serious Eye Damage: This is a critical risk. The substance is expected to be a severe eye irritant, potentially causing lasting damage if contact occurs.[2]

  • Respiratory Tract Irritation: Inhalation of the powdered form can irritate the mucous membranes and respiratory system.[2]

Furthermore, as a halogenated organic compound, its environmental impact and disposal route require specific consideration.[3][4]

Core Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale and nature of the procedure. The minimum requirements are outlined below, with recommendations for escalating protection based on risk.

Table 1: PPE Requirements by Task
TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Transfer (<10g) ANSI Z87.1-rated safety glasses with side shields.Disposable nitrile gloves (minimum 4 mil thickness).Cotton lab coat (buttoned).Work within a certified chemical fume hood.
Solution Prep & Reaction (>10g or splashing risk) Chemical splash goggles.Double-gloving with nitrile gloves or wearing heavier-duty butyl rubber gloves.Chemical-resistant apron over a lab coat.Work within a certified chemical fume hood.
Large Spill Cleanup Face shield worn over chemical splash goggles.Heavy-duty butyl or fluoroelastomer gloves.Chemical-resistant suit or coveralls.Full-face respirator with appropriate cartridges (NIOSH-approved).
Expert Rationale:
  • Eye and Face Protection: Standard safety glasses are the absolute minimum for any lab work.[5][6] However, due to the high risk of serious eye damage from this compound[2], chemical splash goggles are strongly recommended for all but the most minor handling tasks. They form a seal around the eyes, offering superior protection from splashes and airborne powder.[5] A face shield should be added when handling larger quantities where the risk of a significant splash is higher.[6]

  • Hand Protection: Disposable nitrile gloves provide excellent dexterity and protection against incidental splashes.[5][6] It is crucial to understand that they are for incidental contact only. If a glove is contaminated, it must be removed immediately, hands washed, and a new glove donned. For tasks involving larger volumes or prolonged handling, more robust gloves like butyl rubber are recommended due to their higher resistance to a broad range of organic chemicals.[7]

  • Body Protection: A standard lab coat protects personal clothing from minor spills.[6] When preparing solutions or performing reactions where splashing is a possibility, a chemical-resistant apron provides an additional, impermeable barrier.

  • Respiratory Protection: The primary engineering control is a certified chemical fume hood, which protects the user by drawing airborne contaminants away.[2] Handling this solid outside of a fume hood is strongly discouraged. If unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95) would be required to prevent inhalation of the powder.

Operational and Disposal Plans: A Step-by-Step Procedural Guide

Safe Handling Workflow

This workflow outlines the critical steps from preparation to cleanup, ensuring safety at each stage.

  • Preparation:

    • Hazard Review: Always consult the Safety Data Sheet (if available) and this guide before beginning work.

    • Workspace Setup: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

    • Gather Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvent) and a designated, labeled waste container inside the fume hood.

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don the appropriate eye and face protection.

    • Put on the first pair of nitrile gloves. If double-gloving, put the second pair on over the first.

  • Handling the Chemical:

    • Perform all manipulations of the solid compound deep within the fume hood.

    • When weighing, use a spatula to carefully transfer the powder, minimizing any dust generation.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Cleanup and Decontamination:

    • Wipe down the spatula and any surfaces inside the fume hood with an appropriate solvent-dampened cloth. Dispose of the cloth in the solid hazardous waste container.

    • Seal the primary container of Benzyl 2-amino-2-methylpropanoate hydrochloride and store it in a cool, dry, well-ventilated area as recommended.[1]

  • Doffing PPE:

    • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

    • Remove your lab coat and hang it in its designated location.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.[2]

Visual Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Assess 1. Assess Hazards (Review SDS) Don_PPE 2. Don PPE (Gloves, Goggles, Coat) Assess->Don_PPE Proceed if safe Prepare_Workspace 3. Prepare Workspace Don_PPE->Prepare_Workspace Handle_Chemical 4. Weigh & Transfer Prepare_Workspace->Handle_Chemical Decontaminate 5. Clean Workspace & Equipment Handle_Chemical->Decontaminate Dispose_Waste 6. Segregate Waste Decontaminate->Dispose_Waste Doff_PPE 7. Doff PPE (Gloves First) Dispose_Waste->Doff_PPE Wash_Hands 8. Wash Hands Doff_PPE->Wash_Hands

Caption: Workflow for handling Benzyl 2-amino-2-methylpropanoate hydrochloride.

Disposal Plan: Ensuring Regulatory Compliance

Proper waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: Benzyl 2-amino-2-methylpropanoate hydrochloride is a halogenated organic compound due to the hydrochloride salt. It must be disposed of in a waste container specifically designated for "Halogenated Organic Waste".[3][8] Do not mix this waste with non-halogenated organic solvents, as this significantly increases disposal costs and complexity.[4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents, including the chemical name.[8] Do not use abbreviations.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be placed in a sealed bag or container labeled as "Solid Hazardous Waste" and disposed of according to your institution's guidelines.

  • Aqueous Waste: If the compound is dissolved in an aqueous solution, it should be collected in a container for "Aqueous Hazardous Waste." The pH should be kept between 5.5 and 9.5 before collection.[4] Never dispose of this material down the drain.[8][9]

By adhering to these detailed PPE and disposal protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Disposal process for halogenated organic material (Patent) - OSTI.GOV. (1984, August 28).
  • Hazardous Waste Segregation.
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Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-amino-2-methylpropanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzyl 2-amino-2-methylpropanoate hydrochloride
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